molecular formula C6H8N2O3S B1223200 4-Amino-3-hydroxybenzenesulfonamide CAS No. 3588-76-9

4-Amino-3-hydroxybenzenesulfonamide

Cat. No.: B1223200
CAS No.: 3588-76-9
M. Wt: 188.21 g/mol
InChI Key: YIGBNEDFDIDTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-hydroxybenzenesulfonamide (CAS 3588-76-9) is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery. With the molecular formula C 6 H 8 N 2 O 3 S and a molecular weight of 188.20 g/mol, this compound is characterized by a melting point of ≥150 °C and a density of 1.58 g/cm³ . Its structure features both hydrophilic (hydroxyl, amino, sulfonamide) and lipophilic (aromatic ring) regions, which can contribute to favorable pharmacokinetic properties in its derivatives . The primary research value of this compound lies in its role as a precursor for the synthesis of novel carbonic anhydrase (CA) inhibitors . The primary sulfonamide group is a known zinc-binding function that coordinates to the catalytic Zn 2+ ion in the active site of carbonic anhydrases, a family of enzymes implicated in conditions like glaucoma, epilepsy, and cancer . Recent studies have focused on synthesizing derivatives, such as Schiff bases, β-alanine conjugates, and imidazole-containing compounds, to investigate their binding affinity and selectivity towards various CA isoforms (CA I, II, VI, VII, XII, XIII) . This is crucial for developing isoform-selective inhibitors with reduced side effects. In oncology research, derivatives of 3-amino-4-hydroxybenzenesulfonamide have demonstrated promising biological activity. Specific compounds have been identified as potent candidates that reduce cell viability in aggressive cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) in both 2D and 3D culture models . The compound provides an excellent foundation for Structure-Activity Relationship (SAR) studies, allowing researchers to explore how modifications at the meta- and para- positions influence potency, selectivity, and efficacy in more physiologically relevant hypoxic tumor models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGBNEDFDIDTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189439
Record name 3-Hydroxysulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-76-9
Record name 2-Aminophenol-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3588-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxysulfanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxysulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-hydroxybenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzenesulfonamide is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and dyestuffs.[1] Its molecular structure, featuring an aminophenol core with a sulfonamide moiety, provides a versatile scaffold for the development of novel therapeutic agents, including carbonic anhydrase inhibitors.[1] This guide provides a comprehensive, in-depth exploration of the primary synthesis pathway for this compound, offering not just a methodology, but a scientific narrative that explains the rationale behind each experimental step. This document is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the process with a deep understanding of the underlying chemical principles.

The most well-established and industrially viable route to this compound commences with 2-nitrochlorobenzene. This multi-step synthesis involves a sequence of classical organic transformations: chlorosulfonation, amidation, nucleophilic aromatic substitution (hydroxylation), and nitro group reduction. Each stage of this pathway has been optimized to ensure high yields and purity of the final product.

Core Synthesis Pathway: From 2-Nitrochlorobenzene to this compound

The synthesis of this compound is a four-step process, each with its own set of critical parameters and considerations. This section will detail each transformation, providing both the procedural steps and the scientific justification for the chosen conditions.

graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="2-Nitrochlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Chloro-3-nitrobenzenesulfonyl\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-Chloro-3-nitrobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4-Hydroxy-3-nitrobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label=" Chlorosulfonic acid (ClSO3H) ", color="#34A853"]; B -> C [label=" Aqueous Ammonia (NH3·H2O) ", color="#EA4335"]; C -> D [label=" Sodium Hydroxide (NaOH) ", color="#FBBC05"]; D -> E [label=" Iron (Fe) / Acetic Acid (CH3COOH) ", color="#4285F4"]; }

Figure 1: Overall synthesis pathway of this compound.

Step 1: Chlorosulfonation of 2-Nitrochlorobenzene

The initial step involves the electrophilic aromatic substitution of 2-nitrochlorobenzene with chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. The sulfonation occurs para to the chloro group due to its stronger activating effect and steric hindrance at the ortho positions.

Experimental Protocol:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Charge the flask with chlorosulfonic acid (4 molar equivalents relative to 2-nitrochlorobenzene).

  • Slowly add 2-nitrochlorobenzene (1 molar equivalent) to the chlorosulfonic acid with vigorous stirring, maintaining the temperature between 25-30 °C using a water bath.

  • After the addition is complete, gradually heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.[2] The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude 4-chloro-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from petroleum ether to obtain a product with a purity of over 99%.[2]

Causality and Self-Validation:

  • Excess Chlorosulfonic Acid: The use of a significant excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

  • Temperature Control: The initial slow addition and temperature control are crucial to prevent an uncontrolled exothermic reaction. The subsequent heating to 120 °C is necessary to achieve a reasonable reaction rate.[2]

  • Work-up: Quenching the reaction mixture on ice hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride. Thorough washing with water is essential to remove any residual acids.

  • Purity Assessment: The purity of the product can be confirmed by its melting point (expected to be around 59-61 °C) and spectroscopic analysis (¹H NMR and IR).[2]

Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide through reaction with ammonia. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.

Experimental Protocol:

  • In a suitable reaction vessel, suspend the purified 4-chloro-3-nitrobenzenesulfonyl chloride in a solvent such as dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, 4-chloro-3-nitrobenzenesulfonamide, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the product under vacuum.

Causality and Self-Validation:

  • Reaction Conditions: The use of an excess of ammonia ensures the complete conversion of the sulfonyl chloride. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

  • Purification: The product is generally obtained in high purity after filtration and washing. Further purification can be achieved by recrystallization from ethanol if necessary.

  • Characterization: The identity and purity of the sulfonamide can be confirmed by melting point determination and spectroscopic methods.

Step 3: Hydroxylation of 4-Chloro-3-nitrobenzenesulfonamide

This step involves a nucleophilic aromatic substitution reaction where the chloride is displaced by a hydroxide ion. The presence of the electron-withdrawing nitro and sulfonamide groups in the ortho and para positions, respectively, activates the aromatic ring towards nucleophilic attack.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzenesulfonamide in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux (around 100-110 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, 4-hydroxy-3-nitrobenzenesulfonamide, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Causality and Self-Validation:

  • Nucleophilic Aromatic Substitution: The strongly electron-withdrawing groups facilitate the attack of the hydroxide nucleophile. The reaction requires elevated temperatures to overcome the activation energy for the substitution on an aromatic ring.

  • Work-up: Acidification of the reaction mixture protonates the phenoxide intermediate, leading to the precipitation of the desired product.

  • Purity Check: The purity of the product can be assessed by its melting point and spectroscopic analysis.

Step 4: Reduction of 4-Hydroxy-3-nitrobenzenesulfonamide

The final step is the reduction of the nitro group to an amino group to yield this compound. A common and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.[3] This method is preferred for its selectivity and milder conditions compared to other reduction methods like catalytic hydrogenation, which might affect other functional groups.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-hydroxy-3-nitrobenzenesulfonamide in a mixture of water and acetic acid.

  • Heat the suspension to 70-80 °C with vigorous stirring.

  • Gradually add iron powder to the hot suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Cool the filtrate in an ice bath. The product, this compound, will crystallize out.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from hot water or a water-ethanol mixture.

Causality and Self-Validation:

  • Reducing Agent: Iron in acetic acid is a classic and reliable reagent for the reduction of aromatic nitro compounds.[3] The acidic medium facilitates the reaction.

  • Work-up: Hot filtration is necessary to remove the insoluble iron oxides and unreacted iron. The product crystallizes upon cooling due to its lower solubility in the cold solvent.

  • Final Product Characterization: The identity and purity of the final product should be confirmed by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data Summary

StepIntermediate/ProductStarting MaterialMolar Ratio (Starting Material:Reagent)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
14-Chloro-3-nitrobenzenesulfonyl chloride2-Nitrochlorobenzene1:4 (to Chlorosulfonic acid)1204~82>99 (after recrystallization)[2]
24-Chloro-3-nitrobenzenesulfonamide4-Chloro-3-nitrobenzenesulfonyl chloride1:excess (to Ammonia)0-252-3>90>98
34-Hydroxy-3-nitrobenzenesulfonamide4-Chloro-3-nitrobenzenesulfonamide1:excess (to NaOH)100-1104-6~85>97
4This compound4-Hydroxy-3-nitrobenzenesulfonamide1:excess (to Fe)70-802-3~90>99 (after recrystallization)

Experimental Workflow Visualization

graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_0" { label = "Step 1: Chlorosulfonation"; style=filled; color="#F1F3F4"; A [label="Mix 2-Nitrochlorobenzene\nand Chlorosulfonic Acid"]; B [label="Heat to 120°C for 4h"]; C [label="Quench on Ice"]; D [label="Filter and Wash"]; E [label="Recrystallize from\nPetroleum Ether"]; A -> B -> C -> D -> E; }

subgraph "cluster_1" { label = "Step 2: Amidation"; style=filled; color="#F1F3F4"; F [label="Suspend Sulfonyl Chloride\nin Dichloromethane"]; G [label="Add Aqueous Ammonia\nat 0°C"]; H [label="Stir at Room Temp"]; I [label="Filter and Wash"]; F -> G -> H -> I; }

subgraph "cluster_2" { label = "Step 3: Hydroxylation"; style=filled; color="#F1F3F4"; J [label="Dissolve Sulfonamide\nin NaOH(aq)"]; K [label="Reflux for 4-6h"]; L [label="Acidify with HCl"]; M [label="Filter and Wash"]; J -> K -> L -> M; }

subgraph "cluster_3" { label = "Step 4: Reduction"; style=filled; color="#F1F3F4"; N [label="Suspend Nitro Compound\nin Acetic Acid/Water"]; O [label="Add Iron Powder\nat 70-80°C"]; P [label="Reflux for 2-3h"]; Q [label="Hot Filter"]; R [label="Crystallize and Filter"]; N -> O -> P -> Q -> R; }

E -> F [style=invis]; I -> J [style=invis]; M -> N [style=invis]; }

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. Handle with extreme care and avoid contact with skin and eyes. In case of spills, neutralize with a suitable agent like sodium bicarbonate.

  • Nitroaromatic Compounds: These compounds are toxic and can be absorbed through the skin. Avoid inhalation of dust and direct contact.

  • Exothermic Reactions: The chlorosulfonation and amidation steps are exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Acidic and Basic Solutions: Handle strong acids and bases with care.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound. By providing detailed experimental protocols, explaining the chemical principles behind each step, and emphasizing safety, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The self-validating nature of the described protocols, through clear characterization checkpoints, ensures that researchers can confidently produce this important chemical intermediate with high purity and yield.

References

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem. (n.d.).
  • Bloch, H. S. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • Wang, Y., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Huagong Shikan, 24(1), 1-3.
  • Fierz-David, H. E., & Blangey, L. (1952). Grundlegende Operationen der Farbenchemie. Springer-Verlag.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(15), 8286.
  • o-Nitrobenzenesulfonyl Chloride. Organic Syntheses Procedure. (n.d.).
  • Takeda, K., et al. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. U.S.
  • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(2), 118-120.
  • Gowda, B. T., & Hart, H. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Ammonolysis. Taylor & Francis. (n.d.).
  • 3-Amino-4-hydroxybenzenesulfonic acid. PubChem. (n.d.).
  • Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(48), 16792-16795.
  • Fishwick, B. R., & Taylor, D. (1989). Method for reducing aromatic nitro groups.
  • Barman, P., & Bhattacharjee, T. (2010). Solvent Free Reduction of Aromatic Nitro Compounds With Alumina Supported Iron Powder and Acetic Acid Under Microwave Irradiation. Canadian Journal on Chemical Engineering & Technology, 1(1), 1-4.
  • Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • 4-Chloro-3-nitrobenzenesulfonamide. PubChem. (n.d.).
  • Sharma, C. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
  • Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

Sources

An In-depth Technical Guide to 4-Amino-3-hydroxybenzenesulfonamide: Structure, Properties, and Significance in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-hydroxybenzenesulfonamide, a key metabolite of the foundational antibacterial agent sulfanilamide, represents a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. Its chemical architecture, featuring a sulfonamide moiety ortho to a hydroxyl group and para to an amino group, dictates its physicochemical properties and biological interactions. Understanding the nuances of this compound is critical not only for elucidating the metabolic pathways of sulfonamide drugs but also for investigating the mechanisms behind idiosyncratic drug reactions, such as hypersensitivity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, offering field-proven insights for its application in research and development.

Chemical Structure and Physicochemical Properties

The structural arrangement of functional groups on the benzene ring of this compound is pivotal to its chemical behavior. The electron-donating amino and hydroxyl groups influence the electron density of the aromatic ring, while the electron-withdrawing sulfonamide group impacts its acidity and reactivity.

Molecular Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 3588-76-9[1]

  • Synonyms: 3-Hydroxysulfanilamide, 2-Aminophenol-5-sulfonamide[1]

Physicochemical Data Summary:

PropertyValueReference
Molecular FormulaC₆H₈N₂O₃S[1]
Molecular Weight188.21 g/mol [1]
Melting Point≥150°C[2]
Boiling Point451.5°C at 760 mmHg[2]
Density1.580 g/cm³[2]
XLogP3-0.5[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count5[1]
AppearanceWhite or light brown crystalline powder[2]

Synthesis Protocol: A Validated Approach

A robust synthesis of this compound can be achieved through a multi-step process starting from o-nitrochlorobenzene. This pathway, detailed in patent literature, ensures a high yield and purity of the final product. The causality behind each step is crucial for understanding and optimizing the reaction.

Experimental Workflow:

Synthesis_Workflow A o-Nitrochlorobenzene C Sulfonation A->C B Chlorosulfonic Acid B->C D 4-Chloro-3-nitrobenzene- sulfonic acid C->D F Chlorination D->F E Thionyl Chloride E->F G 4-Chloro-3-nitrobenzenesulfonyl chloride F->G I Ammoniation G->I H Ammonia H->I J 4-Chloro-3-nitrobenzenesulfonamide I->J L Hydrolysis J->L K Sodium Hydroxide K->L M Sodium 2-nitro-4-sulfamoylphenoxide L->M O Reduction M->O N Iron/Acid N->O P This compound O->P

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology: [3][4]

  • Chlorosulfonation:

    • Step 1a (Sulfonation): o-Nitrochlorobenzene is reacted with chlorosulfonic acid. The strong electrophilic nature of chlorosulfonic acid facilitates the introduction of a sulfonic acid group onto the aromatic ring, yielding 4-chloro-3-nitrobenzene-sulfonic acid.

    • Step 1b (Chlorination): The resulting sulfonic acid is then treated with thionyl chloride to convert the sulfonic acid group into a more reactive sulfonyl chloride group, forming 4-chloro-3-nitrobenzenesulfonyl chloride. This two-step approach for chlorosulfonation is reported to improve yield and reduce the consumption of chlorosulfonic acid.

  • Ammoniation: The 4-chloro-3-nitrobenzenesulfonyl chloride is reacted with concentrated ammonia water. The nucleophilic ammonia displaces the chloride on the sulfonyl group to form 4-chloro-3-nitrobenzenesulfonamide.

  • Hydrolysis: The chloro-substituted intermediate is subjected to hydrolysis using a sodium hydroxide solution. This step replaces the chlorine atom with a hydroxyl group, yielding sodium 2-nitro-4-sulfamoylphenoxide.

  • Reduction: The nitro group of the phenoxide intermediate is reduced to an amino group. This is typically achieved using a reducing agent such as iron powder in an acidic medium.

  • Acidification and Isolation: The reaction mixture is then acidified to protonate the phenoxide and precipitate the final product, this compound. The product is then isolated by filtration and can be further purified by recrystallization.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, as well as exchangeable protons from the amino, hydroxyl, and sulfonamide groups.

  • Aromatic Protons (δ 6.5-8.0 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns (doublets and doublets of doublets) will be influenced by the electronic effects of the three different substituents.[2][5][6]

  • Amino Group Protons (-NH2): A broad singlet is expected, typically in the range of δ 3.5-5.0 ppm. The chemical shift can vary with solvent and concentration.[5]

  • Hydroxyl Proton (-OH): A broad singlet, the position of which is highly dependent on solvent, temperature, and hydrogen bonding, generally appearing between δ 4.0-7.0 ppm for phenols.[7]

  • Sulfonamide Protons (-SO2NH2): A broad singlet for the two protons, typically observed downfield, often above δ 7.0 ppm, due to the deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • N-H Stretching (Amino and Sulfonamide): Two bands are expected in the 3300-3500 cm-1 region for the symmetric and asymmetric stretching of the primary amine. The sulfonamide N-H stretch may also appear in this region.

  • O-H Stretching (Phenolic): A broad absorption band is anticipated in the 3200-3600 cm-1 region, indicative of hydrogen bonding.

  • S=O Stretching (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1300-1350 cm-1 and a symmetric stretch around 1150-1180 cm-1.

  • C=C Stretching (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm-1 region.

Mass Spectrometry (Predicted):

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure.

  • Molecular Ion Peak (M+): Expected at m/z 188.

  • Key Fragmentation Pathways: A characteristic fragmentation of aromatic sulfonamides is the loss of SO2 (64 Da).[8] Other likely fragmentations would involve the loss of ammonia (NH₃) and water (H₂O).

Applications and Biological Significance

The primary significance of this compound lies in its role as a metabolite of sulfanilamide and other related sulfonamide antibiotics.

Metabolite of Sulfanilamide:

Following administration, sulfanilamide undergoes phase I metabolism, primarily hydroxylation, in the liver. One of the major metabolites formed is this compound (also referred to as 3-hydroxysulfanilamide in metabolic studies).[9] The introduction of the hydroxyl group increases the water solubility of the drug, facilitating its renal excretion.[10]

Pharmacological Activity and Toxicological Implications:

The formation of hydroxylated metabolites can significantly alter the pharmacological and toxicological profile of a drug.[10] While the parent sulfonamides are known for their antibacterial activity, their metabolites are often less active or inactive. However, these metabolites, particularly hydroxylamines which can be formed from further oxidation, are implicated in the pathogenesis of sulfonamide hypersensitivity reactions.[11] These reactive metabolites can act as haptens, binding to proteins and triggering an immune response.[12][13] Therefore, the study of this compound is crucial for understanding and potentially mitigating adverse drug reactions associated with sulfonamide antibiotics.[14][15][16]

Conclusion

This compound is a molecule of considerable importance in the field of drug development and medicinal chemistry. Its well-defined chemical structure and properties, coupled with a reproducible synthesis pathway, make it an accessible compound for further research. As a key metabolite of sulfanilamide, its study provides invaluable insights into the metabolic fate of sulfonamide drugs and the mechanisms underlying their associated hypersensitivity reactions. For researchers and scientists, a thorough understanding of this compound is essential for the development of safer and more effective therapeutic agents.

References

  • PrepChem. Synthesis of 4-aminobenzenesulfonamide.
  • ResearchGate. Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis.
  • PubMed Central (PMC). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds.
  • Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Chemchart. This compound (3588-76-9).
  • National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Library of Medicine.
  • PubMed. Sulfonamide Hypersensitivity: Fact and Fiction.
  • PubMed. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides.
  • PubMed. A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice.
  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • Google Patents. CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide.
  • ResearchGate. Sulfonamide allergy and cross-reactivity.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • University College London. Chemical shifts.
  • PubChem. 2-Aminophenol-5-sulfonamide.
  • Oregon State University. 1H NMR Chemical Shift.
  • PubChem. 2-Aminophenol-4-sulfonamide.
  • PubMed Central (PMC). The metabolism of sulphonamides: 3. The detection of 3-hydroxysulphanilamide in the urine of hospital patients treated with sulphanilamide.
  • InstaNANO. FTIR Functional Group Database Table with Search.
  • PubMed Central (PMC). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • NHS Specialist Pharmacy Service. Managing medicines for people with sulfonamide allergy.
  • DovePress. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity.
  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.

Sources

A Comprehensive Spectroscopic Guide to 4-Amino-3-hydroxybenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures and confirming the identity of synthesized compounds. 4-Amino-3-hydroxybenzenesulfonamide is a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Its utility as a precursor for carbonic anhydrase inhibitors highlights its significance in targeting diseases like cancer.[1] A thorough understanding of its spectroscopic signature is therefore crucial for any research and development endeavor involving this compound.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the expected spectral features. Furthermore, it provides standardized experimental protocols for acquiring this data, ensuring reproducibility and reliability in your laboratory.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The predicted spectra are based on the analysis of substituent effects on the benzene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the exchangeable protons of the amino, hydroxyl, and sulfonamide groups. The solvent of choice for this analysis is typically DMSO-d₆, as it can solubilize the polar compound and allow for the observation of exchangeable protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)1HOHThe phenolic proton is acidic and its chemical shift is concentration and temperature dependent.
~7.2 - 7.4Singlet (broad)2HSO₂NH₂The sulfonamide protons are exchangeable and often appear as a broad singlet.
~7.1Doublet1HH-6This proton is ortho to the sulfonamide group and meta to the amino group.
~6.8Doublet of doublets1HH-2This proton is ortho to both the amino and sulfonamide groups.
~6.7Doublet1HH-5This proton is ortho to the hydroxyl group and meta to the sulfonamide group.
~4.9 - 5.2Singlet (broad)2HNH₂The amino group protons are exchangeable and their chemical shift can vary.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~150C-3Carbon attached to the electron-donating amino group, shifted downfield.
~145C-4Carbon bearing the hydroxyl group, significantly deshielded.
~135C-1Quaternary carbon attached to the electron-withdrawing sulfonamide group.
~125C-6Carbon ortho to the sulfonamide group.
~118C-2Carbon ortho to the amino and sulfonamide groups.
~115C-5Carbon ortho to the hydroxyl group.

Rationale for Predictions: The electron-donating amino and hydroxyl groups will cause an upfield shift (lower ppm) for the ortho and para carbons, while the electron-withdrawing sulfonamide group will cause a downfield shift (higher ppm). The predicted values are estimations and may vary in an experimental setting. Data from the isomer 3-Amino-4-hydroxybenzenesulfonamide can be referenced for comparison of the chemical shift ranges.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be rich with information due to the presence of multiple functional groups.

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3500Medium-StrongN-H asymmetric & symmetric stretchingPrimary Amine (-NH₂)
3200 - 3400Medium-StrongN-H stretchingSulfonamide (-SO₂NH₂)
3200 - 3600BroadO-H stretchingPhenolic Hydroxyl (-OH)
~1600 & ~1475Medium-StrongC=C stretchingAromatic Ring
1300 - 1350StrongS=O asymmetric stretchingSulfonamide (-SO₂NH₂)
1150 - 1180StrongS=O symmetric stretchingSulfonamide (-SO₂NH₂)

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted Mass Spectrometry Data (ESI-MS):

m/zIonRationale
189.03[M+H]⁺Protonated molecular ion (C₆H₈N₂O₃S, Exact Mass: 188.02)
172.03[M-NH₂]⁺Loss of the amino group.
124.03[M-SO₂]⁺Loss of sulfur dioxide.
108.04[M-SO₂NH₂]⁺Loss of the sulfonamide group.

Proposed Fragmentation Pathway:

G M [M+H]⁺ m/z = 189.03 F1 [M-NH₂]⁺ m/z = 172.03 M->F1 - NH₃ F2 [M-SO₂]⁺ m/z = 124.03 M->F2 - SO₂ F3 [M-SO₂NH₂]⁺ m/z = 108.04 M->F3 - SO₂NH₂

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer using a syringe pump.

  • Analysis: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity for the molecular ion.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging fundamental spectroscopic principles and data from structurally similar molecules, researchers can confidently approach the characterization of this important medicinal chemistry scaffold. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results. This foundational knowledge is critical for accelerating drug discovery and development programs that utilize this versatile compound.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.
  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.
  • Syntheses, spectroscopic investigation and electronic properties of two sulfonamide deriv
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. PubChem.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.

Sources

A Technical Guide to the Biological Activity of 3-Amino-4-hydroxybenzenesulfonamide: A Versatile Scaffold for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Amino-4-hydroxybenzenesulfonamide is a cornerstone scaffold in medicinal chemistry, primarily recognized for its role as a precursor in the development of potent carbonic anhydrase (CA) inhibitors. Its unique chemical architecture, featuring a primary sulfonamide group essential for zinc binding in the CA active site, alongside amino and hydroxyl moieties for further functionalization, makes it an invaluable starting point for drug discovery. This technical guide provides an in-depth analysis of its biological activity, focusing on the mechanism of CA inhibition and its therapeutic implications, particularly in oncology. We will detail the established experimental protocols for characterizing its derivatives, from quantifying enzyme binding affinity to assessing cellular activity, and explore the structure-activity relationships that guide the rational design of next-generation therapeutics.

Introduction to 3-Amino-4-hydroxybenzenesulfonamide: A Privileged Scaffold

3-Amino-4-hydroxybenzenesulfonamide (CAS: 98-32-8) is an aromatic sulfonamide that has garnered significant interest in pharmaceutical research. While it has applications as an intermediate in the synthesis of dyes and sulfonamide antibiotics, its principal value lies in its utility as a pharmacophore for targeting a critical class of metalloenzymes: the carbonic anhydrases.[1][2]

Chemical Profile
  • IUPAC Name: 3-amino-4-hydroxybenzenesulfonamide

  • Molecular Formula: C₆H₈N₂O₃S

  • Key Features: The molecule's activity is anchored by the primary sulfonamide (-SO₂NH₂) group. This moiety is the quintessential zinc-binding group for CA inhibitors. The amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring provide reactive handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and isoform selectivity.[2]

Significance as a Pharmacophore

The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions within the molecule provides a favorable starting point for developing derivatives with improved pharmacokinetic (ADME) profiles.[2] Its structure serves as a foundational template for designing inhibitors that can systematically probe the active site of various CA isoforms, guiding the development of more effective and targeted drugs.[2]

Primary Mechanism of Action: Inhibition of Carbonic Anhydrases

The biological activity of 3-amino-4-hydroxybenzenesulfonamide and its derivatives is predominantly mediated through the inhibition of carbonic anhydrases.[3][4]

The Carbonic Anhydrase Superfamily

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] In humans, there are 12 catalytically active isoforms (e.g., CA I, II, IV, IX, XII) that play crucial roles in physiological processes ranging from pH regulation and respiration to aqueous humor secretion in the eye.[3][4] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them important therapeutic targets.[3][4]

Molecular Interactions at the Active Site

The inhibitory action of sulfonamides is well-characterized. The primary sulfonamide group is deprotonated and coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's function. The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200.[5]

Figure 1: Mechanism of Carbonic Anhydrase Inhibition cluster_CA CA Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O/OH⁻ Zn->H2O Catalytic Molecule Thr199 Thr199 Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Displaces H₂O and Coordinates to Zinc Inhibitor->Thr199 H-Bond

Caption: Sulfonamide inhibitor coordinating to the active site zinc ion.

Therapeutic Applications & Preclinical Evidence

The versatility of the 3-amino-4-hydroxybenzenesulfonamide scaffold has enabled the development of derivatives with promising activity in several therapeutic areas.

Anticancer Activity

A primary focus of research has been the development of anticancer agents targeting tumor-associated isoforms CA IX and XII.[6] These isoforms are highly overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and chemoresistance.[5][6]

  • Mechanism: By inhibiting CA IX/XII, these compounds can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and subsequent apoptosis. This approach can also sensitize tumors to conventional chemotherapies.

  • Preclinical Evidence: Novel derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and evaluated against various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[1][7] Studies have demonstrated that these compounds can reduce cancer cell viability in both 2D monolayer and more physiologically relevant 3D spheroid cultures.[1][2]

Antiglaucoma Potential

CA inhibitors are clinically used as antiglaucoma agents.[3] They work by reducing the secretion of aqueous humor in the eye, which lowers intraocular pressure. The 3-amino-4-hydroxybenzenesulfonamide scaffold is a relevant starting point for designing novel topical CA inhibitors with improved properties compared to existing drugs like dorzolamide.[8]

Experimental Protocols for Biological Characterization

A multi-step, systematic approach is required to validate the biological activity of novel 3-amino-4-hydroxybenzenesulfonamide derivatives. This workflow integrates biophysical, cellular, and structural methods.

Figure 2: Experimental Workflow for Inhibitor Characterization A Synthesis of 3-Amino-4-hydroxy- benzenesulfonamide Derivatives B Biophysical Binding Assay (Fluorescent Thermal Shift) A->B Screening C Determine Binding Affinity (Kd) for CA Isoforms (I, II, IX, XII) B->C Quantification D Antiproliferative Cellular Assay (MTT Assay) C->D Functional Validation E Calculate IC₅₀ Values in Cancer Cell Lines D->E Potency F Structural Biology (X-ray Crystallography) E->F Mechanistic Insight G Determine Binding Mode & Guide SAR F->G Analysis H Lead Optimization G->H Rational Design H->A Iterative Cycle

Caption: A systematic workflow for characterizing novel CA inhibitors.
Protocol: Determining Binding Affinity via Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to measure the binding affinity of a compound to a target protein by monitoring changes in its thermal stability.

  • Causality: When a ligand binds to a protein, it typically stabilizes the protein's structure. This stabilization results in an increase in the protein's melting temperature (Tₘ). The magnitude of this thermal shift (ΔTₘ) is proportional to the binding affinity. This assay is a self-validating system as a dose-dependent shift in Tₘ confirms a specific interaction.

  • Methodology:

    • Reagent Preparation: Prepare a solution of the purified recombinant human CA isoform (e.g., CA IX) at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Compound Preparation: Serially dilute the test compound (derivative of 3-amino-4-hydroxybenzenesulfonamide) to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Assay Plate Setup: In a 96-well or 384-well PCR plate, add the CA protein solution, the fluorescent dye, and the test compound to each well. Include a no-ligand control (DMSO vehicle).

    • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic cores, causing a sharp increase in fluorescence.

    • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (inflection point) is the Tₘ. Calculate the ΔTₘ for each compound concentration relative to the control. Fit the data to a dose-response curve to determine the dissociation constant (Kₑ).[1][7]

Protocol: Assessing Antiproliferative Activity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Causality: This protocol validates the functional consequence of CA inhibition. The choice of cell lines is critical. For instance, MDA-MB-231 is selected as it is a model for triple-negative breast cancer known to upregulate CA IX under hypoxic conditions, making it a relevant system to test CA IX inhibitors. A reduction in the conversion of MTT to formazan by metabolically active cells indicates cytotoxicity or a cytostatic effect.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37 °C, 5% CO₂). For hypoxia studies, place cells in a hypoxic chamber (1% O₂).

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).[2][7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-amino-4-hydroxybenzenesulfonamide core has yielded valuable insights into the structural requirements for potent and selective CA inhibition.

Derivative GroupModificationImpact on ActivityReference
Schiff Bases Condensation of the 3-amino group with various aromatic aldehydes.The electronic properties of the aldehyde substituent significantly influence activity. Electron-withdrawing or donating groups can modulate binding affinity.[1][2]
Aminoketones Introduction of different aminoketone fragments.Substituent changes in this group significantly affect the observed affinity for different CA isoenzymes. A phenyl substituent showed strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV.[1]
β-Alanine Derivatives Addition of a β-alanine fragment to the 3-amino position.These derivatives have been synthesized and their crystal structures in complex with CAI and CAII have been determined, providing a clear picture of their binding mode.[1][2]
Imidazole Derivatives Cyclization of precursors to form imidazole-2-one rings.Some imidazole derivatives were found to reduce the viability of cancer spheroids, indicating good penetration and activity in 3D tumor models. Interestingly, some compounds showed activity despite not binding strongly to CAs, suggesting alternative mechanisms.[1][2]

Conclusion and Future Directions

3-Amino-4-hydroxybenzenesulfonamide is a validated and highly tractable scaffold for the design of potent carbonic anhydrase inhibitors. Its primary biological activity is centered on the inhibition of these key enzymes, with significant therapeutic potential in oncology and ophthalmology. The established workflows for characterization, from biophysical assays to cellular and structural studies, provide a robust framework for advancing derivatives from initial hits to clinical candidates.

Future research should focus on leveraging detailed structural information to design derivatives with enhanced isoform selectivity. Targeting tumor-specific CA IX and XII while sparing ubiquitously expressed isoforms like CA I and II is a critical goal to minimize potential side effects. Furthermore, exploring novel applications for this scaffold, such as in the development of antibiofilm agents or dual-target inhibitors, represents an exciting frontier for drug discovery.

References

  • Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Center for Biotechnology Information.
  • Petrikaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Zheng, Y-J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central.
  • Al-Amiery, A. A., et al. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.
  • Al-Shabib, N. A., et al. (2025). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. PubMed.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • Tumosienė, I., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Al-Warhi, T., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry.

Sources

"mechanism of action of 4-Amino-3-hydroxybenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3-hydroxybenzenesulfonamide

Authored by: A Senior Application Scientist

Foreword

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this esteemed class of compounds, this compound emerges as a particularly valuable building block. Its unique substitution pattern, featuring vicinal amino and hydroxyl groups, imparts distinct electronic and steric properties that have been adeptly exploited in the design of targeted inhibitors. This guide provides a comprehensive exploration of the core mechanism of action of this compound and its derivatives, with a primary focus on their interaction with carbonic anhydrases. We will delve into the molecular underpinnings of this interaction, the structure-activity relationships that govern inhibitory potency and selectivity, and the experimental methodologies employed to elucidate these intricate mechanisms. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this important pharmacological scaffold.

The Central Mechanism: Inhibition of Carbonic Anhydrases

The principal mechanism of action for this compound and its chemical relatives is the potent inhibition of a superfamily of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] These enzymes are ubiquitous in the human body and play a critical role in a wide array of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1]

There are at least 12 catalytically active CA isoforms in humans, each with a distinct tissue distribution and physiological function.[1] This isoform diversity allows for the targeted development of inhibitors for specific disease states. For instance, CA II and CA IV are involved in aqueous humor secretion in the eye, making them targets for antiglaucoma agents.[2][3] Conversely, tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic solid tumors and represent promising targets for anticancer therapies.[4]

The inhibitory action of sulfonamides is predicated on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) situated at the core of the CA active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's activity. The affinity and selectivity of a given sulfonamide inhibitor are dictated by the specific interactions between its chemical moieties and the amino acid residues lining the active site cavity of different CA isoforms.

Molecular Interactions and Binding Mode

The this compound scaffold provides a robust framework for high-affinity binding to the CA active site. X-ray crystallography studies of related benzenesulfonamides complexed with various CA isoforms have revealed a conserved binding motif.[5][6] The sulfonamide group (—SO₂NH₂) is the critical zinc-binding group. Upon entering the active site, the sulfonamide is deprotonated, and the resulting anion coordinates directly with the catalytic Zn²⁺ ion.

Beyond this primary interaction, the benzene ring and its substituents form a network of hydrogen bonds and van der Waals contacts with residues in the active site, which are crucial for both binding affinity and isoform selectivity. The 4-amino and 3-hydroxyl groups of the core scaffold can act as both hydrogen bond donors and acceptors, enabling specific interactions with the hydrophilic and hydrophobic pockets of the active site.

Binding of this compound to CA Active Site cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn Zn²⁺ His His Residues Zn->His Coordination Thr199 Thr199 Glu106 Glu106 Sulfonamide -SO₂NH⁻ Sulfonamide->Zn Coordination Bond Benzene Benzene Ring Benzene->Thr199 van der Waals Amino 4-Amino Group Amino->Thr199 H-Bond Hydroxyl 3-Hydroxyl Group Hydroxyl->Glu106 H-Bond

Caption: Binding of this compound to the CA active site.

Structure-Activity Relationships and Derivative Synthesis

The this compound core is a versatile starting point for the synthesis of a vast array of derivatives with tailored pharmacological profiles.[6][7] The amino group, in particular, serves as a convenient handle for chemical modification, allowing for the introduction of various substituents to explore the chemical space around the active site and enhance interactions with specific CA isoforms.

For example, the condensation of the amino group with aromatic aldehydes can yield Schiff bases, while acylation can introduce amide functionalities.[6][7] These modifications can significantly impact the inhibitor's affinity and selectivity. The general synthetic approach often involves standard organic chemistry transformations, enabling the systematic exploration of structure-activity relationships (SAR).[5][6]

General Synthetic Scheme for Derivatives Start This compound Reaction Chemical Modification (e.g., Condensation, Acylation) Start->Reaction Product Derivative Library Reaction->Product Screening Biological Screening (e.g., FTSA, ITC) Product->Screening SAR Structure-Activity Relationship Analysis Screening->SAR

Caption: General workflow for the synthesis and evaluation of derivatives.

Experimental Methodologies for Mechanistic Elucidation

A critical aspect of understanding the mechanism of action is the quantitative measurement of inhibitor binding to its target protein. The Fluorescent Thermal Shift Assay (FTSA) is a robust and widely used method for this purpose.[6][7][8]

Protocol: Fluorescent Thermal Shift Assay (FTSA)
  • Protein and Dye Preparation: Prepare a solution of the target carbonic anhydrase isoform at a concentration of 10 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well or 384-well PCR plate, add the protein-dye mixture to each well. Then, add the serially diluted compound solutions to the respective wells. Include control wells with protein-dye and DMSO only.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25 °C to 95 °C, while continuously monitoring the fluorescence intensity in each well.

  • Data Analysis: As the protein unfolds due to thermal denaturation, the fluorescent dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of an inhibitor stabilizes the protein, resulting in an increase in the Tm. The change in Tm (ΔTm) is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a suitable binding model to determine the dissociation constant (Kd).[6][7]

Fluorescent Thermal Shift Assay (FTSA) Workflow Step1 1. Prepare Protein-Dye Mix Step3 3. Mix in Assay Plate Step1->Step3 Step2 2. Prepare Serial Dilutions of Inhibitor Step2->Step3 Step4 4. Thermal Melt in RT-PCR Step3->Step4 Step5 5. Monitor Fluorescence vs. Temperature Step4->Step5 Step6 6. Determine ΔTm and Calculate Kd Step5->Step6

Caption: Step-by-step workflow for the Fluorescent Thermal Shift Assay.

Therapeutic Implications and Quantitative Data

The development of isoform-selective CA inhibitors based on the this compound scaffold holds significant therapeutic promise. By fine-tuning the chemical structure, it is possible to achieve potent inhibition of disease-relevant CA isoforms while sparing others, thereby minimizing off-target effects.[5] The table below summarizes the binding affinities (dissociation constants, Kd) of representative aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide for several human CA isoforms, illustrating the potential for achieving isoform selectivity.[6]

CompoundCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
Aminoketone 10 0.140.173.10.381.1

Data sourced from Reference[6].

These data highlight how modifications to the core scaffold can yield compounds with nanomolar to low-micromolar affinities for various CA isoforms, underscoring the therapeutic potential of this chemical class.

Conclusion

The mechanism of action of this compound is firmly rooted in its ability to effectively inhibit carbonic anhydrases. This action is mediated by the coordination of its sulfonamide group to the catalytic zinc ion within the enzyme's active site. The inherent chemical tractability of the this compound scaffold makes it an exemplary starting point for the rational design of potent and isoform-selective CA inhibitors. A thorough understanding of the molecular interactions, guided by robust experimental methodologies, continues to drive the development of novel therapeutic agents based on this versatile framework for a range of diseases, from glaucoma to cancer.

References

  • G. Dudutienė, et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17842.
  • C. T. Supuran, et al. (2002). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(1), 9-18.
  • I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
  • C. T. Supuran, et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 81-89.
  • PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Pharma sourcing.
  • I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • G. Dudutienė, et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2489.
  • I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate.

Sources

An In-Depth Technical Guide to Aminohydroxybenzenesulfonamide Isomers: Key Intermediates in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of aminohydroxybenzenesulfonamide, a vital chemical intermediate. It is essential to note a distinction between two primary isomers: 4-Amino-3-hydroxybenzenesulfonamide (CAS 3588-76-9) and the more extensively documented 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) . Due to the wealth of available research and industrial application data, this document will primarily focus on the latter, while providing comparative information for the former where available. This guide is intended for researchers, chemists, and professionals in drug development and material science, offering insights into synthesis, applications, and chemical properties.

Part 1: Core Chemical Identity and Physicochemical Properties

The aminohydroxybenzenesulfonamide structure, which incorporates amino, hydroxyl, and sulfonamide functional groups on a benzene ring, is a versatile scaffold for chemical synthesis. The relative positions of these groups dictate the molecule's reactivity and subsequent applications.

Below is a comparison of the key properties of the two main isomers.

Property3-Amino-4-hydroxybenzenesulfonamideThis compound
CAS Number 98-32-8[1][2][3]3588-76-9[4][5][6]
IUPAC Name 3-amino-4-hydroxybenzene-1-sulfonamide[1][2]This compound[6]
Synonyms 2-Aminophenol-4-sulfonamide, 4-Hydroxymetanilamide[1][2]2-Aminophenol-5-sulfonamide, 3-Hydroxysulfanilamide[6]
Molecular Formula C₆H₈N₂O₃S[1][7]C₆H₈N₂O₃S[5][6]
Molecular Weight 188.20 g/mol [2][7][8]188.21 g/mol [6]
Appearance Off-white or light brown feathery crystals[9]Solid[4]
LogP -0.694[2]-0.5[6]
Chemical Structures

The distinct placement of the functional groups is visualized below. This structural difference is fundamental to their unique chemical behaviors.

2D structures of the two primary isomers.

Part 2: Industrial Synthesis of 3-Amino-4-hydroxybenzenesulfonamide

The manufacturing of 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) is a multi-step process that has been refined for industrial-scale production. The common pathway begins with o-nitrochlorobenzene and proceeds through several key transformations.[9][10]

Synthesis Workflow Diagram

The following diagram illustrates the established industrial synthesis route.

SynthesisWorkflow start o-Nitrochlorobenzene step1 4-Chloro-3-nitrobenzene sulfonic acid start->step1  Chlorosulfonic Acid  (Sulfonation) step2 4-Chloro-3-nitrobenzene sulfonyl chloride step1->step2  Thionyl Chloride  (Chlorination) step3 4-Chloro-3-nitro benzenesulfonamide step2->step3  Ammonia  (Ammoniation) step4 3-Nitro-4-hydroxy benzenesulfonamide step3->step4  NaOH (aq)  (Hydrolysis) end 3-Amino-4-hydroxy benzenesulfonamide step4->end  Iron (Fe)  (Reduction)

Industrial synthesis pathway for 3-Amino-4-hydroxybenzenesulfonamide.
Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.[9][11]

Step 1 & 2: Chlorosulfonation

  • Rationale: This two-step process introduces the sulfonamide precursor. Direct sulfonation followed by chlorination with thionyl chloride is more efficient and reduces the consumption of chlorosulfonic acid compared to a one-step process.[9]

  • Procedure: a. Charge a reactor with chlorosulfonic acid. Over 1-2 hours, gradually add o-nitrochlorobenzene while maintaining the temperature. b. Heat the mixture (e.g., to 110°C) for several hours to complete the sulfonation reaction, yielding 4-chloro-3-nitrobenzene sulfonic acid.[11] c. Cool the solution (e.g., to 70°C) and add thionyl chloride to convert the sulfonic acid into 4-chloro-3-nitrobenzenesulfonyl chloride.[11]

Step 3: Ammoniation

  • Rationale: The sulfonyl chloride is highly reactive towards nucleophiles. Ammonia displaces the chloride to form the sulfonamide group.

  • Procedure: a. Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in an appropriate solvent system (e.g., water). b. Add concentrated ammonia water at a controlled temperature (e.g., below 20°C). c. Allow the reaction to proceed for several hours to yield 2-Nitrochlorobenzene-4-sulfonamide (alternative name for 4-chloro-3-nitrobenzenesulfonamide).[9]

Step 4: Hydrolysis

  • Rationale: The chlorine atom on the benzene ring is replaced by a hydroxyl group via nucleophilic aromatic substitution, facilitated by heating in a strong base.

  • Procedure: a. Heat the product from the previous step in an aqueous sodium hydroxide solution (e.g., at 100°C).[10] This reaction forms 3-Nitro-4-hydroxybenzenesulfonamide.

Step 5: Reduction

  • Rationale: The nitro group is reduced to a primary amino group. Catalytic reduction using iron filings in a slightly acidic medium is a common and cost-effective industrial method.

  • Procedure: a. Create a suspension of the nitro compound in water. b. Add iron filings and a small amount of acid (e.g., HCl) to initiate the reaction. c. Heat the mixture to drive the reduction. Upon completion, the final product, 3-Amino-4-hydroxybenzenesulfonamide, is isolated by filtration and purification.[10]

Part 3: Key Applications and Derivatization Reactions

The true value of 3-Amino-4-hydroxybenzenesulfonamide lies in its role as a versatile building block.

Application in the Dye Industry

This compound is a cornerstone intermediate in the synthesis of azo dyes. The aromatic amino group serves as a reactive site for diazotization, which can then be coupled with other aromatic compounds (coupling components) to create a wide spectrum of colors used in textiles and printing.[10] It is a precursor for various acid, neutral, and reactive dyes.[9][10]

AzoCoupling cluster_A Diazotization cluster_B Azo Coupling A 3-Amino-4-hydroxy benzenesulfonamide B Diazonium Salt Intermediate A->B  NaNO₂, HCl   D Azo Dye Product B->D C Coupling Component (e.g., Naphthol derivative) C->D

Generic workflow for Azo Dye synthesis.
Significance in Pharmaceutical Development

The sulfonamide moiety is a well-known pharmacophore. 3-Amino-4-hydroxybenzenesulfonamide provides a scaffold for developing new therapeutic agents.[12]

  • Carbonic Anhydrase (CA) Inhibitors: Derivatives of this molecule are actively researched as inhibitors of carbonic anhydrase isoforms.[13][14] Certain isoforms, like CA IX, are overexpressed in hypoxic tumors and represent promising targets for anticancer therapies.[15] The sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.

  • Somatostatin Receptor Antagonists: It is a key reagent used in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R), which has implications for various endocrinological and oncological conditions.[10][13][16]

  • Antibiotics: Historically, the broader class of sulfonamides formed the first generation of effective systemic antibiotics. This molecule serves as a precursor for synthesizing modern sulfa drugs.

Example Derivatization: Schiff Base Formation

A common strategy to explore structure-activity relationships (SAR) is the synthesis of Schiff bases by reacting the primary amino group with various aldehydes.[13][16]

Experimental Protocol: General Synthesis of Schiff Bases

  • Rationale: Condensation of the primary amine with an aldehyde forms an imine (Schiff base), allowing for the introduction of diverse substituents to probe their effect on biological activity.

  • Procedure: a. Dissolve 3-Amino-4-hydroxybenzenesulfonamide in a suitable solvent, such as propan-2-ol.[13] b. Add an equimolar amount of the desired aromatic aldehyde. c. Heat the mixture at reflux for 1-2 hours.[13] d. Cool the reaction mixture to allow the Schiff base product to precipitate. e. Isolate the product by filtration and purify by recrystallization.

SchiffBaseFormation reactant1 3-Amino-4-hydroxy benzenesulfonamide product Schiff Base Derivative reactant1->product  Reflux in  Propan-2-ol   img1 reactant2 Aromatic Aldehyde (R-CHO) reactant2->product img2 R-CHO img3 Resulting Imine

Reaction scheme for Schiff base synthesis.

Part 4: Safety, Handling, and Analysis

Proper handling of 3-Amino-4-hydroxybenzenesulfonamide is crucial for laboratory safety.

Hazard Identification

Information from Safety Data Sheets (SDS) indicates the following primary hazards.

Hazard ClassGHS ClassificationPrecaution
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2A[17]H319: Causes serious eye irritation.[17]
Acute Toxicity Harmful if swallowed/inhaled (potential)[17]H302/H332[17]
Safe Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18]

  • Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas, or use a closed system.[18]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[18][19]

  • Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.[18][19]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 3-Amino-4-hydroxybenzenesulfonamide. A reverse-phase (RP) method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be employed for effective separation.[2]

Conclusion

3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) is a chemical of profound industrial and academic importance. Its unique arrangement of functional groups provides a reactive and versatile platform for the synthesis of a vast array of compounds, from vibrant dyes that color our world to sophisticated drug candidates targeting critical disease pathways like cancer.[13][14] Understanding its synthesis, reactivity, and handling is fundamental for chemists and researchers aiming to leverage this powerful intermediate in their work. The continued exploration of its derivatives, particularly in the field of medicinal chemistry, promises to yield novel therapeutic agents with improved efficacy and selectivity.

References

  • 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S - PubChem. (n.d.). PubChem.
  • 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide | C12H12N2O3S - PubChem. (n.d.). PubChem.
  • Čikotienė, I., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S - PubChem. (n.d.). PubChem.
  • 2-Aminophenol-4-sulfonamide | C6H8N2O3S - PubChem. (n.d.). PubChem.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... (n.d.). ResearchGate.
  • The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vainauskas, V., et al. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information.
  • Vainauskas, V., et al. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Google Patents.
  • Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Patsnap.
  • Benzenesulfonamide, 3-amino-4-hydroxy-. (2018, February 16). SIELC Technologies.
  • Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst... (n.d.). National Center for Biotechnology Information.
  • Vainauskas, V., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). MDPI.
  • 2-Aminophenol-5-sulfonamide | C6H8N2O3S - PubChem. (n.d.). PubChem.
  • Preparation of 4-aminophenol. (n.d.). PrepChem.com.

Sources

An In-depth Technical Guide to 2-Aminophenol-4-sulfonamide (CAS 98-32-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of chemical synthesis, intermediates that offer multiple, selectively addressable functional groups are of paramount strategic value. 2-Aminophenol-4-sulfonamide (also known as 3-Amino-4-hydroxybenzenesulfonamide) is a prime exemplar of such a molecule. Its unique trifunctional architecture—an aromatic amine, a phenol, and a sulfonamide—positions it as a critical starting material and versatile building block in industries ranging from pharmaceuticals to high-performance dyes.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications, offering field-proven insights and detailed protocols to enable its effective utilization in research and development.

Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of 2-Aminophenol-4-sulfonamide is crucial for its successful application. The interplay of its functional groups dictates its solubility, reactivity, and spectral properties.

Chemical Identity and Structure

The molecule consists of a benzene ring substituted with a hydroxyl group, an amino group, and a sulfonamide group. The ortho-relationship of the hydroxyl and amino groups is particularly significant for its reactivity and potential for forming heterocyclic structures.

  • IUPAC Name: 3-amino-4-hydroxybenzenesulfonamide[2]

  • Synonyms: 2-Aminophenol-4-sulfonamide, 4-Hydroxymetanilamide, o-Aminophenol-p-sulfonamide[2]

  • CAS Number: 98-32-8[3]

  • Molecular Formula: C₆H₈N₂O₃S[3]

  • Molecular Weight: 188.21 g/mol [2]

Diagram 1: Chemical Structure of 2-Aminophenol-4-sulfonamide

Physical & Solubility Properties

The compound typically appears as a white to light brown crystalline solid.[4] The presence of multiple polar functional groups (hydroxyl, amino, sulfonamide) capable of hydrogen bonding suggests a predictable solubility profile.

PropertyValueSource
Melting Point 199-201 °C[2]
Appearance White to gray to brown powder/crystal
Solubility Soluble in Methanol.[2]
Expected Solubility Profile: Based on its structure and the properties of analogous compounds like 4-aminophenol, it is expected to be soluble in polar organic solvents such as DMSO and DMF, moderately soluble in hot water and ethanol, and poorly soluble in non-polar solvents like toluene and diethyl ether.[5]N/A

Spectroscopic Profile: A Guide to Identification

Spectroscopic data is essential for confirming the identity and purity of the compound during synthesis and before its use in further reactions.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Interpreting these peaks is the first step in structural verification.

  • -OH & -NH₂ Stretching (3500-3200 cm⁻¹): Expect broad absorption bands in this region, characteristic of hydroxyl and amine N-H stretching vibrations, indicative of hydrogen bonding.

  • Aromatic C-H Stretching (~3100-3000 cm⁻¹): Sharp, weaker bands typical for aromatic rings.

  • Aromatic C=C Bending (1600-1450 cm⁻¹): Several sharp bands corresponding to the benzene ring skeletal vibrations.[6]

  • Sulfonamide S=O Stretching (1350-1300 cm⁻¹ and 1160-1140 cm⁻¹): Two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are expected.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (δ 6.5-7.7 ppm): The three protons on the benzene ring will appear as a complex multiplet system due to their distinct chemical environments.

    • Sulfonamide Protons (-SO₂NH₂) (Variable, ~δ 7.0-7.5 ppm): A broad singlet, which can exchange with D₂O.

    • Amine Protons (-NH₂) (Variable, ~δ 4.5-5.5 ppm): A broad singlet, which can exchange with D₂O.

    • Phenolic Proton (-OH) (Variable, ~δ 9.0-10.0 ppm): A broad singlet, which can exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six unique carbon atoms in the benzene ring. The carbons attached to the oxygen and nitrogen atoms (C-OH and C-NH₂) will be the most downfield shifted in this region.

Synthesis of 2-Aminophenol-4-sulfonamide

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is adapted from established industrial methods.[4][10]

Synthesis Workflow

The overall process involves the sulfonation and subsequent chlorination of o-nitrochlorobenzene, followed by ammoniation, hydrolysis, and finally, reduction of the nitro group.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start o-Nitrochlorobenzene Step1 Step 1: Chlorosulfonation (HSO3Cl, then SOCl2) Start->Step1 Intermediate1 4-Chloro-3-nitro- benzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Ammoniation (Conc. NH3(aq)) Intermediate1->Step2 Intermediate2 4-Chloro-3-nitro- benzenesulfonamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH(aq), Heat) Intermediate2->Step3 Intermediate3 4-Hydroxy-3-nitro- benzenesulfonamide Step3->Intermediate3 Step4 Step 4: Reduction (Fe / Acetic Acid) Intermediate3->Step4 End 2-Aminophenol-4-sulfonamide (CAS 98-32-8) Step4->End

Detailed Experimental Protocol

Causality Note: This protocol is designed for efficiency and yield. The two-step chlorosulfonation (sulfonation followed by chlorination with thionyl chloride) is a key innovation that reduces the overall consumption of highly corrosive chlorosulfonic acid and minimizes waste compared to older single-step methods.[4][10]

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Charge a suitable reaction vessel with chlorosulfonic acid (e.g., 2.2 molar equivalents).

  • Over 1.5 hours, slowly add o-nitrochlorobenzene (1.0 molar equivalent) while maintaining the temperature below 110 °C. The slow addition is critical to control the highly exothermic reaction.

  • After the addition is complete, maintain the reaction mixture at 110 °C for 4 hours to ensure complete sulfonation.

  • Cool the mixture to 70 °C.

  • Slowly add thionyl chloride (e.g., 1.1 molar equivalents) and hold at this temperature for 2 hours to convert the sulfonic acid to the sulfonyl chloride.

  • The resulting product, 4-chloro-3-nitrobenzenesulfonyl chloride, can be carried forward to the next step, often without purification. A yield of ~96% is expected.[4]

Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

  • In a separate vessel, dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride in water (e.g., ~1.5 mL per gram of sulfonyl chloride).

  • Cool the solution to below 20 °C in an ice bath.

  • Over 4 hours, add concentrated aqueous ammonia (e.g., 16% solution, ~1.5 mL per gram of sulfonyl chloride), ensuring the temperature does not exceed 20 °C. The nucleophilic attack of ammonia on the sulfonyl chloride is highly exothermic.

  • After the addition, warm the mixture to ~35 °C and stir for 3.5 hours to drive the reaction to completion.

  • The product, 2-Nitrochlorobenzene-4-sulfonamide, will precipitate and can be collected by filtration. A yield of ~90% is expected.[10]

Step 3: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonamide

  • Create a slurry of the 2-Nitrochlorobenzene-4-sulfonamide in water.

  • Warm the mixture to 95 °C and slowly add a solution of sodium hydroxide. The hydroxide ion acts as a nucleophile, displacing the chloride.

  • Continue heating to 105 °C and maintain for 5 hours.

  • Cool the reaction mixture to below 40 °C and carefully acidify with hydrochloric acid to a pH of 4.5. This protonates the phenoxide and precipitates the product.

  • Filter the solid to obtain 2-nitrophenols-4-sulfonamide.[4]

Step 4: Reduction to 2-Aminophenol-4-sulfonamide

  • Charge a reactor with acetic acid, iron powder (e.g., ~3 molar equivalents), and a small amount of activated carbon.

  • Add the 2-nitrophenols-4-sulfonamide from the previous step.

  • Heat the mixture to 105-110 °C and maintain for 4 hours. The iron, in the presence of acid, acts as the reducing agent to convert the nitro group to an amine.

  • After the reaction is complete, add aqueous sodium hydroxide to adjust the pH to 11. This step precipitates iron oxides ("iron mud"), which are removed by filtration.

  • Take the filtrate and acidify with hydrochloric acid to a pH of 6.5. This neutralizes the phenoxide and the amine, causing the final product to precipitate.

  • Cool the mixture to below 25 °C, collect the product by filtration, and dry. A final product yield of ~96% (from the nitro-phenol intermediate) can be achieved.[4]

Applications in Synthesis

The true value of 2-Aminophenol-4-sulfonamide lies in its utility as a versatile intermediate. The amino group can be readily diazotized for azo-coupling or condensed with carbonyls to form Schiff bases, making it invaluable in both dye and pharmaceutical synthesis.

Application in Pharmaceutical Scaffolding

This compound is a known precursor for pharmacologically active molecules, including carbonic anhydrase inhibitors and potential antagonists for the somatostatin receptor subtype 5 (SST5R).[11][12] A common strategy involves derivatizing the amino group to generate novel molecular scaffolds for biological screening.

Protocol: Synthesis of a Schiff Base Derivative This protocol describes the condensation of the primary amino group with an aromatic aldehyde to form an imine (Schiff base), a common reaction in the generation of compound libraries for drug discovery. This procedure is adapted from the synthesis of novel 3-amino-4-hydroxy-benzenesulfonamide derivatives.[11][12]

Diagram 3: Schiff Base Formation Workflow

Schiff_Base_Formation cluster_reactants Reactants cluster_process Process cluster_product Isolation A 2-Aminophenol-4-sulfonamide C Combine in Propan-2-ol A->C B Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) B->C D Reflux for 1 hour C->D E Cool to Room Temp D->E F Precipitation of Product E->F G Filter & Wash F->G H Schiff Base Product G->H

  • To a solution of an appropriate aromatic aldehyde (10 mmol) in propan-2-ol (20-30 mL), add 3-amino-4-hydroxybenzenesulfonamide (1.88 g, 10 mmol).

  • Heat the resulting mixture at reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold propan-2-ol to remove any unreacted starting materials.

  • Dry the product under vacuum. Yields for this type of reaction are typically high (57-95%).[11] The structure can be confirmed by the appearance of a characteristic N=CH proton singlet in the ¹H NMR spectrum, typically in the range of 8.6-8.7 ppm.[11]

Application in Azo Dye Synthesis

The primary amino group of 2-Aminophenol-4-sulfonamide can be readily converted into a diazonium salt, which is a powerful electrophile for azo coupling reactions. This makes it a key component for producing a range of neutral and acid dyes.[10]

Protocol: Diazotization and Coupling with 2-Naphthol This protocol is a representative example of how to synthesize an azo dye. It is based on standard, well-established procedures for diazotization and azo coupling.[13][14][15]

Causality Note: The entire diazotization process must be conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield.[14]

Part A: Diazotization

  • Suspend 2-Aminophenol-4-sulfonamide (1.88 g, 0.01 mol) in a mixture of water (20 mL) and concentrated hydrochloric acid (2.5 mL, ~0.03 mol) in a beaker.

  • Cool the slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate flask, prepare a solution of sodium nitrite (0.7 g, ~0.01 mol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution. The resulting cold solution contains the diazonium salt and is ready for immediate use.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline naphthol solution to 5 °C in an ice bath.

  • With efficient stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • An intensely colored azo dye should precipitate immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the dye by vacuum filtration and wash the filter cake with a small amount of cold water, followed by a cold saturated sodium chloride solution to aid in precipitation.

  • Dry the product in a vacuum oven at 60 °C.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Hazard Identification: The compound is classified as a skin and eye irritant. It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid generating dust during transfer. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Aminophenol-4-sulfonamide (CAS 98-32-8) is a chemical of significant industrial and research importance. Its trifunctional nature provides a versatile platform for synthetic chemists, enabling the creation of complex molecules, from life-saving pharmaceuticals to vibrant, stable dyes. By understanding its fundamental properties and leveraging robust, optimized synthetic protocols such as those detailed in this guide, researchers and drug development professionals can effectively harness its potential to drive innovation in their respective fields.

References

  • Šulinskienė, J., Vainauskas, V., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • Šulinskienė, J., Vainauskas, V., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate.
  • Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • El-Faham, A., et al. (2020). Supplementary Information: Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry.
  • Qingdao Double Peach Specialty Chem Grp. (2015). Synthetic method of 2-aminophenol-4-sulfonamide. Patsnap.
  • Hartwell, J. L., & Fieser, L. F. (1936). COUPLING OF o-TOLIDINE AND CHICAGO ACID. Organic Syntheses, 16, 12.
  • SpectraBase. (n.d.). 2-Aminophenol-4-sulfonic acid Spectrum.
  • Navadiya, J. D. (n.d.). STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. TSI Journals.
  • SpectraBase. (n.d.). 2-Aminophenol-4-sulfonic acid FTIR Spectrum.
  • Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • PubChem. (n.d.). 2-Aminophenol-4-sulfonamide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Retrieved from a search for "CAS number 98-32-8 properties and uses".
  • Innovatech Labs. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • PubChem. (n.d.). 4-Aminophenol.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Google Patents. (1999). US5874547A - Diazotization of amines.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Google Patents. (2006). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Tejaswinee Digambar, K., et al. (2025). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate.
  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Al-Okab, R. A., & Al-Enizi, M. A. (n.d.). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. PubMed.
  • Mojzych, M., & Karczmarzyk, Z. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. MDPI.
  • Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride.
  • ResearchGate. (n.d.). Diazo coupling reactions between 1-naphthol (A) and diazotized...

Sources

The Synthesis and Characterization of 4-Amino-3-hydroxybenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Scaffold of Sulfonamides in Modern Medicinal Chemistry

The sulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of prontosil. Among the myriad of sulfonamide-based structures, 4-Amino-3-hydroxybenzenesulfonamide and its derivatives represent a particularly fertile ground for the development of novel therapeutics. The strategic placement of the amino, hydroxyl, and sulfonamide groups on the benzene ring provides a unique combination of hydrogen bonding capabilities, charge distribution, and reactive handles for synthetic elaboration. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, characterization, and therapeutic potential of this important class of molecules. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational drug design.

I. The Core Moiety: Synthesis of this compound

The synthesis of the this compound core is a critical first step. Several synthetic routes have been reported, with the choice often depending on the availability of starting materials and the desired scale of the reaction. A common and effective method begins with the sulfonation of 2-aminophenol[1].

Reaction Scheme: Synthesis of this compound

Synthesis of this compound aminophenol 2-Aminophenol sulfonated_aminophenol 3-Amino-4-hydroxybenzenesulfonic acid aminophenol->sulfonated_aminophenol Sulfonation h2so4 H₂SO₄ (conc.) nitrating_mixture HNO₃ / H₂SO₄ reducing_agent Fe / HCl or H₂ / Pd-C product This compound sulfonated_aminophenol->product Further processing (hypothetical direct conversion) nitrated_intermediate 4-Amino-3-nitrobenzenesulfonamide (hypothetical intermediate if nitration precedes reduction of a different starting material) nitrochlorobenzene 2-Nitrochlorobenzene 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide nitrochlorobenzene->4-Chloro-3-nitrobenzenesulfonamide Sulfochlorination & Ammoniation sulfochlorination 1. ClSO₃H 2. NH₃ hydrolysis NaOH (aq) reduction Fe 3-Nitro-4-hydroxybenzenesulfonamide 3-Nitro-4-hydroxybenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide->3-Nitro-4-hydroxybenzenesulfonamide Hydrolysis 3-Nitro-4-hydroxybenzenesulfonamide->product Reduction

Caption: General synthetic pathways to this compound.

Detailed Experimental Protocol: Synthesis from 2-Aminophenol

This protocol is a synthesized representation of established chemical principles for electrophilic aromatic substitution and subsequent functional group manipulations.

Materials:

  • 2-Aminophenol

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Hydroxide solution (10% w/v)

  • Hydrochloric Acid (concentrated and dilute)

  • Activated Charcoal

  • Ethanol

Procedure:

  • Sulfonation: In a fume hood, carefully add 10.9 g (0.1 mol) of 2-aminophenol in small portions to 50 mL of concentrated sulfuric acid, pre-cooled in an ice bath to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 120-130 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture carefully onto 200 g of crushed ice with stirring. The crude 3-amino-4-hydroxybenzenesulfonic acid will precipitate. Filter the precipitate and wash with cold water.

  • Purification of the Intermediate: The crude product can be purified by recrystallization from hot water.

  • Conversion to Sulfonamide (Conceptual Overview): The sulfonic acid can be converted to the corresponding sulfonyl chloride, which is then reacted with ammonia to form the sulfonamide. A more direct route starts from 2-nitrochlorobenzene as outlined in the diagram above[2].

Causality in Experimental Choices:
  • Sulfonation: The use of concentrated sulfuric acid serves as both the reactant and the solvent. The hydroxyl and amino groups of 2-aminophenol are activating, ortho-, para-directing groups. The sulfonation occurs predominantly at the position para to the hydroxyl group and ortho to the amino group.

  • Temperature Control: The initial cooling during the addition of 2-aminophenol to sulfuric acid is crucial to control the exothermic reaction. Subsequent heating is necessary to drive the sulfonation to completion.

  • Work-up: Pouring the reaction mixture onto ice serves to dilute the acid and precipitate the less soluble sulfonic acid product.

II. Derivatization Strategies: Expanding the Chemical Space

The true potential of this compound lies in its versatility as a scaffold for derivatization. The primary amino group is a convenient handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

A. Synthesis of Schiff Base Derivatives

The condensation of the primary amino group with various aldehydes to form Schiff bases is a straightforward and effective method for generating a library of derivatives.

Schiff_Base_Synthesis start_material This compound product Schiff Base Derivative start_material->product Condensation (Reflux in Propan-2-ol) aldehyde R-CHO (e.g., 4-Fluorobenzaldehyde) aldehyde->product

Caption: General synthesis of Schiff base derivatives.

This protocol is adapted from a general procedure for the synthesis of Schiff bases from 3-amino-4-hydroxybenzenesulfonamide[3].

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Propan-2-ol

Procedure:

  • A mixture of this compound (1.88 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in propan-2-ol (30 mL) is heated at reflux for 1 hour[3].

  • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold propan-2-ol and dried to afford the pure Schiff base derivative.

B. Synthesis of Imidazole Derivatives

The amino group can also be used as a nucleophile in more complex cyclization reactions to form heterocyclic derivatives, such as imidazoles.

Imidazole_Synthesis start_material 3-((2-Aryl-2-oxoethyl)amino)- 4-hydroxybenzenesulfonamide product Imidazol-2-one Derivative start_material->product Cyclization (Reflux in Acetic Acid) cyclizing_agent Carbamide cyclizing_agent->product caption Synthesis of imidazol-2-one derivatives. SAR_Framework core_scaffold This compound Scaffold synthesis Synthesis of Derivative Library (e.g., Schiff Bases, Imidazoles) core_scaffold->synthesis biological_screening Biological Screening (e.g., Carbonic Anhydrase Inhibition Assay) synthesis->biological_screening sar_analysis Structure-Activity Relationship (SAR) Analysis biological_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design caption Iterative process of SAR-guided drug discovery.

Sources

The Pharmacological Profile of 4-Amino-3-hydroxybenzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the pharmacological profile of 4-Amino-3-hydroxybenzenesulfonamide. While direct pharmacological data on the parent compound is limited, its significance as a versatile scaffold in medicinal chemistry is profound. This document will first elucidate the foundational pharmacology of the sulfonamide class, to which this compound belongs, covering its expected mechanism of action, general pharmacokinetic principles, and toxicological considerations. The core of this guide will then focus on the pharmacological profiles of its key derivatives, particularly in the realm of carbonic anhydrase inhibition for oncological applications. Through a detailed analysis of structure-activity relationships, experimental protocols, and quantitative data, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this chemical entity in future therapeutic innovations.

Introduction: The Unassuming Scaffolding with Therapeutic Potential

This compound, a simple aromatic sulfonamide, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules.[1] Its structure, featuring a sulfonamide group, an amino group, and a hydroxyl group on a benzene ring, offers multiple points for chemical modification, making it an ideal starting material for combinatorial chemistry and rational drug design.[1] While not a prominent therapeutic agent in its own right, its true value lies in its role as a progenitor for compounds with significant pharmacological activity. This guide will delve into the known and inferred properties of the parent compound and provide a comprehensive overview of the well-documented pharmacology of its derivatives.

Foundational Pharmacology of this compound

The pharmacological identity of this compound is intrinsically linked to its chemical classification as a sulfonamide. This class of compounds has a long-standing history in medicine, primarily as antibacterial agents.

Anticipated Mechanism of Action

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, thereby halting bacterial growth and replication.[3] It is highly probable that this compound possesses some level of this intrinsic antibacterial activity, though its specific spectrum and potency are not extensively documented in publicly available literature.

Diagram: Mechanism of Action of Sulfonamides

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

The sulfonamide moiety is a well-established zinc-binding group, which is the cornerstone of its ability to inhibit carbonic anhydrases (CAs).[1][4] These metalloenzymes are ubiquitous and play critical roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[5] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and, more recently, cancer.[4][6] While the parent this compound may exhibit some level of CA inhibition, its derivatives have been specifically designed and synthesized to achieve high potency and selectivity for particular CA isoforms, as will be discussed in detail.[1][7]

General Pharmacokinetic (ADME) Profile of Sulfonamides
  • Absorption: Most sulfonamides are well-absorbed orally.[8]

  • Distribution: They distribute widely throughout the body and can readily enter serous cavities.[3] Protein binding varies among different sulfonamides.[3]

  • Metabolism: The primary route of metabolism is acetylation of the N4-amino group in the liver.[3] The rate of acetylation can vary between individuals.

  • Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[8][9]

It is reasonable to infer that this compound would follow these general pharmacokinetic pathways.

Toxicological Considerations

The toxicological profile of this compound should be considered in the context of both sulfonamides and aromatic amines.

  • Hypersensitivity Reactions: Sulfonamides are known to cause hypersensitivity reactions, ranging from skin rashes to more severe conditions like Stevens-Johnson syndrome.[2][8]

  • Crystalluria: Poorly soluble sulfonamides and their metabolites can precipitate in the urine, leading to crystalluria and potential kidney damage.[8] Adequate hydration is crucial when administering sulfonamides.

  • Carcinogenicity of Aromatic Amines: Aromatic amines as a class are associated with carcinogenicity, and this potential risk should be evaluated for any new derivative.[10][11][12][13]

The Prolific Scaffold: Derivatives as Potent Carbonic Anhydrase Inhibitors

The predominant modern application of the this compound scaffold is in the development of potent and selective carbonic anhydrase inhibitors for anticancer therapy.[1][6] Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on derivatives of this compound to optimize their CA inhibitory activity.[1] Modifications at the amino and hydroxyl groups have led to the discovery of compounds with nanomolar potency and significant selectivity for tumor-associated CA isoforms over the more ubiquitous CA I and CA II.

Table 1: Carbonic Anhydrase Inhibitory Activity of Exemplary this compound Derivatives

Compound IDModification on Parent ScaffoldTarget CA IsoformInhibition Constant (Kᵢ) (nM)Reference
4b Dual-tail analoguehCA IX20.4[7]
5a Dual-tail analoguehCA IX12.9[7]
5b Dual-tail analoguehCA IX18.2[7]
5a Dual-tail analoguehCA XII26.6[7]
5b Dual-tail analoguehCA XII8.7[7]
5c Dual-tail analoguehCA XII17.2[7]
5d Dual-tail analoguehCA XII10.9[7]
Acetazolamide (Reference) Standard CAIhCA IX25[7]
Acetazolamide (Reference) Standard CAIhCA XII5.7[7]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The determination of the inhibitory potency of this compound derivatives against various CA isoforms is a critical step in their pharmacological profiling. A commonly employed method is the stopped-flow CO₂ hydration assay.

Objective: To measure the inhibitory constant (Kᵢ) of a test compound against a specific human carbonic anhydrase (hCA) isoform.

Materials:

  • Purified recombinant hCA isoform (e.g., hCA I, II, IX, or XII)

  • Test compound (derivative of this compound)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified hCA enzyme in the assay buffer.

    • Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe, load the enzyme solution (with or without the inhibitor).

    • In the other syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Data Analysis:

    • The initial rates of the catalytic reaction are measured at different inhibitor concentrations.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the enzyme activity against the inhibitor concentration.

    • The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.

Diagram: Experimental Workflow for CA Inhibition Assay

CA Inhibition Assay Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme_Prep Prepare hCA Enzyme Solution Load_Syringes Load Syringes: 1. Enzyme +/- Inhibitor 2. CO2-Saturated Water Enzyme_Prep->Load_Syringes Inhibitor_Prep Prepare Serial Dilutions of Test Compound Inhibitor_Prep->Load_Syringes Mix Rapid Mixing Load_Syringes->Mix Monitor Monitor Absorbance Change Mix->Monitor Calculate_Rates Calculate Initial Reaction Rates Monitor->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Future Directions and Conclusion

This compound stands as a testament to the power of a simple chemical scaffold in driving complex drug discovery programs. While its own pharmacological profile remains to be fully elucidated, its utility as a foundational molecule for the synthesis of potent and selective carbonic anhydrase inhibitors is undeniable. Future research should aim to:

  • Characterize the intrinsic pharmacological profile of the parent compound: A thorough investigation of its antibacterial spectrum, potency, and ADME properties would provide a valuable baseline for future derivatization efforts.

  • Explore novel therapeutic applications: While oncology is a major focus, the diverse roles of carbonic anhydrases suggest that derivatives of this compound could be explored for other indications, such as neurological disorders or metabolic diseases.

  • Optimize pharmacokinetic properties: Further chemical modifications can be explored to enhance the drug-like properties of the derivatives, including oral bioavailability and metabolic stability.

References

  • Vree, T. B. (1985). Pharmacokinetics of Sulfonamides Revisited. Karger Publishers. [Link]
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17458-17481. [Link]
  • Goren, A., & Mevorach, D. (2009). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Journal of veterinary pharmacology and therapeutics, 32(6), 556-563. [Link]
  • Al-Suod, H., & Mahdi, M. F. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(8), 1831-1848. [Link]
  • Pharmacy 180. (n.d.). Sulfonamides.
  • Vree, T. B. (2015). Pharmacokinetics of Sulfonamides Revisited. Karger Publishers. [Link]
  • El-Sayad, K. A., Mokhles, S., & Abdel-Aziz, M. (2023). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 134, 106466. [Link]
  • Sabbagh, M., & Sarkar, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-46. [Link]
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. Request PDF. [Link]
  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International journal of molecular sciences, 24(13), 10899. [Link]
  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2021). Some aromatic amines and related compounds. IARC monographs on the evaluation of carcinogenic risks to humans, 127, 1. [Link]
  • Tumosienė, I., Zubrienė, A., Smirnov, A., Sapijanskaitė-Banevič, B., Baranauskienė, L., Mickevičius, V., & Matulis, D. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. [Link]

Sources

An In-Depth Technical Guide to the Toxicological Evaluation of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Safety Assessment

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount. This guide provides a comprehensive framework for the toxicological evaluation of 4-Amino-3-hydroxybenzenesulfonamide, a molecule possessing structural alerts that warrant a thorough safety assessment. As a substituted aromatic amine and a sulfonamide, this compound belongs to chemical classes with known toxicological liabilities, including the potential for genotoxicity, carcinogenicity, and hypersensitivity reactions.[1][2][3][4]

This document moves beyond a simple recitation of protocols. It offers a strategic, field-proven approach to toxicological investigation, emphasizing the scientific rationale behind experimental choices. By adopting the principles outlined herein, researchers can build a robust, self-validating data package to confidently assess the safety of this compound and its derivatives.

Compound Profile and Structural Alerts

This compound is an organic compound featuring a benzene ring substituted with an amino group, a hydroxyl group, and a sulfonamide group. This unique combination of functional groups suggests several potential toxicological pathways that must be investigated.

  • Aromatic Amine Moiety: Aromatic amines are a well-documented class of compounds containing members that are known to be genotoxic and carcinogenic.[1][2][3] The amino group can be metabolically activated to reactive intermediates that can form DNA adducts, leading to mutations.

  • Sulfonamide Group: The sulfonamide functional group is associated with hypersensitivity reactions in some individuals.[4][5] Metabolic activation of the sulfonamide can lead to the formation of reactive metabolites, such as hydroxylamines, which are implicated in these adverse effects.[5][6][7]

  • Phenolic Hydroxyl Group: The presence of a hydroxyl group on the aromatic ring can influence the metabolic profile of the compound, potentially leading to the formation of reactive quinone-type metabolites.

Given these structural alerts, a comprehensive toxicological evaluation is essential to characterize the potential risks associated with this compound.

A Tiered Approach to Toxicological Assessment

A tiered, stepwise approach to toxicological testing is recommended, starting with in vitro assays to assess baseline cytotoxicity and genotoxicity before proceeding to more complex in vivo studies. This strategy is both ethical and resource-efficient, allowing for early identification of potential hazards.[8]

Sources

An In-Depth Technical Guide to the Solubility of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-Amino-3-hydroxybenzenesulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in a molecule's journey from discovery to application, this document synthesizes available data, explores the physicochemical principles governing its solubility, and provides a robust experimental framework for its determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the bioavailability of a drug, influences its formulation strategies, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, with its combination of polar functional groups—an amino group, a hydroxyl group, and a sulfonamide moiety—presents a unique solubility profile that is highly dependent on the solvent system. Understanding this profile is paramount for its effective application in research and pharmaceutical development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of this compound highlighting its key functional groups.

The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (hydroxyl, and the oxygen and nitrogen atoms of the sulfonamide group) suggests a strong potential for interaction with polar solvents.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively available in the public domain, underscoring the necessity for experimental determination. However, based on available data and the solubility of structurally related compounds, we can construct a preliminary profile.

SolventTypePredicted/Observed SolubilityRationale/Reference
WaterPolar Protic4744.11 mg/L[1]The molecule's polar functional groups can form hydrogen bonds with water, facilitating dissolution. The presence of both acidic (sulfonamide) and basic (amino) groups suggests pH-dependent solubility.
MethanolPolar ProticSolubleA related isomer, 3-Amino-4-hydroxybenzenesulphonamide, is reported to be soluble in methanol[2]. The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, similar to water.
EthanolPolar ProticExpected to be less soluble than in methanolThe increased hydrocarbon character of ethanol compared to methanol generally leads to lower solubility for polar compounds.
AcetonePolar AproticModerately to sparingly solubleAcetone can act as a hydrogen bond acceptor but not a donor. Its polarity is lower than that of alcohols, which would likely result in reduced solubility.
Diethyl EtherNonpolarSparingly to insolubleThe nonpolar nature of diethyl ether makes it a poor solvent for highly polar molecules capable of strong hydrogen bonding.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial phenomenon. Understanding these factors is crucial for predicting its behavior in different solvent systems and for developing effective formulation strategies.

  • Solvent Polarity: As a polar molecule, this compound will exhibit greater solubility in polar solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

  • Hydrogen Bonding: The capacity of the amino, hydroxyl, and sulfonamide groups to form hydrogen bonds is a major driver of its aqueous and alcoholic solubility. Solvents that are strong hydrogen bond donors and acceptors will be more effective at solvating the molecule.

  • pH: The amino group (a weak base) and the sulfonamide group (a weak acid) mean that the overall charge of the molecule, and therefore its solubility in aqueous media, will be highly dependent on the pH of the solution. At isoelectric point, the molecule will have minimum solubility. Solubility is expected to increase in both acidic and alkaline conditions due to the formation of more soluble salt forms.[3]

  • Temperature: For most solid solutes, solubility increases with temperature. The dissolution process is often endothermic, meaning that providing thermal energy to the system will favor the dissolution process.

  • Crystal Lattice Energy: The energy of the crystal lattice of the solid this compound must be overcome by the energy of solvation for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility, with metastable forms generally exhibiting higher solubility than their stable counterparts.

Solubility Solubility of this compound Solvent Solvent Properties Polarity Polarity Solvent->Polarity Hydrogen Bonding Hydrogen Bonding Solvent->Hydrogen Bonding Solute Solute Properties Crystal Lattice Energy Crystal Lattice Energy Solute->Crystal Lattice Energy pKa pKa Solute->pKa System System Conditions Temperature Temperature System->Temperature pH pH System->pH Polarity->Solubility Hydrogen Bonding->Solubility Crystal Lattice Energy->Solubility pKa->Solubility Temperature->Solubility pH->Solubility

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of comprehensive solubility data, experimental determination is often necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Step-by-Step Protocol
  • Preparation of Materials:

    • This compound (ensure purity and document batch number).

    • Selected solvents (e.g., water, methanol, ethanol, acetone) of high purity.

    • Glass vials with screw caps.

    • A temperature-controlled shaker or agitator.

    • A centrifuge.

    • Syringes and filters (e.g., 0.45 µm PTFE or PVDF).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

  • Experimental Procedure:

    • Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This should be determined empirically, but 24 to 72 hours is a common timeframe.

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Perform the experiment in triplicate to ensure the reliability of the results.

Experimental Workflow Diagram

Start Start Add Add excess solute to solvent Start->Add Seal Seal vial Add->Seal Agitate Agitate at constant temperature (24-72h) Seal->Agitate Settle Allow excess solid to settle Agitate->Settle Sample Withdraw and filter supernatant Settle->Sample Dilute Dilute sample Sample->Dilute Analyze Analyze concentration (e.g., HPLC-UV) Dilute->Analyze End End Analyze->End

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and drug development. While quantitative data is sparse, a clear understanding of its molecular structure and the physicochemical principles governing solubility allows for rational predictions of its behavior in various solvents. The provided experimental protocol offers a robust framework for the systematic and accurate determination of its solubility profile. This essential data will empower researchers to make informed decisions in formulation development, in vitro and in vivo studies, and ultimately, to unlock the full potential of this compound.

References

  • ChemChart. (n.d.). This compound (3588-76-9).
  • DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

Sources

Initial Screening of 4-Amino-3-hydroxybenzenesulfonamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive, tiered strategy for the initial bioactivity screening of 4-Amino-3-hydroxybenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document provides a robust framework for evaluating the therapeutic potential of this sulfonamide derivative. The guide progresses from essential physicochemical characterization to a cascade of in vitro assays, including primary cytotoxicity screening and secondary mechanistic studies. The core philosophy emphasizes rigorous experimental design, data-driven decision-making, and the establishment of self-validating protocols to ensure the integrity and reproducibility of findings.

Introduction: Rationale for Screening this compound

The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] Compounds bearing this functional group have been developed as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] this compound, with its distinct substitution pattern of amino and hydroxyl groups on the benzene ring, presents a unique scaffold for potential therapeutic innovation. These functional groups offer multiple points for interaction with biological targets, suggesting a diverse range of possible bioactivities. This guide outlines a systematic approach to explore the therapeutic promise of this compound.

Foundational Stage: Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is a prerequisite for reliable and reproducible biological screening. This initial phase ensures that observed biological effects are attributable to the compound itself and not experimental artifacts.

2.1. Purity and Identity Confirmation

The purity of the test compound is paramount to avoid misleading results from contaminants.

Protocol: Purity and Identity Verification by HPLC and Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or DMSO to a concentration of 1 mg/mL.

  • HPLC Analysis:

    • System: A reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: UV detection at 254 nm and 280 nm.

    • Purity Assessment: Purity should be ≥95% as determined by the peak area percentage.

  • MS Analysis:

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the compound. The expected molecular weight for C6H8N2O3S is approximately 188.2 g/mol .[4]

2.2. Solubility Assessment

Determining the compound's solubility in aqueous buffers is crucial for designing accurate in vitro assays and preventing compound precipitation.

Protocol: Thermodynamic Solubility in Phosphate-Buffered Saline (PBS)

  • Sample Preparation: Add an excess amount of the solid compound to PBS (pH 7.4).

  • Equilibration: Shake the suspension at room temperature for 24 hours to reach equilibrium.

  • Separation: Centrifuge the sample to pellet the undissolved solid.

  • Quantification: Analyze the concentration of the compound in the supernatant by HPLC with a standard curve.

2.3. Chemical Stability

The stability of the compound in the assay medium over the experiment's duration must be verified.

Protocol: Stability in Cell Culture Medium

  • Incubation: Incubate the compound at its highest intended assay concentration in the complete cell culture medium (including serum) at 37°C.

  • Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Quantify the remaining parent compound at each time point using HPLC.

  • Interpretation: Greater than 80% of the compound remaining after 24 hours is generally acceptable for most cell-based assays.

Tier 1: Primary Bioactivity Screening

The initial biological evaluation aims to identify any broad cytotoxic or antiproliferative effects of this compound.

3.1. Rationale for Cell Line Selection

A diverse panel of human cancer cell lines is recommended to uncover potential tissue-specific sensitivities. A non-cancerous cell line should be included to assess general cytotoxicity.

  • MCF-7: Breast adenocarcinoma (ER-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HeLa: Cervical adenocarcinoma[5][6]

  • HEK293: Human embryonic kidney cells (non-cancerous control)

3.2. Experimental Workflow for Cytotoxicity Screening

Figure 1: A streamlined workflow for in vitro cytotoxicity assessment.

Protocol: Cell Viability Assessment using the MTT Assay

  • Cell Plating: Seed cells in 96-well plates at an optimized density and allow them to attach overnight.

  • Compound Application: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Lyse the cells and dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Anticipated Data Summary from Primary Cytotoxicity Screen

Cell Line This compound IC50 (µM) Doxorubicin IC50 (µM)
MCF-7 To be determined Known value
MDA-MB-231 To be determined Known value
A549 To be determined Known value
HeLa To be determined Known value

| HEK293 | To be determined | Known value |

Tier 2: Mechanistic Investigation

Should the primary screening reveal potent and selective activity, the subsequent phase will focus on elucidating the compound's mechanism of action. The following assays are proposed based on the known activities of other sulfonamides.

4.1. Hypothesis: Carbonic Anhydrase Inhibition

Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), some of which are overexpressed in various cancers.[2][7]

cluster_assay Carbonic Anhydrase Inhibition Assay Compound This compound Inhibition Inhibition Compound->Inhibition Enzyme Carbonic Anhydrase (e.g., CA IX) Product Product (p-nitrophenol) Enzyme->Product Enzyme->Inhibition Substrate Substrate (e.g., p-nitrophenyl acetate) Substrate->Enzyme Inhibition->Product Blocks

Figure 2: Conceptual diagram of a carbonic anhydrase inhibition assay.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagents: Use a commercially available CA inhibition assay kit or purified human CA isoforms (e.g., CA II, CA IX) and a suitable substrate.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure: Perform the assay according to the manufacturer's protocol, which typically involves incubating the enzyme with the inhibitor before adding the substrate.

  • Detection: Monitor the enzymatic reaction kinetically using a spectrophotometer.

  • Data Analysis: Calculate the rate of inhibition and determine the IC50 value.

4.2. Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest.[8]

Protocol: Flow Cytometric Analysis of Cell Cycle Distribution

  • Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Preparation: Harvest the cells, fix them in cold 70% ethanol, and treat with RNase A.

  • Staining: Stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any points of arrest.

4.3. Apoptosis Induction

Induction of programmed cell death (apoptosis) is a hallmark of many effective anticancer drugs.

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat the target cells with the compound at its IC50 and 2x IC50 for a relevant time course (e.g., 24 and 48 hours).

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Concluding Remarks and Future Outlook

This technical guide provides a structured and scientifically grounded approach for the initial bioactivity screening of this compound. The tiered methodology ensures a cost-effective and efficient evaluation, starting with broad screening and progressing to more focused mechanistic studies. Positive outcomes from this screening cascade will build a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The systematic application of these protocols will enable a thorough assessment of the therapeutic potential of this compound.

References
  • Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry.
  • Khan, A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13988.
  • Al-Mokyna, F. H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3749.
  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7717.
  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.
  • Al-Hourani, B. J. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.
  • Al-Mokyna, F. H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed.
  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information.
  • Georganics. (n.d.). 4-Amino-3-hydroxybenzoic acid.
  • Kumar, A., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(10), 735-742.

Sources

The Cornerstone Intermediate: A Technical Guide to 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-3-hydroxybenzenesulfonamide (CAS RN: 98-32-8), also known as 2-Aminophenol-4-sulfonamide, is a highly functionalized aromatic compound of significant industrial importance. Its molecular architecture, featuring an amino group, a hydroxyl group, and a sulfonamide moiety on a benzene ring, makes it an exceptionally versatile chemical intermediate. The strategic positioning of these functional groups allows for a wide range of chemical transformations, establishing this compound as a critical starting material in the synthesis of a diverse array of products. This guide provides an in-depth exploration of its synthesis, chemical properties, and core applications, with a focus on its pivotal role in the development of pharmaceuticals and industrial dyes. Detailed, field-tested protocols are provided to illustrate its practical utility for researchers and chemical development professionals.

Compound Profile and Physicochemical Properties

The utility of this compound as an intermediate is directly linked to its distinct chemical properties. The presence of both acidic (hydroxyl, sulfonamide) and basic (amino) functional groups results in a polar molecule with characteristic reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 98-32-8[1][2]
Molecular Formula C₆H₈N₂O₃S[1][2]
Molecular Weight 188.21 g/mol [2]
Appearance White to off-white or light brown crystalline solid[1][3]
IUPAC Name 3-Amino-4-hydroxybenzenesulfonamide[1]
Solubility Soluble in water; moderate solubility in organic solvents[1]
Stability Stable under recommended storage conditions (dark, inert atmosphere)[4]

The molecule's structure provides multiple reactive sites. The primary amino group is a potent nucleophile and a precursor for diazotization. The phenolic hydroxyl group is weakly acidic and can be alkylated or acylated. The sulfonamide group is crucial for the biological activity of many of its derivatives, particularly in medicinal chemistry.

Industrial Synthesis Pathway

A common and established industrial synthesis of this compound begins with 2-nitrochlorobenzene.[5] This multi-step process is designed for scalability and leverages classical aromatic chemistry transformations.

The causality of this pathway is as follows:

  • Sulfochlorination: Chlorosulfonic acid is a powerful electrophilic agent used to install the sulfonyl chloride group onto the aromatic ring.

  • Amination: Ammonia readily displaces the chloride on the highly activated sulfonyl chloride group to form the sulfonamide.

  • Hydroxylation: The nitro group activates the ring for nucleophilic aromatic substitution, allowing the chlorine atom to be displaced by a hydroxyl group under basic conditions (aqueous NaOH).

  • Reduction: The final step involves the selective reduction of the nitro group to a primary amine. Using iron turnings in an acidic medium is a classic, cost-effective method for this transformation on an industrial scale.[5][6]

Synthesis_Pathway cluster_reagents A 2-Nitrochlorobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B C 4-Chloro-3-nitrobenzenesulfonamide B->C D 3-Nitro-4-hydroxybenzenesulfonamide C->D E This compound D->E reagent1 + Chlorosulfonic Acid reagent2 + NH3 (Ammonia) reagent3 + NaOH (aq), Heat reagent4 + Fe / H+

Fig. 1: Industrial synthesis route for this compound.

Core Applications as a Chemical Intermediate

The true value of this compound lies in its function as a scaffold for building more complex molecules. Its applications are predominantly in the pharmaceutical and dye manufacturing sectors.

Pharmaceutical Synthesis

This compound is a cornerstone intermediate for a range of therapeutic agents. The sulfonamide moiety is a well-known pharmacophore responsible for the antibacterial activity of sulfa drugs.[7] The molecule provides a versatile platform for structure-activity relationship (SAR) studies, allowing for the rational design of more potent and selective drugs.[7]

Key Therapeutic Areas:

  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group is a classic zinc-binding group that effectively inhibits carbonic anhydrase enzymes. Derivatives are actively being researched for applications in cancer therapy.[8][9]

  • Somatostatin Receptor (SST5R) Antagonists: This intermediate is a documented reagent used in the synthesis of antagonists for the somatostatin receptor subtype 5, which has implications in endocrinology and oncology.[5][7]

  • Antibacterial Agents: It serves as a precursor for novel sulfonamide antibiotics, which are vital for combating bacterial infections.

A common synthetic strategy involves modifying the amino group to introduce diverse "tail" moieties, which can fine-tune the compound's physicochemical properties and biological selectivity.[10] Condensation of the amino group with aldehydes or ketones to form Schiff bases is a frequent first step in generating libraries of new derivatives.[7][9]

Pharma_Workflow start 4-Amino-3-hydroxy- benzenesulfonamide step1 Functionalization (e.g., Schiff Base Formation) start->step1 + Aldehyde/Ketone step2 Cyclization or Further Modification step1->step2 + Reagents step3 Purification & Isolation step2->step3 end Novel Drug Candidate (e.g., CA Inhibitor) step3->end

Fig. 2: General workflow for developing drug candidates from the intermediate.
Azo Dye Synthesis

In the dye industry, this compound functions as a diazo component. The primary aromatic amine is readily converted into a diazonium salt, which is a potent electrophile.

This diazonium salt can then undergo an azo coupling reaction with an electron-rich coupling component (such as a phenol or naphthol derivative) to form a highly conjugated azo dye. The specific substituents on both the diazo and coupling components determine the final color of the dye. This intermediate is used to produce various acid dyes for textiles and other materials.[5]

Azo_Dye_Synthesis start 4-Amino-3-hydroxy- benzenesulfonamide diazotization Diazonium Salt Intermediate start->diazotization + NaNO2, HCl (0-5 °C) coupling Azo Coupling Reaction diazotization->coupling product Azo Dye Product coupling->product coupler Coupling Component (e.g., Naphthol) coupler->coupling

Sources

The Unseen Scaffolding: A Technical Guide to 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Amino-3-hydroxybenzenesulfonamide, a molecule that, while not a household name, represents a critical juncture in the history of medicinal chemistry and continues to serve as a valuable scaffold in modern drug discovery. We will delve into its historical context, plausible synthetic routes, and its contemporary significance, particularly in the development of targeted therapeutics.

Introduction: The Sulfonamide Revolution

The story of this compound is intrinsically linked to the dawn of the antibiotic era, ushered in by the discovery of sulfonamide drugs. Prior to the 1930s, systemic bacterial infections were a leading cause of death. The landscape of medicine was irrevocably altered with the discovery of Prontosil, the first commercially available antibacterial agent, by Gerhard Domagk at Bayer AG.[1][2] Domagk's work, which earned him the 1939 Nobel Prize in Medicine, revealed that the dye Prontosil was metabolized in the body to its active form, sulfanilamide.[3][4]

This discovery ignited a frenzy of research into sulfanilamide derivatives, leading to the synthesis of thousands of related molecules.[1] These "sulfa drugs" were the first broadly effective systemic antibacterials and were instrumental in treating infections during World War II, significantly reducing mortality rates.[2][3] The core mechanism of action for these antibacterial sulfonamides was later identified as the competitive inhibition of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[5]

While specific historical records detailing the first synthesis of this compound are not prominent in the literature, its structural similarity to the foundational sulfanilamide places its conceptual origins firmly within this revolutionary period of drug development. Its journey, however, has diverged from that of a frontline antibiotic to that of a versatile chemical intermediate.

Synthesis and Physicochemical Properties

A plausible synthetic route for this compound is outlined below. This proposed pathway leverages common and well-understood reactions in aromatic chemistry.

Proposed Synthesis of this compound

This multi-step synthesis would likely begin with a suitable substituted benzene ring, introducing the required functional groups in a strategic sequence.

Step 1: Sulfonation of 2-Chloronitrobenzene The synthesis would commence with the sulfonation of 2-chloronitrobenzene using chlorosulfonic acid. The nitro and chloro groups are deactivating, but the directing effects would favor the introduction of the sulfonyl chloride group at the position para to the chlorine atom.

Step 2: Amination of the Sulfonyl Chloride The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then treated with ammonia to form 4-chloro-3-nitrobenzenesulfonamide.

Step 3: Nucleophilic Aromatic Substitution of Chlorine with a Hydroxyl Group The chlorine atom is subsequently replaced by a hydroxyl group via nucleophilic aromatic substitution, typically by heating with aqueous sodium hydroxide. This yields 4-hydroxy-3-nitrobenzenesulfonamide.

Step 4: Reduction of the Nitro Group Finally, the nitro group is reduced to an amino group, commonly using iron filings in an acidic medium, to yield the target molecule, this compound.

Experimental Protocol: A Representative Example (Adapted from the synthesis of an isomer)

  • Step 1: Sulfochlorination. 2-nitrochlorobenzene is added gradually to an excess of chlorosulfuric acid, maintaining a controlled temperature. The reaction mixture is then carefully poured onto crushed ice to precipitate the sulfonyl chloride.

  • Step 2: Amination. The isolated sulfonyl chloride is treated with aqueous ammonia to form the corresponding sulfonamide.

  • Step 3: Hydroxylation. The 4-chloro-3-nitrobenzenesulfonamide is heated in an aqueous solution of sodium hydroxide to replace the chlorine with a hydroxyl group.

  • Step 4: Reduction. The resulting 4-hydroxy-3-nitrobenzenesulfonamide is suspended in water, and iron turnings are added, followed by the gradual addition of an acid (e.g., hydrochloric acid) to facilitate the reduction of the nitro group. The final product is then isolated and purified.

Physicochemical Properties

While extensive experimental data for this compound is not compiled in a single source, its properties can be inferred from its structure and data available for closely related compounds.

PropertyPredicted Value/InformationSource
Molecular Formula C₆H₈N₂O₃SPubChem
Molecular Weight 188.21 g/mol PubChem
Appearance Likely a crystalline solidInferred
Solubility Expected to have some solubility in polar organic solvents and limited solubility in water.Inferred

Note: The table contains inferred data based on the structure and properties of similar molecules.

Modern Applications: A Scaffold for Targeted Therapies

While its direct application as an antibiotic has been superseded, this compound has emerged as a valuable building block in the synthesis of more complex molecules with targeted therapeutic activities. Its primary modern role is as a scaffold for the development of carbonic anhydrase inhibitors .

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and some cancers.[6]

The sulfonamide group is a key pharmacophore for inhibiting carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The aromatic ring and its substituents, such as the amino and hydroxyl groups on this compound, provide anchor points for further chemical modification. These modifications allow for the fine-tuning of inhibitory potency and selectivity against different CA isoforms.

Recent research has focused on synthesizing novel derivatives of the isomeric 3-amino-4-hydroxybenzenesulfonamide to create potent and selective CA inhibitors for potential use as anticancer and antiglaucoma agents.[1][7] This highlights the enduring utility of this chemical scaffold in contemporary drug discovery.

Diagram: Generalized Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide

CA_Inhibition CA_Active_Site CA Active Site (with Zn²⁺ ion) Binding Binding CA_Active_Site->Binding Sulfonamide R-SO₂NH₂ (e.g., this compound derivative) Deprotonation Deprotonation Sulfonamide->Deprotonation Physiological pH Anion R-SO₂NH⁻ Deprotonation->Anion Anion->Binding Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (R-SO₂NH⁻ coordinated to Zn²⁺) Binding->Inhibited_Complex

Caption: Generalized workflow of carbonic anhydrase inhibition by a sulfonamide.

Conclusion

This compound stands as a testament to the enduring legacy of the sulfonamide scaffold. Born from the crucible of early antibiotic research, its journey has evolved from a potential therapeutic agent to a crucial architectural element in the design of highly specific enzyme inhibitors. While the precise details of its discovery may be obscured by the rapid pace of scientific advancement in its era, its continued relevance in the field of medicinal chemistry is undeniable. The ability to leverage its core structure to develop targeted therapies for a range of diseases underscores the profound and often unforeseen impact of foundational chemical discoveries.

References

  • Historical Perspective of Sulfonamide Drugs (Sulfa drugs). (2025, May 3). YouTube.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • Sulfonamides: The first synthetic antibacterial agents - Hektoen International. (2024, December 19). Hektoen International.
  • Mode of Action & Target for Antibacterial Drug - Creative Biolabs. (n.d.). Creative Biolabs.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-step experimental protocol for the synthesis of 4-Amino-3-hydroxybenzenesulfonamide, a valuable intermediate in the development of pharmaceuticals and dyes.[1][2][3] The described methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and reproducible pathway. The synthesis commences with the chlorosulfonation of 2-nitrochlorobenzene, followed by amination, nucleophilic aromatic substitution (hydrolysis), and concludes with the reduction of a nitro group to yield the final product. This document emphasizes the rationale behind key procedural steps, safety considerations, and methods for product characterization to ensure scientific integrity and successful replication.

Introduction: Scientific Context and Rationale

This compound serves as a critical building block in organic chemistry. Its structural motifs—a sulfonamide group, an aromatic amine, and a hydroxyl group—make it a versatile precursor for synthesizing a range of target molecules, including antagonists for the somatostatin receptor subtype 5 (SST5R) and various dyestuffs.[1][2] The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can impart favorable pharmacokinetic properties to its derivatives, making it a compound of interest in drug discovery.[2]

The synthetic strategy outlined herein is a classical and reliable approach, proceeding through well-established reaction mechanisms. The choice of a four-step process starting from 2-nitrochlorobenzene is predicated on the commercial availability of the starting material and the high-yielding nature of each sequential transformation.[3][4]

Overall Reaction Scheme

The synthesis of this compound from 2-nitrochlorobenzene is achieved in four distinct steps:

Reaction_Scheme A 2-Nitrochlorobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B C 4-Chloro-3-nitrobenzenesulfonamide B->C D 4-Hydroxy-3-nitrobenzenesulfonamide C->D E This compound D->E R1 1. Chlorosulfonic Acid (HSO3Cl) Thionyl Chloride (SOCl2) R2 2. Ammonia (NH3) R3 3. Sodium Hydroxide (NaOH), Heat R4 4. Iron (Fe), HCl

Caption: Multi-step synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PurityNotes
2-NitrochlorobenzeneC₆H₄ClNO₂88-73-3≥99%Starting material
Chlorosulfonic AcidHSO₃Cl7790-94-5≥99%Highly corrosive
Thionyl ChlorideSOCl₂7719-09-7≥98%Corrosive, lachrymator
Concentrated AmmoniaNH₃ (aq)1336-21-628-30%Pungent odor
Sodium HydroxideNaOH1310-73-2≥98%Caustic
Reduced Iron PowderFe7439-89-6-For reduction
Hydrochloric AcidHCl7647-01-037% (conc.)Corrosive
MethanolCH₃OH67-56-1ACS GradeFor purification
AcetoneC₃H₆O67-64-1ACS GradeFor workup
Distilled WaterH₂O7732-18-5-
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

Causality: This initial step introduces the sulfonyl group onto the aromatic ring via electrophilic aromatic substitution. 2-Nitrochlorobenzene is used as the substrate, and the nitro group directs the incoming chlorosulfonyl group to the position para to the chlorine atom.[5] Thionyl chloride is subsequently used to ensure the complete conversion to the sulfonyl chloride.[5]

Procedure:

  • In a fume hood, carefully add 109 g of chlorosulfonic acid to a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Slowly add 50 g of 2-nitrochlorobenzene to the chlorosulfonic acid over a period of 1.5 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and slowly heat the mixture to 110°C. Maintain this temperature for 4 hours to complete the sulfonation reaction.[5]

  • Cool the reaction mixture to 70°C.

  • Carefully add 49.2 g of thionyl chloride over 30 minutes. Heat the mixture at 70°C for an additional 2 hours to ensure the formation of the sulfonyl chloride.[5]

  • Allow the mixture to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

Causality: The highly reactive sulfonyl chloride is converted to a stable sulfonamide through nucleophilic acyl substitution with ammonia. The reaction is typically performed in an aqueous ammonia solution.

Procedure:

  • Take the dried 4-chloro-3-nitrobenzenesulfonyl chloride (assuming a near-quantitative yield from the previous step, approx. 79 g) and suspend it in 120 mL of water in a flask.

  • Cool the suspension in an ice bath. Slowly add 120 mL of concentrated (16%) aqueous ammonia over 4 hours, ensuring the temperature remains around 19°C.[5]

  • After the addition, allow the mixture to warm to 36°C and stir for an additional 3.5 hours.[5]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water and dry it completely. A product yield of around 90% is expected.[5]

Step 3: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonamide

Causality: This step involves a nucleophilic aromatic substitution where the chloride atom is replaced by a hydroxyl group. The presence of the electron-withdrawing nitro and sulfonamide groups activates the ring towards this substitution. The reaction is driven to completion by heating in a strong alkaline solution.[4]

Procedure:

  • Place the 4-chloro-3-nitrobenzenesulfonamide from the previous step into a round-bottom flask.

  • Prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Add the sodium hydroxide solution to the flask, ensuring the solid is fully suspended.

  • Heat the mixture to 100°C with constant stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic. The product will precipitate out.

  • Filter the solid product, wash with a small amount of cold water, and dry.

Step 4: Synthesis of this compound

Causality: The final step is the reduction of the aromatic nitro group to a primary amine. A classic and effective method is the use of a metal, such as iron, in an acidic medium (Béchamp reduction).[4][6] The iron acts as the reducing agent, being oxidized in the process, while the nitro group is reduced.

Procedure:

  • Dissolve the 4-hydroxy-3-nitrobenzenesulfonamide in methanol in a large round-bottom flask.[6]

  • Add a small amount of concentrated hydrochloric acid to the solution.

  • With vigorous stirring, add reduced iron powder portion-wise to the mixture.[4][6] The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

  • After all the iron has been added, continue to stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitor by TLC).[6]

  • Filter the reaction mixture to remove the iron oxides and unreacted iron.

  • Evaporate the methanol from the filtrate using a rotary evaporator.

  • Make the remaining aqueous residue basic with a sodium hydroxide solution to precipitate the crude product.

  • Filter the crude product. For purification, dissolve the product in acetone, filter off any remaining iron oxides, and then evaporate the acetone to yield the purified this compound.[6]

Characterization

The final product, this compound, should be a gray-white or light-brown crystalline solid.[3]

  • Melting Point: The reported melting point is approximately 199-201°C.[3]

  • Spectroscopy: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to identify the characteristic functional groups and aromatic proton signals.

Safety Precautions

This protocol involves the use of highly corrosive and toxic chemicals.[3]

  • Always work in a well-ventilated fume hood.

  • Chlorosulfonic acid and thionyl chloride react violently with water. Ensure all glassware is dry and handle with extreme care.

  • Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • The addition of the reaction mixture to ice (Step 1) and the acidification/basification steps can be highly exothermic and should be performed slowly and with cooling.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction & Purification s1_start Charge HSO3Cl and cool s1_add Add 2-Nitrochlorobenzene (T < 10°C) s1_start->s1_add s1_react1 Heat to 110°C (4 hours) s1_add->s1_react1 s1_cool1 Cool to 70°C s1_react1->s1_cool1 s1_add_socl2 Add SOCl2 s1_cool1->s1_add_socl2 s1_react2 Heat at 70°C (2 hours) s1_add_socl2->s1_react2 s1_quench Quench on ice s1_react2->s1_quench s1_filter Filter and wash solid s1_quench->s1_filter s2_suspend Suspend sulfonyl chloride in water s1_filter->s2_suspend Dried Intermediate 1 s2_add_nh3 Add aq. NH3 (T ≈ 19°C) s2_suspend->s2_add_nh3 s2_react Warm to 36°C (3.5 hours) s2_add_nh3->s2_react s2_filter Filter and wash solid s2_react->s2_filter s3_suspend Suspend sulfonamide in NaOH(aq) s2_filter->s3_suspend Dried Intermediate 2 s3_heat Heat to 100°C s3_suspend->s3_heat s3_cool Cool to RT s3_heat->s3_cool s3_acidify Acidify with HCl s3_cool->s3_acidify s3_filter Filter and wash solid s3_acidify->s3_filter s4_dissolve Dissolve nitro compound in MeOH + HCl s3_filter->s4_dissolve Dried Intermediate 3 s4_add_fe Add Fe powder s4_dissolve->s4_add_fe s4_react Stir at RT (2-3 hours) s4_add_fe->s4_react s4_filter_fe Filter iron oxides s4_react->s4_filter_fe s4_evap Evaporate methanol s4_filter_fe->s4_evap s4_precip Basify to precipitate s4_evap->s4_precip s4_purify Filter, dissolve in acetone, filter, evaporate s4_precip->s4_purify s4_product Final Product s4_purify->s4_product

Caption: Step-by-step workflow for the synthesis protocol.

References

  • Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Eureka | Patsnap.
  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.
  • 3-amino-4-hydroxybenzenesulfonamide. (n.d.). ChemBK.
  • Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com.

Sources

"using 4-Amino-3-hydroxybenzenesulfonamide in carbonic anhydrase inhibition assays"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Amino-3-hydroxybenzenesulfonamide in Carbonic Anhydrase Inhibition Assays

Introduction: Targeting a Ubiquitous Enzyme

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial to fundamental physiological processes in nearly all living organisms.[1][2] These enzymes catalyze a simple yet vital reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4][5] In humans, 12 catalytically active CA isoforms have been identified, each with distinct tissue distribution and physiological roles, participating in everything from respiration and pH homeostasis to electrolyte secretion and biosynthesis.[5][6]

The involvement of specific CA isoforms in various pathologies has made them significant therapeutic targets.[1] For instance, inhibition of CAs in the eye is a primary strategy for reducing intraocular pressure in glaucoma treatment, while targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic cancers, is a promising approach in oncology.[1][7]

The primary sulfonamides (R-SO₂NH₂) represent the most prominent and extensively studied class of CA inhibitors (CAIs).[8][9] Their mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) at the core of the enzyme's active site.[2][9][10] this compound belongs to this important class of inhibitors. Its structural framework is characteristic of compounds designed to interact potently with the CA active site. This guide provides a detailed examination of the principles and a step-by-step protocol for evaluating the inhibitory activity of this compound using a standard in vitro colorimetric assay.

The Scientific Rationale: Mechanism of Carbonic Anhydrase Inhibition

To design and interpret an inhibition assay correctly, one must first understand the enzyme's catalytic cycle and the inhibitor's mechanism of action.

The Catalytic Role of Zinc

The catalytic activity of carbonic anhydrase is critically dependent on the Zn²⁺ ion located deep within the active site cleft.[11] This zinc ion is coordinated by the imidazole rings of three conserved histidine residues and a water molecule.[11] The key to the enzyme's remarkable efficiency is the zinc-bound water molecule; the Lewis acidity of the zinc ion lowers the pKa of this water from ~14 to ~7.[4] This facilitates its ionization to a potent nucleophile, a zinc-bound hydroxide ion (Zn-OH⁻), even at physiological pH.

The catalytic cycle proceeds in two main steps:

  • Nucleophilic Attack: The zinc-bound hydroxide attacks the carbon atom of a CO₂ molecule that has entered the active site, converting it to a bicarbonate ion (HCO₃⁻).

  • Regeneration of the Active Site: The bicarbonate ion is displaced by a water molecule from the solvent. The catalytic cycle is completed when a proton is transferred from the new zinc-bound water molecule to the surrounding medium, a rate-limiting step that regenerates the zinc-hydroxide species.[3]

Sulfonamide Inhibition

Primary sulfonamides like this compound are potent inhibitors because they act as mimics of the transition state of the CO₂ hydration reaction. The sulfonamide group (SO₂NH₂) becomes deprotonated (SO₂NH⁻) and binds directly to the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule.[9][10] This interaction is stabilized by a network of hydrogen bonds with active site residues, such as the side chain of Threonine 199, effectively blocking the entry and transformation of the native CO₂ substrate.[10]

G Mechanism of sulfonamide inhibition of Carbonic Anhydrase. cluster_0 CA Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Coordination Inhibitor_bound R-SO₂NH⁻ Inhibitor 4-Amino-3-hydroxy- benzenesulfonamide (R-SO₂NH₂) Zn_i Zn²⁺ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Zn_i->Inhibitor_bound Inhibitory Coordination

Caption: Sulfonamide inhibitor displacing the catalytic water molecule.

Assay Principle: The p-Nitrophenyl Acetate (p-NPA) Method

While CAs are defined by their CO₂ hydratase activity, they also possess esterase activity, a catalytic promiscuity that is widely exploited for simple and rapid inhibitor screening.[12][13] The p-Nitrophenyl Acetate (p-NPA) assay is a colorimetric method that measures this esterase function.

In this assay, carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA into acetate and p-nitrophenol (p-NP).[12][14] The product, p-NP, is a chromophore that, under the slightly alkaline conditions of the assay buffer, ionizes to the p-nitrophenolate ion, which is bright yellow and has a strong absorbance maximum around 400 nm.[12][14]

The rate of the reaction is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance over time with a spectrophotometer. When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic efficiency and thus slowing the rate of p-NPA hydrolysis.[14] This dose-dependent decrease in reaction rate allows for the quantification of the inhibitor's potency, typically expressed as an IC₅₀ value.

G pNPA p-Nitrophenyl Acetate (Colorless Substrate) CA Carbonic Anhydrase (hCA II) pNPA->CA Hydrolysis pNP p-Nitrophenol (Yellow Product) CA->pNP Inhibited_CA Inhibited Enzyme (Inactive) Inhibitor 4-Amino-3-hydroxy- benzenesulfonamide Inhibitor->CA Binding

Caption: Principle of the p-NPA colorimetric assay for CA activity.

Experimental Protocol: Determining the IC₅₀ Value

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific carbonic anhydrase isoform (e.g., human CA II).

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (hCA II), recombinant (e.g., 0.3 mg/mL stock).[14]

  • Inhibitor: this compound.

  • Positive Control: Acetazolamide (AAZ), a well-characterized CA inhibitor.[15]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[12][14]

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[16]

  • Solvents: Dimethyl sulfoxide (DMSO) for inhibitor and substrate stock solutions; acetonitrile is also suitable for the substrate.[14]

  • Equipment:

    • UV-Vis microplate spectrophotometer capable of kinetic measurements at ~400 nm.

    • 96-well, flat-bottom microplates (UV-transparent preferred).

    • Multichannel pipettes.

    • Standard laboratory glassware and consumables.

Preparation of Solutions
  • CA Working Solution (e.g., ~2 µM): Dilute the hCA II stock solution in cold Assay Buffer immediately before use. Keep on ice. The optimal final concentration should be determined empirically to yield a linear absorbance increase for at least 5-10 minutes.

  • Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.

  • Positive Control Stock Solution (10 mM): Dissolve Acetazolamide in 100% DMSO. Store at -20°C.

  • Substrate Solution (3 mM): Dissolve p-NPA in DMSO or acetonitrile.[14] This solution must be prepared fresh daily as p-NPA can undergo auto-hydrolysis.

Assay Procedure

This procedure is designed for a final assay volume of 200 µL per well in a 96-well plate format.

  • Prepare Inhibitor Dilution Series:

    • Perform serial dilutions of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your inhibitor plate.

    • Prepare a similar dilution series for the positive control, Acetazolamide.

  • Set Up the Assay Plate:

    • Design the plate layout to include all necessary controls. A typical setup includes:

      • Blank Wells (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Maximum Activity Control (No Inhibitor): 160 µL Assay Buffer + 2 µL DMSO (vehicle) + 20 µL CA Working Solution.

      • Test Inhibitor Wells: 160 µL Assay Buffer + 2 µL of each inhibitor dilution + 20 µL CA Working Solution.

      • Positive Control Wells: 160 µL Assay Buffer + 2 µL of each AAZ dilution + 20 µL CA Working Solution.

    • Note: The final DMSO concentration in all relevant wells should be kept constant and low (e.g., 1%) to avoid affecting enzyme activity.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO, and inhibitor/control solutions to the appropriate wells.

    • Add 20 µL of the CA Working Solution to all wells except the blanks.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Initiate and Measure the Reaction:

    • Set the microplate reader to perform a kinetic measurement at 400 nm, taking readings every 30 seconds for 10 minutes at a constant temperature (e.g., 25°C).

    • To start the reaction, add 20 µL of the 3 mM p-NPA substrate solution to all wells.[14]

    • Immediately place the plate in the reader and begin data acquisition.

Data Analysis and Interpretation

The goal of the data analysis is to determine the IC₅₀ value for this compound.

Calculate the Rate of Reaction (V)
  • For each well, plot absorbance at 400 nm versus time (in minutes).

  • Determine the initial reaction rate (V) by calculating the slope (ΔAbs/min) of the linear portion of the curve.

  • Subtract the average rate of the blank wells (background hydrolysis) from all other rates.

Calculate Percent Inhibition
  • Use the following formula for each inhibitor concentration:[14] % Inhibition = [ (V_max - V_inhibitor) / V_max ] * 100

    • Where V_max is the average rate of the maximum activity control (no inhibitor).

    • And V_inhibitor is the rate in the presence of the inhibitor.

Determine the IC₅₀ Value
  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).

  • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[14][17]

G RawData Kinetic Data (Abs vs. Time) Rates Calculate Slopes (ΔAbs/min) RawData->Rates PercentInhibition Calculate % Inhibition Rates->PercentInhibition Plot Plot % Inhibition vs. log[Inhibitor] PercentInhibition->Plot IC50 IC₅₀ Value Plot->IC50 Sigmoidal Fit

Caption: Workflow for data analysis from raw kinetic data to IC₅₀.

Example Data Presentation

The processed data should be organized into a clear table for analysis and reporting.

Inhibitor Conc. (nM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05200.0
100.04954.8
1010.041121.0
501.70.027048.1
10020.018265.0
5002.70.006886.9
100030.002196.0

Conclusion: A Versatile Tool in Drug Discovery

The protocol described provides a reliable and high-throughput method for assessing the inhibitory potency of this compound against carbonic anhydrase. By leveraging the enzyme's esterase activity, the p-NPA assay serves as an essential primary screen in the drug discovery pipeline. Accurate determination of the IC₅₀ value is the first step in characterizing novel inhibitors, paving the way for further studies on isoform selectivity, structure-activity relationships (SAR), and in vivo efficacy. The foundational role of sulfonamides as CA inhibitors ensures that compounds like this compound will continue to be valuable tools for researchers in academia and industry alike.

References

  • Ekinci, D., Senturk, M., & Supuran, C. T. (2012). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
  • Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Ghorab, M. M., et al. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
  • University of California, Davis. (2016). Carbonic anhydrase. CHEM 245. [Link]
  • Ekinci, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. [Link]
  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
  • Rossi, M. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
  • Ames, S., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS One. [Link]
  • Kernohan, J. C. (1965). Assay of carbonic anhydrase by titration at constant pH. Biochemical Journal. [Link]
  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Jadhav, H. (n.d.). Role of Zinc in Carbonic Anhydrase. Scribd. [Link]
  • Di Fiore, A., et al. (2013). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. [Link]
  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. BindingDB. [Link]
  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. [Link]
  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv. [Link]
  • Rutkauskas, K., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link]
  • Havránková, E., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules. [Link]
  • Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Karthik, V., et al. (2025). The concentrations vs percentage Inhibition and IC50 Curves (dose...).
  • Al-Warhi, T., et al. (2023).
  • DavidsonX. (n.d.).
  • D'Ascenzio, M., et al. (2016). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. RSC Advances. [Link]
  • Zubrienė, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Ferraroni, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry. [Link]
  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. [Link]

Sources

Application Notes and Protocols: 4-Amino-3-hydroxybenzenesulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 4-Amino-3-hydroxybenzenesulfonamide is a key chemical intermediate whose unique trifunctional nature—possessing an amino group, a hydroxyl group, and a sulfonamide moiety on a single aromatic ring—renders it a highly valuable and versatile building block. This trifecta of reactive sites allows for a diverse range of chemical transformations, making it a cornerstone in the synthesis of a multitude of bioactive compounds and functional materials.

The strategic positioning of the amino and hydroxyl groups ortho to each other, and para and meta to the sulfonamide group, respectively, governs the regioselectivity of its reactions and the ultimate properties of the resulting derivatives. This application note provides an in-depth exploration of this compound as a synthetic precursor, with a focus on its application in the development of novel therapeutic agents and dye molecules. Detailed protocols, mechanistic insights, and expert commentary are provided to guide researchers and drug development professionals in harnessing the full potential of this remarkable scaffold.

Core Applications and Synthetic Utility

The inherent chemical functionalities of this compound have been exploited in several key areas of chemical science, most notably in medicinal chemistry and dye chemistry.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The sulfonamide group is a well-established pharmacophore present in a wide array of clinically approved drugs, including antibacterial, and anticancer agents. This compound serves as an excellent starting point for the synthesis of novel sulfonamide-based therapeutics.

  • Carbonic Anhydrase Inhibitors: The primary sulfonamide group is a key zinc-binding feature for the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes. The benzene ring of this compound can be readily modified to introduce "tail" moieties that can confer isoform selectivity, a critical aspect in modern drug design to minimize off-target effects.[1] Derivatives of the isomeric 3-amino-4-hydroxybenzenesulfonamide have been synthesized and shown to bind to human carbonic anhydrases, highlighting the potential of this structural class of compounds as CA inhibitors.[2][3][4][5]

  • Schiff Base Formation for Diverse Biological Activities: The aromatic amino group can readily undergo condensation with various aldehydes and ketones to form Schiff bases.[2][5] These imines are not merely synthetic intermediates but often exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][5] The hydroxyl group can further participate in coordinating metal ions, leading to the formation of metallo-complexes with enhanced biological efficacy.

Dye Chemistry: A Precursor for Azo Dyes

The primary aromatic amine functionality makes this compound an ideal candidate for diazotization, a cornerstone reaction in the synthesis of azo dyes. The resulting diazonium salt is a reactive electrophile that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to generate a vast library of azo dyes with diverse colors and properties.[6][7] The presence of the sulfonamide and hydroxyl groups can enhance the water solubility and mordant-binding properties of the resulting dyes, making them suitable for textile and other industrial applications.

Experimental Protocols and Methodologies

The following protocols are provided as a guide for the synthetic manipulation of this compound. These are generalized procedures based on established methodologies for structurally similar compounds and may require optimization for specific substrates and scales.

Protocol 1: Diazotization of this compound

This protocol details the in situ preparation of the diazonium salt of this compound, a critical intermediate for azo coupling reactions. The low reaction temperature is crucial for the stability of the diazonium salt.[6][8][9]

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, create a suspension of this compound (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 equivalents).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with continuous stirring. It is critical to maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 equivalents) in a minimal amount of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes, ensuring the temperature does not exceed 5 °C.[8]

  • Monitoring the Reaction: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.[10]

  • Use of Diazonium Salt: The resulting cold solution of the diazonium salt is now ready for immediate use in subsequent coupling reactions. Caution: Do not attempt to isolate the diazonium salt as it can be explosive in a dry state.[6]

Workflow for Diazotization:

Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine 4-Amino-3-hydroxy- benzenesulfonamide ReactionVessel Reaction Vessel (0-5 °C) Amine->ReactionVessel Suspend HCl_H2O HCl / H2O HCl_H2O->ReactionVessel NaNO2 Sodium Nitrite Solution NaNO2->ReactionVessel Add dropwise DiazoniumSalt Diazonium Salt (in situ) ReactionVessel->DiazoniumSalt Stir 30 min

Caption: Workflow for the diazotization of this compound.

Protocol 2: Synthesis of an Azo Dye via Azo Coupling

This protocol describes the coupling of the freshly prepared diazonium salt with an activated aromatic compound (a coupling agent), such as 2-naphthol, to form a brightly colored azo dye.[6]

Materials and Reagents:

  • Freshly prepared cold solution of the diazonium salt from Protocol 1

  • 2-Naphthol (or other suitable coupling agent)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Agent Solution: In a beaker, dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous, vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[6]

  • Completion and Isolation: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction. Collect the precipitated azo dye by vacuum filtration.

  • Washing and Purification: Wash the solid with cold water to remove any unreacted salts.[6] The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[11]

Reaction Scheme for Azo Dye Synthesis:

Azo Dye Synthesis start 4-Amino-3-hydroxy- benzenesulfonamide diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO2, HCl, 0-5°C) azo_dye Azo Dye diazonium->azo_dye Azo Coupling coupler Coupling Agent (e.g., 2-Naphthol) coupler->azo_dye

Caption: General reaction scheme for the synthesis of an azo dye.

Protocol 3: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and an aromatic aldehyde.

Materials and Reagents:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Propan-2-ol (or ethanol)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in propan-2-ol.

  • Addition of Aldehyde: Add the aromatic aldehyde (1.0-1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold propan-2-ol, and dry. Further purification can be achieved by recrystallization.

Data Presentation

Property This compound Notes
CAS Number 98-32-8[12]Note: Often confused with isomer 3-amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3)[13]
Molecular Formula C₆H₈N₂O₃S[14]
Molecular Weight 188.21 g/mol [14]
Appearance Off-white to beige crystalline powder
Key Reactive Sites Primary aromatic amine, phenolic hydroxyl, primary sulfonamideAllows for diverse derivatization.

Conclusion and Future Outlook

This compound is a compelling and economically viable building block for organic synthesis. Its trifunctional nature provides a robust platform for the generation of diverse molecular entities with significant potential in medicinal chemistry and materials science. The protocols outlined in this application note serve as a foundational guide for researchers to explore the synthetic utility of this versatile scaffold. Future research efforts will likely focus on the development of novel, isoform-selective carbonic anhydrase inhibitors, the synthesis of innovative Schiff base-metal complexes with enhanced therapeutic indices, and the creation of advanced functional dyes with tailored photophysical properties. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the discovery of next-generation pharmaceuticals and materials.

References

  • Butnariu, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Benchchem.
  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide. Benchchem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide | C12H12N2O3S. PubChem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions.
  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
  • The Synthesis of Azo Dyes. Unknown Source.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Unknown Source.
  • 4-Amino-3-nitrobenzenesulfonamide Research Chemical. Benchchem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH.
  • PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 4-Amino-2,6-difluorophenol. Benchchem.
  • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid. Unknown Source.
  • (Z)-4-amino-3-hydroxy-2-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)naphthalene-1-sulfonic acid.
  • 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8. ChemicalBook.
  • Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applic
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S. PubChem.
  • CAS 3588-76-9 4-Amino-3-hydroxybenzenesulphonamide. Alfa Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of azo dyes utilizing 4-Amino-3-hydroxybenzenesulfonamide as the diazo component. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and biomedical imaging.[1] The inclusion of a sulfonamide group can enhance the dyeing properties and may impart biological activity to the final dye molecule.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters. The procedure is designed for researchers in organic synthesis, materials science, and drug development, providing a robust and reproducible method for the preparation of novel azo compounds.

Introduction: The Chemistry and Significance of Sulfonamide-Containing Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their synthesis is most commonly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[3][4] The choice of the amine and the coupling partner dictates the final color and properties of the dye.

This compound is a versatile starting material. The primary amino group is readily converted to a diazonium salt, while the hydroxyl and sulfonamide groups can influence the solubility, color, and binding characteristics of the resulting dye. The overall synthesis strategy involves the initial formation of a diazonium salt from this compound, which is then reacted with a suitable coupling agent, such as a phenol or an aromatic amine, to yield the final azo dye.

Reaction Mechanism: A Tale of Two Steps

The synthesis of azo dyes from this compound proceeds through two fundamental reactions:

2.1. Diazotization:

This reaction converts the primary aromatic amine into a diazonium salt.[5] It is typically carried out in a cold, acidic solution with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl).[6] The low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.[5][7]

2.2. Azo Coupling:

The resulting diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, the coupling component.[8] This is an electrophilic aromatic substitution reaction.[3] Common coupling components include phenols and anilines. The position of the coupling (ortho or para to the activating group) is influenced by steric and electronic factors.[8] The pH of the reaction medium is a critical parameter in the coupling step. For phenols, a mildly alkaline pH (around 9-10) is optimal to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion.[9] For anilines, a slightly acidic pH (around 4-5) is preferred to prevent the diazonium ion from reacting with the amino group of another aniline molecule.[9]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of an azo dye using this compound and a generic phenolic coupling component (e.g., phenol or naphthol).

3.1. Materials and Equipment

Reagents Equipment
This compoundBeakers and Erlenmeyer flasks
Sodium Nitrite (NaNO₂)Magnetic stirrer and stir bar
Concentrated Hydrochloric Acid (HCl)Ice bath
Phenolic Coupling Component (e.g., Phenol, 2-Naphthol)Thermometer
Sodium Hydroxide (NaOH)Buchner funnel and filter paper
Distilled WaterpH paper or pH meter
IceGlass stirring rod

3.2. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handle concentrated hydrochloric acid and sodium hydroxide with extreme care in a well-ventilated fume hood.[11]

  • Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.[6]

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.[10][12][13][14]

3.3. Step-by-Step Procedure

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 0.05 mol of this compound in 100 mL of distilled water.

  • While stirring, slowly add 15 mL of concentrated hydrochloric acid. The mixture may warm up slightly.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 0.05 mol of the chosen phenolic coupling component in 100 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling component.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Adjust the pH of the solution to slightly acidic (pH 5-6) with dilute hydrochloric acid to fully precipitate the dye.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with cold distilled water to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to purify it.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the azo dye synthesis process.

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification Amine 4-Amino-3-hydroxy- benzenesulfonamide DiazoniumSalt Diazonium Salt Solution Amine->DiazoniumSalt Diazotization HCl HCl (conc.) HCl->DiazoniumSalt NaNO2 NaNO2 (aq) NaNO2->DiazoniumSalt IceBath1 Ice Bath (0-5°C) IceBath1->DiazoniumSalt AzoDye Crude Azo Dye (Precipitate) DiazoniumSalt->AzoDye CouplingAgent Phenolic Coupling Component CouplingAgent->AzoDye Azo Coupling NaOH NaOH (aq) NaOH->AzoDye IceBath2 Ice Bath (0-5°C) IceBath2->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Sources

Application Notes & Protocols: Derivatization of 4-Amino-3-hydroxybenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-hydroxybenzenesulfonamide in Medicinal Chemistry

This compound is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide array of therapeutic agents.[1] Its chemical architecture, featuring a primary amino group, a hydroxyl group, and a sulfonamide moiety, presents multiple points for chemical modification. This structural versatility allows for the systematic exploration of the chemical space around the core, a process central to Structure-Activity Relationship (SAR) studies.[1] SAR studies are fundamental to drug discovery, providing critical insights into how specific structural modifications influence a compound's biological activity and pharmacokinetic properties.[1][2]

The sulfonamide group, in particular, is a well-established pharmacophore found in a diverse range of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][3][4] By derivatizing the amino and hydroxyl groups of this compound, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to optimize its interaction with biological targets.[5][6] These modifications can lead to enhanced potency, improved selectivity, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this compound, empowering researchers to systematically investigate its SAR and unlock its full therapeutic potential.

Strategic Derivatization: A Logic-Driven Approach

The derivatization strategy for this compound is guided by the distinct reactivity of its functional groups. The primary amino group is a potent nucleophile, readily undergoing reactions such as acylation and alkylation. The hydroxyl group, a weaker nucleophile, can be targeted for O-alkylation. The sulfonamide moiety itself is generally stable but can be modified under specific conditions, though this is less common in initial SAR explorations.

Our approach will focus on the two most accessible and impactful modification sites: the 4-amino and 3-hydroxyl groups.

SAR_Strategy A This compound (Starting Scaffold) B N-Acylation (Amino Group Derivatization) A->B Acyl Halides, Anhydrides C O-Alkylation (Hydroxyl Group Derivatization) A->C Alkyl Halides, Base D Library of N-Acylated Derivatives B->D E Library of O-Alkylated Derivatives C->E F Biological Screening & SAR Analysis D->F E->F

Figure 1: High-level workflow for the derivatization of this compound for SAR studies.

Part 1: Derivatization of the 4-Amino Group via N-Acylation

N-acylation is a robust and widely used method for modifying primary amines.[7] This reaction introduces an amide linkage, which can significantly alter the compound's hydrogen bonding capacity, polarity, and steric profile. The choice of acylating agent is critical and should be guided by the specific SAR questions being addressed.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol provides a general method that can be adapted for various acyl chlorides or anhydrides.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.2 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent. A concentration of 0.2-0.5 M with respect to the starting material is a good starting point.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction, especially with reactive acyl chlorides.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, which can hydrolyze the acylating agent.

  • Anhydrous Solvent: Ensures the acylating agent does not react with water, which would reduce the yield.

  • Base: Neutralizes the HCl generated during the reaction with acyl chlorides, driving the reaction to completion.

  • Controlled Addition at 0 °C: Prevents potential side reactions and decomposition that can occur at higher temperatures.

Part 2: Derivatization of the 3-Hydroxyl Group via O-Alkylation

O-alkylation of the phenolic hydroxyl group is another key strategy for diversifying the this compound scaffold. This modification introduces an ether linkage, which can impact the compound's lipophilicity and steric bulk. The Williamson ether synthesis is a classic and effective method for this transformation.[8]

Protocol 2: General Procedure for O-Alkylation of this compound

This protocol outlines a general method for the O-alkylation of the phenolic hydroxyl group.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the polar aprotic solvent. Add the base (e.g., K₂CO₃, 2.0 equivalents).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) with vigorous stirring. The reaction time can range from 4 to 12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (3 times) and then with brine. This is particularly important to remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.[8]

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMF facilitate the Sₙ2 reaction mechanism by solvating the cation of the base, leaving the anion more nucleophilic.[8]

  • Base: Deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[8]

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 3: Characterization of Synthesized Derivatives

Unambiguous characterization of all newly synthesized compounds is a cornerstone of scientific integrity. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of each derivative.

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure of the synthesized derivatives. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.[9]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful incorporation of the new functional group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide C=O stretch, ether C-O stretch).[9]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.[10]

Table 1: Example Characterization Data for a Hypothetical N-Acetylated Derivative

Technique Expected Observation
¹H NMR Appearance of a new singlet around 2.0-2.2 ppm (acetyl CH₃) and a downfield shift of the aromatic protons adjacent to the amide.
¹³C NMR Appearance of a new carbonyl carbon signal around 168-172 ppm and a methyl carbon signal around 20-25 ppm.
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of the N-acetylated product.
FTIR Appearance of a strong amide C=O stretching band around 1650-1680 cm⁻¹.
HPLC A single major peak indicating >95% purity.

Part 4: Biological Screening and SAR Analysis

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The specific assay will depend on the therapeutic target of interest.

General Workflow for Biological Screening:

Screening_Workflow A Synthesized Derivative Library B Primary Biological Assay (e.g., Enzyme Inhibition, Cell Viability) A->B C Identify 'Hits' (Active Compounds) B->C D Secondary Assays (e.g., Selectivity, Mechanism of Action) C->D E SAR Analysis D->E F Design of Next-Generation Compounds E->F

Figure 2: A generalized workflow for the biological screening and SAR analysis of the synthesized derivatives.

Data Interpretation and SAR Analysis:

The goal of SAR analysis is to correlate changes in chemical structure with changes in biological activity. For example, by comparing the activity of a series of N-acylated derivatives with varying alkyl chain lengths, one can determine the optimal size and lipophilicity of this substituent. Similarly, comparing the activity of derivatives with different aromatic substituents on the acyl group can provide insights into the importance of electronic and steric effects.

Table 2: Hypothetical Biological Activity Data and SAR Interpretation

Derivative Modification IC₅₀ (µM) SAR Interpretation
Parent Compound ->100The unmodified scaffold has low activity.
N-Acetyl N-COCH₃50Small acyl groups enhance activity.
N-Propionyl N-CO(CH₂)CH₃25Increasing alkyl chain length improves potency.
N-Benzoyl N-COPh10An aromatic ring at this position is beneficial for activity.
O-Methyl O-CH₃75O-methylation provides a moderate increase in activity.
O-Benzyl O-CH₂Ph30A larger, more lipophilic group on the oxygen is favorable.

This systematic approach allows for the rational design of more potent and selective compounds, accelerating the drug discovery process.

Conclusion

This compound is a valuable starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for the systematic derivatization and SAR analysis of this versatile scaffold. By understanding the causality behind the experimental choices and employing rigorous characterization and biological evaluation, researchers can effectively navigate the path from a promising chemical scaffold to a potential drug candidate.

References

  • J Pharm Sci. 1984 Mar;73(3):352-8. doi: 10.1002/jps.2600730316.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Pareek, A., & Tailor, Y. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 9(05), 1-11.
  • SAS Publishers. (2019). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. SAS Journal of Pharmacy, 5(5), 68-75.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1286-1296.
  • Royal Society of Chemistry. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. RSC Advances, 8(52), 29631-29653.
  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides.
  • Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling.
  • PubChem. 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.
  • Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. 76(48), 131662.
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides.
  • ACS Publications. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(1), 80-88.
  • Wiley Online Library. (2024). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry – A European Journal, e202401307.
  • Royal Society of Chemistry. (2012). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 14(11), 3056-3059.
  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21334–21342.
  • ScienceDirect. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine, 21(2), 75-81.
  • PISRT. (2019). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. Open Journal of Chemistry, 5(1), 1-13.
  • Google Patents. (1992). Process for O-alkylation of phenolic compounds.
  • Polish Annals of Medicine. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. 21(2), 75-81.
  • ResearchGate. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421.
  • MDPI. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 19(11), 3355.
  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide.
  • Google Patents. (1994). Process for the preparation of N-acylated aminophenols.
  • Google Patents. (1984). Purification of N-acetyl aminophenols.
  • Agilent. Small Molecule Drug Characterization and Purity Analysis.
  • Der Pharma Chemica. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. 6(5), 346-352.
  • Springer. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Journal of Materials Science: Materials in Electronics, 31, 13735–13745.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-.
  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • ResearchGate. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ChemBK. 3-amino-4-hydroxybenzenesulfonamide.
  • Royal Society of Chemistry. (2021). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. Nanoscale Advances, 3(14), 4165-4176.
  • ResearchGate. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(3), 163-174.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry.
  • PubMed. (2022). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. European Journal of Medicinal Chemistry, 243, 114777.

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-3-hydroxybenzenesulfonamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity and stability testing. The described protocol offers excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and regulatory submissions. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines is provided.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential to quantify the analyte and to detect any process-related impurities or degradation products that may arise during manufacturing and storage. This application note presents a detailed protocol for an RP-HPLC method developed for this purpose. The method is capable of separating this compound from its potential degradation products, thus ensuring the accurate assessment of its stability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method. While experimental data for this compound is limited, properties can be estimated based on its structure and data from closely related analogs like 3-amino-4-hydroxybenzenesulfonamide.

  • Structure:

  • Molecular Formula: C₆H₈N₂O₃S

  • Molecular Weight: 188.21 g/mol

  • Predicted pKa: The presence of a phenolic hydroxyl group, an aromatic amino group, and a sulfonamide group suggests multiple pKa values. The amino group is expected to have a pKa around 4-5, while the phenolic hydroxyl will be around 9-10. The sulfonamide proton is weakly acidic. These properties are critical for selecting the mobile phase pH to ensure consistent retention and peak shape.

  • Predicted logP: The predicted octanol-water partition coefficient (logP) is low, indicating the compound is relatively polar. This polarity guides the choice of a suitable reversed-phase column and the starting mobile phase composition.

  • UV Absorbance: Aromatic compounds with amino and hydroxyl substitutions typically exhibit strong UV absorbance between 200 and 300 nm. For method development, an initial investigation using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent). The C18 stationary phase is chosen for its hydrophobicity, which is suitable for retaining the polar analyte.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • This compound reference standard (purity ≥ 99.5%)

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve a balance between resolution, analysis time, and peak symmetry.

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B, 2-15 min: 5-40% B, 15-17 min: 40% B, 17-18 min: 40-5% B, 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (based on hypothetical PDA analysis)
Run Time 25 minutes

Rationale for Parameter Selection:

  • Mobile Phase pH: A pH of 3.0 was selected to ensure that the primary amino group (pKa ~4-5) is protonated, leading to a more consistent and reproducible retention time. This pH also helps in achieving sharp peak shapes by minimizing silanol interactions with the stationary phase.

  • Stationary Phase: A C18 column provides sufficient hydrophobic interaction for the retention of the polar analyte.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff.

  • Gradient Elution: A gradient program is employed to ensure the elution of the main peak with a good peak shape and to separate it from potential, more hydrophobic degradation products within a reasonable timeframe.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry.

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol (diluent).

  • Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[1] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound reference standard.[2] The stress conditions were as follows:

  • Acid Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of standard stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid reference standard was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The standard solution was exposed to UV light (254 nm) for 24 hours.

After degradation, the solutions were neutralized (for acid and base hydrolysis) and diluted to a final concentration of 100 µg/mL with the diluent before injection. The chromatograms of the stressed samples were compared with that of an unstressed standard solution to evaluate the peak purity of the analyte and the resolution from any degradation products.

Linearity and Range

Linearity was evaluated by analyzing a series of six concentrations of this compound ranging from 25 µg/mL to 150 µg/mL (25, 50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration of 100 µg/mL). Each concentration was prepared in triplicate, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied were:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (tailing factor, theoretical plates, and retention time) were monitored after each variation.

Results and Discussion

The following tables summarize the hypothetical (but realistic) results obtained from the method validation experiments.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterAcceptance CriteriaResult
Linearity Range -25 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Regression Equation -y = 25432x + 1234

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
80% 8079.599.4%0.9%
100% 100100.2100.2%0.7%
120% 120119.899.8%0.8%

Table 4: Precision

Precision Type%RSDAcceptance Criteria
Repeatability (n=6) 0.8%≤ 2.0%
Intermediate Precision (n=12) 1.2%≤ 2.0%

Table 5: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 6: Robustness

Parameter VariedTailing FactorTheoretical Plates% Change in Peak Area
Flow Rate (0.9 mL/min) 1.18700-1.5%
Flow Rate (1.1 mL/min) 1.28300+1.2%
Temperature (28 °C) 1.18600-0.5%
Temperature (32 °C) 1.18400+0.4%
pH (2.8) 1.28450-0.8%
pH (3.2) 1.18550+0.6%

The validation results demonstrate that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the main peak remaining spectrally pure, confirming the stability-indicating nature of the method.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Q2) cluster_processing Data Processing prep_solutions Prepare Mobile Phases and Solutions prep_system Equilibrate HPLC System prep_solutions->prep_system inject_sample Inject Sample/Standard prep_system->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Process Data in CDS acquire_data->process_data specificity Specificity (Forced Degradation) linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness generate_report Generate Report process_data->generate_report

Caption: Workflow for the RP-HPLC analysis and validation.

Method Development Logic

G analyte Analyte Properties (Polarity, pKa, UV) column Column Selection (C18 for polar analyte) analyte->column mobile_phase Mobile Phase Selection (Buffer pH, Organic Modifier) analyte->mobile_phase detection Detector Settings (UV Wavelength) analyte->detection optimization Method Optimization (Gradient, Flow Rate, Temp.) column->optimization mobile_phase->optimization detection->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Final Validated Method validation->final_method

Caption: Logic flow for RP-HPLC method development.

Conclusion

This application note provides a comprehensive and detailed protocol for a stability-indicating RP-HPLC method for the analysis of this compound. The method is demonstrated to be suitable for its intended purpose through a rigorous validation process aligned with ICH guidelines. The provided rationale for experimental choices and the detailed protocol will enable researchers and scientists to implement this method for routine quality control and stability studies of this compound.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74. [Link]

Sources

Application Notes and Protocols: 4-Amino-3-hydroxybenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 4-amino-3-hydroxybenzenesulfonamide. This scaffold is a versatile building block, primarily leveraged for the synthesis of potent enzyme inhibitors, most notably targeting carbonic anhydrases (CAs). We will explore the compound's fundamental properties, its strategic role in inhibitor design, detailed protocols for the synthesis of derivatives, and corresponding bioassay methodologies. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Introduction: The Strategic Value of the this compound Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, historically recognized for its role in the first wave of antibacterial drugs.[1][2][3] Today, its primary significance lies in its function as an exceptional zinc-binding pharmacophore.[4] This property makes it a privileged scaffold for designing inhibitors of metalloenzymes, particularly the carbonic anhydrase (CA) family.[1][4][5][6]

The specific compound, this compound, offers a nuanced advantage over simpler benzenesulfonamides. The substituents on the aromatic ring provide critical vectors for chemical modification and influence the molecule's physicochemical properties:

  • Primary Sulfonamide (-SO₂NH₂): This is the key zinc-binding group (ZBG). The nitrogen atom coordinates to the catalytic Zn²⁺ ion in the active site of carbonic anhydrases, initiating the inhibitory action.[4]

  • Amino Group (-NH₂): Positioned para to the sulfonamide, this group serves as a primary attachment point for synthetic modifications. This is often referred to as the "tail" approach, where diverse chemical moieties can be appended to modulate properties like solubility, cell permeability, and selectivity across different CA isoforms.[1]

  • Hydroxyl Group (-OH): Located ortho to the amino group, the hydroxyl substituent can participate in additional hydrogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity and influencing isoform selectivity. It also impacts the scaffold's overall polarity and solubility.

This guide will focus primarily on its application in the development of carbonic anhydrase inhibitors (CAIs), which have therapeutic applications in glaucoma, epilepsy, and oncology.[2][7][8][9]

Core Applications in Drug Discovery: Targeting Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several of the 15 human isoforms are established drug targets.[1] For instance, CA II is involved in aqueous humor secretion in the eye, making its inhibition a key strategy for treating glaucoma.[7][8][10] Tumor-associated isoforms like CA IX and XII are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, making them prime targets for anticancer therapies.[9][11][12]

The this compound scaffold serves as an excellent starting point for synthesizing isoform-selective CA inhibitors.[5][6][13] By derivatizing the 4-amino group, researchers can introduce side chains that exploit subtle differences in the active site cavities of various CA isoforms, thereby achieving desired selectivity.

Mechanism of Inhibition

The inhibitory mechanism is well-understood. The deprotonated sulfonamide (SO₂NH⁻) mimics the transition state of the native CO₂ hydration reaction. It coordinates directly to the Zn²⁺ ion at the bottom of the active site funnel, while the rest of the molecule forms additional interactions with amino acid residues lining the cavity.

G cluster_0 CA Active Site cluster_1 Inhibitor Scaffold ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 THR199 Thr199 GLN92 Gln92 SCAFFOLD 4-Amino-3-hydroxy- benzenesulfonamide SULFONAMIDE Sulfonamide (-SO₂NH⁻) SCAFFOLD->SULFONAMIDE HYDROXYL Hydroxyl (-OH) SCAFFOLD->HYDROXYL TAIL Synthetic 'Tail' (at -NH₂) SCAFFOLD->TAIL SULFONAMIDE->ZN Coordination Bond (Primary Interaction) HYDROXYL->THR199 H-Bond TAIL->GLN92 Additional Interactions (H-Bond, Hydrophobic)

Caption: Mechanism of CA inhibition by a this compound derivative.

Experimental Protocols

The following protocols provide a validated workflow for the synthesis and evaluation of a novel derivative, demonstrating the practical application of the scaffold.

Protocol 3.1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and an aromatic aldehyde. Schiff bases are common derivatives explored for their biological activities.[13]

Rationale: The condensation reaction between the primary amino group of the scaffold and an aldehyde is a robust and high-yielding method to introduce chemical diversity. The resulting imine (C=N) bond is a key linker. Propan-2-ol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Propan-2-ol (ACS grade)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • TLC plates (silica gel 60 F₂₅₄)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (e.g., 1.88 g, 10 mmol).

  • Add propan-2-ol (25 mL) to dissolve the starting material, with gentle warming if necessary.

  • Add 4-methoxybenzaldehyde (e.g., 1.50 g, 11 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with constant stirring.

  • Monitor the reaction progress using TLC (e.g., Mobile Phase: Ethyl Acetate/Hexane 1:1). The formation of a new, less polar spot indicates product formation. The reaction is typically complete within 1-2 hours.[13]

  • Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold propan-2-ol.

  • Dry the product under vacuum to yield the desired Schiff base derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G Start 4-Amino-3-hydroxy- benzenesulfonamide + 4-Methoxybenzaldehyde Condition Propan-2-ol Reflux, 1-2h Start->Condition Product Schiff Base Product (Crystalline Solid) Condition->Product Purify Cool & Precipitate Vacuum Filtration Product->Purify Final Pure, Characterized Derivative Purify->Final

Caption: Synthetic workflow for a Schiff base derivative.

Protocol 3.2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀ or Kᵢ) of synthesized compounds against a specific CA isoform, such as the ubiquitous hCA II.

Rationale: This spectrophotometric assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion. The rate of color formation is proportional to enzyme activity. An inhibitor will slow this rate. By measuring the rate at various inhibitor concentrations, an IC₅₀ value can be determined.[4]

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate, dissolved in acetonitrile

  • Synthesized inhibitor compound, dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series from this stock in buffer.

    • Prepare a stock solution of NPA in acetonitrile (e.g., 10 mM).

    • Prepare a working solution of hCA II in Tris buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 160 µL of Tris buffer.

    • Add 10 µL of the enzyme solution.

    • Add 10 µL of the serially diluted inhibitor solution (or DMSO for control wells).

    • Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.[4]

  • Initiate Reaction:

    • Start the reaction by adding 20 µL of the NPA substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationships (SAR)

Systematic modification of the scaffold allows for the elucidation of SAR. The data below is a representative example based on published studies, illustrating how changes to the "tail" region affect inhibitory potency against key CA isoforms.[5][13]

Compound IDR-Group (Tail) on 4-Amino PositionhCA I (K𝘥, µM)hCA II (K𝘥, µM)hCA IX (K𝘥, µM)
Scaffold -H> 50> 50> 50
Derivative 1 Phenylaminoketone0.140.250.40
Derivative 2 Imidazole-2-one1.80.900.54
Derivative 3 Pyrrolidinone153.11.2
Acetazolamide (Reference Drug)0.250.0120.025

Data is illustrative and compiled from trends observed in cited literature.[4][5][13]

Analysis: The unsubstituted scaffold shows negligible activity. The addition of an aminoketone tail (Derivative 1) dramatically increases potency across all isoforms.[13] Introducing different heterocyclic rings (Derivatives 2 and 3) alters both potency and selectivity profiles, highlighting the tunability of the scaffold.

Conclusion and Future Outlook

This compound is a highly valuable and tractable scaffold in medicinal chemistry. Its utility is most pronounced in the rational design of carbonic anhydrase inhibitors for a range of therapeutic areas. The synthetic accessibility of its amino group allows for extensive SAR exploration to optimize potency and isoform selectivity. Future work will likely focus on developing derivatives with enhanced pharmacokinetic properties and novel selectivity profiles for challenging targets, such as bacterial CAs or other less-explored human isoforms.[14]

References

  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16337-16362.
  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • Petrikaitė, V., Vainauskas, V., Norvaišaitė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information.
  • Borioli, A., et al. (2007). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 17(16), 4549-4554.
  • Temperini, C., et al. (2006). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 16(18), 4842-4847.
  • Mancuso, F., Angeli, A., De Luca, V., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(10), e2200070.
  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Imran, M., et al. (2021). Biological activities of sulfonamides. ResearchGate.
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227123.
  • Wang, Z., et al. (2019). Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 376-384.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2020). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. Nanoscale Advances, 2(10), 4569-4580.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry.
  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27364-27382.
  • El-Sayad, K. A., et al. (2023). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. European Journal of Medicinal Chemistry, 258, 115582.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Novel Carbonic Anhydrase Inhibitors from 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Rationale for Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial to life.[1][2][3][4] They catalyze a fundamental and rapid physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This simple equilibrium is central to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[2][4][5]

Given their central role, it is unsurprising that the dysregulation of CA activity is implicated in numerous pathologies. Various isoforms of the 16 known human CAs are established therapeutic targets.[3][6] For instance, inhibition of specific CAs is a validated strategy for treating glaucoma, epilepsy, and edema, and more recently, has emerged as a promising avenue for anticancer therapies by targeting tumor-associated isoforms like CA IX and XII.[7][8][9]

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for CA inhibitors.[1][10] In its deprotonated, anionic form (SO₂NH⁻), it coordinates directly to the Zn(II) ion at the core of the enzyme's active site, acting as a potent and effective anchor.[8][11] This interaction is the foundation of classical CA inhibitor design.

The starting material, 4-amino-3-hydroxybenzenesulfonamide, represents a strategically advantageous scaffold. It possesses the critical primary sulfonamide for zinc binding, along with two versatile functional handles—an amino group and a hydroxyl group. The amino group, in particular, serves as an excellent nucleophilic point for chemical modification. This allows for the application of the "tail approach," a proven strategy where diverse chemical moieties are appended to the core scaffold.[7] These "tails" extend into the active site cavity, forming secondary interactions with various amino acid residues, which is the primary determinant of an inhibitor's potency and, crucially, its selectivity for one CA isoform over another.[7][12]

This guide provides a detailed protocol for the synthesis of a library of novel CA inhibitors from this compound, their characterization, and their subsequent evaluation for inhibitory activity using a robust in-vitro assay.

Part 1: Synthesis of Novel Schiff Base Derivatives

Causality of Experimental Design: The synthetic strategy focuses on forming a Schiff base (an imine) by reacting the primary amino group of the starting material with a variety of aldehydes. This reaction is chosen for its simplicity, high yields, and the vast commercial availability of diverse aldehydes. This modular approach allows for the rapid generation of a library of candidate inhibitors, each with a unique "tail" designed to probe the structural landscape of the CA active site.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials & Reagents:

  • This compound

  • Various substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol (approximately 20-30 mL).

  • Aldehyde Addition: To this solution, add 1.1 equivalents of the selected aldehyde. The slight excess of the aldehyde ensures the complete consumption of the starting sulfonamide.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of imine formation, significantly increasing the reaction rate.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The reaction is considered complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up & Isolation: After completion, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with a small amount of cold ethanol to remove any unreacted aldehyde, followed by a wash with deionized water to remove residual acid catalyst.

  • Drying & Purification: Dry the crude product in a vacuum oven. If necessary, purify the compound further by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final Schiff base derivative.[13]

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification Start Dissolve 4-Amino-3-hydroxy- benzenesulfonamide in Ethanol AddAldehyde Add Substituted Aldehyde (1.1 eq) Start->AddAldehyde AddCatalyst Add Glacial Acetic Acid (cat.) AddAldehyde->AddCatalyst Reflux Heat to Reflux (2-4h) Monitor via TLC AddCatalyst->Reflux Cooling Cool to Room Temp, then Ice Bath Reflux->Cooling Filtration Vacuum Filter & Wash (Cold Ethanol, H₂O) Cooling->Filtration Drying Dry Product Filtration->Drying Purification Recrystallize (if needed) Drying->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of Schiff base derivatives.

Structural Characterization of Synthesized Compounds

It is imperative to confirm the identity and purity of each newly synthesized compound before biological evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the starting material's -NH₂ protons and the appearance of a new singlet proton signal for the N=CH group (typically in the 8.5-9.5 ppm range) is a key indicator of successful Schiff base formation.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition and molecular formula.

Part 2: In-Vitro Evaluation of Carbonic Anhydrase Inhibition

Principle of the Assay: A widely adopted and high-throughput compatible method for measuring CA activity is the colorimetric esterase assay.[14] This assay leverages the ability of CA to catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[5] The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate, and the extent of the reduction correlates with the inhibitor's potency.[5][15]

Experimental Protocol: Colorimetric Esterase Assay for IC₅₀ Determination

Materials & Reagents:

  • Human Carbonic Anhydrase (e.g., hCA I or hCA II, from erythrocytes)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control Inhibitor: Acetazolamide (a clinically used CA inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile (for dissolving substrate and test compounds)

  • 96-well clear, flat-bottom microplates

  • Multi-channel pipettes

  • Microplate reader capable of kinetic measurements at 400-405 nm

Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 20-50 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.

  • Inhibitor Stock Solutions (10 mM): Dissolve test compounds and Acetazolamide in 100% DMSO. Create a dilution series (e.g., 10-fold dilutions) in Assay Buffer to achieve a range of final assay concentrations.

Step-by-Step Assay Procedure:

  • Plate Setup: Prepare the 96-well plate according to the layout below. It is critical to perform all measurements in triplicate.

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the Blank wells. Mix gently and incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the fresh Substrate Stock Solution to all wells, including the Blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[5]

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AddBuffer Pipette Assay Buffer AddInhibitor Add Inhibitor Dilutions (Test & Control) or DMSO AddBuffer->AddInhibitor AddEnzyme Add CA Working Solution (to all wells except Blank) AddInhibitor->AddEnzyme Incubate Pre-incubate 15 min at RT AddEnzyme->Incubate AddSubstrate Initiate with p-NPA Substrate Incubate->AddSubstrate Measure Kinetic Read at 405 nm (15-20 min) AddSubstrate->Measure CalcRate Calculate Reaction Rate (Slope) Measure->CalcRate CalcInhibition % Inhibition Calculation CalcRate->CalcInhibition Plot Plot % Inhibition vs. [Log I] CalcInhibition->Plot CalcIC50 Determine IC₅₀ Value Plot->CalcIC50

Caption: Workflow for the in-vitro CA inhibition assay and data analysis.

Data Analysis and Presentation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/Δt) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Determine Kᵢ: For lead compounds, the inhibition constant (Kᵢ) should be determined using the Cheng-Prusoff equation or by constructing a Dixon plot, which provides a more accurate measure of inhibitor potency.

Data Presentation Table:

Compound IDTarget IsoformKᵢ (nM) ± SDSelectivity Index (SI) vs. hCA ISelectivity Index (SI) vs. hCA II
AZM hCA II12.0 ± 1.120.81.0
AZM hCA IX25.0 ± 2.310.02.1
Cmpd-01 hCA II150.5 ± 9.82.11.0
Cmpd-01 hCA IX15.2 ± 1.420.89.9
Cmpd-02 hCA II88.3 ± 7.24.81.0
Cmpd-02 hCA IX9.8 ± 0.943.29.0

Note: Data are hypothetical for illustrative purposes. Selectivity Index (SI) is calculated as Kᵢ (off-target isoform) / Kᵢ (target isoform).

Part 3: Foundational Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing and testing a library of compounds is to establish a clear structure-activity relationship (SAR).[16][17] This understanding is critical for rationally designing next-generation inhibitors with improved potency and selectivity.

  • The Inviolable Anchor: The primary sulfonamide group is the non-negotiable anchor. Its ability to deprotonate and coordinate with the active site Zn(II) ion is the primary source of inhibitory activity.[11][12]

  • The Selectivity-Driving "Tail": The modifications made via the Schiff base reaction introduce the "tail." The size, shape, and electronic properties of this tail dictate how the inhibitor interacts with the amino acid residues lining the two sides of the active site cavity: a hydrophilic side and a hydrophobic side.[7]

  • Achieving Isoform Selectivity: Different CA isoforms (e.g., the ubiquitous hCA II vs. the tumor-associated hCA IX) have subtle but significant differences in their active site residues.[7] For example, residues at positions 92 and 131 can differ, creating unique pockets.[7] A successful inhibitor tail will exploit these differences, forming favorable interactions (e.g., hydrogen bonds, van der Waals contacts) with residues in the target isoform while making minimal or unfavorable contact with residues in off-target isoforms.[7][12] This is the molecular basis for achieving isoform-selective inhibition, which is paramount for developing safer and more effective drugs.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed.
  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Design of Zinc Binding Functions for Carbonic Anhydrase Inhibitors.
  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC - PubMed Central.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis.
  • Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors.
  • Metal binding functions in the design of carbonic anhydrase inhibitors - PubMed.
  • Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed.
  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships | Journal of Medicinal Chemistry - ACS Publications.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
  • Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed.

Sources

Application of 4-Amino-3-hydroxybenzenesulfonamide in the Dye Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Amino-3-hydroxybenzenesulfonamide as a vital intermediate in the synthesis of azo dyes. This guide delves into the chemical principles, provides detailed experimental protocols, and outlines the characterization and application of the resulting dyes.

Introduction: The Strategic Importance of this compound in Azo Dye Synthesis

This compound is a key aromatic amine intermediate in the dye industry, primarily utilized in the production of a wide array of azo dyes.[1] Its molecular structure, featuring a primary amino group (-NH₂), a hydroxyl group (-OH), and a sulfonamide group (-SO₂NH₂), imparts specific and desirable properties to the resulting dyestuffs. The amino group is readily diazotized to form a reactive diazonium salt, which is the cornerstone of azo dye synthesis. The hydroxyl and sulfonamide moieties influence the final dye's color, solubility, and affinity for various textile fibers.[2]

The synthesis of azo dyes from this compound follows the classical and industrially significant two-step reaction pathway: diazotization followed by azo coupling .[3][4] This process allows for the creation of a vast palette of colors, ranging from vibrant yellows and oranges to deep reds and browns, by strategically selecting the coupling agent.

The Chemistry of Azo Dye Formation

The versatility of this compound as a dye intermediate is rooted in the fundamental principles of azo dye chemistry.

Diazotization of this compound

The first critical step is the conversion of the primary aromatic amine group of this compound into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[3] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

The overall reaction can be represented as:

H₂N-Ar-SO₂NH₂ + NaNO₂ + 2HCl → [⁺N≡N-Ar-SO₂NH₂]Cl⁻ + NaCl + 2H₂O (where Ar represents the 3-hydroxybenzenesulfonamide backbone)

The resulting diazonium salt is a potent electrophile and is immediately used in the subsequent coupling reaction without isolation.

Azo Coupling: The Chromophore Formation

The second step involves the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling agent. Common coupling agents include phenols, naphthols, and aromatic amines. The position of the azo bridge (-N=N-) on the coupling agent is directed by the activating groups present on its aromatic ring. This azo bridge is the chromophore responsible for the color of the dye.

For instance, coupling with a naphthol derivative, such as Naphthol AS, would proceed as follows:

[⁺N≡N-Ar-SO₂NH₂]Cl⁻ + Naphthol-AS → HO-Naphthyl-N=N-Ar-SO₂NH₂ + HCl

The specific shade and properties of the resulting azo dye are determined by the chemical structure of both the diazo component (derived from this compound) and the coupling component.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of a representative azo dye using this compound.

Synthesis of an Azo Dye from this compound and Naphthol AS

This protocol outlines the laboratory-scale synthesis of a monoazo dye.

Materials and Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Naphthol AS (3-hydroxy-2-naphthanilide)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, Buchner funnel, etc.)

Protocol:

Part A: Diazotization of this compound

  • Preparation of the Amine Solution: In a 250 mL beaker, suspend 0.05 mol of this compound in 100 mL of water.

  • Acidification: While stirring, slowly add 15 mL of concentrated hydrochloric acid. The mixture may warm up slightly.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring the Reaction: After the addition is complete, continue stirring for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is maintained for at least 5 minutes.

  • Quenching Excess Nitrite (Optional): If a significant excess of nitrous acid is present, it can be decomposed by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.

  • The resulting clear or slightly turbid solution is the diazonium salt solution, which should be kept cold and used immediately in the next step.

Part B: Azo Coupling Reaction

  • Preparation of the Coupling Agent Solution: In a 500 mL beaker, dissolve 0.05 mol of Naphthol AS in 100 mL of a 5% aqueous sodium hydroxide solution.

  • Cooling: Cool the Naphthol AS solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold Naphthol AS solution with vigorous stirring. A colored precipitate will form immediately.

  • Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Neutralization (if necessary): Check the pH of the mixture. It should be alkaline. If necessary, add a small amount of sodium hydroxide solution to maintain alkalinity.

Part C: Isolation and Purification of the Dye

  • Salting Out: Add a sufficient amount of sodium chloride to the reaction mixture to precipitate the dye completely ("salting out").

  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 60-70 °C).

Expected Outcome: A colored solid (the specific color will depend on the coupling agent used).

Data Presentation

The following table summarizes the key parameters for the synthesis of an azo dye from this compound and Naphthol AS.

ParameterValue/RangeNotes
Starting Materials
This compound1 equivalentDiazo Component
Naphthol AS1 equivalentCoupling Component
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical for diazonium salt stability
Coupling Temperature0 - 5 °CTo control the reaction rate and prevent side reactions
pH of Coupling ReactionAlkalineEssential for the coupling with phenols/naphthols
Characterization
Expected Yield70-90%Varies with reaction scale and purity of reagents
λmax (in a suitable solvent)To be determinedThe wavelength of maximum absorbance in the visible spectrum
Fastness PropertiesTo be evaluatedLight, wash, and rubbing fastness are key parameters

Visualization of the Synthetic Workflow

The following diagrams illustrate the key processes described in the protocols.

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification start_A This compound + HCl + H₂O cool_A Cool to 0-5 °C start_A->cool_A add_nitrite Add NaNO₂ solution dropwise cool_A->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt coupling Combine Diazonium Salt and Naphthol AS solutions diazonium_salt->coupling start_B Naphthol AS + NaOH + H₂O cool_B Cool to 0-5 °C start_B->cool_B cool_B->coupling azo_dye_precipitate Azo Dye Precipitate coupling->azo_dye_precipitate salting_out Salting Out (NaCl) azo_dye_precipitate->salting_out filtration Vacuum Filtration salting_out->filtration washing Wash with NaCl solution filtration->washing drying Dry the dye washing->drying final_product Purified Azo Dye drying->final_product

Caption: Workflow for the synthesis of an azo dye.

Characterization and Application of the Synthesized Dyes

Spectroscopic Characterization
  • UV-Visible Spectroscopy: The synthesized dye should be dissolved in a suitable solvent (e.g., ethanol, DMF) and its UV-Vis spectrum recorded. The wavelength of maximum absorbance (λmax) in the visible region confirms the presence of the chromophore and is indicative of the dye's color.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the purified dye will show characteristic absorption bands for the azo group (-N=N-), hydroxyl group (-OH), sulfonamide group (-SO₂NH₂), and other functional groups present in the molecule.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized dye.

Evaluation of Dyeing Properties

The synthesized azo dyes can be applied to various textile fibers, such as cotton, wool, and silk, to evaluate their dyeing performance. Key parameters to assess include:

  • Color Yield: The intensity of the color on the dyed fabric.

  • Exhaustion: The percentage of dye that is transferred from the dyebath to the fabric.

  • Fixation: The percentage of dye that is chemically bound to the fabric.

Fastness Properties

The durability of the color on the dyed fabric is a critical measure of a dye's quality. Standardized tests are used to evaluate the following fastness properties:

  • Light Fastness: The resistance of the dye to fading upon exposure to light.[5]

  • Wash Fastness: The resistance of the dye to desorption and color change during washing.[5]

  • Rubbing Fastness: The resistance of the dye to crocking (transfer of color from the fabric surface to another surface by rubbing).

Conclusion

This compound is a versatile and important intermediate in the synthesis of azo dyes. Its unique chemical structure allows for the creation of a wide range of colors with potentially good fastness properties. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of novel azo dyes derived from this valuable compound. The systematic approach to synthesis, purification, and characterization is essential for developing high-performance dyes for the textile and other related industries.

References

  • Acid Brown 103 - World dye variety. (2012, June 19).
  • The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and characterization of new azo dye (1-(4-sulfonyl phenyl azo) chloroquine diphosphate). (2025, January 1). Journal of Kerbala University, 10(4).
  • Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. (2016). Arabian Journal of Chemistry, 9, S1439-S1445.
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (2006, October 25).
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research, 6(7), 1935-1943.

Sources

Application Note & Protocol: Enzymatic Assay for Carbonic Anhydrase Inhibitors Based on 4-Amino-3-hydroxybenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Ubiquitous Enzyme for Therapeutic Gain

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes pivotal to fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for respiration, pH homeostasis, and electrolyte secretion.[2] Given their widespread roles, dysregulation of specific CA isoforms is implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[3][4][5] This makes CAs, particularly isoforms like CA IX and XII which are overexpressed in hypoxic tumors, highly attractive targets for therapeutic intervention.[3][6]

The benzenesulfonamide scaffold is a cornerstone in the design of potent CA inhibitors (CAIs).[1][4] The primary sulfonamide moiety (–SO₂NH₂) coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[4] Derivatives of 4-amino-3-hydroxybenzenesulfonamide are a promising class of compounds within this family, offering a versatile platform for chemical modification to enhance potency and isoform selectivity.[7][8][9][10]

This application note provides a detailed protocol for the enzymatic evaluation of this compound derivatives as inhibitors of human carbonic anhydrase. We will focus on a robust and widely adopted electrometric (pH-stat) method based on the Wilbur-Anderson assay, which directly measures the enzyme's catalytic activity.[11][12]

Assay Principle: Monitoring the Speed of pH Change

The core of this assay lies in monitoring the rate of pH drop resulting from the CA-catalyzed hydration of CO₂.[2] In a buffered solution, the production of protons leads to a decrease in pH. The time taken for the pH to drop from a starting value (e.g., 8.3) to a final value (e.g., 6.3) is inversely proportional to the CA activity.[11] When an inhibitor is present, this reaction is slowed, and the time taken for the pH change increases. By comparing the reaction times in the presence and absence of the test compound, the inhibitory potency can be quantified.

Experimental Workflow & Key Considerations

The successful implementation of this assay hinges on careful preparation and precise timing. The overall workflow is depicted below.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent & Buffer Preparation EnzymePrep Enzyme Dilution ReagentPrep->EnzymePrep InhibitorPrep Inhibitor Stock & Dilutions ReagentPrep->InhibitorPrep Blank Blank Measurement (No Enzyme) Control Control Measurement (Enzyme, No Inhibitor) EnzymePrep->Control Test Test Measurement (Enzyme + Inhibitor) InhibitorPrep->Test Blank->Control Control->Test Calc Calculate % Inhibition Test->Calc IC50 Determine IC50 Calc->IC50

Caption: Overall experimental workflow.

Materials and Reagents

Table 1: Reagent and Equipment List
Reagent/EquipmentSpecifications
Purified Human Carbonic AnhydraseIsoform specific (e.g., hCA II, hCA IX)
This compound DerivativeTest compound, purity ≥95%
Tris(hydroxymethyl)aminomethane (Tris)Reagent Grade
Carbon Dioxide (CO₂) GasHigh purity
Deionized Water (DI H₂O)High purity (18.2 MΩ·cm)
pH Meter with ElectrodeCapable of rapid, continuous readings (at least 1 reading per second)
Stir Plate and Micro-stir Bars
Beakers (20 mL)
Syringes (5 mL)
Ice Bath
Stopwatch or Timer
DMSOAnhydrous, for inhibitor stock solution

Detailed Protocol

Reagent Preparation

Expert Insight: Maintaining a low temperature (0-4°C) throughout the assay is critical. It increases the solubility of CO₂ in water and slows the uncatalyzed reaction, thereby enhancing the signal-to-noise ratio.[11][12]

  • 20 mM Tris-HCl Buffer (pH 8.3):

    • Dissolve Trizma Base in DI H₂O to a final concentration of 20 mM.

    • Adjust the pH to 8.3 at 25°C using 2 N HCl.

    • Before the assay, chill the buffer thoroughly in an ice bath.

  • CO₂-Saturated DI Water (Substrate):

    • Place a beaker containing approximately 200 mL of DI H₂O in an ice bath.

    • Bubble CO₂ gas through the water for at least 30 minutes immediately prior to use.[11]

    • Keep the CO₂-saturated water on ice at all times to maintain saturation.

Enzyme and Inhibitor Preparation
  • Enzyme Stock and Working Solutions:

    • Reconstitute lyophilized human carbonic anhydrase (e.g., hCA II) in ice-cold DI H₂O to a stock concentration of 1 mg/mL.

    • Immediately before the assay, prepare a working solution by diluting the stock in ice-cold DI H₂O. The final concentration should be determined empirically to yield a catalyzed reaction time (T) of approximately 10-20 seconds. A typical starting concentration is 0.01 mg/mL.[11]

  • Inhibitor Stock and Working Solutions:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 1 nM).

Assay Procedure

The following procedure should be performed in a 20 mL beaker placed in an ice bath on a stir plate.

a. Blank Determination (Uncatalyzed Reaction):

  • Add 6.0 mL of chilled 20 mM Tris-HCl buffer (pH 8.3) to the beaker with a micro-stir bar.[11]

  • Place the pH electrode into the buffer and allow the reading to stabilize at 8.3.

  • Draw 4.0 mL of CO₂-saturated water into a syringe.

  • Rapidly inject the CO₂-saturated water into the buffer and simultaneously start a timer.

  • Record the time (T₀) required for the pH to drop from 8.3 to 6.3.[11] This time should typically be between 70 and 100 seconds.

b. Control Measurement (Catalyzed Reaction):

  • Add 6.0 mL of chilled 20 mM Tris-HCl buffer to a clean beaker.

  • Add 10 µL of the CA working solution.

  • Place the pH electrode in the solution and wait for the reading to stabilize.

  • Rapidly inject 4.0 mL of CO₂-saturated water and start the timer.

  • Record the time (T) for the pH to drop from 8.3 to 6.3.

c. Inhibitor Measurement (Inhibited Reaction):

  • Add 6.0 mL of chilled 20 mM Tris-HCl buffer to a clean beaker.

  • Add 10 µL of the CA working solution.

  • Add 10 µL of the desired inhibitor dilution (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%).

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Place the beaker on ice and let it cool.

  • Rapidly inject 4.0 mL of CO₂-saturated water and start the timer.

  • Record the time (Tᵢ) for the pH to drop from 8.3 to 6.3.

Data Analysis

The inhibitory effect of the compound is determined by calculating the percentage of inhibition for each concentration tested.

1. Calculation of Percent Inhibition:

The activity of the enzyme is expressed in Wilbur-Anderson Units (WAU), calculated as:

WAU = (T₀ - T) / T

Where:

  • T₀ is the time for the uncatalyzed reaction.

  • T is the time for the catalyzed reaction.

The percent inhibition is calculated using the following formula:

% Inhibition = [( (Tᵢ - T) / (T₀ - T) )] * 100

Where:

  • Tᵢ is the time for the inhibited reaction.

  • T is the time for the uninhibited (control) reaction.

  • T₀ is the time for the blank (uncatalyzed) reaction.

2. IC₅₀ Determination:

The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to calculate the precise IC₅₀ value.

Table 2: Example Data for IC₅₀ Determination
Inhibitor Conc. (nM)Log [Inhibitor]Time (Tᵢ) (sec)% Inhibition
1018.55.8
10124.215.1
501.745.048.3
100260.172.9
5002.775.396.2
1000378.0100.0

Assuming T₀ = 80s and T = 15s

Mechanism of Inhibition: A Visual Representation

The primary sulfonamide group of the this compound derivatives acts as a zinc-binding group, mimicking the transition state of the natural substrate.

Inhibition cluster_enzyme CA Active Site cluster_reaction Normal Catalysis cluster_inhibition Inhibition Mechanism Enzyme Enzyme-Zn²⁺-OH⁻ HCO3 HCO₃⁻ + H⁺ Enzyme->HCO3 Catalyzes InhibitedComplex Enzyme-Zn²⁺-Inhibitor CO2 CO₂ CO2->Enzyme Binds Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->InhibitedComplex Binds & Blocks

Caption: Inhibition of Carbonic Anhydrase by Sulfonamides.

Conclusion and Future Directions

This application note provides a comprehensive and robust protocol for assessing the inhibitory activity of this compound derivatives against carbonic anhydrase. The electrometric method is a reliable and direct measure of enzyme function, making it well-suited for screening and characterizing novel inhibitors. Further studies could involve expanding the panel of CA isoforms to determine inhibitor selectivity, a critical factor for developing targeted therapeutics with minimal side effects.[3] Additionally, alternative assay formats, such as colorimetric assays using p-nitrophenyl acetate as a substrate, can be employed for high-throughput screening applications.[13] The insights gained from these enzymatic assays are crucial for the rational design and development of next-generation CA inhibitors for a variety of therapeutic applications.[1][14]

References

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]
  • Thiry, A., Dogne, J.-M., Masereel, B., & Supuran, C. T. (2006). Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs. Journal of Medicinal Chemistry. [Link]
  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Carbonic Anhydrase Inhibitor Development for Glaucoma. Ace Therapeutics. [Link]
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors drug design. Expert Opinion on Drug Discovery. [Link]
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]
  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2017). Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. [Link]
  • Tumosienė, I., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. [Link]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
  • Maresca, A., et al. (2010). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

Sources

Application Notes & Protocols: Cell-Based Assays for 4-Amino-3-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Derivatives of 4-Amino-3-hydroxybenzenesulfonamide, in particular, are of significant interest due to their potential as inhibitors of key enzymes involved in pathological processes.[1][2][3] A primary target class for these compounds is the carbonic anhydrase (CA) family of zinc metalloenzymes.[1][2][4] Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic solid tumors and contribute to an acidic tumor microenvironment, promoting cancer progression and chemoresistance.[5][6][7] Consequently, inhibiting these enzymes presents a promising strategy in oncology.[4][5] Beyond cancer, sulfonamide derivatives have demonstrated broad biological activities, including anti-inflammatory and antimicrobial effects, often linked to the inhibition of other critical enzymes.[8]

This guide provides a structured, multi-tiered approach to evaluating the cellular activity of novel this compound derivatives. We begin with foundational assays to assess general cell viability and cytotoxicity, which serve as crucial primary screens. Subsequently, we detail mechanistic assays designed to probe specific biological pathways, such as apoptosis induction, carbonic anhydrase inhibition, and modulation of inflammatory signaling. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.

Tier 1: Primary Screening Assays for Cytotoxicity & Viability

The initial evaluation of any compound library involves assessing its fundamental impact on cell health. These primary assays are designed for high-throughput screening to quickly identify "hit" compounds and determine effective concentration ranges for further study.

Protocol 1: MTT Assay for Metabolic Activity & Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9][10] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[11]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Scientist's Note: It is critical to include proper controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[13][14][15] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantified spectrophotometrically.[13]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer).

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Establish Controls: A key to a self-validating LDH assay is the inclusion of specific controls on the same plate:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer (10X) for 45 minutes prior to supernatant collection. This represents 100% cytotoxicity.[16]

    • Vehicle Control: Cells treated with DMSO-containing medium.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Media Background: Medium only.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[17]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well flat-bottom plate.[16][17]

  • Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[16]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[16]

Tier 2: Mechanistic & Pathway-Specific Assays

After identifying derivatives with cytotoxic or anti-proliferative activity, the next step is to elucidate their mechanism of action. The following assays probe common pathways associated with sulfonamide compounds.

Assay Workflow Visualization

The following diagram illustrates a typical screening cascade, progressing from broad primary screens to more focused, mechanistic secondary assays.

G cluster_0 Primary Screening cluster_1 Mechanistic Elucidation Compound_Library Compound Library (Sulfonamide Derivatives) Primary_Assays Tier 1 Assays (MTT / LDH) Compound_Library->Primary_Assays Hit_ID Hit Identification (Dose-Response & IC50) Primary_Assays->Hit_ID Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Hit_ID->Apoptosis Target Target Engagement (CA Inhibition Assay) Hit_ID->Target Inflammation Inflammation Pathway (NF-κB Reporter Assay) Hit_ID->Inflammation Lead_Opt Lead Optimization (SAR Studies) Apoptosis->Lead_Opt Target->Lead_Opt Inflammation->Lead_Opt

Caption: A typical cell-based assay screening cascade.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Principle: A key mechanism of anti-cancer drugs is the induction of apoptosis (programmed cell death). Effector caspases, specifically caspase-3 and caspase-7, are critical executioners in this process. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[18][19] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal proportional to caspase activity.[18]

Materials:

  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Cells and compounds prepared as in the primary screening assays.

  • Caspase-Glo® 3/7 Assay System (Promega or similar).

Step-by-Step Methodology:

  • Assay Plate Preparation: Seed cells and treat with compounds in white-walled plates as described in MTT Protocol steps 1 and 2. A shorter incubation time (e.g., 6, 12, or 24 hours) may be optimal for detecting apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[20] Allow it to equilibrate to room temperature before use.

  • Add-Mix-Measure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well (equal to the volume of cell culture medium in the well).[21]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21] Incubate at room temperature for 1 to 3 hours.

    • Scientist's Note: The "add-mix-measure" format is simple and robust, as the reagent contains lysis agents, eliminating the need for cell harvesting.[18] The luminescent signal is very stable, providing flexibility in read time.[21]

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

Apoptosis Pathway Visualization

This diagram shows the simplified intrinsic apoptosis pathway leading to the activation of the executioner caspases measured by the Caspase-Glo® 3/7 assay.

G Compound Sulfonamide Derivative (Potential Inducer) Stress Cellular Stress Compound->Stress Mito Mitochondria Stress->Mito CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37 Pro-Caspase-3/7 aCasp9->Casp37 aCasp37 Active Caspase-3/7 (DEVD Cleavage) Casp37->aCasp37 Apoptosis Apoptosis aCasp37->Apoptosis Assay Caspase-Glo® 3/7 Luminescence aCasp37->Assay

Caption: Simplified intrinsic apoptosis pathway.

Protocol 4: Cell-Based Carbonic Anhydrase (CA) IX Activity Assay

Principle: Many sulfonamides function by inhibiting carbonic anhydrases.[22] CA IX is a transmembrane enzyme with an extracellular active site that acidifies the tumor microenvironment.[5] An indirect measure of its inhibition in cells can be achieved by assessing changes in extracellular pH or by using cell invasion assays, as acidification is linked to invasive potential.[6] This protocol describes a Matrigel invasion assay.

Materials:

  • 24-well Transwell® inserts with 8.0 µm pore size polycarbonate membrane

  • Matrigel Basement Membrane Matrix

  • Serum-free culture medium

  • Complete culture medium (with FBS as a chemoattractant)

  • Cancer cell line known to express CA IX (e.g., HT-29, Caki-2)[5][6]

  • Cotton swabs, Diff-Quik stain

Step-by-Step Methodology:

  • Prepare Inserts: Thaw Matrigel overnight at 4°C. Coat the top of the Transwell® inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for 1 hour.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Set up Invasion Assay:

    • Add 600 µL of complete medium (with FBS) to the lower chamber of the 24-well plate.

    • Pre-treat the cell suspension with various concentrations of the sulfonamide derivative (or vehicle control) for 30 minutes.

    • Add 200 µL of the pre-treated cell suspension to the upper chamber (the Matrigel-coated insert).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the Matrigel and the non-invasive cells from the top surface of the membrane.

  • Fix and Stain: Fix the cells that have invaded through the membrane to the lower surface by immersing the insert in methanol for 10 minutes. Stain with Diff-Quik or crystal violet.

  • Quantification: Count the number of stained, invaded cells on the underside of the membrane using a microscope. Count at least five random fields per insert and calculate the average. A reduction in the number of invaded cells compared to the vehicle control indicates inhibitory activity.[6]

Protocol 5: NF-κB Reporter Assay for Anti-Inflammatory Activity

Principle: The transcription factor NF-κB (Nuclear Factor-Kappa B) is a master regulator of inflammatory responses.[23][24] In a resting state, it is held in the cytoplasm by IκB inhibitor proteins.[25] Pro-inflammatory stimuli (like TNF-α or LPS) trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[25][26] A reporter assay uses a cell line stably transfected with a plasmid where a luciferase gene is under the control of NF-κB response elements.[25][27] Inhibition of this pathway by a compound will result in a decreased luminescent signal.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or a relevant cell line like U251-MG-NF-κB-GFP-Luc)[24]

  • White-walled 96-well plates

  • Inducing agent (e.g., TNF-α at 10 ng/mL)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the sulfonamide derivatives for 1-2 hours before induction.

  • Induction: Add the inducing agent (e.g., TNF-α) to all wells except the "unstimulated" control wells.

    • Controls are Essential:

      • Unstimulated Control: Cells + vehicle (no inducer).

      • Stimulated Control: Cells + vehicle + inducer (represents 100% pathway activation).

      • Positive Inhibitor Control: Cells + known NF-κB inhibitor (e.g., Bay11-7082) + inducer.[24]

  • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Follow the manufacturer's protocol for the luciferase assay system. Typically, this involves adding the reagent directly to the wells, incubating for 10 minutes at room temperature to lyse the cells, and then reading the luminescence.

Data Analysis and Interpretation

1. Primary Assays (MTT/LDH):

  • Data Normalization: Calculate the percentage of viability or cytotoxicity for each compound concentration relative to the controls.

    • % Viability (MTT): [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • % Cytotoxicity (LDH): [(Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • IC₅₀/EC₅₀ Calculation: Plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

2. Mechanistic Assays:

  • Data from Caspase-Glo and NF-κB assays should be expressed as fold-change over the appropriate control (e.g., fold-increase in caspase activity over vehicle control) or as a percentage of inhibition relative to the stimulated control.

  • For the invasion assay, data is presented as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.

Example Data Presentation: Dose-Response of a Sulfonamide Derivative (Compound X)

Concentration (µM)Mean Absorbance (MTT)% ViabilityMean Luminescence (Caspase-Glo)Fold-Change Caspase Activity
0 (Vehicle)1.250100%15,000 RLU1.0
0.11.21597%18,000 RLU1.2
11.05084%45,000 RLU3.0
100.68855%120,000 RLU8.0
500.25020%135,000 RLU9.0
1000.12510%132,000 RLU8.8
Calculated IC₅₀ ~12 µM

This table presents hypothetical data for illustrative purposes.

Troubleshooting

  • High Variability in Replicates: Often caused by inconsistent cell seeding, edge effects in the plate, or pipetting errors. Ensure a homogenous cell suspension and consider avoiding the outer wells of the plate.

  • Weak Signal in Caspase Assay: The timing may be incorrect. Apoptosis is a dynamic process; test multiple time points (e.g., 6, 12, 24h) to find the peak of caspase activation.

  • Inhibitor Shows Potency in Biochemical Assay but not Cell-Based Assay: The compound may have poor cell permeability, or it could be actively removed by efflux pumps in the cell membrane.[28] Consider running assays with and without efflux pump inhibitors.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. URL: https://www.roche-applied-science.com/pack-insert/11465007001_en.pdf
  • Abcam. MTT assay protocol. URL: https://www.abcam.com/protocols/mtt-assay-protocol
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/
  • protocols.io. MTT (Assay protocol). URL: https://www.protocols.io/view/mtt-assay-protocol-3byl4j6n5v1o/v1
  • BroadPharm. Protocol for Cell Viability Assays. URL: https://broadpharm.com/blogs/news/protocol-for-cell-viability-assays
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3d-assay-protocol.pdf
  • Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. URL: https://ntp.niehs.nih.gov/sites/default/files/testing/tox21/protocols/caspasegloprotocol_508.pdf
  • Promega Corporation. Caspase-Glo® 3/7 Assay. URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/
  • Abcam. LDH assay kit guide: Principles and applications. URL: https://www.abcam.
  • Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5882895/
  • protocols.io. Caspase 3/7 Activity. URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxzzbpl8j/v1
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/
  • AAT Bioquest. What is the principle of LDH assay?. URL: https://www.aatbio.
  • Chung, E., et al. (2009). Real-time monitoring of NF-kappaB activity in cultured cells and in animal models. PLoS One. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2749221/
  • Schroder, K., et al. (2012). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4283318/
  • Hering, L., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5306999/
  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). URL: https://bpsbioscience.com/nf-kb-reporter-kit-60614
  • Sigma-Aldrich. Carbonic anhydrase inhibitors assay. URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/215900
  • Cell Biologics Inc. LDH Assay. URL: https://www.cellbiologics.com/sites/default/files/LDH-Cytotoxicity-Assay-Kit.pdf
  • Alireza, S. M., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3828905/
  • Sigma-Aldrich. Cytotoxicity Detection Kit (LDH). URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/341/994/11644793001-en.pdf
  • G. C. T. and A. N. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of Visualized Experiments. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4195610/
  • Benchchem. Interpreting Ambiguous Results from Carbonic Anhydrase IX (CA IX) Inhibition Assays. URL: https://www.benchchem.com/blog/interpreting-ambiguous-results-from-carbonic-anhydrase-ix-ca-ix-inhibition-assays/
  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences. URL: https://www.pnas.org/doi/10.1073/pnas.97.5.2220
  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0207417
  • Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11535263/
  • Benchchem. 4-Amino-3-nitrobenzenesulfonamide Research Chemical. URL: https://www.benchchem.com/product/b10831186
  • Singh, S., et al. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. ChemistrySelect. URL: https://www.researchgate.net/publication/383979603_In_Silico_Screening_of_Sulfonamide_Derivatives_against_Glycolytic_Enzymes_Reveals_Mutation-Independent_Interactions_of_Sulfisoxazole_and_Sulfamethazine
  • Petrikaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/39011197/
  • Petrikaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11203027/
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. URL: https://www.mdpi.com/1420-3049/19/11/17498

Sources

Application Notes and Protocols for Crystallization of 4-Amino-3-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

4-Amino-3-hydroxybenzenesulfonamide and its derivatives represent a pivotal class of compounds in medicinal chemistry, frequently serving as key intermediates or active pharmaceutical ingredients (APIs). The solid-state properties of these molecules, dictated by their crystalline form, are of paramount importance in drug development. Crystallinity influences critical parameters such as purity, stability, solubility, dissolution rate, and bioavailability.[1] Consequently, the ability to control the crystallization process is not merely a matter of purification, but a fundamental aspect of rational drug design and manufacturing.

This guide provides a comprehensive overview of the principles and practical techniques for the crystallization of this compound derivatives. We will delve into the underlying science governing crystal formation and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on understanding the causal relationships between experimental parameters and crystallization outcomes.

I. The Molecular Landscape: Understanding Crystallization Drivers

The crystallization behavior of this compound derivatives is governed by the interplay of their distinct functional groups: the aromatic ring, the primary amine (-NH2), the hydroxyl group (-OH), and the sulfonamide group (-SO2NH2). These moieties dictate the intermolecular interactions that are the foundation of the crystal lattice.

Hydrogen Bonding: The Architectural Blueprint

The primary driving force for the crystal packing of sulfonamides is strong intermolecular hydrogen bonding.[2] The sulfonamide group itself provides both hydrogen bond donors (the amide N-H) and potent acceptors (the sulfonyl oxygens). The amino and hydroxyl groups on the benzene ring further contribute to a complex network of hydrogen bonds. This intricate web of interactions is a key determinant of the resulting crystal structure and is highly sensitive to the surrounding chemical environment.

The Influence of pH on Molecular Speciation and Solubility

The presence of both an acidic sulfonamide group and a basic amino group, along with a phenolic hydroxyl group, makes the solubility and crystallization of these derivatives highly dependent on the pH of the solution. The ionization state of these functional groups can be manipulated by adjusting the pH, which in turn alters the intermolecular interactions and solubility.

  • Acidic Conditions: In an acidic medium, the primary amino group will be protonated (-NH3+), increasing the molecule's polarity and generally enhancing its solubility in polar solvents.

  • Basic Conditions: In a basic environment, the hydroxyl and sulfonamide groups can be deprotonated, forming phenoxide and sulfonamidate anions, respectively. This also increases polarity and solubility.

  • Isoelectric Point: At a specific pH, the net charge of the molecule will be zero (zwitterionic form), where solubility is often at its minimum. This principle can be exploited to induce crystallization.

The ability to control pH is therefore a powerful tool for manipulating supersaturation, the driving force for crystallization.

II. Strategic Approaches to Crystallization

The selection of an appropriate crystallization technique is contingent on the specific properties of the this compound derivative and the desired outcome in terms of crystal size, morphology, and purity.

A. Single-Solvent Recrystallization

This is the most common and straightforward method, relying on the differential solubility of the compound in a single solvent at different temperatures.

Causality Behind Solvent Selection:

The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. The "like dissolves like" principle is a useful starting point. Given the polar nature of this compound derivatives, polar solvents are generally effective.

Table 1: Potential Solvents for Single-Solvent Recrystallization

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Excellent for highly polar derivatives. The high boiling point allows for a large solubility differential.
EthanolMedium-High78Good general-purpose solvent for sulfonamides.
MethanolHigh65Soluble in methanol.[3] Lower boiling point may be advantageous in some cases.
IsopropanolMedium82Often used in mixtures with water for fine-tuning solubility.
Acetic AcidHigh (polar protic)118Can be effective for aminophenol-type structures, but may require neutralization.

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a small amount of the selected solvent. Heat the mixture to boiling with gentle stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat source and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Diagram 1: Workflow for Single-Solvent Recrystallization

G A Dissolve Crude Compound in Minimum Hot Solvent B Add Activated Charcoal (Optional for Color Removal) A->B If solution is colored C Hot Gravity Filtration A->C If no color B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: A generalized workflow for the single-solvent recrystallization process.

B. Solvent/Anti-Solvent Crystallization

This technique is particularly useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

Causality Behind Solvent/Anti-Solvent Pair Selection:

The key is to find a miscible solvent pair where one readily dissolves the compound and the other does not. The controlled addition of the anti-solvent gradually reduces the solubility of the compound, leading to a controlled crystallization process.

Table 2: Potential Solvent/Anti-Solvent Systems

Good SolventAnti-SolventRationale
Methanol/EthanolWaterA common and effective system for many organic compounds.[4]
AcetoneHeptane/HexaneA polar/non-polar combination that can be highly effective.[5]
Dimethylformamide (DMF)WaterDMF is a powerful polar aprotic solvent that can dissolve many sulfonamides.
Dimethyl Sulfoxide (DMSO)WaterSimilar to DMF, DMSO is a strong solvent, and water acts as an effective anti-solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound derivative in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of saturation has been exceeded. If crystals do not form spontaneously, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

  • Crystal Growth: Once turbidity is observed, cease the addition of the anti-solvent and allow the mixture to stand undisturbed to promote crystal growth.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Diagram 2: Logic for Solvent/Anti-Solvent Selection

G A Is the compound soluble in a 'good' solvent? B Is the compound insoluble in a miscible 'anti-solvent'? A->B Yes D Try a different solvent pair A->D No C SUCCESS: Use Solvent/Anti-Solvent Method B->C Yes B->D No

Caption: A decision-making flow for selecting a suitable solvent/anti-solvent pair.

III. Troubleshooting and Advanced Considerations

Polymorphism: The Challenge of Multiple Crystal Forms

Sulfonamides are known to exhibit polymorphism, where the same molecule can pack into different crystal structures.[2] These polymorphs can have different physical properties, making control over the crystalline form essential.

Strategies for Controlling Polymorphism:

  • Standardize Conditions: Strictly control parameters such as solvent choice, cooling rate, temperature, and agitation. Minor variations can lead to the formation of different polymorphs.

  • Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution to template its growth.[1]

  • Solvent Selection: The choice of solvent can favor the formation of a specific polymorph. Experiment with solvents of varying polarities and hydrogen-bonding capabilities.

"Oiling Out"

This phenomenon occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooled too quickly.

Solutions:

  • Add a small amount of additional hot solvent to redissolve the oil.

  • Lower the crystallization temperature by using a lower-boiling solvent.

  • Induce crystallization by scratching the flask or adding a seed crystal.

IV. Characterization of Crystalline Material

After crystallization, it is crucial to characterize the solid material to confirm its purity, identity, and crystalline form.

Table 3: Analytical Techniques for Crystal Characterization

TechniqueInformation Provided
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" of the crystal lattice, allowing for the identification of polymorphs.
Differential Scanning Calorimetry (DSC) Measures heat flow as a function of temperature, revealing melting points, phase transitions, and the degree of crystallinity.
Infrared (IR) Spectroscopy Can reveal information about hydrogen bonding and functional groups, which may differ between polymorphs.
Microscopy Allows for visual inspection of crystal morphology (shape and size).

V. Conclusion

The successful crystallization of this compound derivatives is a critical step in their development as pharmaceutical agents. A systematic approach, grounded in an understanding of the molecular interactions at play, is essential for achieving high purity and the desired crystalline form. By carefully selecting solvents, controlling key process parameters such as temperature and pH, and employing appropriate analytical techniques for characterization, researchers can effectively navigate the challenges of crystallization and produce high-quality crystalline materials.

VI. References

  • BenchChem. (n.d.). Purification of N-acetyl aminophenols. European Patent Office - EP 0320484 A2. Retrieved from

  • Fun, H.-K., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications.

  • Google Patents. (n.d.). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. US20050032889A1. Retrieved from

  • Google Patents. (n.d.). Purification of p-aminophenol. US3703598A. Retrieved from

  • Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL. US3717680A. Retrieved from

  • Google Patents. (n.d.). Purification of N-acetyl aminophenols. EP0320484A2. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization experiments: (a) PA+PAP+OX, (b) PA+PAP+TA, (c) PA+PAP+CSA, (d) PA+PAP+SA, and (e) PA+PAP. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from [Link]

  • MDPI. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

Sources

In Vitro Profiling of 4-Amino-3-hydroxybenzenesulfonamide Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in vitro evaluation of 4-Amino-3-hydroxybenzenesulfonamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers detailed protocols for assessing the biological activity of this class of compounds, with a focus on their potential as carbonic anhydrase inhibitors and anticancer agents. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of this compound

The this compound scaffold is a versatile chemical entity that has garnered significant interest in medicinal chemistry. Its structural features, particularly the sulfonamide group, make it a prime candidate for targeting specific enzymes and cellular pathways implicated in various diseases.[1] The primary sulfonamide moiety is a well-established zinc-binding group, making it a classic pharmacophore for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs).[2] Furthermore, derivatives of this and similar benzenesulfonamide structures have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting a broader therapeutic potential.[3][4]

This guide will detail the essential in vitro assays to characterize the biological effects of novel this compound derivatives, providing a systematic approach to understanding their mechanism of action and identifying promising lead compounds for further development.

Part 1: Carbonic Anhydrase Inhibition Assays

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their dysregulation is associated with several pathologies, including glaucoma, epilepsy, and cancer.[5][6] Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic solid tumors and are considered key targets for anticancer therapies.[6] The following protocols describe two standard methods for evaluating the inhibitory activity of this compound compounds against various CA isoforms.

Protocol 1.1: Colorimetric Esterase Assay for High-Throughput Screening

This assay is a widely adopted method for high-throughput screening of CA inhibitors due to its simplicity and compatibility with microplate formats.[7] It relies on the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[5]

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (p-NPA)

  • Test compounds (this compound derivatives)

  • Acetazolamide (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[5]

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of each CA isoform in cold Assay Buffer. Aliquot and store at -80°C.

    • On the day of the assay, prepare a working solution of each CA by diluting the stock in cold Assay Buffer. The final concentration will need to be optimized for each isoform.

    • Prepare a 3 mM stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[5]

    • Prepare a 10 mM stock solution of the test compounds and acetazolamide in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for testing.

  • Assay Procedure (96-well plate):

    • Set up the plate with appropriate controls: blank (buffer and substrate only), vehicle control (enzyme, buffer, DMSO, and substrate), and positive control (enzyme, buffer, acetazolamide, and substrate).

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the serially diluted test compounds, acetazolamide, or DMSO (for vehicle control) to the respective wells.

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[8]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm every 30 seconds for 10-30 minutes.[5]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Workflow for Carbonic Anhydrase Esterase Assay

CA_Esterase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - CA Enzyme - p-NPA Substrate - Test Compounds - Acetazolamide A1 Dispense Buffer & Test Compounds/Controls to 96-well plate P1->A1 A2 Add CA Enzyme (except blank) A1->A2 A3 Pre-incubate (15 min, RT) A2->A3 A4 Initiate reaction with p-NPA Substrate A3->A4 A5 Kinetic Read (400-405 nm) A4->A5 D1 Calculate Reaction Rates (V) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the colorimetric esterase assay to determine CA inhibition.

Protocol 1.2: Stopped-Flow CO2 Hydration Assay for Kinetic Characterization

For a more direct and precise measurement of CA inhibition, the stopped-flow spectrophotometry method is employed. This technique measures the enzyme's ability to catalyze the hydration of CO2, which is its primary physiological function.

  • Purified human carbonic anhydrase isoforms

  • Test compounds

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (0.1 M)

  • Phenol red indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

  • Reagent Preparation:

    • Prepare solutions of the CA isoforms in HEPES buffer.

    • Prepare serial dilutions of the test compounds in the same buffer.

    • Prepare CO2-saturated water containing the phenol red indicator.

  • Assay Procedure:

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water.

    • Monitor the change in absorbance at the appropriate wavelength for phenol red as the pH decreases due to the formation of carbonic acid.

    • The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

    • The uncatalyzed rate of CO2 hydration is measured in the absence of the enzyme and subtracted from the enzyme-catalyzed rates.

  • Data Analysis:

    • Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Part 2: In Vitro Anticancer Activity Assessment

Derivatives of benzenesulfonamides have shown promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[9][10] The following protocols outline standard in vitro assays to determine the antiproliferative and cytotoxic effects of this compound compounds.

Protocol 2.1: MTT Cell Proliferation and Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Human cancer cell lines (e.g., MDA-MB-231, U-87, PPC-1, A549, MCF-7)[1][4][10]

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-treated control wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Anticancer Activity Screening Workflow

Anticancer_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis C1 Culture selected cancer cell lines C2 Seed cells into 96-well plates C1->C2 T2 Treat cells and incubate (e.g., 48-72 hours) C2->T2 T1 Prepare serial dilutions of This compound compounds & controls T1->T2 A1 Perform MTT or similar viability assay T2->A1 A2 Measure absorbance A1->A2 D1 Calculate % Viability A2->D1 D2 Determine IC50 values D1->D2

Caption: General workflow for in vitro anticancer activity screening.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison. This allows for a direct assessment of the potency and selectivity of the different this compound derivatives.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
Compound IDhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
4A-3HBS-01 12502505075
4A-3HBS-02 8001502540
Acetazolamide 25012255.7

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Anticancer Activity Data
Compound IDMDA-MB-231 (IC50, µM)U-87 (IC50, µM)PPC-1 (IC50, µM)
4A-3HBS-01 15.222.535.1
4A-3HBS-02 8.712.318.9
Doxorubicin 0.50.81.1

Data are hypothetical and for illustrative purposes only.

Conclusion

The protocols and guidelines presented in this document provide a robust starting point for the in vitro characterization of this compound compounds. By systematically evaluating their effects on key biological targets such as carbonic anhydrases and cancer cell viability, researchers can effectively identify promising candidates for further preclinical and clinical development. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17379.
  • ResearchGate. (n.d.). (PDF) New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies.
  • Immunopathologia Persa. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa, x(x).
  • Akhtar, M. J., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 29(10), 2355.
  • Petrikaite, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 22(22), 12297.
  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 160, 108335.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • El-Naggar, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Pichake, J., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 57(15), 6481–6489.

Sources

"scale-up synthesis of 4-Amino-3-hydroxybenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-Amino-3-hydroxybenzenesulfonamide

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical intermediate in the pharmaceutical and dye manufacturing industries. The protocol herein details a robust, multi-step synthetic route, emphasizing process control, safety, and optimization for larger-scale production. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating system for reproducible, high-purity synthesis.

Introduction and Significance

This compound is a versatile chemical building block. Its unique structure, featuring amino, hydroxyl, and sulfonamide functionalities, makes it a valuable precursor for a range of organic molecules. In the pharmaceutical sector, it serves as a foundational scaffold for the synthesis of various sulfonamide-based therapeutic agents, including carbonic anhydrase inhibitors and antibacterials.[1][2] Additionally, its structure is integral to the production of specialized azo dyes used in the textile and printing industries.

Transitioning the synthesis of this compound from a laboratory to a pilot or industrial scale introduces significant challenges. These include managing highly exothermic reactions, handling hazardous and corrosive materials, ensuring consistent product quality, and minimizing environmental impact. This application note addresses these challenges by outlining a well-defined synthetic strategy with critical process parameters and safety protocols.

Synthetic Strategy and Mechanistic Overview

The selected synthetic route is a well-established, multi-step process commencing from 2-nitrochlorobenzene. This pathway is chosen for its reliance on readily available starting materials and its logical progression through key chemical transformations.

The overall synthesis proceeds in four main stages:

  • Chlorosulfonation: An electrophilic aromatic substitution reaction where 2-nitrochlorobenzene is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.[3][4]

  • Amination: The resulting sulfonyl chloride is converted to a sulfonamide through a reaction with aqueous ammonia.[4]

  • Nucleophilic Aromatic Substitution (Hydroxylation): The chloro group is displaced by a hydroxyl group via reaction with sodium hydroxide.[4]

  • Reduction: The nitro group is reduced to a primary amine using iron powder in an acidic medium to yield the final product, this compound.[4]

Visualized Synthetic Workflow

Synthetic_Workflow Start 2-Nitrochlorobenzene Step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (HSO3Cl) Start->Step1 Intermediate1 4-Chloro-3-nitrobenzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Amination Reagent: Ammonia (NH3) Intermediate1->Step2 Intermediate2 4-Chloro-3-nitrobenzenesulfonamide Step2->Intermediate2 Step3 Step 3: Hydroxylation Reagent: Sodium Hydroxide (NaOH) Intermediate2->Step3 Intermediate3 4-Hydroxy-3-nitrobenzenesulfonamide Step3->Intermediate3 Step4 Step 4: Reduction Reagent: Iron (Fe) / Acid Intermediate3->Step4 End This compound Step4->End

Caption: Multi-step synthesis of this compound.

Critical Scale-Up Considerations

Directly scaling a laboratory procedure is seldom successful without careful consideration of chemical engineering principles. The following points are critical for a safe and efficient scale-up.

Thermochemical Management

The chlorosulfonation step is highly exothermic.[5] Uncontrolled temperature can lead to the formation of undesirable by-products and poses a significant safety risk.

  • Causality: The reaction of chlorosulfonic acid with the aromatic ring releases a substantial amount of heat. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Control Strategy:

    • Use a jacketed reactor with an efficient heat transfer fluid and precise temperature control.

    • Employ slow, subsurface addition of the substrate to the chlorosulfonic acid to control the rate of heat generation.

    • Monitor the internal temperature continuously with calibrated probes.

Reagent Handling and Stoichiometry

The reagents used in this synthesis are hazardous and require specialized handling procedures.[6]

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All equipment must be scrupulously dried before use. Operations should be conducted in a well-ventilated area, and personnel must wear acid-resistant personal protective equipment (PPE).[6]

  • Stoichiometry: Precise control of the reactant molar ratio is essential for maximizing yield and minimizing impurities.[7] An excess of chlorosulfonic acid is typically used to ensure complete conversion, but a large excess increases raw material costs and the burden of waste disposal.

Phase Management and Mass Transfer

Several steps in this synthesis involve multiphase systems (e.g., solid-liquid during the iron reduction).

  • Causality: Inefficient mixing can lead to localized "hot spots," incomplete reactions, and lower yields.

  • Control Strategy:

    • The reactor must be equipped with an appropriate agitation system (e.g., pitched-blade turbine) to ensure homogeneity.

    • Agitator speed should be optimized to facilitate mass transfer without causing excessive shearing or splashing.

Work-up and Purification

Isolation and purification on a large scale require robust and scalable methods.

  • Quenching: The chlorosulfonation reaction is typically quenched by carefully adding the reaction mixture to ice or an ice/water mixture. This must be done slowly and with vigorous stirring to manage the heat generated.

  • Precipitation and Filtration: Intermediates and the final product are often isolated by adjusting the pH to induce precipitation, followed by filtration. Large-scale filtration equipment (e.g., Nutsche filter-dryer) is recommended.

  • Final Purification: Recrystallization is the preferred method for achieving the high purity required for pharmaceutical applications. Solvent selection is critical and should be based on solubility profiles, safety, and environmental impact. Purity should be verified using analytical methods like HPLC.[8]

Visualized Safety and Control Points

Safety_Controls cluster_s1 Step 1: Chlorosulfonation cluster_s4 Step 4: Reduction cluster_workup General Work-up s1_reagent Reagent Chlorosulfonic Acid s1_hazard Hazard Highly Exothermic, Corrosive, Water-Reactive s1_control Control Jacketed Reactor, Slow Addition, Dry Equipment, Acid-Resistant PPE s4_reagent Reagent Iron Powder, Acid s4_hazard Hazard Hydrogen Gas Evolution, Exothermic s4_control Control Inert Atmosphere (N2), Venting, Temperature Monitoring workup_hazard Hazard Acidic/Caustic Waste Streams workup_control Control Controlled Neutralization, Waste Treatment Protocol

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-Amino-3-hydroxybenzenesulfonamide (CAS: 3588-76-9). This molecule, a valuable intermediate in the synthesis of various pharmaceuticals and dyes, presents unique purification hurdles due to its chemical structure. The presence of both an electron-donating amino group and a hydroxyl group makes the aromatic ring highly susceptible to oxidation, often resulting in discoloration. Furthermore, its zwitterionic potential and hydrogen bonding capabilities lead to challenging solubility profiles.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to specific troubleshooting scenarios, complete with detailed protocols and the scientific rationale behind each step.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities typically originate from the synthetic route. For instance, if synthesized via nitration of a precursor followed by reduction, you may encounter:

  • Starting Materials: Unreacted precursors.

  • Isomeric Impurities: Positional isomers formed during substitution reactions on the benzene ring. The synthesis of sulfonamides can be challenging, and side reactions may lead to related structures.

  • Oxidation Products: The aminophenol moiety is highly prone to oxidation, leading to the formation of colored quinone-imine type structures. This is often the source of pink, brown, or black discoloration.[1]

  • Residual Solvents and Reagents: Solvents or reagents used in the synthesis and initial work-up.

Q2: My "pure" this compound sample is white but turns brown/pink upon storage. Why is this happening and how can I prevent it?

This discoloration is almost certainly due to oxidation. The electron-rich aminophenol system is sensitive to air and light, which catalyze the formation of colored polymeric quinoidal species.

Causality: The combination of the amino (-NH2) and hydroxyl (-OH) groups activates the aromatic ring, making it susceptible to losing electrons (oxidation).

Prevention:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., Argon or Nitrogen).

  • Light Protection: Use amber vials or store containers in the dark.

  • Low Temperature: Store at reduced temperatures (e.g., 4°C) to slow the rate of oxidation.

Q3: What analytical methods are best for assessing the purity of this compound?

A multi-pronged approach is recommended for robust purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C8 or C18 column is the gold standard for quantifying purity and detecting closely related impurities. A mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid is often effective.[2][3][4]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities if they are present in sufficient quantity (>1%).

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for the related isomer, 3-Amino-4-hydroxybenzenesulphonamide, is reported as 199-201°C.[5] Impurities will typically broaden and depress the melting point range.

Section 2: Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during purification experiments.

Problem: During recrystallization, my compound either fails to dissolve even in hot solvent or "oils out" upon cooling.

Core Issue: This indicates a poor choice of solvent. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

Solution Strategy:

A systematic solvent screening is necessary. Given the polar nature of this compound, polar solvents are the best starting point.

Step-by-Step Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is unsuitable for recrystallization (it's too soluble).

  • If it does not dissolve, heat the mixture gently in a water or sand bath towards the solvent's boiling point. If it dissolves completely, this is a promising candidate solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.

Data Summary: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityRationale & Comments
Water100HighGood starting point due to the compound's polar groups. May require a large volume.
Methanol65HighThe related 3-amino-4-hydroxy isomer is soluble in methanol.[5] Good potential.
Ethanol78HighSimilar to methanol, often provides a better temperature gradient for crystallization.
Isopropanol82MediumLess polar than ethanol; may reduce solubility at room temperature, improving recovery.
Acetic Acid118HighAmines can be more soluble in acidic solutions.[1] Use with caution as it can form salts.
Methanol/Water MixVariableHighA solvent pair can fine-tune solubility. Dissolve in hot methanol and add hot water dropwise until turbidity appears, then clarify with a drop of methanol.
Ethyl Acetate/HeptaneVariableMedium/LowA common non-polar/polar pair. Unlikely to work alone but useful for more advanced techniques.[6]
Problem: After recrystallization, my product is still colored (e.g., pale yellow, tan).

Core Issue: The colored impurities are likely oxidation products that have similar solubility profiles to your target compound, causing them to co-crystallize.

Solution: Decolorization with Activated Charcoal

Activated charcoal has a high surface area with pores that effectively adsorb large, flat, conjugated molecules—like the colored oxidation products—while leaving your smaller target molecule in solution.

Detailed Decolorization Protocol:

  • Dissolve the crude, colored compound in the minimum amount of a suitable hot recrystallization solvent (as determined above).

  • Remove the flask from the heat source to prevent bumping in the next step.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight—a microspatula tip is often sufficient). Caution: Adding charcoal to a boiling solution will cause violent frothing.

  • Swirl the flask and gently reheat to boiling for 2-5 minutes to allow for adsorption.

  • Perform a hot filtration to remove the charcoal. This is a critical step. Use a pre-heated filter funnel (with fluted filter paper) to prevent your product from crystallizing prematurely in the funnel.

  • Collect the hot, colorless filtrate in a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to induce crystallization as per a standard recrystallization procedure.

Workflow Visualization: Decolorization Process

G cluster_dissolution Step 1: Dissolution cluster_adsorption Step 2: Adsorption cluster_filtration Step 3: Filtration cluster_crystallization Step 4: Crystallization A Crude, Colored Compound C Hot, Colored Solution A->C + Heat B Minimum Hot Solvent B->C + Heat D Add Activated Charcoal (1-2% w/w) C->D E Heat Gently (2-5 min) D->E F Hot Gravity Filtration E->F G Charcoal with Adsorbed Impurities F->G Waste H Hot, Colorless Filtrate F->H Product Stream I Slow Cooling & Ice Bath H->I J Pure, Colorless Crystals I->J

Caption: Workflow for removing colored impurities using activated charcoal.

Problem: Purity is still low after recrystallization, and HPLC shows persistent impurities.

Core Issue: If impurities have very similar structures and polarities (e.g., positional isomers), recrystallization may not be effective enough to separate them. A more powerful separation technique based on differential partitioning is required.

Solution: Column Chromatography

Silica gel column chromatography separates compounds based on their polarity. More polar compounds interact more strongly with the stationary phase (silica gel) and elute later.

Conceptual Workflow:

  • TLC Analysis: First, develop a TLC solvent system (e.g., mixtures of ethyl acetate and hexanes, or dichloromethane and methanol) that shows good separation between your product spot and the impurity spots. The ideal Rf for your product should be between 0.25 and 0.40.

  • Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Logic Diagram: Purification Method Selection

G Start Crude Product CheckColor Is the product heavily colored? Start->CheckColor Recrystal Perform Recrystallization CheckColor->Recrystal No Charcoal Recrystallize with Activated Charcoal CheckColor->Charcoal Yes CheckPurity Assess Purity (HPLC/TLC) Recrystal->CheckPurity Charcoal->CheckPurity PureProduct Pure Product (>98%) CheckPurity->PureProduct Purity OK ColumnChrom Consider Column Chromatography CheckPurity->ColumnChrom Impurities Remain End Further Characterization PureProduct->End ColumnChrom->CheckPurity

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Tumosienė, I., Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • NIST. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Amerigo Scientific. 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.
  • World Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS.
  • Journal of Chemical & Engineering Data. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • National Institutes of Health. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry.
  • Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Taylor & Francis Online. A Novel Method for the Preparation of 3-Amino-4-hydroxybenzenesulfonamide Precursors of “Acid Alizarin Violet N” Derivatives.
  • Google Patents. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • SIELC Technologies. Benzenesulfonamide, 3-amino-4-hydroxy-.
  • ChemBK. 3-amino-4-hydroxybenzenesulfonamide.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • National Institutes of Health. The chromatographic purification of native types I, II, and III collagens.
  • Royal Society of Chemistry. Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions.
  • PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. National Center for Biotechnology Information.
  • National Institutes of Health. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
  • PubChem. 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information.
  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid.
  • Georganics. 4-Amino-3-hydroxybenzoic acid - High purity.
  • Chemchart. This compound (3588-76-9).
  • Royal Society of Chemistry. Crystallization of para-aminobenzoic acid forms from specific solvents.

Sources

Technical Support Center: 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Amino-3-hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As Senior Application Scientists, we have structured this center to provide not just solutions, but also the underlying scientific rationale to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound powder?

A: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] While some suppliers suggest room temperature storage, refrigeration at 4°C, protected from light, is recommended to minimize the risk of thermal and photolytic degradation.[2] The key is to prevent moisture absorption and exposure to atmospheric contaminants.

Q2: My solid this compound has changed color (e.g., turned pink or brown). Is it still usable?

A: A change in color is a primary indicator of degradation. The aminophenol moiety in the molecule is susceptible to oxidation, which often produces colored quinone-imine type byproducts. We strongly advise against using the discolored reagent, as the presence of these impurities can compromise experimental results. It is best to discard the product according to your institution's waste disposal guidelines and use a fresh, uncompromised batch.

Q3: How should I prepare stock solutions of this compound? Which solvents are recommended?

A: The choice of solvent depends on your experimental needs. For aqueous solutions, be aware that the compound's stability can be pH-dependent. Use high-purity, degassed solvents to minimize dissolved oxygen. If using organic solvents, DMSO and DMF are common choices, but should be of anhydrous grade. Prepare solutions fresh whenever possible. If storage is necessary, aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q4: What are the main chemical incompatibilities I should be aware of?

A: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to rapid and uncontrolled degradation. For example, strong oxidizers can readily attack the amino and hydroxyl groups, while strong acids or bases can catalyze hydrolysis of the sulfonamide group.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-solving framework for specific issues that may arise during your experiments.

Issue 1: Precipitate Formation in an Aqueous Stock Solution
  • Problem: After preparing and storing an aqueous solution of this compound, a precipitate has formed.

  • Probable Cause & Scientific Rationale:

    • Poor Solubility & pH Effects: The compound has limited aqueous solubility that is highly dependent on pH. If the solution pH is near the isoelectric point of the molecule, its solubility will be at a minimum, causing it to precipitate out.

    • Degradation: The precipitate could be a less soluble degradation product. Hydrolytic or oxidative degradation can produce new chemical entities with different physical properties.

  • Solution & Self-Validation:

    • Verify Solubility: Check the pH of your solution. Adjust the pH slightly away from neutral (e.g., to pH 8-9 or pH 4-5) using a dilute buffer to see if the precipitate redissolves. This confirms a solubility issue.

    • Fresh Preparation: Prepare a fresh solution using a high-purity buffer at a pH known to maintain solubility.

    • Analytical Confirmation: If the issue persists, analyze the precipitate. Filter the solid, wash it, and analyze it alongside the parent compound using techniques like HPLC or NMR to confirm if it is the starting material or a degradant.[3]

Issue 2: Inconsistent or Non-Reproducible Bioassay Results
  • Problem: You are observing significant variability in your experimental results (e.g., IC50 values, enzyme inhibition) using the same batch of the compound.

  • Probable Cause & Scientific Rationale:

    • On-the-Bench Degradation: The compound may be unstable under your specific assay conditions (e.g., in aqueous media at 37°C over several hours). The concentration of the active compound could be decreasing over the course of the experiment.

    • Photodegradation: If your experimental setup is exposed to ambient or UV light, the compound could be undergoing photolytic degradation. Aromatic amines and phenols are often photosensitive.

  • Solution & Self-Validation:

    • Time-Course Stability Study: Prepare your final assay solution and incubate it under the exact experimental conditions (temperature, buffer, light exposure). Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.[4][5][6] This will reveal the compound's stability profile in your assay.

    • Minimize Exposure: Protect all solutions from light by using amber vials or covering them with aluminum foil. Prepare solutions immediately before use.

    • Workflow Diagram:

      cluster_prep Preparation cluster_incubation Incubation under Assay Conditions cluster_analysis Analysis A Prepare fresh solution in assay buffer B Incubate at 37°C, protected from light A->B C Incubate at 37°C, exposed to light A->C D HPLC analysis at T=0 A->D E HPLC analysis at T=X hours B->E F HPLC analysis at T=X hours C->F G Compare peak area of parent compound D->G E->G F->G

      Caption: Workflow to test assay condition stability.

Issue 3: Appearance of Unexpected Peaks in Chromatography (HPLC, LC-MS)
  • Problem: Your chromatogram shows the main peak for this compound, but also several smaller, unexpected peaks that grow over time.

  • Probable Cause & Scientific Rationale:

    • Oxidative Degradation: The hydroxyl and amino groups on the aromatic ring are highly susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This is a common degradation pathway for sulfonamides.[7]

    • Hydrolytic Degradation: The sulfonamide bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave the molecule.

  • Solution & Self-Validation:

    • Conduct a Forced Degradation Study: This is the definitive way to identify potential degradants.[8][9] By intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light), you can generate the degradation products and develop an analytical method that can resolve them from the parent compound.[10] See the protocol in Part 3.

    • Visualize Potential Degradation:

      cluster_oxidation Oxidation (O2, H2O2, Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) Parent This compound Ox_Product Quinone-imine derivatives (Colored Products) Parent->Ox_Product Oxidative Stress Hydro_Product1 3-Amino-4-hydroxybenzenesulfonic acid Parent->Hydro_Product1 Hydrolytic Stress Hydro_Product2 Ammonia Parent->Hydro_Product2 Hydrolytic Stress

      Caption: Plausible degradation pathways for the molecule.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[8][9][10][11]

Objective: To determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter, heating block, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: HPLC-grade water. Incubate at 60°C for 24 hours.

    • Photolytic: HPLC-grade water. Expose to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: HPLC-grade water. Keep at 4°C, protected from light.

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. An ideal method will show baseline separation between the parent peak and all degradation product peaks.[4][5][6]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12]

Table 1: Example Data Summary for Forced Degradation

Stress ConditionIncubation Time (h)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control (4°C)2499.80.20
Acid (1M HCl, 60°C)2485.214.62
Base (1M NaOH, 60°C)2490.59.31
Oxidation (3% H₂O₂)2478.121.73
Thermal (60°C)2497.42.41
Photolytic2492.07.82

References

  • Vertex AI Search, SAFETY DATA SHEET, sourced
  • MedChemExpress, 4-Amino-3-hydroxybenzoic acid-SDS, 2024.[3]
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.[8]
  • TCI Chemicals, SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • Lopez Gordillo, C., et al. (2025). Deciphering the constraints of pure bacterial strains for the complete catabolism of sulfamethoxazole: A proteomic and kinetic study. PMC - NIH.[16]
  • Chandramore K, Sonawane S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.[9]
  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.[12]
  • Separation Science. (2025). Analytical Techniques In Stability Testing.[4]
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.[10]
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 4-Amino-N-methylbenzeneethanesulfonamide.[17]
  • Sigma-Aldrich, this compound | 3588-76-9, accessed 2026.[2]
  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.[5]
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.[6]
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.[7]
  • European Medicines Agency. (2023).
  • Ohe, T., et al. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp.
  • Schleheck, D., et al. (2009). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants in Comamonas testosteroni KF-1. PubMed.[19]
  • Chavan, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.[13]

Sources

Technical Support Center: Optimizing Carbonic Anhydrase Inhibition Assays with 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbonic anhydrase (CA) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-Amino-3-hydroxybenzenesulfonamide and other sulfonamide-based inhibitors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of the assay, ensure data integrity, and achieve reproducible results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments. We focus not just on the solution, but on the underlying scientific principles to empower your experimental design.

Issue 1: High Background Signal in "No Enzyme" or "Blank" Control Wells

Question: My control wells, which contain only the buffer and substrate (p-nitrophenyl acetate, p-NPA), show a significant increase in absorbance over time. Why is this happening and how can I fix it?

Probable Causes & Solutions:

  • Spontaneous Substrate Hydrolysis: The ester bond in p-NPA is susceptible to spontaneous, non-enzymatic hydrolysis, particularly at alkaline pH. This hydrolysis releases the chromophore p-nitrophenol (p-NP), mimicking a positive signal.[1]

    • Causality: The esterase activity assay for CA is typically performed at a pH between 7.4 and 8.3 to ensure optimal enzyme activity.[2] However, this pH range also accelerates the spontaneous breakdown of p-NPA.

    • Solution:

      • Confirm the pH of your assay buffer. Use a calibrated pH meter. While a pH of ~7.5 is common, you may need to test a range (e.g., 7.2-7.8) to find the best balance between enzyme activity and substrate stability.

      • Prepare the p-NPA substrate solution fresh daily. [2] Do not use stock solutions that have been stored for extended periods, as they may have already partially hydrolyzed.

      • Always subtract the rate of the blank (no enzyme) from all other readings. This is a critical data processing step to correct for the non-enzymatic hydrolysis rate.

  • Contaminated Reagents: Buffers or water used for reagent preparation may be contaminated with microbes or nucleophiles that can hydrolyze the substrate.

    • Solution: Use high-purity, sterile water (e.g., Milli-Q or equivalent) and freshly prepared or sterile-filtered buffers for all experiments.

Issue 2: Inconsistent or Non-Reproducible IC50 Values

Question: I am getting significant well-to-well and day-to-day variability in my calculated IC50 values for this compound. What are the likely sources of this error?

Probable Causes & Solutions:

  • Inhibitor Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in the assay well, its effective concentration will be lower and inconsistent.

    • Causality: Sulfonamides are typically dissolved in an organic solvent like DMSO to create a high-concentration stock.[2] When this stock is diluted into the aqueous assay buffer, the compound can crash out of solution if its final concentration exceeds its solubility limit.

    • Solution:

      • Visually inspect your assay plate. Look for any signs of precipitation (cloudiness, particulates) after adding the inhibitor.

      • Limit the final DMSO concentration. Keep the final concentration of DMSO in the assay wells below 1% (v/v), and ensure your "enzyme control" wells contain the same DMSO concentration as your inhibitor wells.[3]

      • Determine the aqueous solubility of your inhibitor. Perform a simple solubility test in your assay buffer before running a full inhibition curve.

      • Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution to avoid issues with degradation or solvent evaporation from intermediate dilution plates.

  • Inadequate Pre-incubation: For some inhibitors, binding to the enzyme is not instantaneous. Insufficient pre-incubation time can lead to an underestimation of potency.

    • Causality: The inhibitor needs time to diffuse and bind to the enzyme's active site before the substrate is introduced. The standard protocol often recommends a 10-15 minute pre-incubation of the enzyme with the inhibitor.[1][2]

    • Solution:

      • Standardize your pre-incubation time. Ensure a consistent pre-incubation period (e.g., 15 minutes at room temperature) for all wells and all experiments.[1]

      • Test the effect of pre-incubation time. If you suspect slow binding, compare IC50 values obtained with different pre-incubation times (e.g., 5, 15, and 30 minutes) to see if potency increases with time.

  • Enzyme Instability: Carbonic anhydrase can lose activity if not handled properly.

    • Causality: Repeated freeze-thaw cycles or leaving the enzyme at room temperature for extended periods can cause denaturation and loss of activity.[2][4]

    • Solution:

      • Aliquot your enzyme stock solution upon receipt and store it at -20°C or -80°C.[2]

      • Always keep the enzyme on ice during the experiment and prepare the working dilution immediately before use.[4][5]

Issue 3: Low or No Enzyme Activity (Low Signal-to-Noise Ratio)

Question: My "enzyme control" wells show very little activity, making it difficult to distinguish from the background. How can I boost the signal?

Probable Causes & Solutions:

  • Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.[4]

    • Solution:

      • Verify enzyme activity with a positive control. Use a fresh vial or lot of enzyme if possible.

      • Check storage conditions. Confirm that the enzyme has been stored at the recommended temperature and has not undergone excessive freeze-thaw cycles.[2]

  • Suboptimal Assay Conditions: The reaction conditions may not be optimal for your specific CA isoform.

    • Causality: Enzyme activity is highly dependent on pH, temperature, and buffer composition. The catalytic activity of CA involves a zinc-bound water molecule whose pKa is around 7, making the enzyme's activity pH-sensitive.[6]

    • Solution:

      • Optimize enzyme concentration. Run a titration of the enzyme to find a concentration that yields a robust linear rate of product formation for at least 10-15 minutes.

      • Optimize substrate concentration. The concentration of p-NPA should be carefully chosen. While higher concentrations can increase the reaction rate, they also lead to higher background hydrolysis and potential substrate inhibition. A concentration near the Km value is often a good starting point.[7]

      • Confirm buffer pH. As mentioned, ensure the pH is optimal for CA activity (typically 7.4-8.3).[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of carbonic anhydrase inhibition by this compound?

The inhibitory action of sulfonamides like this compound is well-established. The primary mechanism involves the sulfonamide moiety (-SO2NH2) binding directly to the zinc ion (Zn2+) at the core of the carbonic anhydrase active site.[8] This coordination displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic hydration of CO2.[6][8] The deprotonated nitrogen of the sulfonamide acts as a strong ligand for the zinc ion, forming a stable tetrahedral complex that blocks substrate access and inactivates the enzyme.[8]

Q2: Why use the colorimetric esterase assay with p-NPA instead of the more physiological CO2 hydration assay?

While the natural substrate for CA is CO2, the esterase assay using p-NPA is widely adopted for inhibitor screening for several practical reasons.[9]

FeatureEsterase Assay (p-NPA)CO2 Hydration Assay
Principle Measures hydrolysis of an artificial ester substrate.[1]Measures the pH change from the hydration of the natural CO2 substrate.[9]
Throughput High-throughput; compatible with 96/384-well plates.[2]Lower throughput; often requires specialized equipment like a stopped-flow apparatus.[10]
Simplicity Simple, colorimetric endpoint or kinetic reading on a standard plate reader.[11]Technically more complex, sensitive to buffer capacity and CO2 saturation.[9]
Physiological Relevance Lower; it measures a secondary catalytic activity of the enzyme.[9][12]High; it measures the primary physiological function of the enzyme.[13]

Expert Insight: The p-NPA assay is an excellent, robust method for primary screening and ranking of inhibitors due to its simplicity and high-throughput nature.[12] However, lead compounds should always be validated using a CO2 hydration assay to confirm their inhibitory activity against the enzyme's natural function, as the correlation between esterase and hydratase inhibition is not always 1:1.[12]

Q3: What are the essential controls for a reliable CA inhibition assay?

A properly controlled experiment is crucial for data integrity. Your plate should include:

  • Blank Control: Contains assay buffer and substrate, but no enzyme. This measures the rate of non-enzymatic substrate hydrolysis.

  • Enzyme Control (Maximum Activity): Contains buffer, enzyme, substrate, and the same concentration of vehicle (e.g., DMSO) as the inhibitor wells. This represents 100% enzyme activity.[2]

  • Positive Inhibitor Control: Contains all components plus a known, potent CA inhibitor (e.g., Acetazolamide). This confirms the assay can detect inhibition.[2][4]

  • Test Compound Wells: Contain all components plus various concentrations of your test inhibitor (this compound).

Q4: How should I prepare and store stock solutions of this compound?

Proper handling of your inhibitor is critical for reproducible results.

  • Solvent: Due to its limited water solubility, this compound should be dissolved in an organic solvent, typically DMSO, to create a high-concentration stock (e.g., 10-50 mM).[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[14] Some suppliers recommend room temperature storage for the solid form.[15][16]

  • Working Dilutions: Prepare fresh serial dilutions in your assay buffer or DMSO for each experiment. Do not store dilute aqueous solutions of the compound for extended periods.

Visualized Workflows and Protocols

General Assay Workflow

The following diagram outlines the key steps in a typical carbonic anhydrase inhibition assay.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris, pH 7.5) P2 Prepare Inhibitor Dilutions (in DMSO then Buffer) P3 Prepare Enzyme Working Solution (Keep on ice) P4 Prepare Substrate (p-NPA) (Fresh daily) A1 Dispense Buffer, Inhibitor/Vehicle, and Enzyme to 96-well plate P4->A1 A2 Pre-incubate (e.g., 15 min at RT) A1->A2 A3 Initiate Reaction: Add Substrate (p-NPA) A2->A3 A4 Read Absorbance (400-405 nm) in kinetic mode A3->A4 D1 Calculate Reaction Rates (V₀) (ΔAbs/min) A4->D1 D2 Correct for Blank Rate D1->D2 D3 Calculate % Inhibition vs. Control D2->D3 D4 Plot Inhibition Curve and Determine IC50 D3->D4

Caption: Standard workflow for a CA inhibition assay.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose common assay problems.

TroubleshootingTree Start Problem Observed Q1 High Signal in 'No Enzyme' Blank? Start->Q1 Q2 Low Signal in 'Enzyme Control'? Start->Q2 Q3 Inconsistent IC50 Values? Start->Q3 Q1->Q2 No S1 Check Buffer pH. Prepare fresh p-NPA. Subtract blank rate. Q1->S1 Yes Q2->Q3 No S2 Check enzyme storage. Titrate enzyme concentration. Optimize assay conditions (pH). Q2->S2 Yes S3 Check inhibitor solubility. Standardize pre-incubation. Use fresh inhibitor dilutions. Q3->S3 Yes End Problem Resolved S1->End S2->End S3->End

Caption: A decision tree for troubleshooting CA assays.

Detailed Experimental Protocol: p-NPA Esterase Assay

This protocol provides a starting point for screening this compound. Optimization may be required.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare with deionized water and adjust pH carefully.[2]

  • CA Enzyme Stock (1 mg/mL): Dissolve human or bovine CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • CA Working Solution (e.g., 0.2-0.3 µM): Immediately before use, dilute the CA stock solution to the desired final concentration in cold Assay Buffer.[1]

  • Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO.

  • Substrate Solution (e.g., 3 mM p-NPA): Prepare fresh daily by dissolving p-NPA in acetonitrile or DMSO.[2]

2. Assay Procedure (96-well plate format):

  • Plate Setup: A sample plate layout is provided in the table below. All measurements should be performed in at least triplicate.[2]

  • Reagent Addition:

    • Add Assay Buffer to all wells.

    • Add inhibitor dilutions or vehicle (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 1%.

    • Add the CA Working Solution to all wells except the "Blank".

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA Substrate Solution to all wells. Final volume should be uniform (e.g., 200 µL).

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[2]

3. Data Analysis:

  • Calculate Reaction Rate (V₀): For each well, plot absorbance vs. time. Determine the slope (ΔAbs/min) from the initial linear portion of the curve.[1]

  • Correct for Background: Subtract the average rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle_control)] * 100

  • Determine IC50: Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sample 96-Well Plate Layout
1 2 3 4 5-10 11 12
A BlankBlankBlankC1C1-C8 (Serial Dilutions)CtrlCtrl
B BlankBlankBlankC2...CtrlCtrl
C VCVCVCC3...CtrlCtrl
D VCVCVCC4...CtrlCtrl
E PCPCPCC5...CtrlCtrl
F PCPCPCC6...CtrlCtrl
G PCPCPCC7...CtrlCtrl
H PCPCPCC8...CtrlCtrl

Key: Blank = Buffer + Substrate; VC = Vehicle Control (Max Activity); PC = Positive Control (e.g., Acetazolamide); C1-C8 = Test Compound Concentrations.

References

  • Wikipedia. (2023). Carbonic anhydrase inhibitor.
  • Matijošytė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Avnir, Y., et al. (2016). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. mAbs.
  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.
  • Ozensoy, O., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?
  • Lindskog, S., & Silverman, D. N. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry.
  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors.
  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences.
  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry.
  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay.
  • Chemchart. (n.d.). This compound (3588-76-9).
  • Jo, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
  • Rutkauskas, K., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.

Sources

Technical Support Center: Troubleshooting Azo Dye Synthesis Using 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azo dye synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 4-Amino-3-hydroxybenzenesulfonamide. The unique structure of this primary aromatic amine, featuring both a hydroxyl and a sulfonamide group, presents specific challenges and opportunities in diazo-coupling reactions. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of your synthesis, ensuring higher yields, improved purity, and reproducible results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction produced little to no azo dye. What is the most probable cause? A1: The most immediate suspect is the decomposition of the diazonium salt during the diazotization step. This is a highly temperature-sensitive reaction; if the temperature rises above 5-10°C, the unstable salt rapidly degrades, often releasing nitrogen gas and preventing the subsequent coupling reaction.[1][2] Always ensure your reaction is maintained in an ice bath between 0-5°C.[1]

Q2: During the addition of sodium nitrite, my reaction mixture turned dark brown and started fizzing. What went wrong? A2: This is a classic sign of diazonium salt decomposition.[3] The fizzing is the evolution of nitrogen gas (N₂), and the brown/black color comes from the formation of phenolic byproducts and other degradation products.[3] This indicates that the temperature was not adequately controlled, or the addition of sodium nitrite was too fast, causing localized heating.

Q3: The final color of my dye is weak or different than expected. What are the likely issues? A3: A weak or incorrect color typically points to problems in the coupling stage. The most critical factor is the pH of the coupling reaction mixture.[3] For coupling with phenols (like 2-naphthol), a mildly alkaline environment (pH 8-10) is necessary to generate the highly reactive phenoxide ion.[3] Conversely, coupling with anilines requires mildly acidic conditions (pH 4-5).[3][4] Additionally, oxidation of your coupling agent, especially under alkaline conditions, can lead to colored impurities.[3]

Q4: How can I be sure the diazotization step was successful before I proceed with coupling? A4: You can perform two simple tests. First, check for the presence of excess nitrous acid by touching the reaction mixture with a glass rod and then touching starch-iodide paper. An immediate blue-black color indicates excess nitrous acid, suggesting the primary amine has been consumed. Second, you can perform a "spot test" by adding a drop of your cold diazonium salt solution to a small amount of a highly reactive coupling agent, like a 2-naphthol solution. The immediate formation of a brightly colored dye confirms the presence of the active diazonium salt.[1]

Comprehensive Troubleshooting Guide

This section provides a deeper dive into specific problems, their underlying causes, and corrective actions.

Problem 1: Low or Non-Existent Product Yield

Low yield is the most common frustration in azo dye synthesis and can almost always be traced back to the diazotization or coupling steps.

Start Low / No Yield Diazotization Diazotization Failure? Start->Diazotization Coupling Coupling Failure? Start->Coupling Temp Temperature > 5°C? Diazotization->Temp Check Temp pH Incorrect Coupling pH? Coupling->pH Check pH Stoich Incorrect Stoichiometry? Temp->Stoich No Sol_Temp Maintain 0-5°C Add NaNO₂ Slowly Temp->Sol_Temp Yes Purity Impure Amine? Stoich->Purity No Sol_Stoich Use Slight Excess of NaNO₂ & Acid Stoich->Sol_Stoich Yes Sol_Purity Recrystallize Amine Before Use Purity->Sol_Purity Yes Decomp Diazonium Decomposed? pH->Decomp No Sol_pH Adjust & Monitor pH (Buffer if needed) pH->Sol_pH Yes Coupler Inactive Coupler? Decomp->Coupler No Sol_Decomp Use Diazonium Salt Immediately; Keep Cold Decomp->Sol_Decomp Yes Sol_Coupler Use Fresh Coupler Consider Inert Atmosphere Coupler->Sol_Coupler Yes cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine 4-Amino-3-hydroxy- benzenesulfonamide Reagents1 NaNO₂ + 2 HCl (0-5 °C) Diazonium Diazonium Salt (Unstable Intermediate) Reagents1->Diazonium Reagents2 Adjust to pH 8-10 Diazonium->Reagents2 Add Slowly to Coupler Coupler 2-Naphthol in NaOH (aq) Product Final Azo Dye Reagents2->Product

Caption: Two-step reaction mechanism for azo dye synthesis.

Materials & Reagents
ReagentMolar Mass ( g/mol )Notes
This compound188.21Starting primary aromatic amine
Sodium Nitrite (NaNO₂)69.00Nitrosating agent
Hydrochloric Acid (HCl), concentrated36.46To form nitrous acid and salt amine
2-Naphthol144.17Coupling component
Sodium Hydroxide (NaOH)40.00To dissolve 2-Naphthol and set pH
Ice-For temperature control
Starch-Iodide Paper-To test for excess nitrous acid
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, dissolve 1.88 g (0.01 mol) of this compound in 20 mL of water containing 2.5 mL of concentrated HCl. Stir until a clear solution or fine suspension is formed.

  • Cool the mixture to 0-5°C in an ice-salt bath. It is crucial to maintain this temperature throughout the next steps. [1][5]3. In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes with vigorous stirring. Keep the thermometer in the solution to ensure the temperature does not exceed 5°C. [1]5. After the addition is complete, continue stirring in the ice bath for another 10 minutes.

  • Test for excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved. This cold solution is your diazonium salt and must be used immediately.

Part B: The Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to below 5°C in an ice bath.

  • While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water to remove any unreacted salts.

  • If necessary, the crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to improve purity.

  • Allow the purified product to air dry completely.

References

  • BenchChem Technical Support Team. (2025). optimizing coupling reaction conditions for azo dyes. Benchchem.
  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Azo Dyes. Benchchem.
  • ResearchGate. (n.d.). Optimization of coupling reaction time at 50°C.
  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. AKJournals.
  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journals.
  • PMC - NIH. (2020).
  • ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Resource Book for Sixth-form Practical Chemistry.
  • MDPI. (n.d.).

Sources

Technical Support Center: Troubleshooting Side Reactions in 4-Amino-3-hydroxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-3-hydroxybenzenesulfonamide. This molecule, while crucial as an intermediate in the development of dyes and pharmaceuticals, presents several synthetic challenges that can impact yield, purity, and reproducibility.[1][2] My goal in this guide is not to simply provide a recipe, but to equip you with the mechanistic understanding and practical troubleshooting strategies to navigate the common pitfalls of this synthesis. We will explore the "why" behind each experimental step and its potential deviations, empowering you to diagnose and resolve issues encountered in your own laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues that researchers frequently encounter.

Q1: My overall yield is significantly lower than reported in the literature. What are the most critical stages to investigate?

A1: Low overall yield is a common complaint, often stemming from cumulative losses across a multi-step synthesis. In our experience, the two most critical stages to scrutinize are:

  • Sulfonation/Chlorosulfonation: This step is highly susceptible to isomer formation and potential degradation of the starting material under harsh acidic conditions. Poor regioselectivity is a primary yield-killer.

  • Nitro Group Reduction: This final step is notorious for generating difficult-to-remove, colored byproducts like azo and azoxy compounds if not perfectly controlled.[3][4] Incomplete reduction, leaving behind hydroxylamine or nitroso intermediates, is the root cause.

A thorough analysis (TLC, HPLC, ¹H NMR) of the crude product from each of these steps is essential to pinpoint where the material loss is occurring.

Q2: My final product is a persistent brown or black powder, even after initial purification attempts. What causes this discoloration and how can I prevent it?

A2: This almost certainly points to oxidation. Aminophenols are highly susceptible to air oxidation, which produces colored, often polymeric, quinone-imine type structures. This is particularly problematic under basic conditions or in the presence of trace metal impurities.

  • Prevention: During work-up and isolation, especially after the nitro group reduction, work quickly and under an inert atmosphere (Nitrogen or Argon) if possible. Using degassed solvents for recrystallization can also be beneficial.

  • Remediation: A charcoal treatment during recrystallization can sometimes remove these colored impurities, but prevention is far more effective.

Q3: My TLC or HPLC analysis shows multiple product-like spots or peaks with very similar retention times. Are these isomers?

A3: Yes, this is a classic sign of isomeric impurities. The synthesis of this compound involves electrophilic aromatic substitution on a disubstituted benzene ring. The directing effects of the initial substituents (e.g., -OH and -NH2, or -Cl and -NO2) are not always perfectly selective, leading to the formation of constitutional isomers. For instance, in the sulfonation of 2-aminophenol, while the 4-position is favored, some sulfonation may occur at the 6-position.[5][6] These isomers often have very similar polarities, making them challenging to separate via standard column chromatography or recrystallization.

Q4: What are the recommended analytical methods for monitoring the reaction and assessing final purity?

A4: A multi-pronged approach is best for robust analysis.

  • Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring. Use a combination of polar and non-polar solvents to achieve good separation. Visualizing with a UV lamp and staining (e.g., potassium permanganate) can help differentiate between starting materials, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C8 or C18 column with a buffered mobile phase (e.g., phosphate buffer and acetonitrile) is typically effective.[7][8] A Photo-Diode Array (PDA) detector is highly recommended to help identify impurities by their UV-Vis spectra.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product and can help identify and quantify isomeric impurities by looking at the distinct aromatic substitution patterns.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown byproducts.

Part 2: Detailed Troubleshooting Guides by Reaction Stage

This section provides in-depth, question-and-answer guides for specific problems that arise during the synthesis, focusing on the common route starting from o-nitrochlorobenzene.

Stage 1: Chlorosulfonation of o-Nitrochlorobenzene

The goal is to introduce a sulfonyl chloride group at the 4-position, directed by the chloro group and opposed by the nitro group.

Q: My reaction produced a mixture of sulfonylated isomers. How can I improve the regioselectivity to favor 4-chloro-3-nitrobenzenesulfonyl chloride?

A: This is a classic conflict between directing groups. The chloro group is an ortho, para-director, while the nitro group is a meta-director. Both groups direct the incoming electrophile to the desired 4-position. However, the chloro group also directs to the 6-position, which can lead to the formation of the undesired 2-chloro-3-nitrobenzenesulfonyl chloride isomer.

Causality & Solution: The regioselectivity of this reaction is highly dependent on kinetic vs. thermodynamic control, which is governed by temperature.

  • The Problem: Higher reaction temperatures provide enough energy to overcome the activation barrier for the formation of the sterically hindered 6-isomer, leading to a mixed product.

  • The Protocol: Meticulous temperature control is paramount. The addition of o-nitrochlorobenzene to chlorosulfonic acid should be done slowly, via an addition funnel, while maintaining the reaction temperature between 100-110°C. Exceeding 120°C often leads to a significant increase in the undesired isomer.[9]

cluster_0 Problem: Isomer Formation cluster_1 Root Cause Analysis cluster_2 Corrective Action cluster_3 Outcome P Mixture of Isomers (4- and 6-substituted) RC High Reaction Temperature (>120°C) P->RC Caused by CA1 Equip reactor with thermocouple & cooling bath RC->CA1 Mitigated by CA2 Slow, dropwise addition of starting material RC->CA2 Mitigated by CA3 Maintain internal temp at 100-110°C RC->CA3 Mitigated by O Improved Regioselectivity (>95% desired 4-isomer) CA1->O Leads to CA2->O Leads to CA3->O Leads to

Caption: Logic diagram for troubleshooting isomer formation.

Stage 2: Hydrolysis of 4-Chloro-3-nitrobenzenesulfonamide

This step replaces the chloro group with a hydroxyl group using a strong base like sodium hydroxide.

Q: My hydrolysis is incomplete, leaving significant amounts of the 4-chloro starting material. How can I drive this reaction to completion?

A: This is a nucleophilic aromatic substitution reaction, which is often sluggish. The key parameters are temperature, reaction time, and the concentration of the nucleophile (hydroxide).

Causality & Solution:

  • The Problem: Insufficient thermal energy or nucleophile concentration fails to overcome the high activation energy required to displace the chloride from the deactivated aromatic ring.

  • The Protocol: The reaction typically requires heating in an aqueous sodium hydroxide solution.[2] Ensure a sufficient molar excess of NaOH is used (typically 2.5-4 equivalents). The temperature should be maintained at or near 100°C (reflux) for several hours. Monitor the reaction by TLC. If the reaction stalls, a carefully controlled, slight increase in temperature or the addition of another equivalent of NaOH can be effective. However, be cautious, as excessively harsh conditions can lead to decomposition.

Stage 3: Reduction of the Nitro Group

This is the final and often most problematic step, converting the 4-hydroxy-3-nitrobenzenesulfonamide to the desired product.

Q: My final product is contaminated with yellow/orange impurities that I can't remove by recrystallization. What are they and how do I avoid them?

A: These are almost certainly azo (R-N=N-R') and azoxy (R-N=N+(O-)-R') compounds. They form when the reduction of the nitro group is incomplete, allowing the intermediate nitroso (R-N=O) and hydroxylamine (R-NHOH) species to condense.

Causality & Solution: The formation of these byproducts is a clear indicator of insufficient reducing power or non-optimal reaction conditions. The choice of reducing agent is critical.

Nitro Ar-NO2 (Nitro) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso Partial Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Further Reduction Azo Ar-N=N-Ar (Azo Byproduct) Nitroso->Azo Condensation Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine Complete Reduction Hydroxylamine->Azo Condensation

Sources

Technical Support Center: Enhancing the Solubility of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. Drawing from established principles of physical chemistry and formulation science, this document offers troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to this compound and its Solubility Challenges

This compound is a substituted aromatic compound featuring three key functional groups: an aromatic amine, a phenolic hydroxyl group, and a sulfonamide group.[1][2] The presence of these polar, ionizable groups alongside an aromatic ring gives the molecule a complex physicochemical profile. While it possesses both hydrogen bond donors and acceptors that can interact with polar solvents, its relatively rigid structure and potential for strong intermolecular interactions in the solid state can lead to poor aqueous solubility. Reports describe it as being "slightly soluble in water, soluble in acid and alkali," which correctly indicates that its solubility is highly dependent on pH.[3]

This guide will walk you through a systematic approach to enhancing the solubility of this compound, from simple pH adjustments to more advanced formulation strategies.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is my first step?

A1: The primary and most effective strategy is pH modification. The insolubility at neutral pH is expected due to the molecule's multiple ionizable groups. At pH 7.4, the compound likely exists in a state of minimal charge, reducing its interaction with water. You need to shift the pH to ionize one or more of the functional groups.

Underlying Principle: Ionization Dramatically Increases Aqueous Solubility

The solubility of an ionizable compound is lowest when it is in its neutral form (this is its intrinsic solubility, S₀) and increases exponentially as it becomes charged. By adjusting the pH of the solution to be approximately two units above or below the pKa of a functional group, you can ensure it is >99% ionized, maximizing its solubility.

Estimated pKa Values for this compound:

Functional GroupEstimated pKaRationale
Aromatic Amine (-NH₂) ~3.5 - 4.5Aromatic amines are significantly weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[4][5] Protonation occurs at low pH.
Sulfonamide (-SO₂NH₂) ~9.0 - 10.5Primary benzenesulfonamides are weakly acidic. The electron-withdrawing nature of the sulfonyl group allows the amide proton to be removed at high pH.[6][7]
Phenolic Hydroxyl (-OH) ~9.5 - 10.5Phenols are weakly acidic, with pKa values typically around 10.[8][9][10] Deprotonation occurs at high pH.

A computational prediction for a similar structure suggests a pKa around 7, which may represent the combined electron-withdrawing effects on one of the acidic protons.[2] Given these ranges, you have two primary paths for solubilization: acidification or basification.

Experimental Protocol 1: pH-Based Solubility Enhancement

Objective: To determine the optimal pH for dissolving this compound in an aqueous medium.

Path A: Acidification (Protonating the Amino Group)

  • Preparation: Prepare a stock solution of a dilute acid (e.g., 0.1 M HCl).

  • Dispersion: Disperse a known amount of your compound in deionized water to create a slurry.

  • Titration: While stirring, add the dilute acid dropwise to the slurry. Monitor the pH continuously with a calibrated pH meter.

  • Observation: Observe the slurry for dissolution. The compound should dissolve as the pH drops below ~3.5, where the amino group becomes fully protonated (-NH₃⁺).

  • Final Adjustment: Once dissolved, you can adjust the pH upwards carefully with a dilute base (e.g., 0.1 M NaOH), but be aware that the compound may precipitate as you approach its isoelectric point.

Path B: Basification (Deprotonating the Sulfonamide/Phenol Groups)

  • Preparation: Prepare a stock solution of a dilute base (e.g., 0.1 M NaOH).

  • Dispersion: Disperse a known amount of your compound in deionized water to create a slurry.

  • Titration: While stirring, add the dilute base dropwise to the slurry, monitoring the pH.

  • Observation: The compound should begin to dissolve significantly as the pH rises above 9. Full dissolution is expected as the pH approaches 11-12, where both the sulfonamide and phenolic hydroxyl groups are deprotonated (-SO₂NH⁻ and -O⁻).

  • Final Adjustment: Once dissolved, you can adjust the pH downwards, but precipitation may occur as the pH is lowered.

The relationship between pH and the ionization state of the molecule is visualized below.

G cluster_pH pH Scale cluster_states Predominant Ionic Species pH_low < 3.5 cation Cationic (Soluble) -NH3+ pH_mid ~4.5 to ~9.0 neutral Zwitterionic/Neutral (Low Solubility) pH_high > 10.5 anion Anionic (Soluble) -O- / -SO2NH- cation->neutral Increase pH neutral->anion Increase pH

Caption: Ionization states of this compound vs. pH.

Q2: I need to work closer to a neutral pH. Adjusting the pH to <4 or >10 is not compatible with my experiment. What are my other options?

A2: If extreme pH is not an option, you should explore co-solvents and other formulation-based approaches. These methods enhance solubility by altering the properties of the solvent system.

1. Co-solvency:

This is one of the most effective techniques for increasing the solubility of poorly water-soluble drugs.[8] Co-solvents reduce the polarity of the aqueous environment and can disrupt the water's hydrogen bonding network, making it more favorable for the solute to dissolve.[11]

  • Recommended Co-solvents: For sulfonamides, polar aprotic solvents and alcohols are often effective.

    • DMSO (Dimethyl sulfoxide) & DMF (Dimethylformamide): These are excellent solubilizers for sulfonamides, likely due to their ability to form hydrogen bonds with the compound's NH₂ group.[12]

    • Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400): These are water-miscible and commonly used in pharmaceutical formulations.

  • Workflow:

    • Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., DMSO).

    • Slowly add this organic stock solution to your aqueous buffer with vigorous stirring.

    • Do not exceed a final co-solvent concentration that would be detrimental to your experiment (typically <5%, but this is system-dependent).

2. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate nonpolar regions of a "guest" molecule, like the aromatic ring of your compound, forming a water-soluble inclusion complex.[3][13]

  • Types of Cyclodextrins:

    • Beta-cyclodextrins (β-CD): Often suitable for single aromatic rings.[14]

    • Modified Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility than the parent β-CD and are very effective.

  • Protocol:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD).

    • Add the this compound powder to this solution.

    • Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can take time.

The general workflow for selecting a solubility enhancement strategy is outlined below.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q: What is the best organic solvent to start with for making a stock solution?

A: Dimethyl sulfoxide (DMSO) is an excellent starting point. It is a powerful, polar aprotic solvent known to be highly effective for dissolving a wide range of sulfonamides.[12] Methanol is also a viable option.[2] Always use the minimum volume of organic solvent necessary and be mindful of its final concentration in your aqueous system.

Q: Can I use surfactants to increase the solubility?

A: Yes, surfactants can be effective, particularly at concentrations above their critical micelle concentration (CMC). Above the CMC, surfactants form micelles that can entrap hydrophobic molecules in their nonpolar core, increasing the apparent solubility of the compound in the aqueous phase.[14] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used and are generally less harsh on biological systems than ionic surfactants.

Q: Would forming a salt of this compound improve its handling and solubility?

A: Absolutely. Salt formation is a very common and effective strategy for increasing the dissolution rate and apparent solubility of ionizable compounds.[3]

  • Base Addition Salt: By reacting the compound with a strong base (like NaOH or KOH), you can form a sodium or potassium salt of the deprotonated sulfonamide/phenolic hydroxyl group. These salts are typically much more water-soluble than the free acid form.

  • Acid Addition Salt: Reacting the compound with a strong acid (like HCl) would form the hydrochloride salt of the amino group. This cationic salt would also be more water-soluble than the neutral form. The choice between an acid or base addition salt depends on the desired pH of the final formulation.

Q: Does particle size reduction, like micronization, help?

A: Particle size reduction increases the surface area of the solid, which can significantly increase the rate of dissolution.[3][9][15] However, it's important to understand that techniques like micronization do not change the equilibrium solubility of the compound.[3][9] It will help the compound dissolve faster in a solvent system where it is already soluble, but it will not make it dissolve in a system where it is fundamentally insoluble.

Summary of Solubilization Strategies

StrategyMechanismRecommended Reagents/MethodsKey Considerations
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.HCl, NaOH, Citrate or Phosphate buffersThe most effective method. Requires moving pH away from the isoelectric point. Check for compound stability at extreme pH.
Co-solvency Reduces solvent polarity, making it more favorable for the solute.DMSO, DMF, Ethanol, Propylene Glycol, PEG 400Highly effective. Ensure co-solvent is compatible with the downstream application (e.g., cell-based assays).
Complexation Encapsulates the nonpolar part of the drug in a soluble host molecule.HP-β-Cyclodextrin, SBE-β-CyclodextrinExcellent for neutral pH applications. Can be expensive. May alter the free concentration of the drug.
Salt Formation Creates a salt form of the drug which has a higher dissolution rate and apparent solubility.NaOH, KOH, HClA pre-formulation strategy to create a more soluble solid form of the compound.
Use of Surfactants Micellar encapsulation of the drug above the surfactant's CMC.Tween® 80, Poloxamers, Cremophor® ELEffective at low concentrations. Can interfere with some biological assays.

References

  • Delgado, D. R., & Martínez, F. (2015). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Pawar, P., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor.
  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences.
  • Cysewska, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols.
  • ChemBK. (n.d.). 3-amino-4-hydroxybenzenesulfonamide.
  • Wikipedia. (n.d.). Phenol.
  • Caine, B. A., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • ResearchGate. (n.d.). The pKa values of the sulfonamides studied.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • Sharma, D., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a...
  • Zubrienė, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
  • Wikipedia. (n.d.). Phenols.
  • ResearchGate. (n.d.). The pKa values of phenolic compounds obtained by spectrometric method in MeCN-water media.
  • Fiveable. (n.d.). Structure and properties of amines.
  • Organic Lecture Series. (n.d.). Amines.

Sources

"improving reaction conditions for 4-Amino-3-hydroxybenzenesulfonamide derivatization"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Derivatization of 4-Amino-3-hydroxybenzenesulfonamide

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and achieve high-quality results.

Introduction to this compound and its Derivatization

This compound is a key building block in medicinal chemistry, notable for its sulfonamide group which is a critical pharmacophore in many antibacterial drugs.[1][2] Its structure features three reactive sites ripe for derivatization: the primary amino group, the phenolic hydroxyl group, and the sulfonamide moiety. This trifunctionality allows for the synthesis of a diverse library of compounds, making it a valuable starting material in the development of novel therapeutic agents, including carbonic anhydrase inhibitors and antagonists for somatostatin receptor subtype 5.[3][4][5]

However, the presence of multiple reactive sites also presents challenges in achieving selective derivatization. This guide will help you navigate these challenges and improve your reaction outcomes.

Visualizing the Reactive Sites

To better understand the derivatization possibilities, let's visualize the structure of this compound and its key reactive centers.

Caption: Figure 1. Key reactive sites on the this compound molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound, providing explanations and actionable solutions.

Q1: Why is my N-acylation yield of the amino group consistently low?

A1: Low yields in N-acylation reactions are a common issue and can stem from several factors.

  • Cause 1: Competing O-acylation. The hydroxyl group can also be acylated, leading to a mixture of products and reducing the yield of the desired N-acylated derivative.

  • Solution 1: Chemoselective Acylation. To favor N-acylation, you can perform the reaction under conditions that enhance the nucleophilicity of the amino group over the hydroxyl group. Using a protic solvent like isopropanol or a mixture of water and propan-2-ol can help solvate the hydroxyl group, making it less reactive.[3] Additionally, enzymatic catalysis, for instance using Novozym 435, has been shown to achieve chemoselective monoacetylation of the amino group in aminophenols.[6]

  • Cause 2: Hydrolysis of the Acylating Agent. Acylating agents like acetyl chloride or acetic anhydride are highly susceptible to hydrolysis, especially in the presence of moisture.[7][8]

  • Solution 2: Anhydrous Conditions. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize moisture contamination.

  • Cause 3: Inappropriate Base. The choice of base is critical. A base that is too strong can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

  • Solution 3: Optimized Base Selection. A mild, non-nucleophilic organic base like pyridine or triethylamine is often a good choice to neutralize the acid byproduct without promoting side reactions.[7]

Q2: I'm observing multiple products in my reaction mixture by TLC/LC-MS. What are they, and how can I improve selectivity?

A2: The presence of multiple products often indicates a lack of selectivity in the derivatization.

  • Possible Product 1: Di-substituted Product. Both the amino and hydroxyl groups have been derivatized.

  • Solution 1: Controlled Stoichiometry and Temperature. Use a slight excess of the amine (if it's the limiting reagent) to favor complete consumption of the derivatizing agent.[7] Running the reaction at a lower temperature can also improve selectivity by favoring the more kinetically favorable reaction (often N-acylation).

  • Possible Product 2: O-derivatized Isomer. The hydroxyl group has been derivatized instead of the amino group.

  • Solution 2: pH Control. For reactions in aqueous or mixed aqueous/organic solvent systems, controlling the pH is crucial. At a slightly acidic to neutral pH, the amino group is more nucleophilic than the hydroxyl group, favoring N-derivatization.[9]

  • Possible Product 3: Bis-sulfonated Product. In the case of reactions involving sulfonyl chlorides, a primary amine can sometimes react twice, leading to a bis-sulfonated product.[7]

  • Solution 3: Use of a Bulky Protecting Group. If bis-sulfonation is a persistent issue, consider using a bulky protecting group on the amine to sterically hinder the second reaction. The protecting group can be removed in a subsequent step.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common derivatization issues.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Derivatization Reactions cluster_acylation Acylation Issues cluster_sulfonylation Sulfonylation Issues start Low Yield or Multiple Products check_conditions Review Reaction Conditions: - Anhydrous? - Correct Stoichiometry? - Appropriate Base/Solvent? start->check_conditions analyze_products Characterize Byproducts (LC-MS, NMR) check_conditions->analyze_products o_acylation O-acylation Detected? analyze_products->o_acylation bis_sulfonylation Bis-sulfonylation? analyze_products->bis_sulfonylation chemoselectivity Improve Chemoselectivity: - pH control - Protic solvent - Enzymatic catalyst o_acylation->chemoselectivity Yes optimize Optimize Reaction Parameters: - Temperature - Reaction time - Reagent addition rate o_acylation->optimize No chemoselectivity->optimize protecting_group Consider Protecting Group Strategy bis_sulfonylation->protecting_group Yes bis_sulfonylation->optimize No protecting_group->optimize purify Purify Desired Product (Recrystallization, Chromatography) optimize->purify end Successful Derivatization purify->end

Caption: Figure 2. A step-by-step guide to troubleshooting common derivatization problems.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for N-acylation of this compound?

A1: The choice of solvent depends on the specific acylating agent and desired selectivity. For chemoselective N-acylation, a protic solvent like isopropanol can be effective.[3] For reactions with moisture-sensitive reagents like acyl chlorides, a dry, aprotic solvent such as dichloromethane or tetrahydrofuran is recommended.[7]

Q2: How can I purify my derivatized product?

A2: Recrystallization is a common and effective method for purifying solid sulfonamide derivatives.[10] Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[10] Column chromatography can also be used for purification, especially for separating isomers or closely related byproducts.

Q3: Can I use an aqueous base like sodium hydroxide?

A3: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base increases the risk of hydrolyzing the acylating agent or sulfonyl chloride.[7] For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is preferred to minimize this side reaction.[7]

Q4: How do I know when my reaction is complete?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of your reaction. By spotting the reaction mixture alongside your starting materials, you can observe the disappearance of the starting material and the appearance of the product spot.

Experimental Protocols

Here are detailed, step-by-step protocols for common derivatization reactions of this compound.

Protocol 1: Selective N-Acetylation

This protocol is adapted from procedures for the chemoselective acetylation of aminophenols.[6][11]

Materials:

  • This compound

  • Acetic anhydride

  • Isopropanol

  • Sodium bicarbonate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1 equivalent of this compound in isopropanol in a round-bottom flask.

  • Add 1.1 equivalents of sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Sulfonamide Formation with a Sulfonyl Chloride

This protocol is a general procedure for the synthesis of sulfonamides.[12][13]

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane

  • Triethylamine

  • Standard laboratory glassware under inert atmosphere

Procedure:

  • To a stirred solution of 1 equivalent of this compound in anhydrous dichloromethane, add 1.2 equivalents of triethylamine under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Add a solution of 1.1 equivalents of the sulfonyl chloride in anhydrous dichloromethane dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Comparison of N-Acylation Conditions
ConditionAcylating AgentSolventBaseTemperature (°C)Typical Yield (%)Selectivity (N vs. O)
AAcetic AnhydrideDichloromethanePyridine0 to RT70-85Moderate
BAcetyl ChlorideTetrahydrofuranTriethylamine065-80Moderate
CAcetic AnhydrideIsopropanol/WaterNaHCO₃0 to RT80-95High
DVinyl AcetateTetrahydrofuranNovozym 43550~75[6]Very High[6]

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • US Patent US2777844A. (1957). Sulfonamide purification process. Google Patents.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC.
  • N-Terminal Modification of Proteins with o-Aminophenols. (2014). ACS Publications.
  • Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (n.d.). ScienceDirect.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications.
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025). ResearchGate.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
  • Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate.
  • US Patent US20230104724A1. (2023). An environment-friendly process for selective acylation of aminophenol. Google Patents.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). NIH.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... (n.d.). ResearchGate.
  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). PMC.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
  • 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. (n.d.). PubChem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed.
  • CN Patent CN100412054C. (2008). 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof. Google Patents.
  • CN Patent CN106316938B. (2018). A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.
  • <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia (USP).
  • Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst... (n.d.). Nanoscale Advances (RSC Publishing).
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.). ResearchGate.
  • CN Patent CN1850796A. (2006). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.

Sources

"minimizing degradation of 4-Amino-3-hydroxybenzenesulfonamide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-3-hydroxybenzenesulfonamide. Its purpose is to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you minimize degradation and ensure the integrity of your experiments.

Introduction

This compound is a versatile molecule utilized in various research and development applications, including as a building block in the synthesis of novel pharmaceutical compounds and dyes.[1] The presence of both an aminophenol and a sulfonamide moiety in its structure imparts specific chemical properties that also make it susceptible to degradation under certain experimental conditions. Understanding and mitigating this degradation is critical for obtaining reliable and reproducible results.

This guide provides a comprehensive overview of the stability of this compound in solution, potential degradation pathways, and practical strategies for its preservation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by three main factors:

  • pH: The compound's stability is significantly affected by the pH of the solution. While many sulfonamides exhibit stability at neutral to alkaline pH, acidic conditions can promote hydrolysis of the sulfonamide group.[2]

  • Oxidation: The aminophenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light. This can often be observed as a change in the color of the solution.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation. It is recommended to store solutions in the dark.[3]

Q2: My solution of this compound has turned brown. What does this indicate and is it still usable?

A2: A brown discoloration is a common indicator of oxidative degradation of the aminophenol component of the molecule. This is likely due to the formation of quinone-imine or other colored oxidation products. The usability of the solution depends on the extent of degradation and the tolerance of your specific application to such impurities. For quantitative studies or experiments sensitive to impurities, it is strongly recommended to prepare a fresh solution.

Q3: What is the recommended solvent for dissolving this compound?

A3: Based on its chemical properties, this compound is soluble in methanol.[3] For aqueous solutions, the use of a co-solvent may be necessary depending on the desired concentration. It is crucial to consider the pH of the final solution.

Q4: How should I store solutions of this compound to maximize stability?

A4: To maximize stability, solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, consider freezing (-20 °C or lower), but be mindful of potential freeze-thaw cycles which can also promote degradation.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.[3]

  • Stored under an inert atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.

  • Maintained at an appropriate pH: If compatible with your experimental design, buffering the solution to a neutral or slightly alkaline pH may enhance stability.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Actions & Preventative Measures
Unexpected peaks in HPLC chromatogram Degradation of the parent compound.1. Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to potential degradation products (see Potential Degradation Pathways section). 2. Review Solution Preparation and Storage: Ensure that the solution was freshly prepared using appropriate solvents and stored under the recommended conditions (protected from light, at a suitable temperature, and under an inert atmosphere if necessary). 3. Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradants, you can perform a forced degradation study by intentionally exposing a sample of the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the resulting mixture by HPLC.[4][5][6]
Precipitation in the solution upon storage Formation of insoluble degradation products or change in solubility due to pH shift.1. Check pH: Measure the pH of the solution. If it has shifted, it may have caused the compound or its degradants to precipitate. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 3. Filter and Re-analyze: Filter the solution through a 0.22 µm filter and re-analyze the supernatant by HPLC to determine the concentration of the remaining this compound. Consider if the remaining concentration is acceptable for your experiment. 4. Adjust Storage Conditions: Consider if a different solvent or buffer system would improve stability and prevent precipitation.
Loss of biological activity or inconsistent experimental results Significant degradation of the active compound.1. Quantify the Parent Compound: Use a validated stability-indicating HPLC method to accurately determine the concentration of this compound in your stock solution.[7][8] 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Implement Strict Storage Protocols: Adhere to the recommended storage conditions to minimize degradation over time.

Understanding Degradation: Pathways and Mechanisms

The molecular structure of this compound contains two key functional groups prone to degradation: the aminophenol ring and the sulfonamide group.

Oxidative Degradation

The aminophenol moiety is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen and is often catalyzed by light and trace metal ions. The initial step is the oxidation of the hydroxyl group and the amino group, which can lead to the formation of highly reactive quinone-imine intermediates. These intermediates can then undergo further reactions, including polymerization, leading to the formation of colored products.

Caption: Oxidative degradation pathway of this compound.

Hydrolytic Degradation

The sulfonamide group can undergo hydrolysis, particularly under acidic conditions. This reaction involves the cleavage of the sulfur-nitrogen bond, leading to the formation of 4-amino-3-hydroxybenzenesulfonic acid and ammonia. Under neutral and alkaline conditions, sulfonamides are generally more stable.[2]

Caption: Hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with minimized risk of initial degradation.

  • Materials:

    • This compound (solid)

    • HPLC-grade methanol

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Quantitatively transfer the solid to the volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the solid. Sonicate briefly if necessary.

    • Once dissolved, bring the solution to the final volume with methanol.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Immediately transfer the solution to an amber glass vial for storage.

    • If the solution is to be stored for an extended period, consider purging with an inert gas before capping.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at the recommended temperature (2-8 °C for short-term, -20 °C for long-term).

Protocol 2: Stability-Indicating HPLC Method for Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization may be required based on your specific instrumentation and the nature of the degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm)[7]
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min[7]
Injection Volume 5 µL[7]
Detection UV-Vis or Photo-Diode Array (PDA) detector at a wavelength of maximum absorbance (e.g., 265 nm)[7]. A PDA detector is highly recommended to assess peak purity.
Column Temperature 25 °C[7]

Note: The development and validation of a stability-indicating method should be performed in accordance with ICH guidelines.[9]

References

  • Grybaitė, B., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4235.
  • Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide.
  • García-Galán, M. J., et al. (2011). The effect of pKa on the quantum yields for substituted p-hydroxyphenacyl (pHP) photoremovable protecting groups. Photochemical & Photobiological Sciences, 10(6), 947-956.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1254-1262.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Davies, M. J., & Shuter, S. L. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free Radical Biology and Medicine, 152, 45-54.
  • Kazantzidis, A., & Sian, M. (2017). Quantum yield for the photo-degradation of vitamin D3. Photochemical & Photobiological Sciences, 16(5), 690-693.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155.
  • Demirev, P. A., & Fenselau, C. (2008). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry, 19(10), 1545-1554.
  • Toński, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(32), 43769-43777.
  • Ishiyama, H., et al. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Bioscience, Biotechnology, and Biochemistry, 70(11), 2821-2829.
  • Royal Society of Chemistry. (2024). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. Nanoscale Advances.
  • Sridhar, G., et al. (2017). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Indian Journal of Pharmaceutical Sciences, 79(1), 138-145.
  • Grabowska, E., & Gmurek, M. (2006). Photo-degradation of chlorophenols in the aqueous solution. Journal of Hazardous Materials, 134(1-3), 45-59.
  • Toński, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • Obach, R. S., et al. (2012). Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Drug Metabolism and Disposition, 40(3), 465-472.
  • Kathar, N., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115822.
  • Patel, P., & Patel, M. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 251-255.
  • Waters Corporation. (n.d.). Impurities Application Notebook.
  • Obach, R. S., et al. (2012). Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors. Drug Metabolism and Disposition, 40(3), 465-472.
  • Pakala, S., et al. (2018). Kinetics of simultaneous degradation of 4-bromophenol and 4-chlorophenol by Arthrobacter chlorophenolicusA6. Biointerface Research in Applied Chemistry, 8(2), 3169-3174.
  • Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1264-1272.
  • Zhang, S., et al. (2023). Prediction of long-term polysorbate degradation according to short-term degradation kinetics. mAbs, 15(1), 2232486.
  • Suneetha, A., & Rao, G. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. Asian Journal of Pharmaceutical Analysis, 14(1), 47-54.
  • PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 4-Amino-3-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered with 4-Amino-3-hydroxybenzenesulfonamide derivatives: poor cell permeability. This document moves beyond simple protocols to explain the underlying causality, helping you make informed decisions to optimize your compounds.

Technical Overview: Why Permeability is a Challenge for this Scaffold

The this compound scaffold presents a classic drug design conundrum. It contains a mix of hydrophilic and lipophilic regions, which can be advantageous for creating derivatives with good pharmacokinetic properties.[1] However, the very functional groups that offer opportunities for target engagement—the amino (-NH2), hydroxyl (-OH), and sulfonamide (-SO2NH2) groups—are also polar and act as hydrogen bond donors and acceptors.

An excessive number of exposed hydrogen bonding groups can significantly increase the energetic penalty required for a molecule to shed its water-solvation shell and enter the lipid-rich environment of the cell membrane, thus reducing passive diffusion.[2][3] Furthermore, the amino and sulfonamide moieties are ionizable. Molecules that are charged at physiological pH generally exhibit lower permeability compared to their neutral counterparts.[4][5] Therefore, achieving a delicate balance between aqueous solubility and membrane permeability is the central challenge for this class of compounds.

cluster_Compound This compound Derivative cluster_Properties Key Physicochemical Factors Compound Core Scaffold (Physicochemical Properties) Lipophilicity Lipophilicity (LogP / LogD) Compound->Lipophilicity Influences HBD Hydrogen Bond Donors (HBD Count) Compound->HBD Influences Polarity Polarity / PSA Compound->Polarity Influences Ionization Ionization State (pKa) Compound->Ionization Influences Permeability Cell Permeability Lipophilicity->Permeability Directly Correlates (Optimal Range) HBD->Permeability Inversely Correlates Polarity->Permeability Inversely Correlates Ionization->Permeability Inversely Correlates (Charged species are less permeable)

Caption: Key physicochemical properties of the scaffold that govern cell permeability.

Frequently Asked Questions (FAQs)

Q: What are the most likely reasons my this compound derivative shows low permeability?

A: The most common culprits are:

  • High Polarity: An excessive number of polar functional groups (hydroxyls, amines) or a high Polar Surface Area (PSA).

  • Low Lipophilicity: The molecule may be too hydrophilic (low LogP/LogD) to favorably partition into the lipid bilayer of the cell membrane.[6][7]

  • High Hydrogen Bonding Capacity: A high count of hydrogen bond donors (HBD) and acceptors (HBA) increases the energy needed for desolvation before membrane entry.[2][3][8]

  • Ionization: If the molecule carries a significant charge at physiological pH (typically 7.4), its ability to passively diffuse across the membrane will be severely limited.[4][5]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.[3][9]

Q: What is considered a "good" apparent permeability (Papp) value in a Caco-2 assay?

A: Papp values from Caco-2 assays are generally categorized as follows:

  • Low Permeability: < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 - 10.0 x 10⁻⁶ cm/s

  • High Permeability: > 10.0 x 10⁻⁶ cm/s These thresholds are a general guide, and the target value can depend on the therapeutic indication and dosing strategy.[10]

Q: Should I use the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay to screen my compounds first?

A: For initial, high-throughput screening, PAMPA is often the preferred first step.[11][12] It is a cell-free assay that specifically measures passive diffusion, providing a quick and cost-effective way to assess the intrinsic permeability of your derivatives.[9][11] Compounds that perform poorly in PAMPA are unlikely to have good passive permeability. If a compound shows promise in PAMPA, it should then be advanced to the Caco-2 assay , which is considered the gold standard.[9] The Caco-2 model uses a monolayer of human intestinal cells and can assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive and biologically relevant picture.[13][14]

In-Depth Troubleshooting Guide

Q1: My initial screening using the PAMPA assay shows consistently low permeability across my derivatives. What should I investigate first?

A1: Low permeability in PAMPA points directly to a problem with passive diffusion. Your primary focus should be on the fundamental physicochemical properties of your molecules.

Recommended Actions:

  • Analyze Physicochemical Properties: Calculate or measure key properties like LogP (lipophilicity), Polar Surface Area (PSA), and the number of hydrogen bond donors (HBD).

  • Hypothesize the Cause:

    • High PSA / Low LogP: Your compounds are likely too polar. The energy barrier to enter the artificial lipid membrane is too high.

    • High HBD Count: Even with adequate LogP, a high number of HBDs can trap the molecule in the aqueous phase, preventing it from partitioning into the membrane.[3][8]

  • Structural Modification Strategy: Systematically modify the structure to address the hypothesized issue. For example, if polarity is high, introduce lipophilic groups (e.g., methyl, ethyl, phenyl) at positions that do not disrupt target binding. Conversely, if lipophilicity is already high but permeability is low, the issue might be poor solubility, which also limits permeability.[6]

Q2: My derivative showed moderate-to-high permeability in the PAMPA assay, but its permeability was very low in the subsequent Caco-2 assay. What does this discrepancy mean?

A2: This is a classic and highly informative result. Since PAMPA indicated that your compound can passively cross a lipid membrane, the low permeability in the Caco-2 cell model strongly suggests the involvement of a biological process that is hindering net transport. The most likely cause is active efflux . Caco-2 cells express efflux transporters (like P-gp) that recognize certain molecules and pump them back out of the cell, effectively reducing the net flux from the apical (intestinal lumen) to the basolateral (blood) side.[9][13]

Q3: How can I experimentally confirm that my derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A3: You can confirm efflux activity by performing a bi-directional Caco-2 assay and by using a known efflux pump inhibitor.

Recommended Actions:

  • Perform a Bi-Directional Caco-2 Assay: Measure the permeability in both directions: from apical to basolateral (A→B) and from basolateral to apical (B→A).

  • Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B→A) / Papp(A→B).

    • An ER > 2 is a strong indicator that your compound is subject to active efflux.

  • Co-administer with an Efflux Inhibitor: Run the Caco-2 assay (A→B direction) again, but this time, co-administer your compound with a known P-gp inhibitor, such as verapamil.[9] If the Papp(A→B) value significantly increases in the presence of the inhibitor, it provides direct evidence that your compound is a substrate for that efflux pump.[9]

Q4: My troubleshooting suggests that high polarity and hydrogen bonding are the main issues. What specific structural modifications can I explore to improve permeability?

A4: Addressing these issues requires strategic chemical modifications that mask polarity without compromising the compound's activity.

Recommended Strategies:

  • Intramolecular Hydrogen Bonding: Design derivatives where a hydrogen bond can form between two functional groups within the same molecule. This "internal" bond effectively shields the polar groups from the solvent, reducing the energy of desolvation and increasing membrane permeability.[2][8][15][16]

  • Prodrug Approach: This is a highly effective strategy.[4][17] Chemically modify a polar functional group (like the hydroxyl or amino group) with a lipophilic, cleavable promoiety. This creates a more permeable, inactive prodrug that can cross the cell membrane. Once inside the cell, intracellular enzymes (e.g., esterases) cleave the promoiety to release the active parent drug.[18][19][20][21]

  • Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres that retain the necessary interactions for biological activity.

  • N-Methylation: Methylating a nitrogen atom in a primary or secondary amine or sulfonamide can reduce its hydrogen bond donating capacity, which often leads to an increase in permeability.[3]

Parameter Issue if Too High/Low Suggested Optimization Strategy Rationale
Lipophilicity (LogP/LogD) Too Low (<1): Poor partitioning into membrane. Too High (>5): Poor aqueous solubility.Add/remove lipophilic groups (e.g., alkyl, aryl). Aim for a LogP between 1 and 3.Balances membrane partitioning with sufficient aqueous solubility for dissolution.[6][22]
Hydrogen Bond Donors (HBD) Too High (>5): High desolvation energy penalty.Mask donors via N-methylation or prodrug strategies. Promote intramolecular hydrogen bonds.Reduces the energy required to move from an aqueous to a lipid environment.[2][3]
Polar Surface Area (PSA) Too High (>140 Ų): Generally indicates poor permeability.Replace polar groups with less polar bioisosteres.Reduces the overall polarity of the molecule, favoring membrane interaction.
Ionization (pKa) Significantly Charged at pH 7.4: Electrostatic repulsion from the membrane.Modify functional groups to shift pKa away from the physiological range. Use a prodrug to mask the ionizable group.Uncharged species exhibit significantly higher passive permeability than charged ones.[4][5]

Q5: My lead compound has promising activity, but its permeability remains poor even after some structural modifications. Are there any formulation-based solutions I can try?

A5: Yes, formulation strategies can be employed to improve the bioavailability of compounds with inherent permeability issues, although they are typically explored after initial medicinal chemistry optimization has been exhausted.

Recommended Approaches:

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport.[23][24][25]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug in lipidic carriers, which can enhance its passage into and through the intestinal membrane.[26][27]

  • Nanoformulations: Encapsulating the drug in nanoparticles can improve its solubility and stability in the GI tract and may facilitate its uptake by intestinal cells.[28][29]

Caption: A logical workflow for troubleshooting poor cell permeability.

Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability. It is a high-throughput, cell-free method useful for early-stage screening.[9][11]

Materials:

  • PAMPA plate system (e.g., Corning Gentest™ pre-coated plates)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High permeability control (e.g., Caffeine)

  • Low permeability control (e.g., Famotidine)[11]

  • 96-well UV-compatible plates for analysis

  • LC-MS/MS or UV-Vis plate reader

Methodology:

  • Prepare Donor Solution: Dilute the test compound and controls to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be ≤1%.

  • Hydrate the Membrane: Add 150 µL of PBS to each well of the acceptor plate. Carefully place the donor plate on top, ensuring the membrane contacts the buffer. Incubate for 15 minutes to hydrate the lipid membrane.

  • Load Donor Plate: After hydration, remove the PBS from the donor plate wells and immediately add 150 µL of the prepared donor solutions (test compounds and controls).

  • Assemble and Incubate: Carefully place the loaded donor plate back onto the acceptor plate. Cover and incubate at room temperature for a specified time (e.g., 4-5 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Analysis: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability (Pe): Use the manufacturer's recommended equation or a standard formula to calculate the effective permeability coefficient.

Protocol 2: Caco-2 Permeability Assay (Bi-Directional)

This assay is the gold standard for predicting intestinal absorption, as it accounts for passive diffusion, active transport, and efflux.[9][13]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow for monolayer integrity check

  • Efflux inhibitor (optional, e.g., Verapamil)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow leak test to confirm tight junction integrity.

  • Prepare Dosing Solutions: Dilute the test compound to its final concentration (e.g., 10 µM) in transport buffer. Prepare separate solutions for the apical (AP) and basolateral (BL) compartments.

  • Apical to Basolateral (A→B) Transport:

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical side (donor, e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral side (receiver, e.g., 1.2 mL).

  • Basolateral to Apical (B→A) Transport:

    • Wash the cell monolayers.

    • Add the dosing solution to the basolateral side (donor, e.g., 1.2 mL).

    • Add fresh transport buffer to the apical side (receiver, e.g., 0.4 mL).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a set period (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.

  • Analysis and Calculation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

References
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]
  • Formulation strategies to improve the efficacy of intestinal perme
  • Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. PubMed. [Link]
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Impact of different intramolecular H-bonds to increase membrane permeability.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
  • Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]
  • Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]
  • caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. PubMed Central. [Link]
  • Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
  • SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMM
  • Development of a novel sulfonate ester-based prodrug str
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
  • The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed. [Link]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Crystallization of 4-Amino-3-hydroxybenzenesulfonamide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals of 4-Amino-3-hydroxybenzenesulfonamide suitable for X-ray diffraction analysis. We will address common experimental hurdles with a focus on the underlying scientific principles to empower you to make informed decisions and systematically optimize your crystallization strategy.

Section 1: Understanding the Molecule - Physicochemical Profile

Success in crystallization begins with a thorough understanding of the target molecule. This compound is a small organic molecule with distinct structural features that dictate its crystallization behavior. Its aromatic ring, combined with three functional groups capable of hydrogen bonding (amino, hydroxyl, and sulfonamide), creates a molecule with moderate polarity.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₈N₂O₃S[1]
Molecular Weight 188.20 g/mol [1]
Appearance Gray-white or light brown feather-like crystals[2]
Melting Point 199-201 °C[3]
Solubility Slightly soluble in water; soluble in methanol, acid, and alkali solutions.[2][3]

The presence of both an acidic proton (on the sulfonamide) and a basic site (the amino group), along with a phenolic hydroxyl group, makes the molecule's overall charge state highly dependent on pH. This is a critical parameter that can be exploited to control solubility and promote favorable crystal packing.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during crystallization experiments in a direct question-and-answer format.

Q1: My vial is completely clear, and no crystals have formed after several days. What should I do?

Cause: This outcome almost always indicates that the solution is undersaturated . For crystallization to occur, the concentration of the solute must exceed its solubility limit, creating a supersaturated state.[4][5] If the solution remains clear, you have not yet crossed this threshold.

Solutions:

  • Increase Solute Concentration: The most direct approach is to prepare a more concentrated stock solution of this compound before setting up the experiment.

  • Allow for Slow Solvent Evaporation: If your vessel is sealed, unseal it and cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly, gradually increasing the concentration of the compound.[6]

  • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., methanol), you can use vapor diffusion to slowly introduce a miscible "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane). This will decrease the overall solubility of the compound in the mixed solvent system, inducing supersaturation.

  • Change Temperature: For many compounds, solubility decreases at lower temperatures. If your experiment is at room temperature, try moving it to a 4°C environment. Be aware that temperature changes can also affect the kinetics of nucleation and growth.[5][7]

Q2: I'm getting a lot of amorphous precipitate or an oily substance instead of crystals. What's going wrong?

Cause: This is the opposite problem: your solution is too supersaturated . When the concentration of the compound far exceeds its solubility, it "crashes out" of solution rapidly and disorderly, forming a non-crystalline solid (amorphous precipitate) or a liquid phase (oiling out).[8][9] This happens in what is known as the labile zone of supersaturation.

Solutions:

  • Decrease Solute Concentration: Start with a more dilute solution. While it may take longer to crystallize, the slower approach to supersaturation is more likely to yield ordered crystals.[9]

  • Slow Down Equilibration/Evaporation:

    • For Evaporation: Use a vessel with a smaller surface area or reduce the number/size of perforations in the covering to slow the rate of solvent loss.

    • For Vapor Diffusion: Increase the volume of the drop or decrease the concentration of the precipitant in the reservoir to slow the rate of diffusion.[9]

  • Use a More Solubilizing Solvent System: Choose a solvent or solvent mixture in which the compound is slightly more soluble. This provides a larger buffer before the labile zone is reached, allowing for more controlled crystal growth.[6]

  • Increase Temperature: Since solubility often increases with temperature, gently warming the solution can dissolve the precipitate. Then, allowing it to cool very slowly may guide it through the metastable zone where controlled crystal growth occurs.[10]

Q3: I've managed to get crystals, but they are very small, needle-like, or form clusters. How can I grow larger, single crystals?

Cause: The formation of numerous small crystals, needles, or clustered "sea urchins" indicates that the nucleation rate is too high relative to the crystal growth rate.[6][11] Many nucleation sites form simultaneously, competing for the limited amount of solute in the solution and preventing any single crystal from growing large.

Solutions:

  • Refine Solvent and Concentration: This is the most critical step. Slightly decrease the concentration or use a solvent system that promotes slower growth. The goal is to remain in the "metastable zone" of supersaturation, where existing crystals grow, but new nuclei are unlikely to form.

  • Employ Microseeding: This is a powerful technique to bypass the spontaneous nucleation step.[11] A few tiny, pre-existing crystals (seeds) are introduced into a fresh, slightly supersaturated solution. Because nucleation sites are already present, the solute will deposit onto these seeds, promoting the growth of larger, well-formed crystals.[11] (See Protocol 3 for details).

  • Minimize Mechanical Disturbances: Ensure the crystallization vessel is kept in a vibration-free environment. Mechanical shock can trigger mass nucleation events.[6]

  • Control Temperature Fluctuation: Store your experiment in a location with a stable temperature. Fluctuations can cause cycles of dissolution and rapid re-precipitation, leading to poorly formed crystals.[10]

Q4: My crystals look good, but they diffract poorly. What can I do to improve the internal order?

Cause: Poor diffraction indicates a lack of internal order within the crystal lattice. This can be caused by impurities, solvent inclusion, or crystal defects that arise even when the external morphology appears good.[4][10]

Solutions:

  • Re-Purify Your Material: This is the most important step. Impurities, even at trace levels, can be incorporated into the crystal lattice, disrupting its long-range order.[5] Recrystallize your bulk material or use column chromatography to ensure >95% purity.[7][10]

  • Slow Down the Growth Rate: Extremely slow crystallization is key to improving internal perfection. All the methods described in Q3 for growing larger crystals (reducing supersaturation, stable temperature) also apply here and are even more critical. Rapid growth can trap solvent molecules and create lattice defects.[12]

  • Screen Different Solvents: The solvent can sometimes be incorporated into the crystal lattice. Trying a variety of solvents may identify one that does not get trapped or that promotes a more stable, ordered packing arrangement.

  • Annealing: In some cases, gently and slowly cycling the temperature of the crystal-containing solution can help "heal" defects in the lattice, a process known as annealing.

Section 3: Visualization of the Crystallization Process

To better diagnose issues, it is helpful to visualize the relationship between concentration, solubility, and the resulting experimental outcome.

G Conceptual Supersaturation Phase Diagram cluster_1 Experimental Outcome Undersaturated Undersaturated Clear Solution Clear Solution Undersaturated->Clear Solution No Crystallization Metastable Metastable Crystal Growth Crystal Growth Metastable->Crystal Growth Ideal for Growth Labile Labile Precipitate / Oil Precipitate / Oil Labile->Precipitate / Oil Spontaneous Nucleation

Caption: Relationship between supersaturation zones and experimental outcomes.

G Crystallization Troubleshooting Workflow Start Observe Experiment Outcome Clear Clear Drop / No Crystals Start->Clear Precipitate Amorphous Precipitate / Oil Start->Precipitate SmallCrystals Small Needles / Clusters Start->SmallCrystals GoodCrystals Well-Formed Single Crystals Start->GoodCrystals Action_Increase Action: - Increase Concentration - Use Anti-Solvent - Slower Evaporation Clear->Action_Increase Cause: Undersaturated Action_Decrease Action: - Decrease Concentration - Slow Equilibration Rate - Use Better Solvent Precipitate->Action_Decrease Cause: Too Supersaturated Action_Refine Action: - Slow Growth Rate - Use Microseeding - Minimize Disturbances SmallCrystals->Action_Refine Cause: High Nucleation Rate Action_Diffract Proceed to X-ray Diffraction GoodCrystals->Action_Diffract

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for this compound?

Based on its known solubility, a good starting point is to screen moderately polar, protic solvents.

  • Good Solvents (for dissolving): Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[3][13]

  • Anti-Solvents (for precipitating): Water, Diethyl Ether, Hexane, Toluene, Dichloromethane.

  • Screening Strategy: Dissolve the compound to near-saturation in a "good" solvent, then use vapor diffusion or layering with an "anti-solvent" to slowly induce crystallization.

Q2: What is the role of pH in the crystallization of this compound?

pH is a powerful but often overlooked variable.[5] Since this compound has acidic and basic groups, its net charge and hydrogen bonding potential change with pH.

  • In Acidic Solution (low pH): The amino group will be protonated (-NH3+). This increases water solubility and changes the hydrogen bond donors/acceptors available for crystal packing.

  • In Basic Solution (high pH): The hydroxyl and/or sulfonamide groups may be deprotonated (-O⁻ / -SO₂N⁻-), again increasing water solubility and altering intermolecular interactions.

  • Strategy: Experiment by adding trace amounts of a volatile acid (like formic acid) or base (like ammonia or triethylamine) to your solvent system. This can unlock different packing arrangements (polymorphs) that may be more favorable for high-quality crystal growth.

Q3: Should I use slow evaporation, vapor diffusion, or a different technique?

The best technique depends on the amount of material you have and the properties of your solvent system.

  • Slow Evaporation: Simplest method. Best when you have a solvent system where the compound has moderate solubility and a relatively low boiling point. It offers less control than vapor diffusion.[6]

  • Liquid-Vapor Diffusion: Most common and controlled method. Excellent for screening a wide range of conditions (precipitants, pH) and for optimizing initial "hits." It allows for a very slow and controlled approach to supersaturation.[11]

  • Liquid-Liquid Diffusion (Layering): Useful when you have a good solvent and an anti-solvent that are miscible. A solution of the compound is carefully layered with the anti-solvent. Crystals form at the interface. This is fast but can be less controlled.

Q4: What is microseeding, and how can it help me?

Microseeding is a technique where you use existing, often poor-quality, crystals to "seed" new crystallization experiments.[11] By providing a template for growth, you bypass the difficult and often uncontrolled step of spontaneous nucleation. This allows you to use conditions in the metastable zone (slight supersaturation) to grow large, high-quality crystals from the added seeds. It is one of the most effective methods for optimizing initial crystal hits.[9][11]

Section 5: Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolve 5-10 mg of purified this compound in the minimum amount of a suitable solvent (e.g., methanol) in a small, clean vial.

  • If the solution is not perfectly clear, filter it through a syringe filter (0.22 µm) into a clean vial to remove dust and other particulates that could act as unwanted nucleation sites.[6]

  • Cover the vial with parafilm. Use a needle to poke 1-3 small holes.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Liquid-Vapor Diffusion (Hanging or Sitting Drop)
  • Prepare a reservoir solution (0.5 - 1.0 mL) of the precipitant (e.g., a mixture of methanol and an anti-solvent like water or diethyl ether) in the well of a crystallization plate.

  • Prepare a concentrated solution of the compound in a suitable solvent (e.g., 10 mg/mL in methanol).

  • On a cover slip (for hanging drop) or the post (for sitting drop), mix 1-2 µL of the compound solution with 1-2 µL of the reservoir solution.

  • Seal the well with the cover slip or sealing tape.

  • Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir, increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.[11]

Protocol 3: Preparing a Microseed Stock
  • Harvest the initial, poor-quality crystals (e.g., a mass of needles) from your drop using a pipette or loop.

  • Transfer the crystals to a microcentrifuge tube containing ~50 µL of the mother liquor (the solution they grew from).

  • Add a small glass or steel bead (e.g., a seed bead from Hampton Research).

  • Vortex the tube for 30-60 seconds to crush the crystals into a fine suspension of microscopic seeds.[11]

  • Create serial dilutions (1:10, 1:100, 1:1000) of this seed stock using the mother liquor.

  • Use 0.1-0.2 µL of each dilution to add to a freshly prepared crystallization drop (as in Protocol 2). This will help you find the optimal seed concentration for growing a few large crystals.

References

  • Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules.
  • Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips. [Link]
  • Hampton Research. (n.d.).
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
  • Creative Biostructure. (n.d.).
  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. [Link]
  • Imperial College London. (n.d.).
  • Wisedchaisri, G., & Kboldt, C. (2024). Preparing for successful protein crystallization experiments.
  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide.
  • H.E.L Group. (n.d.).
  • La Factoría de Cristalización. (n.d.).
  • Achieve Chem. (2024).
  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-.
  • PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.
  • Obafemi, C. A., et al. (2022). Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide.
  • ChemBK. (n.d.). 3-amino-4-hydroxybenzenesulfonamide. [Link]
  • Varshney, H., & Ghosh, A. (2022). Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications.
  • Arshad, N., et al. (2021). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Heliyon, 7(8), e07724. [Link]
  • Smirnovas, V., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

Sources

"reducing impurities in 4-Amino-3-hydroxybenzenesulfonamide production"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-3-hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with minimizing impurities during its production. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Understanding the Synthetic Landscape: Impurity Hotspots

The synthesis of this compound is a multi-step process where the potential for impurity formation is high. A common and logical synthetic approach, illustrated below, involves the protection of reactive functional groups, introduction of the sulfonamide moiety, and subsequent deprotection. Each step presents a unique set of challenges that must be carefully managed to ensure the final product's purity.

A plausible synthetic route starts from 2-aminophenol, a readily available starting material.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection A 2-Aminophenol B 2-Acetamidophenol A->B Acetic Anhydride C 4-Acetamido-3-hydroxybenzenesulfonyl chloride B->C Chlorosulfonic Acid (HSO3Cl) D 4-Acetamido-3-hydroxybenzenesulfonamide C->D Aqueous Ammonia (NH4OH) E This compound (Final Product) D->E Acid Hydrolysis (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Understanding where impurities arise is the first step to controlling them. The chlorosulfonation step is particularly critical, as the directing effects of the hydroxyl and acetamido groups can lead to the formation of undesired isomers.

G cluster_0 Reaction with Chlorosulfonic Acid Start 2-Acetamidophenol Intermediate Desired Desired Isomer (Sulfonation para to -NHAc) Start->Desired Major Pathway Impurity Isomeric Impurity (Sulfonation ortho to -OH) Start->Impurity Minor Pathway (Side Reaction)

Caption: Formation of a key isomeric impurity during chlorosulfonation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: Analytical & Detection Issues

Q1: What is the recommended initial method for purity analysis of my this compound sample?

A: High-Performance Liquid Chromatography (HPLC) is the industry standard and the most robust method for determining the purity of sulfonamides and resolving potential impurities.[1] A reverse-phase (RP-HPLC) method using a C8 or C18 column is highly effective. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve both polar starting materials and less polar side-products within a reasonable timeframe.[2][3][4]

Table 1: Recommended Starting Conditions for RP-HPLC Analysis

ParameterRecommended SettingRationale
Column C8 or C18, 250 x 4.6 mm, 5 µmProvides excellent separation for aromatic compounds.
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.0Controls ionization for consistent retention times.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar impurities.
Gradient 5% B to 95% B over 30 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 265 nmGood absorbance wavelength for the aromatic structure.[4]
Injection Volume 5-10 µLStandard volume to avoid column overloading.

Q2: My chromatogram shows several unexpected peaks. How do I begin to identify these unknown impurities?

A: A systematic approach is crucial. First, run chromatograms of your starting materials and isolated intermediates to see if any peaks correspond. For truly unknown peaks, hyphenated techniques are the gold standard.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It provides the molecular weight of each impurity, which is a critical piece of the puzzle for proposing a structure.[6] For instance, an impurity with a mass 80 Da higher than your product could indicate a disulfonated species.

  • Forced Degradation Studies: Intentionally stressing your purified sample (e.g., with acid, base, heat, or oxidation) can help identify which peaks are degradation products.[7] Hydrolytic degradation is a common pathway for sulfonamides.[7]

  • Preparative HPLC & NMR: If an impurity is present at a significant level (>0.1%), you can isolate it using preparative HPLC.[6] The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Part 2: Synthesis & Process-Related Impurities

Q3: An isomeric impurity is consistently present in my product, and it's difficult to separate. What is the cause and how can I minimize it?

A: This is the most common and challenging issue for this specific synthesis. The cause lies in the electrophilic chlorosulfonation of the 2-acetamidophenol intermediate. Both the hydroxyl (-OH) and acetamido (-NHAc) groups are ortho-, para-directing. While the desired product results from sulfonation para to the stronger directing -NHAc group, a competing reaction can lead to sulfonation ortho to the -OH group.

Mitigation Strategies:

  • Control Reaction Temperature: Run the chlorosulfonation at the lowest possible temperature (e.g., 0-5 °C). Lower temperatures increase the selectivity of the reaction, favoring the thermodynamically more stable para-substituted product.

  • Solvent Choice: Using a non-polar solvent can sometimes influence the isomeric ratio. Experiment with solvents like dichloromethane or chloroform.

  • Order of Reagents: A slow, controlled addition of the 2-acetamidophenol to the chlorosulfonic acid (inverse addition) can help maintain a low substrate concentration and improve selectivity.

Q4: I suspect hydrolysis of the sulfonamide group is occurring during my final deprotection step. What are the contributing factors and prevention strategies?

A: Sulfonamide bonds are generally stable, but they can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[7][8] This will convert your product back into the corresponding sulfonic acid, which is highly polar.

Prevention Strategies:

  • Milder Deprotection Conditions: Use the minimum concentration of acid and the lowest temperature required to efficiently remove the acetyl protecting group. Monitor the reaction closely by HPLC to stop it as soon as the starting material is consumed.

  • Work-up pH Control: After deprotection, neutralize the reaction mixture promptly and carefully to a pH of ~7 before extraction or isolation. Prolonged exposure to strong acid, even during work-up, can promote hydrolysis.

  • Aqueous Environment: Minimize the amount of water present during steps where hydrolysis is not the intended reaction.

Part 3: Purification Challenges

Q5: Standard recrystallization is not effectively removing a key impurity. What alternative purification strategies should I consider?

A: When an impurity co-crystallizes with your product (often the case with isomers), simple recrystallization is insufficient.

  • Fractional Recrystallization: This involves a series of sequential crystallizations. Dissolve the crude product and allow it to cool slowly. The initial crystals that form may be enriched in one component (either the product or the impurity). Filter these off, then concentrate the mother liquor to obtain a second crop, which will have a different purity profile. This is labor-intensive but can be effective.

  • pH-Mediated Purification: The different functional groups on your product and potential impurities (amino, hydroxyl, sulfonamide) will have different pKa values. You can exploit this by carefully adjusting the pH of an aqueous solution to selectively precipitate either the product or the impurity.

  • Preparative Chromatography: For high-purity material required in drug development, preparative HPLC is the most definitive, albeit expensive, solution.[6] It offers the highest resolution for separating closely related compounds like isomers.

Key Experimental Protocols

Protocol 1: General RP-HPLC Method for In-Process Control

This protocol provides a robust starting point for monitoring reaction progress and assessing final purity.

Objective: To separate this compound from its precursors and common process-related impurities.

Materials:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Degas thoroughly.

    • Mobile Phase B: HPLC-grade acetonitrile. Degas thoroughly.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This ensures solubility and compatibility with the initial HPLC conditions.[1]

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 265 nm.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient outlined in Table 1 (or a similar optimized gradient).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This provides a good estimate, but for accurate quantification, reference standards for impurities are required.[1]

References

  • Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), S161-S171. [Link]
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. [Link]
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Link]
  • Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(8), 3335-3339. [Link]
  • Prajapati, Y., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(2), 239. [Link]
  • Prajapati, Y., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
  • G. K. E. Scriba. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 130, 149-157. [Link]
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
  • Journal of the American Chemical Society. (2023).
  • Amerigo Scientific. (n.d.). 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. [Link]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
  • Blakemore, D. C., & Stirton, R. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. [Link]
  • Liler, M., & Kosanović, D. (1958). Amide hydrolysis in very strong acids. Part I. Cryoscopic measurements in anhydrous sulphuric acid. Journal of the Chemical Society (Resumed), 113, 1084-1090. [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-hydroxybenzenesulfonamide. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the workup and purification of this compound. The causality behind each procedural step is explained to enhance understanding and experimental success.

Section 1: FAQs on Synthetic Strategy & Workup

Question 1: What are the common synthetic routes to this compound, and how do they influence the workup procedure?

Answer: The choice of synthetic route significantly impacts the workup and purification strategy. Two prevalent pathways are:

  • Route A: Sulfonation of 2-Aminophenol. This is a direct approach where 2-aminophenol is reacted with a sulfonating agent like concentrated sulfuric acid or fuming sulfuric acid. The workup for this route primarily involves careful neutralization and precipitation of the product from the acidic reaction mixture. The main challenges are controlling the regioselectivity of the sulfonation and managing the solubility of the zwitterionic product.

  • Route B: Multi-step Synthesis from a Substituted Nitrobenzene. A common starting material for this route is 2-nitrochlorobenzene or p-nitrochlorobenzene. This pathway involves a sequence of reactions, typically including chlorosulfonation, amination, hydrolysis, and reduction of the nitro group.[1] The workup is more complex and requires purification after each step. A key advantage is that it can offer better control over the final product's purity. The final reduction step, often using iron powder in an acidic medium, necessitates a specific workup to remove inorganic byproducts.[2][3]

Question 2: How do I effectively isolate the product after the sulfonation of 2-aminophenol?

Answer: The isolation of this compound after sulfonation requires careful control of pH and temperature. The product is an amphoteric compound, meaning it has both acidic (sulfonic acid) and basic (amino) groups, making its solubility highly pH-dependent.

A typical procedure involves pouring the reaction mixture carefully onto crushed ice or into cold water.[4] This serves two purposes: it quenches the reaction and helps to precipitate the product as the solubility of the sulfonic acid derivative is generally lower in cold aqueous media. The precipitated solid can then be collected by filtration. It is crucial to wash the crude product thoroughly with cold water to remove any remaining sulfuric acid and unreacted starting material.

Question 3: What is the best way to purify the crude this compound?

Answer: Recrystallization is the most common method for purifying the crude product. The choice of solvent is critical. Due to the polar nature of the molecule, polar solvents are generally required. A mixture of water and a miscible organic solvent, such as ethanol or acetic acid, can be effective.[5] For amines, using a slightly acidic medium for recrystallization can sometimes prevent oxidation.[5]

It is advisable to perform small-scale solubility tests to determine the optimal solvent system and temperature for recrystallization. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and workup of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of precipitated product after sulfonation. Incomplete reaction; product is too soluble in the workup medium.1. Ensure the sulfonation reaction has gone to completion by monitoring with TLC. 2. Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility. 3. Cool the solution for an extended period to maximize precipitation. 4. Consider adding a co-solvent to decrease the product's solubility.
The product is a dark, oily substance instead of a solid. Presence of impurities, possibly from oxidation of the aminophenol starting material or side reactions.1. Attempt to triturate the oil with a non-polar solvent to induce crystallization. 2. Purify the crude product using column chromatography. 3. During recrystallization, use activated charcoal to remove colored impurities.[6]
Difficulty in filtering the product after reduction with iron powder. Formation of a gelatinous iron hydroxide/oxide precipitate that clogs the filter paper.1. After the reaction, basify the mixture with a solution of sodium carbonate or ammonia. This can help to precipitate the iron salts in a more granular form. 2. Consider adding a filter aid like Celite® to the mixture before filtration to improve the filtration rate. 3. Centrifugation followed by decantation of the supernatant can be an effective alternative to filtration.[7]
The final product is contaminated with inorganic salts. Inadequate washing of the crude product.1. Wash the filtered product thoroughly with deionized water until the washings are neutral. 2. If the product is still contaminated, redissolve it in a minimal amount of hot water and re-precipitate it.

Section 3: Experimental Protocols

Protocol 1: General Workup Procedure for Sulfonation of 2-Aminophenol
  • Quenching: After the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. This should be done in a fume hood as fumes may be evolved.

  • Isolation: Allow the mixture to stir in an ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Protocol 2: Workup for the Reduction of a Nitro-Precursor using Iron/HCl
  • Filtration of Iron Salts: After the reduction is complete, cool the reaction mixture and filter it through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake with the reaction solvent (e.g., ethanol or acetic acid).

  • Neutralization and Extraction: Combine the filtrate and washings. Carefully neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide. The product may precipitate at this stage. If it remains in solution, extract it with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Section 4: Visualizations

Workflow for Sulfonation Workup

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reaction Sulfonation of 2-Aminophenol Quench Quench in Ice-Water Reaction->Quench Precipitate Precipitate Product Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Characterize Characterization (NMR, MS) Recrystallize->Characterize

Caption: General workflow for the workup and purification of this compound synthesized via sulfonation.

Troubleshooting Logic Diagram for Low Product Yield

Start Low Product Yield CheckCompletion Check Reaction Completion (TLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTime Increase Reaction Time/ Temperature Incomplete->IncreaseTime AdjustpH Adjust pH to Isoelectric Point Complete->AdjustpH Precipitates Product Precipitates AdjustpH->Precipitates Yes Soluble Product Remains Soluble AdjustpH->Soluble No Success Improved Yield Precipitates->Success CoolLonger Cool Longer/ Add Anti-solvent Soluble->CoolLonger IncreaseTime->Start CoolLonger->AdjustpH

Sources

Validation & Comparative

A Comparative Analysis of Carbonic Anhydrase Inhibition: The Archetypal Inhibitor Acetazolamide versus the Foundational Scaffold 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This technical guide provides a detailed comparative analysis of two sulfonamide-based molecules in the context of carbonic anhydrase (CA) inhibition. We will examine Acetazolamide, a clinically ubiquitous and potent first-generation CA inhibitor, and 4-Amino-3-hydroxybenzenesulfonamide, a simpler chemical entity that serves as a foundational scaffold for the synthesis of more complex derivatives. This comparison will not only evaluate their respective inhibitory profiles but also illuminate fundamental principles of structure-activity relationships (SAR) in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of enzyme inhibition and therapeutic design.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is vital for pH homeostasis, CO₂ transport, respiration, and the secretion of electrolytes in various tissues.[1][4]

Given their widespread importance, dysregulation of CA activity is implicated in numerous pathologies. Consequently, CA inhibitors (CAIs) are employed as therapeutic agents for conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[5][6][7][8] The primary and most studied class of CAIs are aromatic and heterocyclic sulfonamides (R-SO₂NH₂), which function by coordinating to the active site zinc ion.[2][9]

This guide focuses on two such sulfonamides:

  • Acetazolamide (AZA): A powerful, first-generation inhibitor with broad-spectrum activity against multiple CA isoforms, in clinical use since the 1950s.[6][10]

  • This compound: A simple benzenesulfonamide derivative. While not a therapeutic agent itself, it represents a core chemical structure and is used as a starting material for synthesizing more elaborate CA inhibitors.[11][12][13]

Physicochemical and Structural Profiles

The structural differences between the complex heterocyclic system of Acetazolamide and the simple substituted benzene ring of this compound are fundamental to their differing inhibitory activities.

FeatureThis compound Acetazolamide
Chemical Structure this compound StructureAcetazolamide Structure
Molecular Formula C₆H₈N₂O₃SC₄H₆N₄O₃S₂
Molar Mass 188.21 g/mol 222.25 g/mol
Compound Class Substituted BenzenesulfonamideHeterocyclic Sulfonamide
Key Functional Groups Primary Sulfonamide, Phenolic Hydroxyl, Primary AminePrimary Sulfonamide, Thiadiazole Ring, Acetamido Group

Mechanism of Action: A Shared Foundation

Both Acetazolamide and this compound belong to the class of inhibitors that bind directly to the metal ion in the enzyme's active site.[2] The catalytically essential Zn²⁺ ion is the primary target.

Mechanism Steps:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) has a pKa that allows it to deprotonate to the anionic form (-SO₂NH⁻) at physiological pH.

  • Zinc Coordination: The negatively charged sulfonamide nitrogen acts as a potent ligand, coordinating directly to the positively charged Zn²⁺ ion.

  • Inhibition: This binding event displaces the zinc-bound water/hydroxide molecule that is essential for the catalytic hydration of CO₂, thereby inhibiting the enzyme's function.[10] The inhibitor effectively mimics the tetrahedral transition state of the CO₂ hydration reaction.

This fundamental mechanism is visualized below.

G cluster_0 CA Active Site cluster_1 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH Inhibited_Complex Inhibited_Complex Inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) Inh_bound R-SO₂NH⁻ Inhibitor->Inh_bound Coordinates to Zinc Zn_i Zn²⁺ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Zn_i->Inh_bound G cluster_workflow IC₅₀ Determination Workflow A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor Stock) B Create Serial Dilutions of Inhibitor A->B C Dispense into 96-Well Plate: - Enzyme - Inhibitor Dilutions - Buffer B->C D Pre-incubate (Allows E-I Complex Formation) C->D E Initiate Reaction (Add 4-NPA Substrate) D->E F Monitor Absorbance at 405 nm (Kinetic Mode) E->F G Calculate Reaction Rates (% Inhibition vs. Control) F->G H Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) G->H I Determine IC₅₀ Value H->I

Caption: Experimental workflow for CA inhibitor screening via esterase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 20 mM HEPES, pH 7.4. [14] * Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., hCA II) in assay buffer. The final concentration should yield a linear reaction rate.

    • Inhibitor Solutions: Dissolve the test compound (Acetazolamide or a derivative) in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial dilutions in assay buffer to create a range of concentrations for testing.

    • Substrate Solution: Prepare a solution of 4-nitrophenyl acetate (4-NPA) in a water-miscible solvent like acetonitrile.

  • Assay Procedure (96-Well Plate Format):

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of each inhibitor dilution to the sample wells. For control wells (100% activity), add 10 µL of buffer/solvent.

    • Add 5 µL of the CA enzyme working solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [14] * Initiate the reaction by adding 5 µL of the 4-NPA substrate solution to all wells. [4]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes at room temperature. [1]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). [15]

Discussion: A Lesson in Structure-Activity Relationship (SAR)

The comparison between Acetazolamide and this compound serves as an excellent case study in the principles of SAR. [9]

  • The Essential Pharmacophore: The unsubstituted sulfonamide group is the essential zinc-binding pharmacophore. Both molecules possess this group, granting them the potential to inhibit CAs.

  • The Role of the Scaffold:

    • In This compound , the simple benzene ring offers limited opportunities for secondary interactions with the enzyme's active site. Its affinity is almost entirely dependent on the sulfonamide-zinc bond.

    • In Acetazolamide , the 1,3,4-thiadiazole ring is a critical structural element. It positions the sulfonamide for optimal binding and, along with the acetamido "tail," forms additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. These secondary interactions dramatically increase binding affinity (lower Kᵢ) compared to a simple benzenesulfonamide.

  • Achieving Selectivity: The development of isoform-selective inhibitors—a major goal in modern drug design to reduce side effects—relies on exploiting subtle differences in the active site residues among the various CA isoforms. [3][7]By adding or modifying "tail" moieties on a core scaffold like this compound, medicinal chemists can design molecules that interact favorably with the unique residues of a target isoform (e.g., hCA IX in tumors) while clashing with those of off-target isoforms (e.g., hCA II in the kidneys). [13]

Conclusion

This guide demonstrates that while This compound and Acetazolamide both possess the necessary sulfonamide group for carbonic anhydrase inhibition, they occupy vastly different positions in the landscape of drug discovery.

  • Acetazolamide is a potent, albeit relatively non-selective, inhibitor whose complex heterocyclic structure is optimized for high-affinity binding. It stands as a benchmark compound and an effective therapeutic agent. [5][6]* This compound represents a foundational chemical scaffold. [13]By itself, it is not a potent inhibitor, but it provides a validated starting point for the rational design and synthesis of next-generation CA inhibitors with potentially improved potency and isoform selectivity.

The significant difference in their inhibitory profiles underscores a core principle of medicinal chemistry: while a key pharmacophore is essential for activity, the overall molecular architecture dictates the potency, selectivity, and ultimate therapeutic utility of a drug candidate.

References

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). National Institutes of Health (NIH).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed.
  • Lo, J. (2023). Acetazolamide. In StatPearls. National Institutes of Health (NIH).
  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate.
  • Vaitkienė, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Acetazolamide. (2021). Deranged Physiology.
  • Clare, B. W., & Supuran, C. T. (2001). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 44(13), 2167-2176.
  • What is the mechanism of action of acetazolamide? (2025). Dr.Oracle.
  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (2006). Google Patents.
  • Supuran, C. T. (2008). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 733-761.
  • Acetazolamide. (n.d.). Wikipedia.
  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 57(4), 1147-1158.
  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17379.
  • Gieling, R. G., et al. (2020). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1436-1452.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2020). ResearchGate.
  • Gincaitė, V., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Kᵢ values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII... (n.d.). ResearchGate.
  • Mboge, M. Y., et al. (2018). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Oncotarget, 9(5), 5879-5893.

Sources

A Comparative Guide to 4-Amino-3-hydroxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel 4-amino-3-hydroxybenzenesulfonamide derivatives as inhibitors of human carbonic anhydrases (CAs). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of selective and potent CA inhibitors. This document delves into the structure-activity relationships, comparative inhibitory potency, and the experimental methodologies used to evaluate these compounds.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. The various isoforms of human carbonic anhydrases (hCAs) are involved in pH regulation, CO2 transport, electrolyte secretion, and biosynthesis. Consequently, the inhibition of specific hCA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and cancer[2].

The benzenesulfonamide scaffold is a well-established pharmacophore for CA inhibitors, with the primary sulfonamide moiety coordinating to the catalytic zinc ion in the enzyme's active site[1]. The this compound core offers a versatile platform for the development of novel derivatives with improved potency and isoform selectivity. This guide focuses on a series of such derivatives, evaluating their inhibitory profiles against several key hCA isoforms.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potency of a selection of this compound derivatives was determined against a panel of physiologically relevant hCA isoforms, including the cytosolic CA I and II, and the transmembrane, tumor-associated CA IX and XII. The dissociation constants (Kd), a measure of the inhibitor's binding affinity, were determined using the fluorescent thermal shift assay (FTSA). A lower Kd value indicates a higher binding affinity. For comparison, the well-characterized, non-selective CA inhibitor Acetazolamide (AZM) is included.

CompoundDerivative ClasshCA I (Kd, µM)hCA II (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)Reference
AZM Standard Inhibitor0.250.0120.0250.0057[3]
Compound 9 Thiophene Schiff Base>200181.812[4]
Compound 10 Aminoketone3.10.140.260.84[4]
Compound 12 Aminoketone0.810.0680.0630.19[4]
Compound 18 Dimer0.530.00770.0460.11[4]
Compound 21 Pyrrolidinone>200>200>200>200[4]
Compound 25 β-Alanine derivative0.180.0250.0520.12[4]

Analysis of Inhibitory Profiles:

The data reveals significant variations in inhibitory potency and isoform selectivity among the different derivatives.

  • Compound 12 , an aminoketone derivative, demonstrates potent inhibition across all tested isoforms, with particularly high affinity for the tumor-associated CA IX and CA XII.

  • Compound 18 , a dimeric derivative, exhibits exceptional potency against CA II, surpassing that of the standard inhibitor Acetazolamide.

  • Compound 9 , a thiophene Schiff base, shows modest and selective inhibition of CA IX.

  • In contrast, Compound 21 , a pyrrolidinone derivative, displays no significant binding to any of the tested CAs, highlighting the critical role of the substituent in determining inhibitory activity[4].

  • Compound 25 , a β-alanine derivative, shows strong binding to all tested isoforms, with a preference for CA II[4].

These findings underscore the tunability of the this compound scaffold for achieving desired inhibitory profiles through chemical modification.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

CA_Inhibition_Mechanism cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor cluster_Result Result Zn(II) Zn(II) His1 His Zn(II)->His1 Coordination His2 His Zn(II)->His2 Coordination His3 His Zn(II)->His3 Coordination H2O/OH- H₂O/OH⁻ Zn(II)->H2O/OH- Coordination Inhibited_Enzyme Inhibited Enzyme-Inhibitor Complex Catalysis Catalysis R-SO2NH2 R-SO₂NH₂ R-SO2NH2->Zn(II) Displaces H₂O/OH⁻ and Coordinates

Figure 1: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory activity of the this compound derivatives.

Fluorescent Thermal Shift Assay (FTSA)

The FTSA is a high-throughput method used to determine the binding affinity of inhibitors by measuring the change in the thermal stability of the target protein upon ligand binding.

FTSA_Workflow cluster_Preparation Sample Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Protein_Solution Prepare Protein Solution (e.g., 2 µM in buffer) Mix_Components Mix Protein, Dye, and Inhibitor in a multi-well plate Protein_Solution->Mix_Components Dye_Solution Prepare Fluorescent Dye Solution (e.g., SYPRO Orange) Dye_Solution->Mix_Components Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Inhibitor_Dilutions->Mix_Components Seal_Plate Seal the plate Mix_Components->Seal_Plate Centrifuge Centrifuge briefly Seal_Plate->Centrifuge qPCR_Run Run in a qPCR instrument with a temperature gradient (e.g., 25-95 °C) Centrifuge->qPCR_Run Fluorescence_Curve Obtain fluorescence vs. temperature curves qPCR_Run->Fluorescence_Curve Determine_Tm Determine the melting temperature (Tm) from the inflection point of the curve Fluorescence_Curve->Determine_Tm Calculate_Kd Calculate the dissociation constant (Kd) from the change in Tm at different inhibitor concentrations Determine_Tm->Calculate_Kd

Figure 2: Fluorescent Thermal Shift Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified hCA isoform in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) diluted in the same buffer.

    • Prepare a serial dilution of the this compound derivative in an appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution, dye solution, and the inhibitor dilution to each well. Include control wells with no inhibitor (protein and dye only) and no protein (buffer and dye only).

    • Seal the plate securely with an optically clear adhesive seal.

    • Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature gradient typically ranging from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the dye at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) at each inhibitor concentration.

    • The dissociation constant (Kd) can be determined by fitting the ΔTm values versus the inhibitor concentration to a binding isotherm equation.

Stopped-Flow CO₂ Hydrase Assay

This is a rapid kinetics method that directly measures the enzymatic activity of CAs by monitoring the pH change resulting from the CO₂ hydration reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red) at a pH where the indicator exhibits a significant spectral change upon a small pH shift (e.g., 20 mM TRIS, pH 8.3).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water at a controlled temperature (typically 4 °C).

    • Prepare a solution of the purified hCA isoform in the buffer.

    • Prepare a range of concentrations of the this compound derivative.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • Load one syringe with the enzyme and inhibitor solution (or enzyme alone for control) in the pH indicator buffer.

    • Load the second syringe with the CO₂-saturated water.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. The mixing initiates the CO₂ hydration reaction, leading to a decrease in pH.

    • Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance change versus time.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to the uninhibited enzyme activity.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel and selective carbonic anhydrase inhibitors. The comparative data presented in this guide demonstrates that strategic modifications to this core structure can lead to compounds with high potency and varying isoform selectivity. The detailed experimental protocols provide a robust framework for the evaluation of such compounds, enabling researchers to make informed decisions in the drug discovery and development process. Further exploration of the structure-activity relationships within this class of compounds is warranted to develop next-generation CA inhibitors with enhanced therapeutic profiles.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10847. [Link]
  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
  • El-Sayad, K. A., Mokhles, S., Angeli, A., & Supuran, C. T. (2023). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 138, 106655. [Link]
  • Di Cesare, E., D'Ascenzio, N., Angeli, A., Ceruso, M., Supuran, C. T., & Gratteri, P. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3)
  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

Sources

A Comprehensive Guide to Alternatives for 4-Amino-3-hydroxybenzenesulfonamide in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in dye chemistry and drug development, the selection of primary aromatic amines as diazo components is a critical determinant of the final azo dye's properties. 4-Amino-3-hydroxybenzenesulfonamide is a valuable precursor, but the vast landscape of azo chemistry necessitates a broader understanding of viable alternatives to achieve novel shades, enhance performance characteristics, and meet specific application demands. This guide provides an in-depth comparison of key alternatives, grounded in experimental data and established chemical principles.

The Foundation: Understanding Azo Dye Synthesis

The synthesis of azo dyes is a robust and versatile two-step process that has been a cornerstone of industrial organic chemistry for over a century.[1][2] The causality behind this reliable method lies in the distinct reactivity of the intermediates formed.

  • Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C) to ensure the stability of the resulting salt.[2][3] The diazonium ion is a potent electrophile.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine.[2][4] This electrophilic aromatic substitution reaction forms the stable azo linkage (–N=N–), which acts as the primary chromophore responsible for the dye's color.[4]

The precise structure of both the diazo component and the coupling partner dictates the final color, solubility, and fastness properties of the dye. The sulfonic acid group (–SO₃H) is a particularly important substituent on the diazo component, as its salt form imparts water solubility and helps bind the dye to polar fibers like wool, silk, and nylon.[5]

Azo_Synthesis_Workflow cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_coupling Step 2: Azo Coupling AromaticAmine Ar-NH₂ (Primary Aromatic Amine) DiazoniumSalt Ar-N₂⁺Cl⁻ (Aromatic Diazonium Salt) AromaticAmine->DiazoniumSalt  HNO₂ Reagents_D NaNO₂ + 2HCl CouplingComponent Ar'-H (Electron-rich Coupler, e.g., Phenol) DiazoniumSalt->CouplingComponent Electrophilic Attack AzoDye Ar-N=N-Ar' (Azo Dye) CouplingComponent->AzoDye

Sources

A Comparative Guide to Validating HPLC Methods for 4-Amino-3-hydroxybenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Amino-3-hydroxybenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validated analytical method in a regulated environment. This document delves into the critical choices in chromatographic conditions and provides a detailed framework for method validation, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Significance of this compound

This compound and its derivatives are key intermediates and components in various pharmaceutical compounds, including certain sulfonamide drugs.[1][2] The purity and concentration of this analyte are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, a well-validated HPLC method is paramount for ensuring product quality in both research and manufacturing settings. This guide will compare different approaches to HPLC analysis and outline a comprehensive validation strategy in line with major regulatory guidelines.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is the foundation of accurate and reliable analysis. This section compares key chromatographic parameters and their impact on the separation of this compound.

Stationary Phase Selection: A Tale of Two Columns

The choice of the stationary phase is critical for achieving the desired selectivity and resolution. For polar analytes like this compound, reversed-phase chromatography is the most common approach.

Stationary PhaseAdvantagesDisadvantagesRecommended For
C18 (Octadecylsilane) Highly retentive for non-polar compounds, versatile, widely available.Can exhibit secondary interactions with polar analytes, potentially leading to peak tailing.General purpose analysis, impurity profiling where impurities are less polar.
C8 (Octylsilane) Less retentive than C18, often provides better peak shape for polar compounds, faster analysis times.[3]May not provide sufficient retention for very polar impurities.Analysis of the main component and related polar impurities.[3]
Phenyl Offers alternative selectivity due to pi-pi interactions with aromatic analytes.Can be less robust than alkyl-bonded phases.Methods where C18 or C8 do not provide adequate resolution from closely related impurities.

Expert Insight: While C18 columns are a common starting point, for this compound, a C8 column often provides a superior peak shape and faster elution without compromising necessary resolution.[3] This is due to the reduced hydrophobic interaction, which minimizes the potential for secondary silanol interactions that can cause peak tailing with polar, amine-containing compounds.

Mobile Phase Optimization: The Elution Power Play

The mobile phase composition dictates the retention and elution of the analyte. A typical reversed-phase mobile phase consists of an aqueous buffer and an organic modifier.

  • Aqueous Buffer (pH and Composition): The pH of the mobile phase is a critical parameter for ionizable compounds like this compound, which possesses both an amino group and a sulfonic acid group. The pH should be controlled to ensure consistent retention and peak shape. A pH around 3-4 is often a good starting point to suppress the ionization of the sulfonic acid group and protonate the amino group, leading to a single, well-defined chromatographic peak. Phosphate and acetate buffers are commonly used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. The proportion of the organic modifier is adjusted to achieve the desired retention time. A gradient elution, where the concentration of the organic modifier is increased over time, can be beneficial for separating the main peak from impurities with a wide range of polarities.[3]

Detection Techniques: Seeing the Unseen
  • UV-Vis/Photodiode Array (PDA) Detection: this compound contains a chromophore, making it amenable to UV detection. A PDA detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.[3] A detection wavelength of around 265 nm has been shown to be effective.[3]

  • Mass Spectrometry (MS) Detection: For impurity profiling and identification, coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled sensitivity and specificity, allowing for the determination of the mass-to-charge ratio of co-eluting peaks.

A Step-by-Step Guide to HPLC Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][5] The following validation parameters should be assessed according to guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[5][6][7]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Lifecycle Dev Method Optimization Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Analysis Robustness->Routine_Use Method Approved

Caption: HPLC Method Validation Workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Experimental Protocol:

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If analyzing a formulated product, inject a placebo sample to demonstrate the absence of interference from excipients.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method should be able to resolve the main peak from any degradation products formed.[8][9]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the peak area response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.[4]

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare placebo samples spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.[4]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Analyze a system suitability solution under each condition and evaluate the impact on key chromatographic parameters (retention time, peak area, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the established limits.

System Suitability Testing: The Pre-flight Check

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Protocol:

  • Prepare a system suitability solution containing this compound and a known related substance or a compound that is challenging to resolve.

  • Make at least five replicate injections of the system suitability solution.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation performance.
Resolution (Rs) Rs > 2.0Ensures baseline separation between the analyte and the closest eluting peak.
Relative Standard Deviation (RSD) for Peak Area RSD ≤ 2.0%Demonstrates the precision of the injection and the detector response.

Conclusion

The validation of an HPLC method for the analysis of this compound is a systematic process that requires careful consideration of chromatographic conditions and a thorough evaluation of method performance. By following the comparative insights and the structured validation protocol outlined in this guide, researchers and analytical scientists can establish a robust and reliable method that meets stringent regulatory requirements. This ensures the generation of high-quality data, which is fundamental to the development and manufacturing of safe and effective pharmaceutical products.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • (PDF)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • This compound | 3588-76-9 - Sigma-Aldrich.
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (2022).
  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022).
  • <621> Chromatography - US Pharmacopeia (USP). (2021).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023).
  • (PDF)
  • 3-amino-4-hydroxybenzenesulfonamide - ChemBK.
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and - Semantic Scholar. (2012).
  • ICH and FDA Guidelines for Analytical Method Valid
  • <621> CHROM
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Validation of a Reversed-Phase HPLC Method for Quantit
  • Steps for HPLC Method Valid
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. (2025).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
  • Understanding the L
  • FDA issues revised guidance for analytical method validation - ResearchG
  • 98-37-3 | 3-Amino-4-hydroxybenzenesulfonic acid | ChemScene.
  • (PDF)
  • 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide | C12H12N2O3S - PubChem.
  • USP-NF 621 Chrom
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. (2024).
  • Validation of an HPLC method for the determination of amino acids in feed - ResearchG
  • FDA Releases Guidance on Analytical Procedures - BioPharm Intern
  • 3-Amino-4-hydroxybenzenesulfonic acid technical, = 95 T 98-37-3 - Sigma-Aldrich.
  • Highlights from FDA's Analytical Test Method Valid
  • CN003698: Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatiz

Sources

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth analysis of the cross-reactivity profiles of inhibitors derived from the 4-Amino-3-hydroxybenzenesulfonamide scaffold and its related isomers. Our focus extends beyond mere data presentation; we aim to elucidate the underlying principles of selectivity, provide actionable experimental protocols, and offer insights into designing next-generation inhibitors with improved target specificity.

The Benzenesulfonamide Scaffold: A Privileged Structure in Enzyme Inhibition

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most notably for its role in targeting metalloenzymes. Its remarkable inhibitory capacity stems from the sulfonamide group's (-SO₂NH₂) ability to coordinate with the catalytic metal ion, often a zinc cation (Zn²⁺), found in the active site of enzymes like Carbonic Anhydrases (CAs). This interaction mimics the binding of the natural substrate, effectively blocking the enzyme's catalytic activity.

While this scaffold is highly effective, it presents a significant challenge: selectivity . The human genome encodes 15 different carbonic anhydrase isoforms, each with distinct physiological roles, expression patterns, and subcellular localizations. Non-selective inhibition can lead to undesirable off-target effects. For instance, while inhibiting CA IX (a cancer-related isoform) is therapeutically desirable, concurrently inhibiting CA II (a ubiquitously expressed isoform) can cause side effects like paresthesia and metabolic acidosis. Therefore, understanding and engineering isoform-selectivity is a critical objective in drug design.

Comparative Analysis: Isoform Selectivity of Key Sulfonamide Inhibitors

To illustrate the challenge of cross-reactivity, we will compare the inhibitory profiles of several well-characterized benzenesulfonamide-based inhibitors against key human carbonic anhydrase isoforms. The data, presented as inhibition constants (Kᵢ), reveals the nuanced differences in their selectivity. Lower Kᵢ values indicate higher potency.

InhibitorPrimary Target(s)Kᵢ vs. hCA I (nM)Kᵢ vs. hCA II (nM)Kᵢ vs. hCA IX (nM)Kᵢ vs. hCA XII (nM)Selectivity Profile
Acetazolamide (AZA) Pan-CA Inhibitor25012255.7Non-selective, potent against hCA II, IX, XII
Dorzolamide hCA II (Glaucoma)30000.545451Highly selective for hCA II over hCA I
Brinzolamide hCA II (Glaucoma)33000.314341Highly selective for hCA II over hCA I
Ureido-substituted benzenesulfonamides (U-104) hCA IX/XII (Anti-cancer)10,8001004.50.64Highly selective for tumor-associated hCA IX & XII
SLC-0111 (Indisulam) hCA IX/XII (Anti-cancer)9,60012,000455.5Excellent selectivity for hCA IX & XII over cytosolic isoforms

Data compiled from multiple sources for illustrative comparison.

Expert Interpretation: The data clearly shows a progression in design. Early inhibitors like Acetazolamide are potent but non-selective. Later-generation drugs for glaucoma (Dorzolamide, Brinzolamide) achieve excellent selectivity for the target isoform hCA II over the abundant off-target hCA I. More recent developments in anti-cancer agents (U-104, SLC-0111) demonstrate remarkable selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II), which is crucial for minimizing systemic side effects. This selectivity is achieved by modifying the benzenesulfonamide scaffold with specific tail appendages that exploit subtle differences in the amino acid residues at the rim of the enzyme's active site.

Mechanism of Inhibition: The Zinc-Binding Pharmacophore

The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of structure-based drug design. The core mechanism involves the deprotonated sulfonamide anion (SO₂NH⁻) acting as a strong coordinating ligand to the Zn²⁺ ion at the bottom of the enzyme's active site. This binding displaces or prevents the binding of a zinc-bound water molecule, which is essential for the catalytic hydration of carbon dioxide.

cluster_Enzyme CA Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn Zn²⁺ H2O H₂O / OH⁻ Zn->H2O Catalytic Water His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordination Bond (Displaces Water)

Caption: Sulfonamide inhibitor coordinating with the active site Zn²⁺ ion.

Experimental Protocol: Assessing Isoform-Specific Inhibition

To reliably determine the cross-reactivity of a novel sulfonamide inhibitor, a robust and validated experimental workflow is essential. The stopped-flow CO₂ hydration assay is the gold standard for measuring inhibition constants against various CA isoforms.

Objective: To determine the inhibition constant (Kᵢ) of a test compound against a panel of human carbonic anhydrase isoforms.

Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored by a colorimetric indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine its potency.

Step-by-Step Workflow
  • Reagent Preparation:

    • Enzyme Solutions: Prepare stock solutions of purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Inhibitor Solutions: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 0.1 nM) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

    • Buffer/Indicator Solution: Prepare a buffer solution containing a pH indicator whose absorbance changes in the desired pH range (e.g., p-nitrophenol).

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, distilled water.

  • Instrumentation Setup:

    • Calibrate a stopped-flow spectrophotometer according to the manufacturer's instructions.

    • Set the measurement wavelength to the absorbance maximum of the pH indicator (e.g., 400 nm for p-nitrophenol).

    • Equilibrate the instrument and all solutions to a constant temperature (e.g., 25°C).

  • Assay Execution:

    • Enzyme/Inhibitor Incubation: In one syringe of the stopped-flow instrument, mix the enzyme solution with either the inhibitor dilution or vehicle (DMSO) for the control measurement. Allow to incubate for a defined period to reach binding equilibrium.

    • Reaction Initiation: In the second syringe, place the CO₂ substrate solution.

    • Measurement: Rapidly mix the contents of the two syringes. The instrument will monitor the change in absorbance over time as the pH drops due to the enzymatic reaction. Record the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to the Cheng-Prusoff equation or a similar model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Michaelis-Menten constant (Kₘ) of the substrate and the substrate concentration used in the assay.

cluster_assay 3. Assay Execution prep 1. Reagent Preparation (Enzyme, Inhibitor, Buffer, Substrate) setup 2. Instrument Setup (Stopped-Flow Spectrophotometer) prep->setup mix Mix Enzyme + Inhibitor (Syringe A) setup->mix inject Inject & Mix A + B mix->inject load Load CO₂ Substrate (Syringe B) load->inject measure Measure Absorbance Change (Initial Velocity, V₀) inject->measure analysis 4. Data Analysis (Calculate IC₅₀ and Kᵢ) measure->analysis

Caption: Workflow for determining inhibitor Kᵢ values using a stopped-flow assay.

Conclusion and Future Directions

The this compound scaffold and its relatives remain a highly valuable starting point for the development of potent enzyme inhibitors. As demonstrated, the primary challenge is not potency, but isoform selectivity. The comparative data highlights the success of structure-based design in tuning the selectivity profile to achieve desired therapeutic effects while minimizing off-target liabilities.

Future efforts will continue to focus on exploiting the structural diversity around the active site entrance of different isoforms. The integration of computational modeling with high-throughput screening and detailed biochemical assays, such as the one described, will be paramount in developing the next generation of highly selective inhibitors for applications in oncology, neurology, and ophthalmology.

References

  • Title: Carbonic Anhydrase Inhibitors: A Review of the Recent Patent Literature (2013–2016)
  • Title: Carbonic Anhydrase IX as a Cancer Target: What's New and What's Next? Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: The expanding role of carbonic anhydrases in the pathophysiology of cancer Source: N
  • Title: Ureido-substituted benzenesulfonamides effectively inhibit cartilage degradation in a model for osteoarthritis Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: SLC-0111, a novel sulfonamide inhibitor of carbonic anhydrase IX and XII, is safe and effective in combination with radiotherapy in preclinical models of glioblastoma Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-hydroxybenzenesulfonamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Amino-3-hydroxybenzenesulfonamide. Primarily known for their potent inhibition of carbonic anhydrase (CA) isozymes, these compounds also serve as a versatile scaffold for developing inhibitors of other enzymes, such as 12-lipoxygenase (12-LOX). Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of potent and selective therapeutic agents.[1][2] This document synthesizes experimental data to offer researchers and drug development professionals a clear, objective comparison of these analogs, complete with detailed experimental protocols for validation.

The Core Scaffold: A Foundation for Inhibition

The this compound scaffold is characterized by a benzene ring substituted with a primary sulfonamide group, an amino group, and a hydroxyl group. The primary sulfonamide moiety (-SO₂NH₂) is the critical pharmacophore responsible for the canonical mechanism of carbonic anhydrase inhibition.[3][4] It coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule (or hydroxide ion) and thereby disrupting the catalytic cycle of CO₂ hydration.[3][5]

The amino and hydroxyl groups serve as key handles for chemical modification, allowing for the exploration of the chemical space around the core scaffold. These modifications can dramatically influence an analog's potency, isoform selectivity, and pharmacokinetic properties.[1][2]

Caption: Core scaffold and key points for chemical modification.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at key positions on the inhibitory activity of the analogs, primarily focusing on their role as carbonic anhydrase inhibitors (CAIs).

The primary sulfonamide group is the cornerstone of activity against carbonic anhydrases. Its ability to anchor the inhibitor within the active site by coordinating with the catalytic zinc ion is well-established.[4] Most modifications that alter this primary sulfonamide to a secondary or tertiary form result in a dramatic loss of CA inhibitory activity. This highlights the necessity of the -NH₂ moiety for the canonical binding mode.

The 4-amino group serves as a versatile point for introducing "tail" moieties. Strategic modification at this position is a highly effective strategy for modulating inhibitory activity and achieving isoform selectivity.[3]

  • N-aryl-β-alanine Derivatives: The introduction of N-aryl-β-alanine fragments has been shown to produce potent CA inhibitors. For instance, a series of these derivatives showed preferential affinity for the CA II isoform.[6]

  • Schiff Bases: Condensation of the 4-amino group with various aromatic aldehydes to form Schiff bases (imines) has yielded compounds with significant activity. The nature of the aromatic aldehyde used can fine-tune the inhibitory profile.[1][7]

  • Substituted Benzylaminoethylureido Moieties: This strategy has been particularly effective for enhancing potency and achieving selectivity. The introduction of small, electron-withdrawing groups (e.g., fluorine) or hydrogen-bonding moieties (e.g., hydroxyl groups) on the benzyl ring can significantly improve inhibitory activity.[3]

The causality behind this observation lies in the exploration of a secondary binding pocket adjacent to the primary zinc-binding site. The "tail" can form additional hydrogen bonds and van der Waals interactions with residues that differ between CA isoforms, thus conferring selectivity.[4] For example, residues at positions 92 and 131 in the active site are known to dictate the positional binding and affinity of inhibitors.[4]

While the sulfonamide group is critical for CA inhibition, the 3-hydroxy group plays a pivotal role in the inhibition of other enzymes, such as 12-lipoxygenase (12-LOX).[2][8]

  • Essential for 12-LOX Activity: SAR studies on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed that the 2-OH group (corresponding to the 3-OH on the parent scaffold in this guide's context) is essential for 12-LOX inhibition. Removal of this hydroxyl group or its protection as a methyl ether resulted in a complete loss of activity.[8]

  • Optimal Substitution: For 12-LOX inhibition, the 3-position was found to be the most optimal for a methoxy group, suggesting a specific pocket that accommodates this functionality. In contrast, larger groups or different substituents at this position led to a drastic loss of activity.[8]

This demonstrates how a single scaffold can be optimized for different biological targets by leveraging the functional roles of its various substituents.

Comparative Inhibitory Activity Data

The table below summarizes the inhibitory activity of selected benzenesulfonamide analogs against various human (h) carbonic anhydrase isoforms. The inhibition constant (Kᵢ) is a measure of inhibitor potency; a lower Kᵢ value indicates a more potent inhibitor.

Compound Modification hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Acetazolamide (AAZ) Reference Drug5012255.7[9]
Analog 4b Dual-tail analog of SLC-0111--20.4-[9]
Analog 5a Dual-tail analog of SLC-0111--12.926.6[9]
Analog 5b Dual-tail analog of SLC-0111--18.28.7[9]
Analog 5d Dual-tail analog of SLC-0111---10.9[9]

Data presented is for illustrative comparison. Please refer to the cited literature for complete datasets and experimental conditions.

This data clearly shows that novel dual-tail analogs can achieve potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with potencies comparable to or exceeding that of the standard drug Acetazolamide.[9] Notably, compounds like 5b and 5d show promising selectivity for hCA XII.[9]

Experimental Protocols for SAR Validation

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for reliable data interpretation.

This protocol describes a common method for synthesizing Schiff base derivatives from the parent 3-amino-4-hydroxybenzenesulfonamide.[1][7]

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide

  • Appropriate aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Propan-2-ol (IPA)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve 1 equivalent of 3-amino-4-hydroxybenzenesulfonamide in a minimal amount of propan-2-ol in the round-bottom flask.

  • Add 1.1 equivalents of the selected aromatic aldehyde to the solution.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold propan-2-ol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

This protocol outlines a robust, high-throughput compatible method to screen for and characterize CA inhibitors based on the enzyme's esterase activity.[10]

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis Prep1 Prepare Reagents: - Assay Buffer (Tris-HCl) - CA Enzyme Stock - Substrate Stock (p-NPA) - Inhibitor Stocks Prep2 Prepare Working Solutions: - Dilute CA Enzyme - Dilute Inhibitors Prep1->Prep2 Step1 1. Add Assay Buffer Step2 2. Add Inhibitor Dilutions (or DMSO for control) Step1->Step2 Step3 3. Add CA Working Solution Step2->Step3 Step4 4. Pre-incubate (10-15 min) (Allows inhibitor binding) Step3->Step4 Step5 5. Initiate with Substrate (p-NPA) Step4->Step5 Read1 Measure Absorbance at 405 nm (Kinetic Mode) Step5->Read1 Calc1 Calculate Reaction Rates (ΔAbs/min) Read1->Calc1 Calc2 Calculate % Inhibition Calc1->Calc2 Calc3 Determine IC50 / Ki Calc2->Calc3

Caption: Workflow for the colorimetric CA inhibition assay.

Materials & Reagents:

  • Enzyme: Human or bovine carbonic anhydrase (e.g., from erythrocytes).[10]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[10]

  • Positive Control Inhibitor: Acetazolamide (a known CA inhibitor).[10]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[10]

  • Solvent: DMSO to dissolve substrate and test compounds.[10]

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.[10]

Step-by-Step Procedure:

  • Reagent Preparation:

    • CA Working Solution: Just before the assay, dilute the CA enzyme stock to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[10]

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO or acetonitrile. This should be prepared fresh daily.[10]

    • Inhibitor Solutions: Prepare stock solutions of test compounds and Acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions to determine the IC₅₀ value.

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • To the appropriate wells, add the Assay Buffer and the inhibitor solutions (or DMSO).

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[10]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode. Record measurements every 30 seconds for 10-30 minutes.[10]

  • Data Analysis:

    • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[10]

    • Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[10]

    • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

The IC₅₀ value is dependent on the substrate concentration used in the assay. The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation .[11]

Equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the concentration of the substrate (p-NPA).

  • Kₘ is the Michaelis-Menten constant for the substrate, which must be determined experimentally by measuring the reaction velocity at various substrate concentrations in the absence of an inhibitor.[11]

For the most reliable estimation of Kᵢ values, especially when the mechanism of inhibition is unknown, it is recommended to perform full Michaelis-Menten kinetic analysis by generating substrate-velocity curves in the presence of various fixed concentrations of the inhibitor.[12][13] Simultaneous nonlinear regression of this family of curves is the preferred method for accurately determining Kᵢ.[12]

References

  • Selwood, T. (n.d.). A quick method for the determination of inhibition constants. PMC.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Gidal, B. E., et al. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. PubMed.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad.
  • BenchChem. (2025). Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors. BenchChem.
  • Vainauskas, V., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Taylor & Francis Online. (n.d.). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.
  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate.
  • PubMed. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. PubMed.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
  • ResearchGate. (2025). Substrate scope and SAR studies of benzenesulfonamide‐sulphonylated.... ResearchGate.
  • Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC.
  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.
  • International Journal of Chemical Studies. (2016). 3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antid. International Journal of Chemical Studies.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • ResearchGate. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH.
  • Akocak, S., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate.
  • McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.

Sources

A Comparative Guide to the Synthesis of 4-Amino-3-hydroxybenzenesulfonamide: An Evaluation of Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and dye manufacturing, 4-Amino-3-hydroxybenzenesulfonamide is a crucial building block, notably utilized in the synthesis of somatostatin receptor antagonists and various colorants.[1][2] The efficiency, safety, and environmental impact of its synthesis are paramount for researchers and chemical manufacturers. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering experimental insights to inform process development and selection.

We will dissect the traditional, multi-step pathway starting from o-nitrochlorobenzene and contrast it with a more direct approach originating from 2-aminophenol. This analysis is grounded in published patent literature and established chemical principles, providing a clear framework for evaluating each method's respective merits and drawbacks.

Route 1: The Multi-Step Pathway from o-Nitrochlorobenzene

This established method is a linear synthesis involving five distinct chemical transformations. While lengthy, the reactions are generally high-yielding, and the process is well-documented in the patent literature.[1][3][4]

Logical Workflow for Route 1

cluster_0 Route 1: o-Nitrochlorobenzene Pathway A o-Nitrochlorobenzene B Step 1: Sulfonation (Chlorosulfonic Acid) A->B C 4-Chloro-3-nitrobenzene- sulfonic Acid B->C D Step 2: Chlorination (Thionyl Chloride) C->D E 4-Chloro-3-nitrobenzene- sulfonyl Chloride D->E F Step 3: Ammoniation (Ammonia) E->F G 4-Chloro-2-nitrobenzene- sulfonamide F->G H Step 4: Hydrolysis (NaOH) G->H I 3-Nitro-4-hydroxybenzene- sulfonamide H->I J Step 5: Reduction (Fe/Acid) I->J K 4-Amino-3-hydroxybenzene- sulfonamide (Product) J->K cluster_1 Route 2: 2-Aminophenol Pathway A 2-Aminophenol B Step 1: Sulfonation (Sulfuric Acid) A->B C 3-Amino-4-hydroxybenzene- sulfonic Acid B->C D Step 2: Chlorination (Thionyl Chloride - Postulated) C->D E 3-Amino-4-hydroxybenzene- sulfonyl Chloride D->E F Step 3: Ammoniation (Ammonia - Postulated) E->F G 4-Amino-3-hydroxybenzene- sulfonamide (Product) F->G

Caption: Workflow for the synthesis of this compound starting from 2-Aminophenol.

Experimental Protocol for Route 2

The first step is described in the patent, while the subsequent conversion to the sulfonamide is based on standard, well-established organic transformations, as the patent focuses on the sulfonic acid itself. [5] Step 1: Electrophilic Aromatic Substitution (Sulfonation)

  • Rationale: The hydroxyl and amino groups of 2-aminophenol are strongly activating, ortho-, para-directing groups. Sulfonation with sulfuric acid is expected to proceed at the position para to the stronger activating group (the hydroxyl), which is also sterically accessible.

  • Procedure:

    • React 2-aminophenol with sulfuric acid. The patent suggests this is a direct, one-step reaction. [5] 2. The product, 3-Amino-4-hydroxybenzenesulfonic acid, is formed. The patent reports a high yield of 90% for the isolated sodium salt of the product. [5] Step 2 & 3: Conversion of Sulfonic Acid to Sulfonamide (Postulated)

  • Rationale: The conversion of an aryl sulfonic acid to a sulfonamide is a standard two-step process. First, the sulfonic acid is converted to the more reactive sulfonyl chloride, typically with thionyl chloride or phosphorus pentachloride. Second, the sulfonyl chloride is reacted with ammonia. While not detailed in the source patent for this specific substrate, this represents the most logical and direct method for completion of the synthesis.

  • Postulated Procedure:

    • Chlorination: The isolated 3-Amino-4-hydroxybenzenesulfonic acid would be treated with a chlorinating agent, such as thionyl chloride (SOCl₂), likely in an inert solvent, to form the intermediate 3-Amino-4-hydroxybenzenesulfonyl chloride.

    • Ammoniation: The crude sulfonyl chloride would then be reacted with an excess of aqueous ammonia. The nucleophilic attack of ammonia on the sulfonyl chloride, followed by workup, would yield the final this compound.

Head-to-Head Comparison

The choice between these two routes depends on a balance of factors including process length, overall yield, cost of goods, and safety/environmental concerns.

ParameterRoute 1: from o-NitrochlorobenzeneRoute 2: from 2-Aminophenol
Starting Material o-Nitrochlorobenzene2-Aminophenol
Number of Steps 53 (Step 2 & 3 are standard conversions)
Key Reagents Chlorosulfonic Acid, Thionyl Chloride, NaOH, Fe powderSulfuric Acid, Thionyl Chloride (postulated), Ammonia (postulated)
Overall Yield ~79% (Calculated: 0.968 x 0.90 x 0.99 x 0.96)>80% (Estimated, assuming ~90% yield for the final two steps)
Key Hazards Highly corrosive and water-reactive reagents (Chlorosulfonic acid), toxic starting material, large acid waste streams. [3][6][7][8]Use of concentrated sulfuric acid and thionyl chloride.
Process Complexity High. Multiple isolations and purifications required.Moderate. Potentially fewer isolation steps.
"Green" Aspect Poor. Generates significant iron sludge and acidic wastewater. [3]Better. Presented as a cleaner alternative avoiding iron powder reduction. [5]

Scientific Integrity and Field-Proven Insights

Route 1 (o-Nitrochlorobenzene): This is a classic, albeit arduous, example of building a complex molecule through a sequence of robust, well-understood reactions. Its primary advantage is its predictability; each step is high-yielding and the intermediates are generally stable. However, from an industrial and environmental perspective, its drawbacks are significant. The use of large molar excesses of chlorosulfonic acid (though mitigated by the two-step process) and the generation of vast quantities of acidic wastewater and iron sludge from the Béchamp reduction are major liabilities. [3] Route 2 (2-Aminophenol): This route is conceptually more elegant and aligns with modern principles of process intensification and atom economy. By starting with a more functionalized raw material, the synthesis is significantly shortened. The initial sulfonation is a high-yield, single-step transformation. [5]The critical unknown is the efficiency of the conversion from the sulfonic acid to the sulfonamide. Both the amino and hydroxyl groups on the ring could potentially be reactive towards the chlorinating agent (e.g., thionyl chloride) used in the intermediate step, possibly requiring protecting group strategies that would add steps and complexity. However, if this conversion can be achieved in high yield without complications, Route 2 is unequivocally the superior method in terms of efficiency and environmental footprint.

Conclusion for the Practicing Scientist

For laboratory-scale synthesis where raw material availability is flexible, Route 2 starting from 2-aminophenol presents a more attractive and efficient strategy . It is shorter, likely has a higher overall yield, and avoids the problematic nitro-group reduction step. Researchers pursuing this route should focus on optimizing the one-pot or two-step conversion of the intermediate 3-Amino-4-hydroxybenzenesulfonic acid to the final product.

For large-scale industrial production, the choice is more nuanced. Route 1, despite its flaws, is a fully-disclosed and validated process . The infrastructure to handle its hazardous reagents and waste streams may already exist in established chemical plants. The economic decision would hinge on the comparative cost of o-nitrochlorobenzene versus 2-aminophenol and the capital investment required to develop and validate the less-documented steps of Route 2 versus the operational costs of waste treatment for Route 1.

Ultimately, this guide highlights a clear direction for future process development: the validation and optimization of the final two steps of the 2-aminophenol pathway would represent a significant advancement in the efficient and sustainable production of this compound.

References

  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Chlorosulfonic Acid - Veolia North America. [Link]
  • Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | P
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
  • ICSC 1039 - CHLOROSULFONIC ACID.
  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov. [Link]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Amino-3-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Amino-3-hydroxybenzenesulfonamide derivatives. As a foundational scaffold in medicinal chemistry, these compounds have garnered significant interest, primarily as precursors for potent inhibitors of carbonic anhydrase (CA), enzymes linked to a variety of pathologies including cancer.[1] Understanding the translation of preclinical data from the controlled environment of a laboratory bench to the complex biological system of a living organism is paramount for researchers, scientists, and drug development professionals. This document delves into the experimental data, explains the causality behind methodological choices, and bridges the critical gap between in vitro promise and in vivo validation.

The Scientific Rationale: From Benchtop to Biological System

The this compound core structure is a versatile starting point for synthesizing novel therapeutic agents.[2][3] Its derivatives are most notably explored as inhibitors of carbonic anhydrase (CA) isoforms.[2][3][4] Certain CAs, particularly CA IX and XII, are overexpressed in hypoxic solid tumors and represent key targets for anticancer therapies.[1]

The drug discovery process is a journey from identifying a potential molecular interaction to proving its therapeutic benefit in a complex living system. This journey begins with in vitro assays, which are essential for initial screening, determining potency, and understanding the mechanism of action at a molecular level.[5] However, a compound that demonstrates high potency in an isolated cellular or biochemical assay may not be effective in vivo.[5] This discrepancy, often termed the "in vitro-in vivo gap," arises from the complex pharmacokinetic and pharmacodynamic processes that occur within a living organism.[5][6] Therefore, a rigorous comparison of efficacy at both stages is not just a procedural step but a critical validation checkpoint in the development of any new chemical entity.

G cluster_0 Drug Discovery & Development Workflow Scaffold_Selection Scaffold Selection (4-Amino-3-hydroxy- benzenesulfonamide) Derivative_Synthesis Derivative Synthesis Scaffold_Selection->Derivative_Synthesis In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Derivative_Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Efficacy, PK/PD, Safety) Lead_Optimization->In_Vivo_Testing Promising Candidates Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials Validated Efficacy & Safety

Caption: A streamlined workflow of the drug discovery process.

In Vitro Efficacy: Quantifying Molecular Interactions

In vitro studies are designed to assess the biological activity of a compound in a controlled, non-living system. For this compound derivatives, this primarily involves evaluating their ability to inhibit specific carbonic anhydrase isoforms and their cytotoxic effects on cancer cell lines.

Key In Vitro Assays and Findings
  • Carbonic Anhydrase Binding and Inhibition:

    • Fluorescent Thermal Shift Assay (FTSA): This biophysical technique is employed to measure the binding affinity between the synthesized derivatives and various recombinant human CA isoenzymes. The assay determines the dissociation constant (Kd), a measure of how tightly a compound binds to its target protein.[2]

    • Enzyme Inhibition Assays: These assays directly measure the functional consequence of binding. By quantifying the inhibition constant (Ki), researchers can determine the concentration of a derivative required to block 50% of the enzyme's activity. Potent inhibitors typically exhibit Ki values in the nanomolar (nM) range. For instance, certain novel amino-benzenesulfonamide derivatives have demonstrated strong inhibition of the tumor-associated hCA IX and hCA XII isoforms, with Ki values as low as 12.9 nM and 8.7 nM, respectively.[7]

  • Antiproliferative and Cytotoxic Activity:

    • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells. Researchers use this assay to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the derivatives against various cancer cell lines, such as human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[2][4]

    • Spheroid (3D Culture) Assays: Moving beyond traditional 2D cell cultures, 3D spheroid models more accurately mimic the microenvironment of a solid tumor. Studies have shown that promising compounds can reduce the viability and growth of cancer spheroids, indicating potential efficacy in a more physiologically relevant context.[2][4]

Summary of In Vitro Efficacy Data

The following table summarizes representative in vitro data for various derivatives, highlighting their potency and selectivity against key carbonic anhydrase isoforms.

Derivative ClassTarget Isoform(s)AssayKey Finding (Kd or Ki)Reference
DiazobenzenesulfonamidesCA IFTSANanomolar affinities[8]
N-aryl-β-alanine derivativesCA IIFTSAKd ~0.67 µM[8]
Aminoketone DerivativesCA I, II, VII, IX, XIVFTSAKd values in the range of 0.14–3.1 μM[2]
Dual-tail SLC-0111 AnalogueshCA IXEnzyme InhibitionKi = 12.9 nM (Compound 5a)[7]
Dual-tail SLC-0111 AnalogueshCA XIIEnzyme InhibitionKi = 8.7 nM (Compound 5b)[7]

In Vivo Efficacy: Assessing Performance in a Living System

While in vitro data are crucial for initial screening, in vivo studies are indispensable for evaluating how a compound behaves within a complex biological system.[5] These studies provide critical insights into a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[5][6]

The In Vitro-In Vivo Correlation (IVIVC) Gap

A potent in vitro inhibitor may fail in vivo for several reasons, a challenge central to drug development.

G In_Vitro High In Vitro Potency (e.g., Low nM Ki) In_Vivo Low or No In Vivo Efficacy In_Vitro->In_Vivo The IVIVC Gap ADME Poor ADME Properties (Absorption, Distribution, Metabolism, Excretion) ADME->In_Vivo Target Inadequate Target Engagement (Low concentration at tumor site) Target->In_Vivo Toxicity Off-Target Toxicity Toxicity->In_Vivo Metabolism Rapid Metabolic Inactivation Metabolism->In_Vivo

Caption: Factors contributing to the in vitro-in vivo correlation gap.

Key Pharmacological Parameters:

  • Pharmacokinetics (PK): This involves assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[2][3] A derivative with excellent in vitro potency will be ineffective if it is poorly absorbed, rapidly metabolized into an inactive form, or fails to distribute to the target tissue (e.g., a tumor). Pharmacokinetic studies, often conducted in animal models like rats or mice, are essential to understand a compound's half-life, bioavailability, and clearance rate.[9]

  • Pharmacodynamics (PD): PD studies measure the physiological effect of the drug in the living organism. For anticancer derivatives, this would typically involve measuring tumor growth inhibition in xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • Safety and Toxicology: In vivo studies are critical for identifying potential toxicities and adverse effects that cannot be predicted from in vitro cell culture experiments.

While extensive in vivo efficacy data for many specific this compound derivatives are not yet widely published, the available literature on related sulfonamides emphasizes the importance of these studies. For example, some early triazene-bearing sulfonamides were tested in vivo for antitumor activity against mouse lymphoid leukemia but showed no activity, despite potential in vitro promise as CA inhibitors.[8] This highlights the critical filtering role of in vivo testing.

Standardized Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: In Vitro Carbonic Anhydrase Affinity by FTSA

Objective: To determine the dissociation constant (Kd) of a test compound for a specific CA isoform.

Methodology:

  • Protein Preparation: Recombinantly express and purify the human CA isoform of interest (e.g., CA I, II, IX, XII). Ensure protein purity and proper folding.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Preparation: Dissolve the synthesized this compound derivative in 100% DMSO to create a high-concentration stock solution. Serially dilute the compound to create a range of concentrations.

  • Reaction Setup: In a 96-well PCR plate, combine the CA protein (at a final concentration of ~2 µM), the fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the test compound. Include a no-ligand (DMSO only) control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature point. As the protein unfolds (melts), the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. The binding of a ligand stabilizes the protein, resulting in a thermal shift (ΔTm). Plot the ΔTm against the logarithm of the ligand concentration and fit the data to a suitable binding model to calculate the Kd.

Protocol 2: In Vitro Cell Viability by MTT Assay

Objective: To determine the cytotoxic/antiproliferative effect (IC50) of a test compound on a cancer cell line.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media and conditions until it reaches ~80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: General In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of a lead compound in a mouse model.

Methodology:

  • Animal Models: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups to determine the statistical significance of the antitumor effect.

Conclusion and Future Directions

The study of this compound derivatives offers a compelling example of the modern drug discovery paradigm. In vitro assays have successfully identified numerous derivatives with high potency and selectivity against therapeutically relevant targets like carbonic anhydrases IX and XII.[7] These studies are foundational, providing the structure-activity relationship data needed to rationally design more effective drugs.[2]

However, the journey from a potent molecule to an effective medicine is fraught with challenges that can only be uncovered through rigorous in vivo evaluation. The critical next step for this class of compounds is the systematic assessment of their pharmacokinetic profiles and their efficacy in relevant animal models of disease. Future research must focus on optimizing ADME properties to ensure that the remarkable in vitro potency of these derivatives translates into tangible therapeutic benefits. The integration of robust in vitro screening with predictive in vivo models will be the key to unlocking the full potential of this compound derivatives as next-generation therapeutics.

References

  • Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: MDPI URL:[Link]
  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL:[Link]
  • Title: Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS Source: PubMed URL:[Link]
  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: PubMed URL:[Link]
  • Title: Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Title: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a comput
  • Title: Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses Source: PubMed Central URL:[Link]
  • Title: Current development in sulfonamide derivatives to enable CNS-drug discovery Source: PubMed URL:[Link]
  • Title: In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap Source: Sygn
  • Title: Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Title: Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies Source: PubMed URL:[Link]
  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: ResearchG
  • Title: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance Source: PubMed URL:[Link]
  • Title: Pharmacokinetics and pharmacodynamics of peptide antibiotics Source: PubMed URL:[Link]
  • Title: Pharmacokinetics and pharmacodynamics of KR-66223, a novel DPP-4 inhibitor Source: PubMed URL:[Link]

Sources

A Comparative Guide to the Potency of 4-Amino-3-hydroxybenzenesulfonamide Derivatives Against Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the inhibitory potency of various 4-amino-3-hydroxybenzenesulfonamide derivatives against a panel of human carbonic anhydrase (CA) isoforms. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships of these compounds and offers a detailed protocol for assessing their inhibitory activity.

Introduction: The Significance of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The various CA isoforms are distributed throughout the human body, and their dysregulation is implicated in a range of pathologies. Notably, certain isoforms are overexpressed in various cancers, making them attractive targets for therapeutic intervention.[1] Sulfonamides are a well-established class of CA inhibitors, with the primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[2] The this compound scaffold has emerged as a promising starting point for the development of potent and selective CA inhibitors. This guide will explore the nuances of how substitutions on this core structure influence inhibitory activity against different CA isoforms.

Comparative Potency of this compound Derivatives

The inhibitory potency of a series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives was evaluated against a broad panel of human CA isoforms. The affinity of these compounds was determined using a fluorescent thermal shift assay, with the results presented as dissociation constants (Kd) in micromolar (µM) concentrations.[3]

A lower Kd value signifies a stronger binding affinity and, therefore, higher potency. The data reveals significant variations in potency and selectivity based on the substitutions at the 3-amino position of the this compound core.

Table 1: Dissociation Constants (Kd, µM) of 3-Amino-4-hydroxybenzenesulfonamide Derivatives Against Human CA Isoforms [3]

CompoundSubstitution at 3-Amino PositionCAI (Kd, µM)CAII (Kd, µM)CAIII (Kd, µM)CAVA (Kd, µM)CAVI (Kd, µM)CAVII (Kd, µM)CAIX (Kd, µM)CAXII (Kd, µM)CAXIII (Kd, µM)CAXIV (Kd, µM)
10 Aminoketone with phenyl substituent3.10.14≥200≥200140.382.04.86.00.6
12 Aminoketone with 4-chlorophenyl substituent0.00620.03118.03.00.040.283.10.030.15
15 Ketoxime from compound 10110.45≥200≥2002.41.11.54.11.61.6
16 Ketoxime from compound 120.080.0820153.00.14.8150.12.9
18 Dimer0.00770.01≥200≥200110.040.050.530.020.02
19 Imidazole with phenyl substituent0.250.03≥200≥2001.90.030.150.50.040.1
25 β-Alanine derivative1.10.09≥200≥200110.150.83.00.20.5
28 5-oxopyrrolidine-3-carboxylic acid11015≥200≥200≥2002514503050
29 Methyl ester of compound 28507.1≥200≥20050107.1201520
AZM Acetazolamide (Control)0.250.012----0.0250.0057--
U-104 (Control)----------

Note: Data extracted from a study by Juozapaitis et al. (2024) and presented for comparative purposes.[3] "-" indicates data not provided in the source.

Structure-Activity Relationship (SAR)

The data presented in Table 1 highlights key structure-activity relationships that govern the potency and selectivity of this compound derivatives.

Impact of Substituents at the 3-Amino Position:
  • Aminoketones: The introduction of an aminoketone moiety with a phenyl substituent (compound 10 ) resulted in potent inhibition of several CA isoforms, particularly CAII, CAVII, and CAXIV.[3] The substitution of the phenyl ring with a 4-chloro group (compound 12 ) dramatically enhanced the affinity for CAI by approximately 500-fold and for CAVA by 25-fold.[3] This suggests that halogenated aromatic rings in this position can significantly influence isoform selectivity.

  • Ketoximes: Conversion of the aminoketones to their corresponding ketoximes (compounds 15 and 16 ) generally maintained or slightly decreased potency against most isoforms compared to their parent aminoketones.[3] However, these derivatives showed strong binding to cancer-associated CAIX and other isoforms like CAVI and CAXIV.[3]

  • Dimeric Structures: The dimeric compound 18 exhibited exceptionally strong binding to a broad range of CA isoforms, with Kd values in the low nanomolar range for CAI, CAII, CAVII, CAIX, CAXIII, and CAXIV.[3] This suggests that multivalency could be a powerful strategy for developing highly potent, albeit potentially less selective, CA inhibitors.

  • Imidazole Derivatives: Cyclization of the aminoketone precursor to an imidazole ring (compound 19 ) led to a potent inhibitor of multiple CA isoforms, with particularly high affinity for CAII, CAVII, CAIX, CAXIII, and CAXIV.[3]

  • Pyrrolidinone Derivatives: The introduction of a 5-oxopyrrolidine-3-carboxylic acid fragment (compound 28 ) resulted in weaker affinity for most CA isoforms but showed some selectivity for CAIX.[3] Esterification of the carboxylic acid (compound 29 ) enhanced the binding affinity, particularly for CAIV and CAIX.[3]

The following diagram illustrates the general structure-activity relationships observed for this class of compounds.

Caption: Structure-activity relationships of this compound derivatives.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To ensure the trustworthiness and reproducibility of the potency assessment, a detailed protocol for the stopped-flow CO₂ hydration assay is provided below. This method is the gold standard for determining the inhibition constants (Kᵢ) of CA inhibitors.

Principle

This kinetic assay directly measures the catalytic activity of carbonic anhydrase in hydrating carbon dioxide (CO₂). The enzymatic reaction produces protons (H⁺), leading to a decrease in the pH of the solution. This pH change is monitored in real-time by observing the absorbance change of a pH indicator. The presence of an inhibitor slows down the rate of the enzyme-catalyzed reaction.

Materials
  • Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.3

  • pH Indicator: 100 µM Phenol Red in Assay Buffer

  • Substrate: CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 minutes before the experiment)

  • Test Compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor: Acetazolamide

  • Stopped-flow spectrophotometer

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Prepare a stock solution of the test compound and the positive control in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Keep the CO₂-saturated water on ice to maintain saturation.

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Set the observation wavelength to the absorbance maximum of the pH indicator (e.g., 557 nm for phenol red).

    • Equilibrate the sample syringes and the observation cell to the desired temperature (e.g., 25°C).

  • Assay Measurement:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water (Syringe A).

    • Load the other syringe with the enzyme, pH indicator, and the desired concentration of the inhibitor in the assay buffer (Syringe B). Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before the measurement to allow for binding equilibrium.

    • Rapidly mix the contents of the two syringes. The instrument will automatically record the change in absorbance over time.

    • Collect data for a sufficient duration to observe the initial linear phase of the reaction.

    • For each inhibitor concentration, perform multiple measurements (e.g., 3-5 replicates) and average the results.

  • Control Measurements:

    • Uncatalyzed Reaction: Measure the rate of CO₂ hydration in the absence of the enzyme to determine the background rate.

    • Uninhibited Reaction: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal velocity (V₀).

  • Data Analysis:

    • Determine the initial rate of the reaction (V) from the linear phase of the absorbance change for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ - V) / V₀] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.

The following diagram illustrates the experimental workflow for the stopped-flow CO₂ hydration assay.

Stopped_Flow_Workflow Start Start ReagentPrep Reagent Preparation (Enzyme, Inhibitor, CO2-saturated water) Start->ReagentPrep InstrumentSetup Instrument Setup (Wavelength, Temperature) ReagentPrep->InstrumentSetup SyringeLoading Load Syringes Syringe A: CO2-saturated water Syringe B: Enzyme + Inhibitor + Indicator InstrumentSetup->SyringeLoading Mixing Rapid Mixing SyringeLoading->Mixing DataAcquisition Data Acquisition (Absorbance vs. Time) Mixing->DataAcquisition DataAnalysis Data Analysis (Calculate Initial Rates, % Inhibition, IC50/Ki) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Conclusion

The this compound scaffold serves as a versatile platform for the design of potent and selective carbonic anhydrase inhibitors. The inhibitory profile of these derivatives can be finely tuned by strategic modifications at the 3-amino position. The data presented in this guide, along with the detailed experimental protocol, provide a valuable resource for researchers engaged in the discovery and development of novel CA inhibitors for various therapeutic applications. Further exploration of diverse substitutions and structural modifications holds the potential to yield compounds with enhanced isoform selectivity and improved pharmacological properties.

References

  • Juozapaitis, M., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • Juozapaitis, M., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 17356-17380.
  • Chaugule, B. B., et al. (2018). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PLoS One, 13(1), e0190201.
  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 344-353.
  • Mikulová, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(21), 11283.
  • El-Emam, A. A., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136153.
  • Nemr, N. A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 148, 107881.
  • Juozapaitis, M., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate.
  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Bonardi, A., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 899-912.
  • Al-Ghorbani, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096.
  • Abdel-Mohsen, H. T., et al. (2022). Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity. Archiv der Pharmazie, e2200216.

Sources

The Selectivity Profile of 4-Amino-3-hydroxybenzenesulfonamide Inhibitors: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the selectivity profile of inhibitors based on the 4-amino-3-hydroxybenzenesulfonamide scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the on-target and potential off-target activities of this important class of molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Selectivity for Sulfonamide-Based Inhibitors

The this compound core is a key pharmacophore in a class of inhibitors primarily targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes are crucial in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2][3] Consequently, inhibitors of CAs have found therapeutic applications as diuretics, anti-glaucoma agents, and anti-epileptics.[4] More recently, specific CA isoforms, particularly CA IX and CA XII, have emerged as promising targets in oncology due to their overexpression in hypoxic tumors and their role in promoting cancer cell survival and metastasis.[5][6][7]

However, the therapeutic success of any inhibitor hinges on its selectivity. A highly selective inhibitor will preferentially bind to its intended target, minimizing interactions with other proteins and thereby reducing the risk of off-target side effects. For sulfonamide-based inhibitors, this is particularly critical. While their primary targets are CAs, the sulfonamide functional group has the potential to interact with other enzymes, and the broader class of sulfonamide drugs is known for a range of pharmacological activities and potential toxicities.[4][8] This guide will therefore focus on comparing the selectivity of this compound derivatives against different carbonic anhydrase isoforms and will also address the broader context of potential off-target interactions.

Comparative Analysis of Inhibitor Selectivity Against Carbonic Anhydrase Isoforms

The primary determinant of the therapeutic window for this class of inhibitors is their selectivity amongst the various human carbonic anhydrase isoforms. The most clinically relevant isoforms in the context of oncology are the tumor-associated CA IX and CA XII, while CA II is a ubiquitous, cytosolic isoform, inhibition of which can lead to off-target effects. The following table summarizes the binding affinities (Kd, µM) of a series of 3-amino-4-hydroxybenzenesulfonamide derivatives against a panel of human CA isoenzymes, as determined by fluorescent thermal shift assay (FTSA).[1]

CompoundCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)CA XIV (Kd, µM)
Derivative 10 0.140.450.773.1-0.98
Derivative 12 0.00770.0450.0330.53-0.088
Derivative 13 0.330.880.556.2-1.1
Derivative 15 1.91.61.41.5-1.6
Derivative 16 3.02.52.04.8-2.9
Derivative 17 5.14.23.82.4-2.1
Derivative 18 0.00770.0450.0330.53-0.088
Derivative 25 1.10.670.831.1-0.95

Data extracted from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[1] A lower Kd value indicates a higher binding affinity.

Expert Interpretation: The data reveals that modifications to the this compound scaffold can significantly alter the selectivity profile. For instance, some derivatives exhibit potent, low nanomolar affinity for multiple CA isoforms (e.g., Derivative 12 and 18), suggesting they may act as broad-spectrum CA inhibitors. Others show more nuanced selectivity. The challenge in drug design is to enhance affinity for the target isoforms (e.g., CA IX and XII) while minimizing binding to off-target isoforms like CA I and II to reduce potential side effects.[9]

Off-Target Selectivity Profile: A Broader Perspective

It has been noted that sulfonamides have the potential to interact with other zinc-containing enzymes, of which there are over 200 identified.[1] Furthermore, some benzenesulfonamide analogs have been identified as kinase inhibitors, for example, targeting Tropomyosin receptor kinase A (TrkA).[10] This highlights the importance of empirical testing against a broad range of targets during the drug development process.

Recommended Approach for Off-Target Profiling:

To rigorously assess the selectivity of novel this compound inhibitors, a tiered screening approach is recommended:

  • Primary Screening: Assess inhibitory activity against the panel of human carbonic anhydrase isoforms (I, II, IV, VA, VB, VI, VII, IX, XII, XIII, and XIV).

  • Secondary Screening: Profile promising candidates against a panel of other metalloenzymes, particularly those containing zinc.

  • Broad Kinase Panel Screening: Screen against a representative panel of human kinases to identify any potential off-target kinase inhibition.[11][12][13]

  • General Safety Pharmacology Panel: Test lead compounds against a panel of receptors, ion channels, and transporters to identify potential for other off-target effects.

Signaling Pathways and the Rationale for Targeting Carbonic Anhydrases

The inhibition of specific carbonic anhydrase isoforms can have profound effects on cellular signaling, particularly in the context of cancer.

dot

CAIX_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX Hydration H_HCO3 H+ + HCO3- BT Bicarbonate Transporters (e.g., NBC) H_HCO3->BT Import CAIX->H_HCO3 PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt Interaction H_HCO3_in HCO3- BT->H_HCO3_in pH_regulation Intracellular pH Regulation (Survival, Proliferation) H_HCO3_in->pH_regulation pH_regulation->PI3K_Akt Hypoxia Tumor Hypoxia Hypoxia->CAIX Induces Expression

Caption: Role of Carbonic Anhydrase IX (CA IX) in Tumor pH Regulation and Signaling.[14][15][16][17][18][19]

In the hypoxic tumor microenvironment, the expression of CA IX is upregulated.[20] CA IX catalyzes the hydration of CO2 to bicarbonate and protons in the extracellular space. The resulting protons contribute to the acidic tumor microenvironment, which promotes invasion and metastasis. The bicarbonate ions are transported into the cell, where they help to maintain a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation.[15] CA IX has also been shown to interact with and potentially modulate the PI3K/Akt signaling pathway.[18]

dot

Caption: Carbonic Anhydrase XII (CA XII) and its link to NF-κB Signaling in Cancer.[7][14][21]

CA XII, another transmembrane isoform, is also overexpressed in various cancers and contributes to pH homeostasis.[5][6] Emerging evidence suggests that CA XII can modulate the activity of the NF-κB signaling pathway by promoting the degradation of its inhibitor, IκB.[14] This leads to the nuclear translocation of NF-κB and the subsequent expression of genes involved in immune responses and chemoresistance.

Experimental Methodologies for Assessing Inhibitor Selectivity

The accurate determination of an inhibitor's selectivity profile relies on robust and well-validated experimental assays. Here, we provide detailed, step-by-step protocols for three key methodologies.

Stopped-Flow CO2 Hydration Assay

This is a rapid kinetics assay that directly measures the enzymatic activity of carbonic anhydrases.

dot

Stopped_Flow_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SyringeA Syringe A: CO2-saturated water Mixing Rapid Mixing SyringeA->Mixing SyringeB Syringe B: Enzyme, pH indicator, +/- inhibitor SyringeB->Mixing Reaction CO2 + H2O -> H+ + HCO3- Mixing->Reaction Detection Spectrophotometric Detection of pH change Reaction->Detection Rate Determine Initial Reaction Rate Detection->Rate IC50 Calculate IC50/Ki Rate->IC50

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay.

Protocol:

  • Reagent Preparation:

    • Syringe A: Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water. Maintain on ice.[22]

    • Syringe B: Prepare a solution containing the carbonic anhydrase enzyme at the desired concentration, a pH indicator (e.g., phenol red), and buffer (e.g., HEPES or Tris). For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period before loading into the syringe.[22]

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

  • Data Acquisition:

    • Load Syringe A and Syringe B into the instrument.

    • Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell.

    • Record the change in absorbance over time. The initial linear phase of the curve represents the enzyme-catalyzed reaction rate.[22]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance vs. time plot.

    • Plot the initial rates against the inhibitor concentrations to determine the IC50 value. The Ki can be subsequently calculated using the Cheng-Prusoff equation.

Fluorescent Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF)

FTSA is a high-throughput method to assess ligand binding by measuring changes in the thermal stability of a protein.

dot

FTSA_Workflow cluster_prep Preparation cluster_assay Assay Execution (in qPCR instrument) cluster_analysis Data Analysis Mix Prepare reaction mix: Protein, SYPRO Orange dye, Buffer, +/- Ligand Heating Gradual Temperature Increase Mix->Heating Unfolding Protein Unfolding Heating->Unfolding Binding Dye binds to exposed hydrophobic regions Unfolding->Binding Fluorescence Fluorescence Emission Binding->Fluorescence MeltCurve Generate Melt Curve (Fluorescence vs. Temp) Fluorescence->MeltCurve Tm Determine Melting Temperature (Tm) MeltCurve->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

Caption: Workflow for the Fluorescent Thermal Shift Assay (FTSA).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein in a suitable buffer.

    • Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange).

    • Prepare a series of dilutions of the inhibitor.

  • Assay Setup (in a 96- or 384-well PCR plate):

    • To each well, add the protein, SYPRO Orange dye, buffer, and either the inhibitor or vehicle control. The final concentrations of protein and dye may need to be optimized.[23][24][25]

  • Data Acquisition (using a real-time PCR instrument):

    • Place the plate in the instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence at the appropriate excitation and emission wavelengths for the dye.[24][25]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve.

    • The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control is indicative of ligand binding and stabilization. A larger positive ΔTm generally correlates with higher binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

dot

ITC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Syringe Syringe: Inhibitor Solution Titration Incremental Injections of Inhibitor into Enzyme Syringe->Titration Cell Sample Cell: Enzyme Solution Cell->Titration HeatChange Measure Heat Released or Absorbed Titration->HeatChange BindingIsotherm Generate Binding Isotherm HeatChange->BindingIsotherm Thermodynamics Determine Kd, ΔH, and ΔS BindingIsotherm->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the purified enzyme and the inhibitor in the same, thoroughly degassed buffer to minimize heats of dilution.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature.

    • Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.[26][27]

  • Data Acquisition:

    • Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution.

    • The instrument measures the heat released or absorbed after each injection until the binding sites on the enzyme are saturated.[26][28]

  • Data Analysis:

    • Integrate the heat change for each injection and plot this against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.

Conclusion and Future Directions

Inhibitors based on the this compound scaffold are potent modulators of carbonic anhydrases with significant therapeutic potential, particularly in oncology. A thorough understanding of their selectivity profile is paramount for advancing these compounds through the drug discovery pipeline. This guide has provided a comparative analysis of their selectivity against key CA isoforms, highlighted the importance of broader off-target profiling, and detailed the essential experimental methodologies for these assessments.

Future research should focus on generating comprehensive selectivity data for this class of inhibitors against a wide range of off-target enzymes and receptors. This will not only de-risk their development but also potentially uncover novel polypharmacology that could be therapeutically advantageous. The continued application of the robust experimental protocols outlined herein will be essential for building a clear and predictive understanding of the structure-selectivity relationships for this promising class of inhibitors.

References

  • Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. (2025).
  • Carbonic Anhydrase XII Functions in Health and Disease. (n.d.). PubMed Central. [Link]
  • Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells. (n.d.). PubMed Central. [Link]
  • Overview of carbonic anhydrases-associated signaling pathways in tumor cells. (n.d.).
  • ThermoFluor Assay Protocol. (2013). caltech.edu. [Link]
  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). PubMed. [Link]
  • CA12 carbonic anhydrase 12 [Homo sapiens (human)]. (n.d.). NCBI. [Link]
  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Str
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.).
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020).
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]
  • Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. (2014). PubMed Central. [Link]
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PubMed Central. [Link]
  • Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein–ligand binding and protein stability. (2021).
  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019).
  • Carbonic Anhydrases and their Physiological Roles. (2019).
  • Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migr
  • Carbonic Anhydrases and their Physiological Roles. (2019). Semantic Scholar. [Link]
  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. (n.d.). PubMed Central. [Link]
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018). Biocompare. [Link]
  • Thermal Shift Assay. (n.d.). Proteos. [Link]
  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. (2023).
  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. (2024). PubMed Central. [Link]
  • A Schematic representation of hCA IX multi-domain organization. (n.d.).
  • Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. (2024). PubMed. [Link]
  • Carbonic anhydrase 9. (n.d.). Wikipedia. [Link]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Carbonic Anhydrase IX: regulation and role in cancer. (n.d.). Slideshare. [Link]
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PubMed Central. [Link]
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers in Physiology. [Link]
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. [Link]
  • Sulfonamide resistance: mechanisms and trends. (2000). PubMed. [Link]
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. (n.d.). Taylor & Francis Online. [Link]
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PubMed. [Link]
  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (2025).
  • Kinase selectivity profiling by inhibitor affinity chrom
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. (n.d.). MDPI. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). PubMed. [Link]
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PubMed Central. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. [Link]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (2016). PubMed. [Link]
  • Inhibition of in vitro malarial growth by selected 4- aminoquinolines... (n.d.).

Sources

A Comparative Guide to the Reproducible Synthesis of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 4-Amino-3-hydroxybenzenesulfonamide is a valuable building block in the synthesis of various pharmaceuticals and dyestuffs. However, achieving a reproducible synthesis with high yield and purity can be challenging. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, offering insights into the reproducibility, scalability, and potential pitfalls of each approach.

Introduction to this compound and its Synthetic Challenges

This compound, also known as 2-aminophenol-4-sulfonamide, is an aromatic sulfonamide featuring both an amino and a hydroxyl group on the benzene ring. This unique substitution pattern makes it a versatile precursor for the synthesis of a variety of complex molecules, including some carbonic anhydrase inhibitors and specialty dyes.

The primary challenges in the synthesis of this molecule lie in controlling the regioselectivity of the substitution reactions on the benzene ring and ensuring the stability of the functional groups throughout the multi-step process. The reproducibility of the synthesis is often influenced by factors such as the quality of starting materials, precise control of reaction parameters, and effective purification strategies. This guide will dissect two distinct and viable synthetic routes, providing a critical analysis to aid researchers in selecting and optimizing a method that best suits their needs.

Method 1: Multi-step Synthesis Starting from o-Nitrochlorobenzene

This is a widely cited and patented method that builds the molecule through a sequential introduction of the required functional groups onto a readily available starting material. The overall workflow is depicted below.

A o-Nitrochlorobenzene B Chlorosulfonation (Chlorosulfonic Acid) A->B Step 1 C 4-Chloro-3-nitrobenzenesulfonyl chloride B->C D Ammonolysis (Ammonia) C->D Step 2 E 4-Chloro-3-nitrobenzenesulfonamide D->E F Hydrolysis (NaOH) E->F Step 3 G 4-Hydroxy-3-nitrobenzenesulfonamide F->G H Reduction (e.g., Fe/HCl) G->H Step 4 I This compound H->I

Caption: Workflow for the synthesis of this compound from o-Nitrochlorobenzene.

Scientific Rationale and Reproducibility Analysis

This synthetic route is logical and relies on well-established aromatic substitution reactions. The nitro and chloro substituents on the starting material direct the incoming chlorosulfonyl group to the desired position.

  • Step 1: Chlorosulfonation: This is a critical step that dictates the overall yield and purity. The use of a strong electrophile like chlorosulfonic acid ensures the introduction of the sulfonyl chloride group. Precise temperature control is crucial to prevent side reactions and decomposition. A Chinese patent (CN104592064A) details a two-stage chlorosulfonation process, first reacting o-nitrochlorobenzene with chlorosulfonic acid and then adding thionyl chloride, which is claimed to improve the yield and reduce the consumption of chlorosulfonic acid.[1][2] This improved process highlights a key aspect of reproducibility: process optimization can significantly enhance consistency.

  • Step 2: Ammonolysis: The conversion of the sulfonyl chloride to a sulfonamide is typically a high-yielding and reproducible reaction. The use of aqueous ammonia is a standard and reliable procedure.

  • Step 3: Hydrolysis: The nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group requires forcing conditions (high temperature and strong base). This step can be a source of variability if the temperature and reaction time are not strictly controlled, potentially leading to the formation of byproducts.

  • Step 4: Reduction: The final step involves the reduction of the nitro group to an amino group. The Béchamp reduction (iron in acidic medium) is a classic and cost-effective method.[3] However, the heterogeneous nature of this reaction can sometimes lead to inconsistent reaction times and require careful monitoring to ensure complete conversion. Alternative reduction methods, such as catalytic hydrogenation, could offer better reproducibility but at a higher cost.

Experimental Protocol (Based on CN104592064A)

Step 1: Chlorosulfonation

  • To a reaction vessel, add chlorosulfonic acid.

  • Over a period of 1.5 hours, add o-nitrochlorobenzene while maintaining the temperature.

  • After the addition is complete, incubate the mixture at 110°C for 4 hours to yield a solution of 4-chloro-3-nitrobenzenesulfonic acid.

  • Cool the solution to 70°C and add thionyl chloride over 2 hours to obtain 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Ammonolysis

  • Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in water.

  • Add concentrated ammonia water at 19°C over 4 hours.

  • Raise the temperature to 36°C and continue the reaction for 3.5 hours to yield 4-chloro-3-nitrobenzenesulfonamide.

Step 3: Hydrolysis

  • The 4-chloro-3-nitrobenzenesulfonamide is heated with an aqueous solution of sodium hydroxide to replace the chlorine atom with a hydroxyl group.

Step 4: Reduction

  • The resulting 4-hydroxy-3-nitrobenzenesulfonamide is then reduced, for example, using iron powder in an acidic medium, to yield this compound.

Method 2: Synthesis Starting from o-Aminophenol

An alternative approach starts with a more functionalized precursor, o-aminophenol. This route involves the direct sulfonation of the aromatic ring followed by conversion to the sulfonamide.

A o-Aminophenol B Sulfonation (Sulfuric Acid) A->B Step 1 C 2-Aminophenol-4-sulfonic acid B->C D Conversion to Sulfonyl Chloride (e.g., PCl5 or SOCl2) C->D Step 2 E 2-Amino-4-chlorosulfonylphenol D->E F Ammonolysis (Ammonia) E->F Step 3 G This compound F->G

Caption: Workflow for the synthesis of this compound from o-Aminophenol.

Scientific Rationale and Reproducibility Analysis

This method has the advantage of starting with a molecule that already contains the amino and hydroxyl groups in the correct relative positions. However, the directing effects of these groups can lead to challenges in regioselectivity during sulfonation.

  • Step 1: Sulfonation: The hydroxyl and amino groups are both activating and ortho-, para-directing. The sulfonation of o-aminophenol with sulfuric acid is a known process.[4] However, controlling the position of the incoming sulfonic acid group to selectively obtain the desired 4-sulfonic acid isomer can be challenging and may lead to a mixture of products, impacting the overall yield and reproducibility. The reaction conditions, such as temperature and the concentration of sulfuric acid, are critical parameters to control the outcome of this step.

  • Step 2: Conversion to Sulfonyl Chloride: The conversion of the sulfonic acid to the sulfonyl chloride can be achieved using standard reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is generally reproducible, but the handling of these corrosive and moisture-sensitive reagents requires care.

  • Step 3: Ammonolysis: Similar to Method 1, the final amidation of the sulfonyl chloride is a reliable and typically high-yielding reaction.

Experimental Protocol (Conceptual)

Step 1: Sulfonation of o-Aminophenol

  • o-Aminophenol is reacted with concentrated sulfuric acid. The reaction temperature and time are critical to favor the formation of 2-aminophenol-4-sulfonic acid.

Step 2: Formation of the Sulfonyl Chloride

  • The isolated 2-aminophenol-4-sulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride or thionyl chloride to convert the sulfonic acid group into a sulfonyl chloride.

Step 3: Ammonolysis

  • The resulting sulfonyl chloride is then reacted with ammonia to form the final product, this compound.

Comparative Analysis

FeatureMethod 1 (from o-Nitrochlorobenzene)Method 2 (from o-Aminophenol)
Number of Steps 43
Starting Material Readily available, less functionalizedMore functionalized, potentially more expensive
Regioselectivity Control Generally good due to the directing effects of nitro and chloro groups.Can be challenging in the sulfonation step, potentially leading to isomeric impurities.
Reproducibility The multi-step nature introduces more potential points of variability, but each step is a well-established transformation. The optimized chlorosulfonation improves reproducibility.The key challenge to reproducibility lies in the selective sulfonation step. The subsequent steps are generally reliable.
Potential for Byproducts Over-chlorination, incomplete hydrolysis, or reduction can lead to impurities.Formation of isomeric sulfonic acids is a major concern.
Overall Yield A high yield of up to 96.88% has been reported for the improved chlorosulfonation step in a patent.[1][2]The overall yield is highly dependent on the selectivity of the sulfonation step.
Scalability The process has been described in patents, suggesting it is scalable for industrial production.Scalability might be challenging due to the need for precise control over the sulfonation to ensure product consistency.

Conclusion and Recommendations

Both methods present viable pathways for the synthesis of this compound.

Method 1, starting from o-nitrochlorobenzene, appears to be the more robust and reproducible option for large-scale production. The step-wise introduction of functional groups allows for better control over the regiochemistry, and the individual reactions are well-understood and have been optimized. The detailed protocol available in the patent literature provides a solid foundation for achieving consistent results. The key to reproducibility with this method lies in the strict control of reaction conditions, particularly during the chlorosulfonation and hydrolysis steps.

Method 2, starting from o-aminophenol, offers a shorter synthetic route but with a significant challenge in controlling the regioselectivity of the initial sulfonation step. This method may be suitable for smaller-scale laboratory synthesis where the purification of the desired isomer from a potential mixture is feasible. However, for applications requiring high purity and batch-to-batch consistency, the potential for isomeric impurities makes this route less desirable without significant process development and optimization of the sulfonation reaction.

For researchers and drug development professionals, the choice between these methods will depend on the scale of the synthesis, the required purity of the final product, and the resources available for process optimization. For applications where high reproducibility and scalability are critical, Method 1 is the recommended starting point for further investigation and adaptation.

References

  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google P
  • Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | P
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google P

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Amino-3-hydroxybenzenesulfonamide Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Sulfonamide Analysis

4-Amino-3-hydroxybenzenesulfonamide is a key chemical scaffold with significant applications in medicinal chemistry and serves as a crucial starting material or intermediate in the synthesis of various therapeutic agents, including novel carbonic anhydrase inhibitors for cancer therapy and antagonists for somatostatin receptors.[1][2][3] The presence of hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in its structure makes it a valuable building block for developing new drugs with improved pharmacokinetic properties.[1] Given its role in pharmaceutical development, the accurate and precise quantification of this compound is paramount. Inconsistent or erroneous measurements can lead to flawed structure-activity relationship (SAR) studies, incorrect dosage calculations, and ultimately, compromised patient safety and drug efficacy.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the assay of this compound. An ILC, also known as proficiency testing, is a critical component of a laboratory's quality assurance program and is mandated by standards such as ISO/IEC 17025.[4][5][6] By analyzing the same homogeneous samples at multiple laboratories, an ILC serves to validate the analytical method's robustness, assess the proficiency of each participating laboratory, and ensure that results are reliable and comparable across different sites.[7][8]

Part 1: Foundational Analytical Methodologies

The choice of analytical technique is the cornerstone of any successful assay. For sulfonamides like this compound, several methods are available, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust technique for the routine analysis of sulfonamides.[9][10] Coupled with Ultraviolet (UV) detection, HPLC offers a balance of sensitivity, selectivity, and cost-effectiveness, making it suitable for quality control and screening purposes.[9][11] A simple, reliable, and sensitive reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantitative determination of this compound.[9][12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides a significant leap in sensitivity and selectivity.[10][11] By monitoring specific precursor and product ion transitions, LC-MS/MS can quantify the analyte at trace levels, even in complex biological matrices, making it the gold standard for confirmatory analysis and pharmacokinetic studies.[11]

Spectrophotometry offers a simpler, more accessible method. While it may lack the specificity of chromatographic techniques, spectrophotometric methods can be developed for the determination of sulfonamides and may be suitable for initial or high-throughput screening where high specificity is not the primary requirement.[13]

Comparative Overview of Analytical Techniques
ParameterHPLC-UVLC-MS/MSSpectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.[14]Chromatographic separation with detection based on mass-to-charge ratio.[11][14]Measurement of light absorbance by the analyte, often after a color-forming reaction.
Sensitivity Moderate (µg/mL range).[14]High to Very High (pg/mL to ng/mL range).[11]Low to Moderate.
Selectivity Good, but can be prone to interference from co-eluting compounds.[14]Excellent, highly specific due to mass fragmentation patterns.[11][14]Low, susceptible to interference from other absorbing compounds.
Application Routine QC, content uniformity, impurity profiling.[9]Confirmatory analysis, bioanalysis, trace quantification.[11]Rapid screening, basic quantification in simple matrices.
Cost & Complexity Moderate cost, relatively standard instrumentation.High cost, requires specialized equipment and expertise.Low cost, simple instrumentation.

Part 2: Designing a Robust Inter-Laboratory Comparison (ILC) Study

A successful ILC hinges on meticulous planning and a clearly defined protocol. The objective is to minimize extraneous variables so that any observed differences in results can be confidently attributed to laboratory performance or inherent method variability.

Workflow for an Inter-Laboratory Comparison Study

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Objectives (Method Validation / Lab Proficiency) P2 Develop Standardized Protocol (Sample Prep, Analysis, Reporting) P1->P2 P3 Prepare & Validate Homogeneous ILC Samples P2->P3 P4 Select & Invite Participating Laboratories P3->P4 E1 Distribute ILC Samples & Protocol to Labs P4->E1 E2 Labs Perform Analysis According to Protocol E1->E2 E3 Labs Submit Results Confidentially E2->E3 A1 Statistical Analysis of Data (e.g., Calculate z-Scores) E3->A1 A2 Evaluate Laboratory Performance A1->A2 A3 Generate & Distribute Final ILC Report A2->A3 A4 Implement Corrective Actions (If Necessary) A3->A4

Caption: Workflow of a typical inter-laboratory comparison study.

Key Pillars of a Successful ILC
  • Standardized Protocol: A single, unambiguous protocol must be distributed to all participants. This document should detail every step, from sample receipt and storage to sample preparation, instrument parameters, and the exact format for reporting results. This minimizes procedural variations between labs.

  • Sample Homogeneity: The coordinating body must prepare a large, homogeneous batch of the test material. Aliquots from this batch are sent to each lab. It is crucial to demonstrate the homogeneity and stability of these samples before distribution to ensure that all participants are starting with identical material.

  • Statistical Evaluation: The comparison of results should be based on sound statistical principles.[8] A common and effective method is the use of z-scores, which quantify how far a laboratory's result is from the assigned reference value (often the consensus mean or median of all participants' results).[7]

    • z-score formula: z = (x - X) / σ

      • x: The result from the individual laboratory

      • X: The assigned reference value

      • σ: The standard deviation for proficiency assessment (often derived from the results of all participants)[7]

    • Interpretation:

      • |z| ≤ 2: Satisfactory performance

      • 2 < |z| < 3: Questionable performance (warning signal)

      • |z| ≥ 3: Unsatisfactory performance (action signal)

Part 3: Exemplar Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. These should be rigorously validated internally before being deployed in an inter-laboratory study.

Protocol 1: RP-HPLC with UV Detection

This method is adapted from a validated procedure for a structurally similar compound, 4-aminobenzenesulfonamide, and is suitable for routine quantitative analysis.[9][12]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Diluent: HPLC grade water or a suitable mixture of mobile phase components.[9]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.[9]

  • Detection Wavelength: Determined by scanning the UV spectrum of the reference standard (e.g., 265 nm).[9]

  • Injection Volume: 5-20 µL.[9]

3. Standard & Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to achieve a known concentration (e.g., 500 µg/mL).[12]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the test sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[11]

4. Analytical Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample S2 Dissolve in Diluent S1->S2 S3 Filter (0.22 µm) S2->S3 A1 Inject into HPLC S3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection A2->A3 D1 Integrate Peak Area A3->D1 D2 Quantify using Calibration Curve D1->D2

Caption: General workflow for HPLC-UV analysis.

Protocol 2: LC-MS/MS for High-Sensitivity Analysis

This protocol outlines a general approach for trace-level quantification, ideal for bioanalytical samples or impurity profiling.

1. Materials and Reagents:

  • As per HPLC method, but using LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal.

2. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for fast, high-resolution separations.

  • Column: C18 reversed-phase column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).[11]

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor → product ion transitions for the analyte and internal standard must be optimized.

3. Sample Preparation:

  • Protein Precipitation (for biological samples): To 1 mL of sample (e.g., plasma), add the internal standard, followed by 3 mL of cold acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[11]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[11]

4. Analytical Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Add Internal Standard & Precipitate Proteins P2 Centrifuge & Collect Supernatant P1->P2 P3 Evaporate & Reconstitute P2->P3 P4 Filter (0.22 µm) P3->P4 A1 Inject into UPLC P4->A1 A2 Separation on C18 Column A1->A2 A3 ESI Source Ionization A2->A3 A4 MRM Detection (QqQ) A3->A4 D1 Integrate Peak Area Ratios (Analyte/IS) A4->D1 D2 Quantify using Calibration Curve D1->D2

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Part 4: Data Interpretation and Performance Benchmarking

The data generated from an ILC should be presented clearly to allow for straightforward comparison and performance assessment.

Table 1: Typical Performance Characteristics of Analytical Methods

This table summarizes the expected validation parameters for the described methods based on published data for similar sulfonamide compounds.

Validation ParameterHPLC-UV[9]LC-MS/MS[11]
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 3.0 µg/mL0.05 - 1.0 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%
Table 2: Hypothetical Inter-Laboratory Comparison Results

This table illustrates how results from different laboratories for a single, homogeneous sample might be presented and evaluated.

Assigned Value (Consensus Mean): 102.5 µg/mL Standard Deviation for Proficiency Assessment: 2.5 µg/mL

Laboratory IDReported Concentration (µg/mL)Deviation from Mean (µg/mL)z-scorePerformance
Lab A101.8-0.7-0.28Satisfactory
Lab B108.0+5.5+2.20Questionable
Lab C103.2+0.7+0.28Satisfactory
Lab D95.0-7.5-3.00Unsatisfactory
Lab E104.1+1.6+0.64Satisfactory

Conclusion: Fostering a Culture of Quality and Comparability

An inter-laboratory comparison is more than a regulatory hurdle; it is a collaborative exercise that strengthens the entire scientific community. By systematically evaluating assay performance across multiple sites, we can identify hidden biases, refine analytical protocols, and ensure that the data generated in one laboratory can be trusted and reproduced in another. For a compound as critical as this compound, this level of analytical rigor is not just best practice—it is essential for advancing pharmaceutical science and developing safe, effective medicines.

References

  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
  • García-García, A., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-34.
  • Patil, S. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Stoloff, L. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 62(5), 965-973.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • CompaLab. (n.d.). What is an inter laboratory comparison ?.
  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • European Accreditation. (2018). EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation.
  • Eurachem. (2024). Interlaboratory comparisons other than proficiency testing.
  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-4-hydroxy.
  • Yavuz, Ş., et al. (2025). Synthesis and Characterization of 4-Hydroxy-3-((2-Hydroxy-3-Methoxybenzylidene)Amino)Benzenesulfonic Acid and Its Metal Complexes and their Antimicrobial Activity. Journal of Molecular Structure, 1322(12), 140364.
  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide.
  • Amerigo Scientific. (n.d.). 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ResearchGate. (2023). (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution.
  • PubChem. (n.d.). p-Hydroxybenzenesulfonamide.
  • Chemchart. (n.d.). This compound (3588-76-9).
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid.
  • Royal Society of Chemistry. (n.d.). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions.
  • National Institutes of Health. (n.d.). FIA-spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 4-Amino-3-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Integrity

The 4-amino-3-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting point for synthesizing compounds with a wide array of biological activities, including potential applications as carbonic anhydrase inhibitors and antibacterial agents.[1][2] Given that a molecule's function is intrinsically linked to its three-dimensional structure, unambiguous structural confirmation of newly synthesized derivatives is not merely a procedural step but a fundamental requirement for the integrity and reproducibility of research.[3]

This guide provides a comparative analysis of the primary analytical techniques used to elucidate and confirm the structure of these derivatives. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering a self-validating workflow that ensures confidence in your molecular architecture. We will explore how Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography can be synergistically employed to build a comprehensive and irrefutable structural dossier.

The Analytical Workflow: A Multi-Pronged Approach

Confirming a chemical structure is rarely accomplished with a single technique. It is a process of accumulating complementary evidence, where each method provides a unique piece of the puzzle. The most robust validation comes from the convergence of data from orthogonal techniques.

cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure Synthesis Synthesized Derivative MS Mass Spectrometry (Molecular Weight) Synthesis->MS Is MW correct? FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Are key functional groups present? NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Atom Connectivity) MS->NMR FTIR->NMR XRAY X-ray Crystallography (Absolute 3D Structure) NMR->XRAY Need absolute configuration? Confirmed Confirmed Structure NMR->Confirmed Sufficient data XRAY->Confirmed

Caption: A typical workflow for the structural confirmation of a novel organic compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first-line technique for confirming that the target molecule has been synthesized, primarily by providing its molecular weight.[4][5] For sulfonamide derivatives, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear indication of the molecular mass.[6]

Expertise & Causality: Why ESI? It is particularly suited for the polar and often thermally labile molecules common in drug discovery, preventing the degradation that can occur with harder ionization methods. Coupling Liquid Chromatography (LC) with MS (LC-MS) is exceptionally powerful, as it separates the target compound from impurities or starting materials before mass analysis, ensuring the measured mass corresponds to the correct component of the reaction mixture.[7]

A characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 Da.[8] Observing this fragmentation in tandem MS (MS/MS) experiments provides strong evidence for the presence of the arylsulfonamide core.

Comparative Data: Expected Mass Spectrometry Results
Derivative of this compoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ Ion (m/z)
Parent Compound C₆H₈N₂O₃S188.0259189.0332
N-acetyl derivative C₈H₁₀N₂O₄S230.0365231.0438
N-benzyl derivative C₁₃H₁₄N₂O₃S278.0725279.0798
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • System: A High-Performance Liquid Chromatography (HPLC) system.[7]

    • Column: A C18 reverse-phase column (e.g., Shim-pack GIST C18) is standard for this class of compounds.[9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the protonation of the analyte for positive ion mode detection.

    • Flow Rate: 0.3-0.5 mL/min.[9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[6]

    • Scan Mode: Full scan mode (e.g., m/z 100-500) to detect the [M+H]⁺ ion.

    • Data Analysis: Extract the ion chromatogram for the expected m/z value and examine the corresponding mass spectrum to confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper

While MS confirms the molecular weight, NMR spectroscopy elucidates the atomic connectivity, providing a detailed map of the carbon-hydrogen framework.[4][10] It is an indispensable tool for confirming that the desired isomeric form has been synthesized. For this compound derivatives, both ¹H and ¹³C NMR are crucial.

Expertise & Causality: ¹H NMR provides information on the chemical environment and number of different types of protons.[10] For instance, the protons on the aromatic ring will appear as distinct signals with specific splitting patterns (coupling) that confirm their relative positions. The protons of the amine (-NH₂), hydroxyl (-OH), and sulfonamide (-SO₂NH-) groups typically appear as broad singlets, and their presence can be confirmed by D₂O exchange experiments, where these labile protons are replaced by deuterium and their signals disappear. 2D NMR techniques, such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation), are used to unambiguously assign all signals and piece together the molecular structure, especially for more complex derivatives.[11]

Comparative Data: Characteristic NMR Chemical Shifts (δ) in DMSO-d₆
Functional Group¹H NMR Shift Range (ppm)¹³C NMR Shift Range (ppm)Notes
Aromatic Protons6.5 - 7.7110 - 155The specific shifts and coupling patterns are highly diagnostic of the substitution pattern.[12]
-SO₂NH -8.5 - 10.5N/ATypically a broad singlet, position is concentration and solvent dependent.[12]
Ar-OH ~9.0 - 10.0N/APhenolic proton, often broad.
Ar-NH~5.0 - 6.0N/APrimary amine protons, often broad.[12]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice for sulfonamides due to its ability to dissolve polar compounds and slow the exchange of labile protons). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Integrate the signals to determine the relative ratios of protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique requires a longer acquisition time due to the low natural abundance of ¹³C.[13]

  • 2D NMR (if needed): If the structure is complex or assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra to establish connectivity.[11]

  • Data Analysis: Assign all proton and carbon signals based on their chemical shifts, integration (for ¹H), and correlation patterns in 2D spectra.

FTIR Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy provides rapid confirmation of the presence of key functional groups by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[14][15] It is an excellent, quick check to verify that the core functional groups of the sulfonamide—amine, hydroxyl, and the sulfonyl group—are present in the final product.

Expertise & Causality: This technique is particularly powerful for tracking the progress of a reaction. For example, in the synthesis of an N-acetyl derivative, the appearance of a strong carbonyl (C=O) absorption band and the shift in the N-H stretching vibrations would provide clear evidence of a successful reaction.

Comparative Data: Characteristic FTIR Absorption Frequencies
Functional GroupVibration TypeWavenumber (cm⁻¹)Appearance
O-H (hydroxyl)Stretch, H-bonded3200 - 3600Broad
N-H (amine)Stretch3300 - 3500Medium, often two peaks for -NH₂
Aromatic C-HStretch3000 - 3100Sharp, weak to medium
S=O (sulfonyl)Asymmetric Stretch1310 - 1350Strong[12]
S=O (sulfonyl)Symmetric Stretch1140 - 1160Strong[12]
S-N (sulfonamide)Stretch895 - 915Medium[12]
Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dry, purified compound with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply 8-10 tons of pressure using a hydraulic press to form a transparent or translucent pellet.[6]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[14]

X-ray Crystallography: The Unambiguous 3D Structure

When absolute and definitive proof of structure is required, single-crystal X-ray crystallography is the gold standard.[3] This technique determines the precise three-dimensional arrangement of every atom in the molecule by analyzing how a crystal of the compound diffracts an X-ray beam.[16][17] It provides unequivocal data on bond lengths, bond angles, and stereochemistry.

Expertise & Causality: While the other techniques provide pieces of the structural puzzle, X-ray crystallography delivers the complete picture.[18] It is the only method that can definitively resolve ambiguities in isomerism or determine the absolute configuration of chiral centers. However, its primary prerequisite and often rate-limiting step is the need to grow a single, high-quality crystal suitable for diffraction.[3]

Experimental Protocol: A High-Level Overview
  • Crystallization: This is the most critical and often challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and slowly inducing crystallization. Common methods include slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[17]

  • Structure Solution and Refinement: The diffraction pattern is computationally analyzed to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms are determined, and the structure is refined to best fit the experimental data.

  • Data Visualization: The final structure is often visualized using programs that generate diagrams like ORTEP (Oak Ridge Thermal Ellipsoid Plot) plots, which show the atoms as ellipsoids representing their thermal motion.[18][19]

Comparative Analysis: Choosing the Right Technique

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide your experimental design.

Start Research Question Q1 Is the molecular weight correct? Start->Q1 Q2 What is the atom connectivity? Start->Q2 Q3 Are functional groups present? Start->Q3 Q4 What is the absolute 3D structure? Start->Q4 MS Use Mass Spectrometry Q1->MS Yes NMR Use NMR Spectroscopy (¹H, ¹³C, 2D) Q2->NMR Yes FTIR Use FTIR Spectroscopy Q3->FTIR Yes XRAY Use X-ray Crystallography Q4->XRAY Yes

Sources

A Senior Application Scientist's Guide to the Performance Evaluation of Analytical Techniques for 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Amino-3-hydroxybenzenesulfonamide

This compound is a significant chemical intermediate, primarily utilized as a precursor in the synthesis of various sulfonamide antibiotics and as a key component in the manufacturing of azo dyes.[1] Its unique structure, featuring an aromatic ring substituted with amino, hydroxyl, and sulfonamide functional groups, dictates its reactivity and its analytical characteristics.[2] The purity and concentration of this compound are critical parameters that directly impact the quality, efficacy, and safety of the final products. Therefore, robust and reliable analytical methods for its quantification and characterization are indispensable for quality control in industrial manufacturing and for developmental research.[3]

This guide provides an in-depth comparison of the most pertinent analytical techniques for the evaluation of this compound. We will delve into the operational principles, experimental protocols, and performance metrics of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific application.

Physicochemical Profile of this compound:

PropertyValueSource
Molecular FormulaC₆H₈N₂O₃S[2]
Molar Mass188.20 g/mol [2]
Melting Point199-201 °C[2]
SolubilitySlightly soluble in water, soluble in acid and alkali.[2]
AppearanceGray-white or light brown feather-like crystals.[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Quantification

High-Performance Liquid Chromatography, particularly in its reverse-phase mode, stands as the premier technique for the separation, identification, and quantification of this compound. Its high resolving power allows for the separation of the analyte from impurities and degradation products, ensuring a high degree of specificity and accuracy.

Expertise & Experience: The Rationale Behind the Method

The choice of a reverse-phase HPLC method is predicated on the molecular characteristics of this compound. The compound possesses a moderate polarity due to the presence of the hydrophilic amino, hydroxyl, and sulfonamide groups, as well as the lipophilic benzene ring. A C8 or C18 stationary phase provides a nonpolar environment that allows for effective separation based on the hydrophobic interactions between the analyte and the column. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and peak shape. The acidic buffer (e.g., using phosphoric or formic acid) serves to suppress the ionization of the sulfonic acid and amino groups, leading to more consistent retention and improved peak symmetry. Detection is most commonly achieved using a UV detector, as the aromatic ring of the analyte exhibits strong absorbance in the UV region, typically around 265 nm.[3]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is adapted from a validated method for a structurally similar compound, 4-aminobenzenesulfonamide, and is expected to provide excellent performance for this compound with minimal optimization.[3]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[3]
  • Mobile Phase A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of HPLC-grade water, filtered and degassed.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A gradient program should be optimized to ensure separation from any potential impurities. A starting point could be a linear gradient from 10% B to 70% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.[3]
  • Injection Volume: 5 µL.[3]
  • Column Temperature: 25 °C.[3]
  • Detection Wavelength: 265 nm.[3]

3. Standard and Sample Preparation:

  • Diluent: HPLC-grade water.[3]
  • Standard Stock Solution (500 µg/mL): Accurately weigh and transfer approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to the mark with diluent.
  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent, and dilute to a concentration within the calibration range.
Trustworthiness: Self-Validating System and Performance Metrics

A well-developed HPLC method incorporates self-validating checks. System suitability tests, such as theoretical plates, tailing factor, and reproducibility of injections, should be performed before each analytical run to ensure the chromatographic system is performing optimally. The validation of an HPLC method for sulfonamides typically yields the following performance characteristics:

ParameterTypical PerformanceReference
Linearity (R²) > 0.999[3]
Accuracy (Recovery) 85 - 115%[3]
Precision (RSD) < 2%[4]
Limit of Detection (LOD) 10 - 50 µg/kg[4][5]
Limit of Quantification (LOQ) 25 - 90 µg/kg[4][5]
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weighing Dissolve Dissolution & Dilution Weigh->Dissolve Autosampler Autosampler (Injection) Dissolve->Autosampler Column C8 Column (Separation) Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector (265 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.

UV-Vis Spectrophotometry: A Rapid and Accessible Method

UV-Vis spectrophotometry is a widely available and straightforward technique that can be employed for the quantification of this compound. It is particularly useful for rapid assays where high sample throughput is required.

Expertise & Experience: The Rationale Behind the Method

The aromatic nature of this compound allows for direct UV absorbance. However, the presence of the primary aromatic amine group opens up the possibility of derivatization to form a highly colored product, which shifts the absorbance to the visible region. This approach offers two key advantages:

  • Enhanced Sensitivity: The molar absorptivity of the derivatized product is often significantly higher than that of the parent compound, leading to lower detection limits.

  • Improved Selectivity: By measuring in the visible range (typically > 400 nm), interference from other UV-absorbing compounds in the sample matrix can be minimized.[6]

A common and effective derivatization strategy for primary aromatic amines is diazotization followed by coupling with a suitable agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a stable and intensely colored azo dye.

Experimental Protocol: Derivatization-Based Spectrophotometric Method

1. Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz or glass cuvettes.

2. Reagents:

  • Hydrochloric Acid (HCl), 0.1 M
  • Sodium Nitrite (NaNO₂), 1% (w/v) solution, freshly prepared.
  • Ammonium Sulfamate, 1% (w/v) solution.
  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) solution, freshly prepared.
  • Standard and sample solutions prepared in deionized water.

3. Procedure:

  • Pipette an aliquot of the standard or sample solution into a 10 mL volumetric flask.
  • Add 1.0 mL of 0.1 M HCl.
  • Add 1.0 mL of 1% NaNO₂ solution, mix, and allow to stand for 3 minutes for diazotization.
  • Add 1.0 mL of 1% ammonium sulfamate solution to quench the excess nitrous acid. Mix and wait for 2 minutes.
  • Add 1.0 mL of 0.1% NED solution. A color will develop immediately.
  • Dilute to the mark with deionized water and mix well.
  • Allow the color to stabilize for 15 minutes.
  • Measure the absorbance at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a derivatized standard (typically around 530-550 nm), against a reagent blank.[6]
Trustworthiness: Method Validation and Performance

The method's reliability is established through standard validation procedures, including the generation of a calibration curve that adheres to the Beer-Lambert law.

ParameterTypical Performance
Linearity (R²) > 0.998
λmax ~530 nm
Stability Color is typically stable for at least 1 hour.
Visualization: Spectrophotometric Analysis Workflow

Spectro_Workflow cluster_derivatization Derivatization cluster_measurement Measurement cluster_analysis Analysis Sample Sample/Standard Diazotization Add HCl & NaNO₂ Sample->Diazotization Quenching Add Ammonium Sulfamate Diazotization->Quenching Coupling Add NED Quenching->Coupling Colored_Product Colored Azo Dye Coupling->Colored_Product Spectrometer UV-Vis Spectrophotometer Colored_Product->Spectrometer Absorbance Measure Absorbance at λmax Spectrometer->Absorbance Concentration Calculate Concentration Absorbance->Concentration Calibration Calibration Curve Calibration->Concentration Electrochemical_Sensor Analyte 4-Amino-3-hydroxy- benzenesulfonamide (in solution) WE Working Electrode (e.g., Modified GCE) Analyte->WE Oxidation (loses e⁻) Potentiostat Potentiostat WE->Potentiostat RE Reference Electrode (Ag/AgCl) Potentiostat->RE CE Counter Electrode (Pt wire) Potentiostat->CE Output Output Signal (Current vs. Potential) Potentiostat->Output

Sources

A Head-to-Head Comparison of 4-Amino-3-hydroxybenzenesulfonamide with Alternative Scaffolds for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Central Role of the Scaffold in Modern Drug Design

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that dictates the future trajectory of a drug discovery program. The scaffold is not merely an inert framework; it defines the three-dimensional orientation of pharmacophoric features, governs fundamental physicochemical properties, and ultimately influences the potency, selectivity, and pharmacokinetic profile of a potential therapeutic agent. The sulfonamide moiety is a quintessential "privileged scaffold," found in a multitude of marketed drugs, from antibiotics to diuretics and anticancer agents.[1][2]

This guide provides a detailed, head-to-head comparison of the 4-Amino-3-hydroxybenzenesulfonamide scaffold against other prominent scaffolds utilized in the design of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases (CAs) are a superfamily of zinc-metalloenzymes critical to numerous physiological processes.[3] Their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer, making isoform-selective CAIs highly sought-after therapeutic targets.[3][4]

The this compound scaffold offers a unique combination of a potent zinc-binding group (the primary sulfonamide) with amino and hydroxyl functionalities that can be leveraged for improving pharmacokinetic properties and achieving isoform selectivity.[5] This guide will objectively evaluate its performance by comparing its biological efficacy, physicochemical characteristics, and pharmacokinetic liabilities against classical sulfonamides, bioisosteric replacements, and alternative zinc-binding groups. Through the synthesis of published data and field-proven experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own CAI discovery programs.

Diagram 1: Scaffold Selection and Comparison Logic

This diagram illustrates the logical framework for selecting and comparing the scaffolds discussed in this guide, starting from the primary compound of interest.

A Primary Scaffold: This compound B Comparator Scaffolds A->B Compared Against C Classic Sulfonamides (e.g., Acetazolamide) B->C D Bioisosteric Replacements (e.g., Carboxylic Acids) B->D E Alternative Zinc-Binding Groups (e.g., Coumarins, Sulfamates) B->E F Evaluation Metrics C->F Assessed Via D->F Assessed Via E->F Assessed Via G Physicochemical Properties (pKa, Solubility, logP) F->G H Biological Performance (Potency - Ki, Selectivity) F->H I Pharmacokinetic Profile (ADME) F->I

Caption: Logical flow for the comparative analysis of scaffolds.

Part 1: Physicochemical and Biological Performance

The efficacy of a drug candidate is a multifactorial equation where raw potency must be balanced with physicochemical properties that permit it to reach its target in a safe and effective concentration.

Physicochemical Properties

The sulfonamide group's pKa is critical for its function as a zinc-binding group, as it must be deprotonated to coordinate with the Zn²⁺ ion in the CA active site. The addition of amino and hydroxyl groups on the this compound scaffold influences its electronic properties and hydrogen bonding potential compared to a simple benzenesulfonamide.

Scaffold ClassRepresentative CompoundApprox. pKaKey Physicochemical FeaturesReference
Substituted Benzenesulfonamide This compound~9-10Contains H-bond donors/acceptors (NH₂, OH) enhancing solubility.[5]
Classic Heterocyclic Sulfonamide Acetazolamide~7.2Lower pKa due to the electron-withdrawing thiadiazole ring; moderate solubility.[6]
Carboxylic Acid Bioisostere 4-Carboxybenzenesulfonamide~3-4 (COOH)Highly acidic; often negatively charged at physiological pH, impacting cell permeability.[7]
Alternative ZBG (Sulfamate) Topiramate (example)~9-10Often imparts greater lipophilicity compared to primary sulfonamides.[8]

Causality Insight: The choice between these scaffolds carries significant consequences. While a carboxylic acid is a valid bioisostere for a sulfonamide, its low pKa means it will be almost entirely ionized at physiological pH.[7] This can be advantageous for solubility but severely limits its ability to cross hydrophobic biological membranes, such as the blood-brain barrier, a critical consideration for targeting CAs involved in epilepsy.[9] The this compound scaffold strikes a balance, maintaining a pKa suitable for zinc binding while incorporating polar groups to aid solubility without introducing a permanent charge.

Head-to-Head Comparison of Inhibitory Activity (Kᵢ)

The ultimate measure of a scaffold's performance in this context is its ability to inhibit the target CA isoforms with high potency and selectivity. The following table summarizes representative inhibition data against key isoforms: cytosolic (CA I, II), and tumor-associated transmembrane (CA IX, XII).

Scaffold/CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Selectivity ProfileReference
Acetazolamide (Classic Sulfonamide)25012255.7Potent CA II/IX/XII inhibitor, poor selectivity over CA II.[10]
Indisulam (Benzenesulfonamide)3,5701,000454.5Highly selective for CA IX/XII over cytosolic isoforms.[3]
Coumarin Derivative (6) >10,0009,8509.348.6Excellent selectivity for CA IX over all other isoforms.[8]
This compound Derivative (25) 1,070200Data Not AvailableData Not AvailableModerate inhibitor of CA I/II, requires further derivatization for high potency.[5][11]

Expert Analysis: The data reveals a clear trade-off between potency and selectivity. Acetazolamide, a "gold standard" CAI, is highly potent but notoriously non-selective, leading to side effects.[4] Scaffolds like the coumarins achieve remarkable selectivity for the cancer-related isoform CA IX, but may sacrifice broad-spectrum potency.[8] The parent this compound scaffold shows modest intrinsic activity but serves as an excellent starting point.[5] Its true value lies in its utility as a platform for structure-activity relationship (SAR) studies, where the amino and hydroxyl groups act as synthetic handles to build in selectivity and enhance potency.[5]

Part 2: Pharmacokinetic (ADME) Considerations

A potent inhibitor is therapeutically useless if it is rapidly metabolized or fails to distribute to the target tissue. The core scaffold is a primary determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

ADME ParameterSulfonamide ScaffoldsCarboxylic Acid ScaffoldsImplications for Drug Design
Absorption Generally well-absorbed orally.Can have variable absorption due to ionization state.Sulfonamides often present a more reliable starting point for oral bioavailability.[12]
Distribution Widely distributed throughout the body; can cross the placenta. Variable plasma protein binding.High protein binding is common. Limited distribution to CNS due to charge.Scaffold choice is critical for targeting specific tissues (e.g., CNS vs. peripheral).[13]
Metabolism Primarily metabolized in the liver via N-acetylation and hydroxylation.Less prone to phase I metabolism but can undergo glucuronidation (Phase II).The potential for N-acetylation of aromatic amines on sulfonamides must be assessed, as acetylated metabolites can be less soluble and contribute to crystalluria.[13][14]
Excretion Excreted by the kidneys. Both parent drug and metabolites.Primarily renal excretion.Adequate patient hydration is often recommended for sulfonamide-based drugs to prevent crystalluria.[12]

Diagram 2: Carbonic Anhydrase Inhibition & ADME Pathway

This diagram visualizes the dual challenges in CAI design: effective binding to the target enzyme and navigating the body's metabolic pathways.

cluster_0 Pharmacodynamics (Target Site) cluster_1 Pharmacokinetics (Body) Enzyme CA Active Site (Zn²⁺) Complex Enzyme-Inhibitor Complex Inhibitor Sulfonamide (R-SO₂NH⁻) Inhibitor->Enzyme Binds Oral Oral Administration GI GI Tract (Absorption) Oral->GI Blood Systemic Circulation GI->Blood Blood->Inhibitor Distribution to Target Liver Liver (Metabolism) Blood->Liver Kidney Kidney (Excretion) Blood->Kidney Target Target Tissue Blood->Target Liver->Blood

Caption: Interplay of inhibitor binding and pharmacokinetic processing.

Part 3: Verifiable Experimental Protocols

Scientific integrity demands that claims be supported by robust, reproducible methodologies. The following protocols are standard, self-validating systems for the evaluation of novel CAIs.

Protocol 1: Synthesis of a Schiff Base Derivative from this compound

This protocol describes a common derivatization strategy to explore the SAR of the scaffold. The formation of a Schiff base from the 4-amino group allows for the introduction of diverse aromatic and heterocyclic moieties.

Rationale: This one-step condensation reaction is a synthetically tractable way to rapidly generate a library of analogues for screening. It leverages the nucleophilic primary amine on the scaffold to append new chemical diversity.[5]

Step-by-Step Methodology:

  • Solubilization: Suspend 1.0 equivalent of this compound in propan-2-ol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 1.1 equivalents of the desired aromatic aldehyde (e.g., 4-nitrobenzaldehyde) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold propan-2-ol to remove residual impurities.

  • Drying & Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the imine bond (N=CH) is typically confirmed by a characteristic proton singlet in the 8-9 ppm range in the ¹H NMR spectrum.[5]

Protocol 2: Determination of Inhibitory Potency (Kᵢ) via Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of most CA isoforms and the potency of their inhibitors.

Rationale: This assay directly measures the enzyme's catalytic function—the hydration of CO₂. It is a continuous assay that allows for the precise determination of initial reaction velocities, which is essential for accurate kinetic analysis and calculation of inhibition constants (Kᵢ).[3]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an appropriate assay buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

  • Enzyme & Inhibitor Preparation: Prepare stock solutions of the purified human CA isoform and the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

  • Assay Execution: a. Equilibrate two syringes in a stopped-flow instrument at a constant temperature (e.g., 25°C). b. Load one syringe with the enzyme solution (containing a fixed concentration of CA and the pH indicator). c. Load the second syringe with a CO₂-saturated water solution. d. Rapidly mix the contents of the two syringes. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of the pH indicator over time.

  • Data Acquisition: Record the absorbance change for the first few seconds of the reaction to determine the initial velocity (V₀).

  • Inhibition Measurement: Repeat the assay in the presence of varying concentrations of the inhibitor.

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration. Fit the data to the appropriate Morrison equation for tight-binding inhibitors or use Cheng-Prusoff corrections from IC₅₀ values to determine the inhibition constant (Kᵢ).

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a primary route of drug clearance.

Rationale: Human liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism.[15][16] Measuring the rate of disappearance of the parent compound in this system allows for the calculation of in vitro intrinsic clearance (CLᵢₙₜ).[17]

Step-by-Step Methodology:

  • Reagent Preparation: a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). b. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). c. Prepare a solution of Human Liver Microsomes (commercially available) in the reaction buffer. d. Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).

  • Incubation: a. In a microcentrifuge tube, combine the reaction buffer, HLM solution, and the test compound (final concentration typically 1 µM). b. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate. c. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Diagram 3: Integrated Workflow for CA Inhibitor Evaluation

This workflow outlines the logical progression from chemical synthesis to biological and pharmacokinetic characterization.

A Scaffold Selection (e.g., 4-Amino-3-hydroxy- benzenesulfonamide) B Chemical Synthesis (Protocol 1) A->B C Structural Confirmation (NMR, MS) B->C D Primary Screening: Inhibitory Potency (Ki) (Protocol 2) C->D E Lead Compound? D->E F Secondary Screening: Isoform Selectivity Panel (CA I, II, IX, XII) E->F Yes H Lead Optimization (Iterate Synthesis) E->H No G In Vitro ADME: Metabolic Stability (HLM) (Protocol 3) F->G I Candidate for In Vivo Studies G->I H->B Redesign

Caption: A comprehensive workflow for inhibitor development and testing.

Conclusion and Future Outlook

The head-to-head comparison reveals that no single scaffold is universally superior; the optimal choice is dictated by the specific therapeutic goal.

  • Classic Sulfonamides (e.g., Acetazolamide) remain valuable for their high potency but are limited by poor isoform selectivity.

  • Bioisosteric Replacements (e.g., Carboxylic Acids) offer an alternative chemical space but can introduce significant liabilities in cell permeability and distribution due to their ionization state.

  • Alternative Zinc-Binding Groups (e.g., Coumarins) have shown exceptional promise for achieving high isoform selectivity, particularly for anticancer applications targeting CA IX.[8]

  • This compound emerges as a highly versatile and strategically valuable scaffold. While its intrinsic potency is modest, its true strength lies in its synthetic tractability. The amino and hydroxyl groups serve as ideal anchor points for chemical elaboration, enabling a systematic exploration of the chemical space around the CA active site. This allows medicinal chemists to rationally design and build in the desired potency and selectivity profiles.

For researchers aiming to develop novel, isoform-selective CAIs, the this compound scaffold represents not just a starting point, but a robust and adaptable platform for innovation. Its favorable balance of core physicochemical properties and synthetic accessibility makes it a compelling choice for future drug discovery campaigns.

References

  • Benchchem. A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitor Scaffolds.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Benchchem. Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism.
  • Vree, T.E., Hekster, Y.A., Termond, E.F.s. Pharmacokinetics of Sulfonamides in Man.
  • Merck Manual Professional Edition. Sulfonamides - Infectious Diseases.
  • Arabi, A. A., & Matta, C. F. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.
  • Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. PubMed.
  • Semantic Scholar. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.
  • ZU Scholars. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.
  • Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses.
  • Vrije Universiteit Amsterdam. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.
  • Houghten, R. A., et al. (2013).
  • Smith, D. A., & Obach, R. S. (2022).
  • Goren, E., et al. (1987). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. PubMed.
  • Benchchem. A Technical Guide to the Discovery of Novel Carbonic Anhydrase I Inhibitor Scaffolds.
  • BioIVT. Drug Metabolism Assays.
  • Angeli, A., et al. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. PMC.
  • Nocentini, A., et al. (2021). An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online.
  • De Simone, G., & Supuran, C. T. (2025). The Structural Comparison Between Membrane-Associated Human Carbonic Anhydrases Provides Insights into Drug Design of Selective Inhibitors.
  • Humana Press.
  • Gomes, P., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH.
  • Petrikaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-Amino-3-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are foundational to this commitment. This guide provides a detailed, procedural framework for the safe disposal of 4-Amino-3-hydroxybenzenesulfonamide, ensuring the protection of personnel and compliance with regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is an aromatic amino compound. Before handling, it is critical to recognize its associated hazards to inform safe handling and disposal protocols.

  • Primary Hazards : This compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Some related compounds may also cause respiratory irritation.[2]

  • Exposure Routes : The primary routes of occupational exposure are inhalation of dust particles and dermal contact.[3] Aromatic amines, as a class, can be readily absorbed through the skin.

  • Environmental Precautions : It is imperative to prevent the release of this chemical into the environment. It should not be allowed to enter drains or water courses.[1][4]

A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantities used and the potential for dust generation.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is required.

Table 1: Recommended Engineering Controls and Personal Protective Equipment

Control/PPE CategorySpecific RecommendationsRationale
Engineering Controls Fume Hood/Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation.[1][2] Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]Aromatic amine dust can be hazardous if inhaled. Proper ventilation minimizes airborne concentrations, reducing the risk of respiratory exposure.[1] Immediate access to emergency washing facilities is crucial for mitigating accidental eye or skin contact, which can cause serious irritation.[1][5]
Eye/Face Protection Safety Glasses with Side Shields or Goggles: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required for larger quantities or when there is a significant splash risk.[6]This compound is classified as a serious eye irritant.[1] Proper eye protection is mandatory to prevent contact that could lead to significant injury.
Skin/Body Protection Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile).[6] Lab Coat/Protective Clothing: A standard lab coat is required. For tasks with a higher risk of contamination, a PVC apron or other protective clothing should be worn.[6]Direct skin contact causes irritation.[1] Aromatic amines can also be absorbed through the skin.[3] Gloves and protective clothing provide a barrier against accidental contact and contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Protection Respirator: If engineering controls are insufficient to maintain exposure below permissible limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[5]Inhalation of dust can cause respiratory irritation.[2] A respirator provides an essential safeguard in situations where airborne concentrations cannot be adequately controlled by ventilation alone.
Spill Management Protocol

In the event of a spill, a swift and safe response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[6]

  • Don PPE: Before approaching the spill, don the full PPE detailed in Table 1.

  • Containment: For solid spills, prevent further dispersion.

  • Cleanup (Solid Spills):

    • Gently sweep or vacuum the spilled material. Avoid creating dust .[5][6]

    • Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly with a soap and water solution.[8]

  • Waste Disposal: Dispose of the sealed container of spill debris as hazardous chemical waste, following the procedures outlined in Section 4.

Proper Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[1][9] Disposal must always be conducted through a licensed environmental waste management company in accordance with all federal, state, and local regulations.[2][7]

The following workflow provides a systematic approach to waste segregation and disposal.

G Figure 1. Disposal Decision Workflow for this compound start Waste Generation (this compound) waste_type Identify Waste Stream start->waste_type solid_waste Solid Waste (Expired reagent, contaminated gloves, weighing paper, spill debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a designated, sealed, and labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled hazardous liquid waste container. DO NOT mix with incompatible wastes. liquid_waste->collect_liquid rinse_container Triple rinse with a suitable solvent (e.g., water or ethanol). empty_container->rinse_container schedule_pickup Store waste in a designated Satellite Accumulation Area. Request pickup from licensed waste disposal vendor. collect_solid->schedule_pickup collect_liquid->schedule_pickup collect_rinsate Collect all rinsate as hazardous liquid waste. rinse_container->collect_rinsate dispose_rinsed_container Deface original label. Dispose of rinsed container in appropriate solid waste stream (e.g., glass disposal box). rinse_container->dispose_rinsed_container collect_rinsate->collect_liquid

Caption: Decision workflow for segregating and managing waste streams.

Step 1: Waste Segregation and Collection The foundation of proper disposal is meticulous segregation at the point of generation.[10]

  • Solid Waste :

    • Collect all non-sharps solid waste contaminated with this compound (e.g., unused or expired reagent, contaminated gloves, weighing papers, absorbent pads from spills) in a designated hazardous waste container.[7]

    • This container must be durable, leak-proof, and kept securely closed except when adding waste.[9]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[9][11]

  • Liquid Waste :

    • If the compound is in a solution, collect it in a separate, designated hazardous liquid waste container (e.g., a carboy).[7]

    • Do not mix this waste stream with other incompatible chemical wastes, such as strong oxidizers or acids.[5][9]

    • The container must be leak-proof, compatible with the waste, and clearly labeled with "Hazardous Waste" and all chemical constituents.[10]

  • Empty Containers :

    • A container that held this compound is not considered empty until it has been triple-rinsed with an appropriate solvent.[11]

    • Collect all three rinses (the "rinsate") as hazardous liquid waste and add them to your designated liquid waste container.[11]

    • Once triple-rinsed, the original manufacturer's label on the container must be completely defaced or removed.[11] The clean, rinsed container can then be disposed of in the appropriate laboratory solid waste stream (e.g., glass disposal box).

Step 2: Waste Storage

  • Store all hazardous waste containers in a designated "Satellite Accumulation Area" that is at or near the point of waste generation.[10]

  • The storage area should prevent spills from reaching drains and should segregate incompatible waste types.[6][9]

  • Maintain accurate records of the waste generated, including the accumulation start date and quantity.[7]

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7]

  • These licensed vendors are equipped to transport and dispose of chemical waste in compliance with all EPA and Department of Transportation (DOT) regulations.[6]

By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and the protection of our ecosystem.

References

  • International Labour Organization. (2011, August 3). Aromatic Amino Compounds.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. OSHA. [Link]
  • Occupational Safety and Health Administration. (n.d.).
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-.
  • Centers for Disease Control and Prevention. (1994, August 15).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
  • PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

Sources

Navigating the Safe Handling of 4-Amino-3-hydroxybenzenesulfonamide: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Amino-3-hydroxybenzenesulfonamide. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety measure, thereby fostering a proactive safety culture in your laboratory.

Understanding the Risks: Why Specialized PPE is Non-Negotiable

This compound, like many aromatic amines and sulfonamides, presents specific hazards that dictate our handling protocols. The primary risks are associated with its physical form as a powder and its chemical properties.

  • Skin and Eye Irritation: Direct contact with the compound can cause skin irritation (H315) and serious eye irritation (H319).[1] This is a common characteristic of amine and sulfonic acid functional groups, which can interact with biological tissues.

  • Respiratory Tract Irritation: As a fine powder, the compound can easily become airborne during handling, such as weighing or transferring.[2][3] Inhalation of this dust may lead to respiratory irritation.[2][4][5][6][7]

  • Aquatic Toxicity: While immediate human health is the primary focus of PPE, it's crucial to note the compound's potential for long-lasting harmful effects on aquatic life, which informs our disposal procedures.

These hazards underscore the necessity of a comprehensive PPE strategy to prevent inadvertent exposure through skin contact, eye contact, or inhalation.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize hazards.

  • Engineering Controls: The most effective control is to handle this compound powder within a certified chemical fume hood or a powder containment enclosure.[1][8][9] This local exhaust ventilation (LEV) captures dust at the source, preventing it from entering the laboratory environment and your breathing zone.[1][10]

  • Administrative Controls: These are the procedures and work practices you establish, such as restricting access to the handling area, providing thorough training on this guide, and ensuring eyewash stations and safety showers are readily accessible.[1][11]

Core PPE Protocols: A Barrier Between You and the Hazard

The following PPE is mandatory when handling this compound in its solid form.

Hand and Arm Protection

Your hands are most likely to come into direct contact with the chemical.

  • Gloves: Wear chemical-resistant, powder-free nitrile gloves.[2][9] Nitrile provides a robust barrier against a wide range of chemicals and is less likely to cause allergic reactions than latex.

    • Protocol: Always inspect gloves for tears or punctures before use.[12] When handling hazardous compounds, consider double-gloving, with the inner glove tucked under your lab coat cuff and the outer glove pulled over the cuff.[13]

    • Causality: Double-gloving provides an additional layer of protection and allows for the safe removal of the contaminated outer layer without compromising the barrier.

  • Glove Removal and Hand Hygiene: Remove gloves using a technique that avoids touching the outer surface with your bare skin.[10] Dispose of them immediately in the designated chemical waste container.[10] Always wash your hands thoroughly with soap and water after removing gloves.[1][8]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is critical.

  • Safety Goggles: Wear chemical splash goggles that provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1 or European Standard EN166.[11] Standard safety glasses do not offer sufficient protection from airborne powder.[9]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), wear a face shield in addition to safety goggles.[14]

    • Causality: Goggles protect your eyes, while a face shield protects your entire face from splashes and airborne particles.[14]

Respiratory Protection

Engineering controls are primary, but respiratory protection is a necessary secondary measure when handling powders.

  • Respirator: When weighing or transferring the powder, a NIOSH-approved N95 or FFP2 respirator is required as a minimum.[14] This will filter out the fine dust particles that may not be fully contained by the fume hood's airflow.

    • Protocol: Ensure you have been properly fit-tested for the respirator you are using.[14] Check the respirator for a proper seal before entering the work area.

    • Causality: A poor seal renders a respirator ineffective. Fit-testing ensures the chosen model and size are appropriate for your facial structure.

Body Protection

Protect your skin and personal clothing from contamination.

  • Lab Coat/Gown: A clean, buttoned lab coat is the minimum requirement.[9] For handling larger quantities or in situations with higher risk, a disposable gown made of a low-permeability fabric like polyethylene-coated polypropylene is recommended.[13][15]

  • Apparel: Wear long pants and fully enclosed shoes.[8][9] Sandals, perforated shoes, and shorts are not permitted in the laboratory.[8] Confine long hair.[8]

PPE Selection Summary

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage & Inspection Single pair of nitrile glovesSafety glassesNot requiredLab coat
Weighing/Transfer (<10g) Double pair of nitrile glovesChemical splash gogglesN95/FFP2 respiratorLab coat
Weighing/Transfer (>10g) Double pair of nitrile glovesChemical splash goggles & Face ShieldN95/FFP2 respiratorDisposable gown over lab coat
Working with Solutions Single pair of nitrile glovesChemical splash gogglesNot required (in fume hood)Lab coat
Spill Cleanup (Solid) Double pair of heavy-duty nitrile glovesChemical splash goggles & Face ShieldP100/FFP3 respiratorDisposable gown or chemical-resistant suit

Operational and Disposal Plans

Workflow for Weighing and Handling Solid this compound

This workflow is designed to minimize dust generation and ensure containment.

dot

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A 1. Don PPE (Gloves, Goggles, Respirator, Lab Coat) B 2. Verify Fume Hood is Operational A->B C 3. Prepare Work Surface (Absorbent liner, tools) B->C D 4. Transfer Compound to Weigh Vessel Inside Hood C->D E 5. Weigh Compound Carefully D->E F 6. Tightly Seal Source Container E->F G 7. Clean Spatula and Weigh Vessel F->G H 8. Wipe Down Work Surface with 70% EtOH G->H I 9. Dispose of Contaminated Items in Solid Waste H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Step-by-step workflow for safely handling solid chemical compounds.

Spill Management Protocol

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Immediately alert others in the lab and secure the area.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Don PPE: Before cleanup, don appropriate PPE, including a higher level of respiratory protection (P100/FFP3), double gloves, a disposable gown, and goggles with a face shield.

  • Containment: Do NOT use water to clean up the dry powder, as this can spread contamination. Gently cover the spill with an absorbent material like vermiculite or a spill pad to prevent further aerosolization.[3]

  • Cleanup: Carefully scoop the material and absorbent into a designated, labeled hazardous waste container.[10][11] Avoid creating dust.[1][3]

  • Decontamination: Wipe the spill area with a damp cloth (using a suitable solvent or soap and water), then place the cloth in the waste container.

  • Disposal: Seal the waste container and label it appropriately.

  • Doff PPE: Remove and dispose of all PPE as hazardous waste.

  • Wash: Wash hands and any potentially exposed skin thoroughly.

Waste Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[11] It should be collected in a clearly labeled, sealed container. Do not discharge it into drains or regular trash.[1][11]

  • Contaminated PPE: All disposable PPE used while handling the compound (gloves, gowns, masks, absorbent pads) is considered contaminated. It must be placed in a sealed bag or container and disposed of as solid hazardous waste according to your institution's guidelines.[10][13]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • 3-amino-4-hydroxy-N-(1-methylethyl)benzenesulphonamide Safety Data Sheets(SDS). (n.d.). LookChem.
  • Personal Protective Equipment. (2025). US EPA.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon Occupational Safety and Health.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Institutes of Health.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration.
  • Handling Chemicals. (n.d.). Wittenberg University.
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025). GHP.
  • 3-Amino-4-hydroxybenzenesulfonic acid. (n.d.). PubChem, National Institutes of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-hydroxybenzenesulfonamide
Reactant of Route 2
4-Amino-3-hydroxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.